microcin
Description
Properties
CAS No. |
1403-96-9 |
|---|---|
Molecular Formula |
C27H31NO5 |
Synonyms |
microcin |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Microcins from Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcins are a class of small, ribosomally synthesized antimicrobial peptides (<10 kDa) produced primarily by Gram-negative bacteria, particularly members of the Enterobacteriaceae family.[1] Their potent and often narrow-spectrum bactericidal or bacteriostatic activity makes them attractive candidates for novel antimicrobial drug development, especially in an era of rising antibiotic resistance.[1] Unlike many traditional antibiotics, microcins can possess unique mechanisms of action, such as inhibiting DNA gyrase or RNA polymerase.[2] Environmental samples, especially soil, represent a vast and largely untapped reservoir of microbial diversity and, consequently, a promising source for the discovery of novel microcin-producing organisms.[3]
This technical guide provides a comprehensive overview of the core methodologies required to discover and isolate novel microcins from environmental samples. It details the experimental workflow from sample collection to the characterization of the purified peptide, offering step-by-step protocols for key experiments.
The this compound Discovery Workflow
The process of discovering novel microcins is a multi-step endeavor that begins with the isolation of potential producer strains and culminates in the purification and characterization of the active antimicrobial peptide. The overall workflow can be visualized as a systematic progression from a complex environmental sample to a pure, active compound.
References
- 1. mdpi.com [mdpi.com]
- 2. The Microbial Toxin this compound B17: Prospects for the Development of New Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound E492, a low-molecular-weight peptide antibiotic which causes depolarization of the Escherichia coli cytoplasmic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Classification of Novel Microcins from Enterobacteriaceae
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the classification, discovery, and characterization of novel microcins from Enterobacteriaceae. It is designed to serve as a technical resource, offering detailed experimental protocols and structured data for researchers, scientists, and professionals involved in drug development.
Introduction to Microcins
Microcins are a diverse class of ribosomally synthesized antimicrobial peptides (AMPs) produced by members of the Enterobacteriaceae family, such as Escherichia coli and Klebsiella pneumoniae.[1][2] These low molecular weight peptides play a crucial role in bacterial competition within complex microbial communities.[1][3] Their potent and often specific antimicrobial activity against related bacterial strains makes them promising candidates for the development of novel antibiotics.[1]
Classification of Microcins
Microcins are broadly categorized into two main classes based on their molecular weight, post-translational modifications, and export mechanisms.[1]
-
Class I Microcins: These are small peptides with a molecular weight of less than 5 kDa.[1] They undergo extensive post-translational modifications, resulting in complex structures such as the lasso-like conformation of Microcin J25.[3]
-
Class II Microcins: These are larger peptides, typically between 5 and 10 kDa.[1] This class is further subdivided into two groups:
A key sequence-based differentiator is the presence of an N-terminal "double-glycine" leader peptide in Class II microcins, which is cleaved during their export.[1]
Quantitative Data of Representative Microcins
The following tables summarize key quantitative data for well-characterized microcins, providing a basis for the comparison and classification of novel discoveries.
| This compound | Class | Producing Organism | Molecular Weight (Da) | Target Organisms | Outer Membrane Receptor(s) |
| This compound B17 | I | Escherichia coli | ~3,100 | Escherichia, Shigella, Salmonella | OmpF |
| This compound J25 | I | Escherichia coli | 2,107 | Escherichia coli, Salmonella spp. | FhuA |
| This compound C7/C51 | I | Escherichia coli | ~1,200 | Escherichia coli | YejABEF (inner membrane) |
| This compound V | IIa | Escherichia coli | ~8,800 | Escherichia, Klebsiella, Salmonella, Shigella | Cir |
| This compound L | IIa | Escherichia coli | 8,884.04 | Enterobacteriaceae, Salmonella spp. | Cir |
| This compound N | IIa | Escherichia coli | 7,274.23 | Escherichia coli, Salmonella Typhimurium | Unknown |
| This compound E492 | IIb | Klebsiella pneumoniae | 7,887 | Escherichia, Klebsiella, Salmonella, Enterobacter | FepA, Fiu, Cir |
| This compound H47 | IIb | Escherichia coli | ~5,500 | Escherichia coli | FepA, Fiu, Cir |
| This compound I47 | IIb | Escherichia coli | ~5,100 | Escherichia coli, Klebsiella pneumoniae | FepA, Fiu, Cir |
Table 1: General and Physicochemical Properties of Selected Microcins.
| This compound | Target Organism | MIC (µM) | Reference(s) |
| This compound J25 | Salmonella Newport | 0.03 | [4] |
| This compound I47 | Escherichia coli (ESBL-producing) | 0.2 - 0.6 | [5] |
| This compound I47 | Klebsiella pneumoniae (Carbapenem-resistant) | 0.2 - 0.8 | [5] |
| This compound I47 | Shigella flexneri | 0.06 | [5] |
| This compound I47 | Salmonella Typhimurium | 0.9 - 1.7 | [5] |
| This compound E492 | Gram-negative bacteria | 0.1 - 1 | [6] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Microcins.
Experimental Protocols
This section provides detailed methodologies for the discovery, purification, and characterization of novel microcins.
Workflow for Discovery and Classification of Novel Microcins
The following diagram outlines a typical workflow for the identification and classification of new microcins.
Purification of Novel Microcins by Reversed-Phase HPLC
This protocol describes the purification of microcins from bacterial culture supernatants using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Bacterial culture supernatant containing the this compound.
-
Sep-Pak C18 cartridges.
-
HPLC system with a C8 or C18 column.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
Spectrophotometer or plate reader for activity assays.
Procedure:
-
Culture Preparation: Grow the producer strain in a suitable medium (e.g., M63 minimal medium) to the stationary phase to maximize this compound production.
-
Initial Extraction:
-
Centrifuge the culture to pellet the cells.
-
Pass the supernatant through a Sep-Pak C18 cartridge to bind the hydrophobic this compound.
-
Wash the cartridge with a low concentration of methanol (B129727) to remove hydrophilic impurities.
-
Elute the this compound with a high concentration of methanol (e.g., 95%).
-
-
RP-HPLC:
-
Dry the eluted fraction and resuspend it in a small volume of Solvent A.
-
Inject the sample onto the HPLC column.
-
Elute the this compound using a linear gradient of Solvent B (e.g., 0-100% over 60 minutes).
-
Monitor the elution profile at 215 nm and 280 nm.
-
Collect fractions and test each for antimicrobial activity against a sensitive indicator strain.
-
Pool the active fractions for further analysis.
-
Molecular Weight Determination by MALDI-TOF Mass Spectrometry
This protocol outlines the determination of the molecular weight of a purified this compound using Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry.
Materials:
-
Purified this compound sample.
-
MALDI target plate.
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [HCCA] in 50% acetonitrile/0.1% TFA).
-
Calibration standards (peptides of known molecular weights).
Procedure:
-
Sample Preparation:
-
Mix the purified this compound solution (1 µL) with the matrix solution (1 µL) directly on the MALDI target plate.
-
Allow the mixture to air-dry, forming co-crystals of the sample and matrix.
-
-
Data Acquisition:
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive ion reflector mode.
-
Calibrate the instrument using the known peptide standards.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the this compound from the resulting spectrum.
-
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a purified this compound using the broth microdilution method.
Materials:
-
Purified this compound.
-
Susceptible indicator strain(s) of Enterobacteriaceae.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Inoculum Preparation:
-
Grow the indicator strain to the mid-logarithmic phase in CAMHB.
-
Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
This compound Dilution:
-
Perform serial two-fold dilutions of the purified this compound in CAMHB in the wells of the 96-well plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the diluted this compound.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the this compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the uptake and mechanism of action for representative microcins.
Uptake and Action of this compound J25
This compound J25 is recognized by the FhuA outer membrane receptor and transported across the outer membrane in a TonB-dependent manner.[3] It then crosses the inner membrane via the SbmA transporter and inhibits bacterial growth by binding to RNA polymerase and obstructing the RNA exit channel.[3]
Uptake and Action of a Class IIb this compound (e.g., this compound E492)
Class IIb microcins like MccE492 utilize a "Trojan horse" strategy, where their C-terminal siderophore modification allows them to be recognized by siderophore receptors on the outer membrane of target cells.[6] Following TonB-dependent translocation into the periplasm, MccE492 interacts with the mannose permease (ManYZ) in the inner membrane, leading to pore formation and dissipation of the membrane potential.[6]
Genetic Organization of this compound Gene Clusters
The genes required for this compound production, immunity, and export are typically clustered together on plasmids or the bacterial chromosome. The genetic organization of these clusters is a key feature in the classification of novel microcins.
References
- 1. Microcins reveal natural mechanisms of bacterial manipulation to inform therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Microcins in Enterobacteriaceae: Peptide Antimicrobials in the Eco-Active Intestinal Chemosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound J25 Exhibits Inhibitory Activity Against Salmonella Newport in Continuous Fermentation Model Mimicking Swine Colonic Conditions [frontiersin.org]
- 5. This compound MccI47 selectively inhibits enteric bacteria and reduces carbapenem-resistant Klebsiella pneumoniae colonization in vivo when administered via an engineered live biotherapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into Siderophore-Carrying Peptide Biosynthesis: Enterobactin Is a Precursor for this compound E492 Posttranslational Modification - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis Pathways of Class I and Class II Microcins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biosynthesis pathways of Class I and Class II microcins. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in harnessing the potential of these potent antimicrobial peptides. This guide delves into the genetic organization, enzymatic modifications, and transport mechanisms that govern the production of these fascinating molecules.
Introduction to Microcins
Microcins are a class of ribosomally synthesized antimicrobial peptides (AMPs) produced by Gram-negative bacteria, primarily from the Enterobacteriaceae family. They are characterized by their low molecular weight (<10 kDa) and high potency against closely related bacterial strains.[1][2][3] Microcins are classified into two main classes based on their size, post-translational modifications, and genetic organization.[1][2][4][5][6]
-
Class I microcins are small peptides (<5 kDa) that undergo extensive post-translational modifications, resulting in unique and complex structures.[1][2][3]
-
Class II microcins are larger peptides (5-10 kDa) that are either unmodified or minimally modified.[1][2][7] They are further subdivided into Class IIa (unmodified, except for disulfide bonds) and Class IIb (possessing a C-terminal siderophore modification).[2][7]
This guide will explore the distinct biosynthetic pathways of each class, providing a detailed look at the molecular machinery involved.
Class I Microcin Biosynthesis
The biosynthesis of Class I microcins is a complex process involving a precursor peptide and a suite of dedicated modifying enzymes. The gene clusters encoding these microcins are typically found on plasmids and contain all the necessary components for production, modification, export, and immunity.
Genetic Organization
Class I this compound gene clusters are compact and contain genes for:
-
The precursor peptide (e.g., mcjA for this compound J25, mcbA for this compound B17): This gene encodes a precursor peptide consisting of an N-terminal leader peptide and a C-terminal core peptide that will become the mature this compound.[8][9][10]
-
Modifying enzymes (e.g., mcjB, mcjC for MccJ25; mcbB, mcbC, mcbD for MccB17): These enzymes are responsible for the extensive post-translational modifications that are the hallmark of Class I microcins.[7][9][10]
-
Export and immunity proteins (e.g., mcjD for MccJ25; mcbE, mcbF for MccB17): These are typically ATP-binding cassette (ABC) transporters that export the mature this compound and provide self-immunity to the producing cell.[9][10]
Biosynthesis Pathway of this compound J25 (A Lasso Peptide)
This compound J25 (MccJ25) is a well-studied example of a Class I this compound with a unique "lasso" structure. Its biosynthesis involves the following key steps:
-
Synthesis of the Precursor Peptide (McjA): The mcjA gene is transcribed and translated to produce the 58-amino-acid precursor peptide, McjA.[9][10]
-
Post-translational Modification by McjB and McjC: The McjA precursor is processed by two maturation enzymes, McjB and McjC. McjB is an ATP-dependent cysteine protease that cleaves the leader peptide, while McjC, a lactam synthetase, forms an isopeptide bond between the N-terminal glycine (B1666218) and the side chain of a glutamate (B1630785) residue, creating the characteristic lariat (B8276320) ring.[7][9][11]
-
Export and Immunity by McjD: The mature, lassoed MccJ25 is exported from the cell by the ABC transporter McjD, which also confers immunity to the producer strain by actively pumping the this compound out of the cytoplasm.[9][10]
Figure 1: Biosynthesis pathway of this compound J25.
Biosynthesis Pathway of this compound B17 (A Thiazole (B1198619)/Oxazole-Modified this compound)
This compound B17 (MccB17) is another well-characterized Class I this compound that contains multiple thiazole and oxazole (B20620) rings, which are essential for its DNA gyrase inhibitory activity.
-
Synthesis of the Precursor Peptide (McbA): The mcbA gene is translated into the 69-amino-acid precursor peptide, McbA.[8]
-
Heterocyclization by the MccB17 Synthase (McbBCD): A heterotrimeric enzyme complex, MccB17 synthase, composed of McbB, McbC, and McbD, catalyzes the formation of thiazole and oxazole rings from cysteine and serine/threonine residues in the McbA core peptide.[12][13][14]
-
Leader Peptide Cleavage: Following modification, the N-terminal leader peptide is cleaved off by a host protease.
-
Export and Immunity by McbEF: The mature MccB17 is exported by the McbEF ABC transporter, which also provides immunity.
Figure 2: Biosynthesis pathway of this compound B17.
Class II this compound Biosynthesis
The biosynthesis of Class II microcins is a more streamlined process compared to Class I, as it does not involve extensive post-translational modifications. The production and export of these microcins are typically handled by a dedicated five-component system.[1]
Genetic Organization
The gene clusters for Class II microcins, which can be located on plasmids (Class IIa) or the chromosome (Class IIb), generally consist of genes encoding:
-
The pre-microcin (e.g., cvaC for this compound V): This precursor contains an N-terminal double-glycine leader peptide that is crucial for export and processing.[1]
-
An immunity protein (e.g., cvi for this compound V): This protein protects the producing cell from the action of its own this compound.
-
A C39 peptidase-containing ABC transporter (PCAT) (e.g., cvaB for this compound V): This inner membrane protein recognizes and cleaves the leader peptide during export.[1]
-
A membrane fusion protein (MFP) (e.g., cvaA for this compound V): This protein bridges the inner and outer membranes.[1]
-
An outer membrane factor (OMF), TolC: This protein forms the outer membrane channel for secretion. TolC is typically encoded elsewhere on the chromosome.[1]
For Class IIb microcins, additional genes are present in the cluster that are responsible for the C-terminal attachment of a siderophore.[1]
Biosynthesis Pathway of Class IIa Microcins (e.g., this compound V)
Class IIa microcins are synthesized and secreted without any post-translational modifications other than the potential formation of disulfide bonds. The process is as follows:
-
Synthesis of the Pre-microcin: The gene for the pre-microcin is translated by the ribosome.
-
Export and Processing: The pre-microcin is recognized by the PCAT at the inner membrane. As the peptide is translocated across the inner membrane, the N-terminal leader peptide is cleaved by the peptidase domain of the PCAT.
-
Secretion: The mature this compound is then transported across the periplasm and the outer membrane via the MFP and TolC channel.
Figure 3: General biosynthesis pathway of Class IIa microcins.
Biosynthesis Pathway of Class IIb Microcins (e.g., this compound H47)
The biosynthesis of Class IIb microcins follows a similar path to Class IIa, but with an additional modification step in the cytoplasm prior to export.
-
Synthesis of the Pre-microcin: The pre-microcin is synthesized by the ribosome.
-
C-terminal Siderophore Modification: Enzymes encoded within the gene cluster attach a siderophore moiety (derived from enterobactin) to a conserved serine residue at the C-terminus of the pre-microcin.[1]
-
Export and Processing: The modified pre-microcin is then exported and the leader peptide is cleaved by the PCAT/MFP/TolC machinery, as with Class IIa microcins.
Figure 4: General biosynthesis pathway of Class IIb microcins.
Quantitative Data Summary
The following tables summarize key quantitative data for representative Class I and Class II microcins.
Table 1: Molecular Weights of Representative Microcins
| This compound | Class | Precursor Molecular Weight (Da) | Mature Molecular Weight (Da) |
| This compound J25 | I | ~6,100 | 2,107 |
| This compound B17 | I | ~6,900 | ~3,100 |
| This compound V | IIa | ~10,000 | ~8,800 |
| This compound N | IIa | ~9,600 | 7,274.23[15] |
| This compound H47 | IIb | ~9,000 | ~8,900 |
| This compound E492 | IIb | ~10,000 | ~8,000 |
| This compound I47 | IIb | - | - |
Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Microcins
| This compound | Target Organism | MIC (µM) |
| This compound J25 | Escherichia coli | 0.02 - 0.25[12][16] |
| Salmonella enterica | 0.03[13] | |
| This compound B17 | Escherichia coli | 2 - 16[12][15] |
| Enterobacteriaceae | 2 - >42.5[12] | |
| This compound V | Escherichia coli | - |
| This compound H47 | Escherichia coli | <13[17] |
| Klebsiella pneumoniae | No effect[17] | |
| Salmonella enterica | <13[17] | |
| This compound E492 | Enterobacteriaceae | 0.1 - >42.5[12] |
| This compound I47 | Escherichia coli (MDR) | 0.8[18] |
| Klebsiella pneumoniae (MDR) | 0.4[18] |
Table 3: Purification Yields of Selected Microcins
| This compound | Production Strain | Yield | Reference |
| This compound J25 | E. coli MC4100 pTUC202 | 43 mg from 2.25 L | [19] |
| This compound N | E. coli | 0.39 mg from 1 L | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.
Protocol for this compound Purification
This protocol outlines a general procedure for the purification of microcins from bacterial culture supernatants, combining solid-phase extraction and reverse-phase high-performance liquid chromatography (RP-HPLC).
5.1.1. Solid-Phase Extraction (SPE)
-
Culture Growth and Supernatant Collection: Grow the this compound-producing bacterial strain in an appropriate liquid medium to the stationary phase. Centrifuge the culture to pellet the cells and collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol, followed by one column volume of water.[21][22][23]
-
Sample Loading: Load the culture supernatant onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile (B52724) in water) to remove unbound impurities.
-
Elution: Elute the bound this compound with a higher concentration of organic solvent (e.g., 60-80% acetonitrile in water).[21]
-
Solvent Evaporation: Remove the organic solvent from the eluted fraction using a rotary evaporator or a vacuum centrifuge.
5.1.2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation: Resuspend the dried eluate from SPE in a suitable solvent (e.g., 20% acetonitrile in water with 0.1% trifluoroacetic acid).
-
HPLC System and Column: Use a C18 reverse-phase HPLC column.
-
Gradient Elution: Elute the this compound using a linear gradient of increasing acetonitrile concentration (e.g., 20% to 80% acetonitrile in water with 0.1% TFA) over a defined period (e.g., 60 minutes).[24][25]
-
Fraction Collection and Analysis: Collect fractions and analyze for antimicrobial activity using an agar (B569324) diffusion assay.
-
Purity Assessment: Assess the purity of the active fractions by analytical RP-HPLC and mass spectrometry.
Figure 5: General workflow for this compound purification.
Protocol for Antimicrobial Activity Assays
5.2.1. Agar Diffusion Assay (Kirby-Bauer Method)
-
Prepare Inoculum: Prepare a suspension of the indicator bacterial strain in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.[5]
-
Inoculate Agar Plate: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.[5]
-
Apply this compound: Aseptically place a sterile paper disc impregnated with a known concentration of the purified this compound onto the agar surface. Alternatively, a small volume of the this compound solution can be spotted directly onto the agar.[18][26]
-
Incubation: Incubate the plate at the optimal growth temperature for the indicator strain for 18-24 hours.[26]
-
Measure Zone of Inhibition: Measure the diameter of the clear zone of growth inhibition around the disc or spot.[26]
5.2.2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare this compound Dilutions: Perform serial twofold dilutions of the purified this compound in a 96-well microtiter plate containing Mueller-Hinton broth.[27][28][29]
-
Prepare Inoculum: Prepare a suspension of the indicator strain and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[27]
-
Inoculate Plate: Add the inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).[1][27]
-
Incubation: Incubate the plate at the optimal growth temperature for 18-24 hours.[27][28]
-
Determine MIC: The MIC is the lowest concentration of the this compound that completely inhibits visible growth of the indicator strain.[2][27][28]
Protocol for Mass Spectrometry Analysis of Post-Translational Modifications
-
Sample Preparation: Purify the this compound as described in Protocol 5.1. For complex samples, an in-solution or in-gel digestion with a protease (e.g., trypsin) may be necessary.[9][30][31]
-
Mass Spectrometry: Analyze the sample using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.
-
Data Analysis: Compare the observed mass of the intact this compound or its fragments with the theoretical mass calculated from the amino acid sequence to identify any mass shifts indicative of post-translational modifications.
-
Tandem Mass Spectrometry (MS/MS): To localize the modification, select the modified peptide ion for fragmentation and analyze the resulting fragment ions to pinpoint the modified amino acid residue.[30]
Protocol for In Vitro ATPase Assay of ABC Transporters
This protocol can be used to assess the ATPase activity of purified and reconstituted this compound ABC transporters.
-
Protein Purification and Reconstitution: Purify the ABC transporter and, if it is a membrane protein, reconstitute it into liposomes.
-
Reaction Setup: Prepare a reaction mixture containing the purified/reconstituted transporter, ATP, and an appropriate buffer with MgCl2.[24][25][32]
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 37°C) for a defined period.
-
Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the malachite green assay, or a radioactive assay using [γ-³²P]ATP for higher sensitivity.[24][32][33]
-
Data Analysis: Calculate the specific ATPase activity (e.g., in nmol Pi/min/mg protein). The activity can be measured in the presence and absence of the this compound substrate to determine if it stimulates ATP hydrolysis.
Protocol for Site-Directed Mutagenesis of Immunity Proteins
This protocol describes a general approach to investigate the function of this compound immunity proteins.
-
Plasmid Preparation: Clone the gene encoding the immunity protein into an expression vector.
-
Primer Design: Design primers containing the desired mutation (e.g., substitution of a key amino acid residue).
-
PCR Mutagenesis: Perform PCR using the immunity protein plasmid as a template and the mutagenic primers to generate a mutated plasmid.
-
Transformation: Transform the PCR product into competent E. coli cells.
-
Selection and Sequencing: Select for transformed colonies and verify the presence of the desired mutation by DNA sequencing.
-
Functional Assay: Express the wild-type and mutant immunity proteins in a sensitive bacterial strain. Challenge the strains with the corresponding this compound and assess their survival to determine the effect of the mutation on immunity.
Conclusion
The biosynthesis of Class I and Class II microcins represents two distinct and elegant strategies for the production of potent antimicrobial peptides. Class I microcins undergo complex post-translational modifications to achieve their final, often structurally unique, forms. In contrast, Class II microcins are produced through a more direct pathway, relying on a conserved export and processing machinery. A thorough understanding of these biosynthetic pathways is crucial for the heterologous production of these molecules and for engineering novel this compound variants with enhanced therapeutic properties. The experimental protocols provided in this guide offer a starting point for researchers aiming to explore and exploit the fascinating world of microcins.
References
- 1. Biosynthetic this compound J25 Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 3. Antibacterial Activity of the Peptide this compound J25 Produced by Escherichia coli - Medical Laboratory Journal [goums.ac.ir]
- 4. journals.asm.org [journals.asm.org]
- 5. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The maturation pathway of this compound B17, a peptide inhibitor of DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Heterologous expression and antimicrobial potential of class II bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetics and regioselectivity of peptide-to-heterocycle conversions by this compound B17 synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Microbial Toxin this compound B17: Prospects for the Development of New Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Architecture of this compound B17 Synthetase: An Octameric Protein Complex Converting a Ribosomally Synthesized Peptide into a DNA Gyrase Poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Impact of this compound J25 on the porcine microbiome in a continuous culture model [frontiersin.org]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. In vitro characterization of DNA gyrase inhibition by this compound B17 analogs with altered bisheterocyclic sites - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kinetic mechanism of the beta-lactam synthetase of Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protein Expression and Purification [protocols.io]
- 24. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 28. m.youtube.com [m.youtube.com]
- 29. protocols.io [protocols.io]
- 30. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. documents.thermofisher.com [documents.thermofisher.com]
The Genetic Architecture of Microcin Production: A Technical Guide for Researchers
Abstract
Microcins, a diverse class of ribosomally synthesized antimicrobial peptides produced by Gram-negative bacteria, represent a promising avenue for novel antibiotic development. Their genetic determinants are typically clustered, encoding not only the microcin precursor but also the machinery for its maturation, export, and self-immunity. This guide provides an in-depth technical overview of the genetic organization of this compound gene clusters, tailored for researchers, scientists, and drug development professionals. We present a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of key genetic and functional relationships to facilitate a deeper understanding of these complex systems.
Introduction
Microcins are low molecular weight peptides (<10 kDa) that exhibit potent antagonistic activity against bacteria closely related to the producing strain.[1] Their synthesis is a complex, multi-step process orchestrated by a dedicated set of genes, typically co-located on plasmids or the bacterial chromosome.[2] Understanding the genetic organization of these clusters is paramount for their characterization, manipulation, and exploitation as potential therapeutics. This document categorizes this compound gene clusters into their major classes and provides a detailed examination of their constituent genes and their roles in the biosynthesis of these antimicrobial agents.
Classification and Genetic Organization of this compound Gene Clusters
Microcins are broadly classified into two main classes based on the extent of post-translational modification of the precursor peptide and the overall organization of their gene clusters.[1]
Class I Microcins
Class I microcins are characterized by extensive post-translational modifications of a small precursor peptide, resulting in mature molecules with diverse and often complex structures.[1] Their gene clusters typically encode the precursor peptide, maturation enzymes, an export system, and an immunity protein.
The this compound C7 gene cluster is located on a 6.2-kb region of the E. coli plasmid pMccC7 and comprises six genes.[3] Five of these genes, mccA, mccB, mccC, mccD, and mccE, are organized in an operon and are essential for the production and export of the mature this compound.[3][4] The sixth gene, mccF, is transcribed divergently and provides immunity to the producing cell.[3][5] The mccA gene is remarkably short, at only 21 base pairs, encoding a heptapeptide (B1575542) precursor.[4]
The genetic determinants for this compound B17 are plasmid-borne and organized in a single operon containing seven genes: mcbA, mcbB, mcbC, mcbD, mcbE, mcbF, and mcbG. mcbA is the structural gene for the precursor peptide. The products of mcbB, mcbC, and mcbD form a synthase complex responsible for the post-translational modifications. The genes mcbE and mcbF are involved in the export of the mature this compound, while mcbG provides immunity.
The this compound J25 production and immunity system is encoded by four genes—mcjA, mcjB, mcjC, and mcjD—located on a 4.8-kb plasmid region.[6] mcjA encodes the 58-amino-acid precursor peptide, which includes a 37-residue leader peptide and a 21-residue core peptide that becomes the mature this compound.[6][7] The mcjB and mcjC genes are responsible for the maturation of the precursor, which involves proteolytic cleavage and the formation of a characteristic lariat (B8276320) structure.[7][8] The mcjD gene product is an ABC transporter that mediates both the export of MccJ25 and immunity.[6][9]
Class II Microcins
Class II microcins are larger than their Class I counterparts and undergo minimal or no post-translational modifications.[1] They are further subdivided into Class IIa and Class IIb based on the presence of a C-terminal siderophore modification.[1]
Class IIa microcins are linear peptides that are not post-translationally modified, except for the possible formation of disulfide bonds. Their gene clusters typically consist of four genes: the structural gene for the precursor peptide (mccA), an immunity gene (mccI), and two genes encoding an ABC transporter system for export.[10]
-
This compound V (MccV): The cva gene cluster responsible for this compound V production contains the precursor gene cvaC, the immunity gene cvi, and the ABC transporter genes cvaA and cvaB.[11] Secretion also requires the outer membrane protein TolC, which is encoded elsewhere on the chromosome.[12]
Class IIb microcins are characterized by the post-translational attachment of a siderophore moiety to their C-terminus.[2] This modification facilitates their uptake by target cells through siderophore receptors. Their gene clusters are generally larger and more complex than those of Class IIa microcins, as they include additional genes for the siderophore modification. These clusters can be up to 13 kb in size and are often found on the chromosome.[2][13]
-
This compound E492 (MccE492): The MccE492 gene cluster from Klebsiella pneumoniae spans approximately 13 kb and contains at least 10 genes.[13][14] These include the precursor (mceA) and immunity (mceB) genes, export genes (mceG, mceH, mceF), and genes required for its maturation (mceC, mceI, mceJ).[13][14]
-
This compound H47 (MccH47): The MccH47 genetic system is located on a 10-kb chromosomal DNA segment and includes genes for synthesis (mchA, mchB, mchC, mchD), immunity (mchI), and secretion (mchE, mchF).[15] The precursor peptide is encoded by mchB.[15]
Quantitative Data Summary
The following tables summarize key quantitative data for representative this compound gene clusters.
Table 1: Gene Cluster and Precursor Peptide Sizes
| This compound | Class | Gene Cluster Size (kb) | Precursor Gene | Precursor Peptide (amino acids) | Mature this compound (amino acids) |
| This compound C7 | I | 6.2[3] | mccA[4] | 7[4] | 7 (modified)[3] |
| This compound B17 | I | ~7.0 | mcbA | 69 | 43 |
| This compound J25 | I | 4.8[6] | mcjA[6] | 58[7] | 21[6] |
| This compound L | IIa | 4.9[16] | mclC[16] | 105[16] | 90[16] |
| This compound N | IIa | - | mcnN[17] | 90[18] | 74[17] |
| This compound V | IIa | - | cvaC[11] | 103 | 88 |
| This compound E492 | IIb | 13[13] | mceA[2] | 103[2] | 84 |
| This compound H47 | IIb | 10[15] | mchB[15] | 75[2] | ~60-90[10] |
| This compound I47 | IIb | - | mchS2[2] | 77[2] | - |
| This compound M | IIb | - | mcmA[2] | 92[2] | - |
Table 2: Molecular Weights of this compound Precursors and Mature Peptides
| This compound | Precursor MW (Da) | Mature this compound MW (Da) |
| This compound L | - | 8,884[16] |
| This compound N | - | 7,274.23[18] |
| This compound E492 | - | ~7,900[13] |
| General Class I | < 5,000[1] | < 5,000[1] |
| General Class II | - | 5,000 - 10,000[1][2] |
Experimental Protocols
This section outlines general methodologies for the key experiments involved in the study of this compound gene clusters.
Cloning and Expression of this compound Gene Clusters
-
DNA Extraction: Isolate total DNA or plasmid DNA from the this compound-producing bacterial strain using standard protocols.
-
Library Construction: For large gene clusters, create a cosmid or fosmid library of the genomic DNA.
-
Screening: Screen the library for clones conferring this compound production and immunity to a sensitive indicator strain. This can be done by replica plating the library onto a lawn of the indicator strain and identifying clones that produce a zone of inhibition.
-
Subcloning: Subclone smaller fragments from the positive cosmid/fosmid into expression vectors to narrow down the minimal gene cluster required for production and immunity.[19][20]
-
Expression Analysis: Induce expression of the cloned genes in a suitable E. coli host strain (e.g., BL21(DE3)) and confirm the production of active this compound using activity assays.
Site-Directed Mutagenesis of this compound Genes
-
Primer Design: Design mutagenic primers containing the desired nucleotide change. Primers should typically be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.[21]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the plasmid containing the target gene as a template and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the mutation.[22]
-
Template Digestion: Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.[23]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Verification: Screen transformants by colony PCR and confirm the desired mutation by DNA sequencing.
This compound Purification
-
Culture Supernatant Preparation: Grow the producing strain in a suitable liquid medium and harvest the culture supernatant by centrifugation.
-
Solid-Phase Extraction: For hydrophobic microcins, use a C18 solid-phase extraction column to capture the this compound from the supernatant. Elute with a gradient of an organic solvent like methanol (B129727) or isopropanol.[16][18]
-
High-Performance Liquid Chromatography (HPLC): Further purify the active fractions using reverse-phase HPLC with a C8 or C18 column.[17][18]
-
Activity Monitoring: Throughout the purification process, test the fractions for antimicrobial activity using an agar (B569324) well diffusion assay or a microtiter plate-based assay to track the location of the active this compound.[16][18]
This compound Activity and Immunity Assays
-
Agar Well Diffusion Assay:
-
Prepare a lawn of a sensitive indicator bacterial strain on an agar plate.
-
Create wells in the agar and add serial dilutions of the purified this compound or culture supernatant.
-
Incubate the plate and measure the diameter of the zone of growth inhibition around the wells.[16]
-
-
Minimum Inhibitory Concentration (MIC) Determination:
-
In a 96-well microtiter plate, prepare serial dilutions of the purified this compound in a suitable growth medium.
-
Inoculate each well with a standardized suspension of the indicator strain.
-
Incubate the plate and determine the lowest concentration of the this compound that completely inhibits visible growth.[17]
-
-
Immunity Assay:
-
Transform a sensitive bacterial strain with a plasmid expressing the putative immunity gene.
-
Test the transformed strain for resistance to the corresponding this compound using an agar overlay or liquid culture assay.[16]
-
Visualizing Genetic Organization and Pathways
The following diagrams, generated using the DOT language, illustrate the genetic organization and key pathways of representative this compound gene clusters.
Class I this compound Gene Clusters
Caption: Genetic organization of Class I this compound gene clusters.
Class II this compound Gene Clusters
Caption: Genetic organization of Class II this compound gene clusters.
Generalized this compound Export Pathway (Type I Secretion System)
Caption: Generalized Type I Secretion System for this compound export.
Conclusion
The genetic organization of this compound gene clusters is a testament to the efficient and compact nature of bacterial genomes. These clusters represent self-contained units for the production of potent antimicrobial agents, complete with mechanisms for self-protection. A thorough understanding of their genetic architecture, as outlined in this guide, is crucial for harnessing the potential of microcins in the ongoing battle against antimicrobial resistance. The provided data, protocols, and visualizations serve as a foundational resource for researchers aiming to explore and engineer these fascinating biosynthetic pathways.
References
- 1. Microcins reveal natural mechanisms of bacterial manipulation to inform therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Siderophore-Microcins in Escherichia coli: Determinants of Digestive Colonization, the First Step Toward Virulence [frontiersin.org]
- 3. Structure and organization of plasmid genes required to produce the translation inhibitor this compound C7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound C: biosynthesis and mechanisms of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and functional characterization of this compound C resistance peptidase MccF from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequence Analysis of the Four Plasmid Genes Required To Produce the Circular Peptide Antibiotic this compound J25 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Structure Prediction and Protein Engineering Yield New Insights into this compound J25 Precursor Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modular Structure of this compound H47 and Colicin V - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of the Colicin V Bacteriocin Gene Cluster by Functional Screening of a Human Microbiome Metagenomic Library - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interactions of dedicated export membrane proteins of the colicin V secretion system: CvaA, a member of the membrane fusion protein family, interacts with CvaB and TolC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure, organization and characterization of the gene cluster involved in the production of this compound E492, a channel-forming bacteriocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Structural Gene for this compound H47 Encodes a Peptide Precursor with Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genetic Analysis and Complete Primary Structure of this compound L - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Cloning and expression in Escherichia coli of genetic determinants for production of and immunity to this compound E492 from Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Site-Directed Mutagenesis [protocols.io]
- 22. blog.addgene.org [blog.addgene.org]
- 23. static.igem.org [static.igem.org]
A Technical Guide to Post-Translational Modifications in Microcin Biosynthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Microcins are a diverse class of ribosomally synthesized antimicrobial peptides (AMPs) produced by bacteria, primarily Enterobacteriaceae.[1] Their potent and often highly specific antimicrobial activities are largely conferred by extensive post-translational modifications (PTMs). These modifications generate unique chemical structures, from complex heterocycles to threaded lasso topologies, which are inaccessible through standard synthetic chemistry.[2] This guide provides an in-depth technical overview of the core PTMs in the biosynthesis of major microcin classes, detailing the enzymatic pathways, presenting quantitative data, outlining key experimental protocols, and visualizing the biosynthetic logic. Understanding these modification pathways is critical for the discovery of novel antibiotics and the bioengineering of new therapeutic agents.
Classification of Microcins
Microcins are broadly categorized into two main classes based on their molecular weight, the presence of a cleavable leader peptide, and the extent of post-translational modification.[2][3]
-
Class I Microcins: These are small peptides (<5 kDa) that undergo extensive and complex PTMs.[2][3] They do not typically possess the N-terminal "double-glycine" leader peptide characteristic of Class II microcins.[2] This class includes well-studied examples like this compound B17, this compound C, and this compound J25.[1][2]
-
Class II Microcins: These are larger peptides (5–10 kDa) that are either unmodified or minimally modified.[2][3] They are synthesized as precursors with an N-terminal leader peptide containing a double-glycine (GG) or similar (e.g., GA) motif, which is cleaved during export by a dedicated ABC transporter.[2][4]
-
Class IIa: These are linear peptides that may contain disulfide bonds but are otherwise unmodified (e.g., this compound V, this compound L).[2][3]
-
Class IIb: These peptides are modified by the attachment of a siderophore, typically enterobactin, to a C-terminal serine residue, which facilitates a "Trojan horse" mechanism of cell entry (e.g., this compound H47, this compound M).[2][3]
-
Post-Translational Modifications in Class I Microcins
Class I microcins are defined by their intricate PTMs, which are essential for their antimicrobial activity.
This compound B17 (MccB17): Thiazole (B1198619)/Oxazole (B20620) Heterocycle Formation
This compound B17 is a potent DNA gyrase inhibitor.[5][6] Its activity is dependent on the conversion of specific serine and cysteine residues in the precursor peptide (McbA) into oxazole and thiazole heterocycles, respectively.[5][6]
Biosynthetic Pathway: The biosynthesis of MccB17 is encoded by the mcbABCDEFG gene cluster.[5] The precursor peptide, McbA (69 amino acids), is modified by a heteromeric synthetase complex composed of McbB, McbC, and McbD.[5][6]
-
Recognition: The McbBCD complex recognizes the McbA precursor peptide.
-
Cyclodehydration: The McbBCD complex, which functions as a cyclodehydratase and dehydrogenase, catalyzes the formation of azoline (thiazoline/oxazoline) rings from cysteine and serine residues.[5][7]
-
Dehydrogenation: The azoline rings are subsequently oxidized to form the final thiazole and oxazole heterocycles.
-
Proteolytic Cleavage: The N-terminal 26-residue leader sequence of the modified pro-peptide is cleaved to release the mature, active 43-residue MccB17.[6]
Quantitative Data: MccB17 Modifications
| Feature | Description | Reference |
| Precursor Peptide (McbA) | 69 amino acids | [6] |
| Mature Peptide (MccB17) | 43 amino acids | [6] |
| Thiazole Rings | 4 | [6] |
| Oxazole Rings | 4 | [6] |
| Modifying Enzymes | McbB, McbC, McbD | [5] |
| Enzyme Complex Stoichiometry | B4C2D2 (Octameric) | [5] |
Experimental Protocol: Analysis of MccB17 Heterocycles
-
Objective: To confirm the presence and number of thiazole/oxazole rings in purified MccB17.
-
Methodology: High-Resolution Mass Spectrometry (MS) and Tandem MS (MS/MS).
-
Purification: MccB17 is purified from the producing bacterial strain culture supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Intact Mass Analysis: The purified peptide is analyzed by ESI-MS or MALDI-TOF MS to determine its molecular weight. The expected mass loss for each cyclodehydration event (Cys/Ser to thiazole/oxazole) is 18 Da (loss of H₂O).
-
Fragmentation Analysis (MS/MS): The peptide is subjected to fragmentation (e.g., Collision-Induced Dissociation - CID). The resulting fragment ions are analyzed. The presence of the rigid heterocycles alters the fragmentation pattern compared to a linear peptide, and specific fragment ions can confirm the location of the modifications.
-
Amino Acid Analysis: Acid hydrolysis of MccB17 will show the disappearance of specific Cys and Ser residues that have been converted to heterocycles.
-
Visualization: MccB17 Biosynthesis Workflow
Caption: Biosynthetic pathway of this compound B17.
This compound C (MccC): Peptide-Nucleotide Conjugation
This compound C is a "Trojan horse" antibiotic that targets aspartyl-tRNA synthetase (AspRS).[8][9] Its unique structure consists of a heptapeptide (B1575542) linked to a modified AMP molecule via a non-hydrolyzable N-acyl phosphoramidate (B1195095) bond.[8][9]
Biosynthetic Pathway: The mccABCDE operon is required for MccC synthesis and immunity.[9]
-
Precursor Synthesis: The mccA gene encodes a 7-amino-acid peptide precursor (MRTGNAD).[9]
-
Adenylation: MccB, an adenylyltransferase, uses ATP to adenylate the C-terminal aspartate of the MccA peptide, forming a peptide-AMP conjugate.[8][10]
-
Aminopropylation: The MccD and MccE enzymes work together to attach an aminopropyl group to the phosphate (B84403) moiety of the peptide-AMP conjugate.[9] MccD is a SAM-dependent enzyme, and the N-terminal domain of MccE is a PLP-dependent decarboxylase.[9] This modification increases the antibiotic's potency.[9][10]
Quantitative Data: MccC Synthesis
| Component | Function / Description | Molecular Mass (Da) | Reference |
| MccA Peptide | Heptapeptide precursor (MRTGNAD) | ~820.8 | [9] |
| Adenylated MccA | Intermediate after MccB action | ~1151.1 | [10] |
| Mature MccC | Final product with aminopropyl group | ~1208.2 | [11] |
| Modifying Enzymes | MccB, MccD, MccE | - | [9] |
Experimental Protocol: In Vitro Reconstitution of MccC Biosynthesis
-
Objective: To synthesize MccC in vitro from its constituent components.
-
Methodology:
-
Protein Expression and Purification: Express and purify His-tagged MccB, MccD, and MccE proteins from E. coli.
-
Peptide Synthesis: Chemically synthesize the MccA heptapeptide (MRTGNAD).
-
Adenylation Reaction: In a reaction buffer (e.g., Tris-HCl pH 8.0, MgCl₂), incubate the MccA peptide, purified MccB, and ATP. Monitor the reaction progress by RP-HPLC and verify the product mass using ESI-MS.[12]
-
Aminopropylation Reaction: To the adenylated MccA product, add purified MccD, MccE, S-adenosylmethionine (SAM), and pyridoxal (B1214274) 5'-phosphate (PLP).
-
Product Analysis: Monitor the formation of the final MccC product by RP-HPLC. Purify the final product and confirm its molecular weight and structure by high-resolution MS and MS/MS.
-
Activity Assay: Test the purified product for antimicrobial activity against a sensitive E. coli strain using a minimum inhibitory concentration (MIC) assay.[4]
-
Visualization: MccC Biosynthetic Pathway
Caption: Enzymatic pathway for this compound C synthesis.
This compound J25 (MccJ25): Lasso Peptide Formation
This compound J25 is characterized by a unique "lasso" topology, where the C-terminal tail of the peptide is threaded through and sterically locked within a macrolactam ring.[13] This structure confers exceptional thermal and proteolytic stability.[13]
Biosynthetic Pathway: The maturation of MccJ25 from its precursor, McjA, is a two-step enzymatic process involving a dedicated protease (McjB) and a cyclizing enzyme (McjC).
-
Ring Formation: The precursor peptide's N-terminal Gly1 is linked to the side-chain carboxylate of Glu8, forming an 8-residue macrolactam ring.[13]
-
Threading and Trapping: The C-terminal tail is threaded through this ring. Bulky residues (Phe19 and Tyr20) on the tail act as steric locks, preventing the tail from unthreading.[13]
-
Leader Peptide Cleavage: The leader peptide is removed by the McjB protease to release the mature, active lasso peptide.
Quantitative Data: MccJ25 Structure
| Feature | Description | Reference |
| Mature Peptide | 21 amino acids | [13] |
| Molecular Mass | ~2107.8 Da | [13] |
| Macrolactam Ring | 8 residues (Gly1-Glu8) | [13] |
| C-terminal Tail | 13 residues | [13] |
| Steric Lock Residues | Phe19, Tyr20 | [13] |
Visualization: MccJ25 Lasso Topology
Caption: Schematic of the MccJ25 lasso topology.
Post-Translational Modifications in Class II Microcins
Class II microcins undergo simpler modifications, primarily involving the processing of a leader peptide during export.
Biosynthetic Pathway: The general genetic structure for Class II this compound production involves genes for the precursor peptide (with a double-glycine leader), an immunity protein, and a dedicated ABC transporter system (composed of a peptidase-containing ABC transporter, a membrane fusion protein, and TolC).[2]
-
Synthesis: The precursor this compound is ribosomally synthesized.
-
Export and Processing: The ABC transporter recognizes the N-terminal double-glycine leader peptide, cleaves it, and simultaneously exports the mature this compound out of the cell.[2]
Class IIb Specific Modification: For Class IIb microcins, an additional enzymatic step occurs prior to export. Enzymes link a siderophore molecule (derived from enterobactin) to the C-terminal serine of the precursor peptide. This siderophore moiety later hijacks the target cell's iron uptake receptors to gain entry.[2]
Visualization: General Class II this compound Processing
Caption: Export and processing of Class II microcins.
Conclusion and Future Directions
The post-translational modifications in this compound biosynthesis represent a remarkable display of enzymatic chemistry, creating a diverse arsenal (B13267) of antimicrobial compounds. These pathways transform simple, ribosomally-synthesized peptides into potent antibiotics with highly specific modes of action. The enzymes responsible for these modifications, from the heterocycle-forming McbBCD complex to the peptide-adenylating MccB, are powerful tools for biocatalysis.
For drug development professionals, these biosynthetic pathways offer exciting opportunities. By understanding the substrate specificity of the modifying enzymes, it is possible to engineer precursor peptides to generate novel this compound analogues with altered spectra of activity, improved stability, or reduced toxicity.[10][14] The "plug-and-play" nature of these Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP) pathways provides a rich platform for combinatorial biosynthesis and the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Focus on modified microcins: structural features and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microcins reveal natural mechanisms of bacterial manipulation to inform therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Genetic Analysis and Complete Primary Structure of this compound L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Architecture of this compound B17 Synthetase: An Octameric Protein Complex Converting a Ribosomally Synthesized Peptide into a DNA Gyrase Poison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Architecture of this compound B17 Synthetase: An Octameric Protein Complex Converting a Ribosomally Synthesized Peptide into a DNA Gyrase Poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and functional characterization of this compound C resistance peptidase MccF from Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound C: biosynthesis and mechanisms of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. Enzymatic Synthesis of Bioinformatically Predicted this compound C-Like Compounds Encoded by Diverse Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Modification of this compound J25 Reveals New Insights on the Stereospecific Requirements for Antimicrobial Activity [mdpi.com]
- 14. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Mechanism of Action of Pore-Forming Microcins
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Microcins are a class of potent, low-molecular-weight bacteriocins produced by Enterobacteriaceae that exhibit significant antimicrobial activity against closely related bacterial strains. A key subset of these, the pore-forming microcins, exert their bactericidal effects by disrupting the integrity of the target cell's inner membrane through the formation of ion channels. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of these antimicrobial peptides, with a primary focus on the well-characterized pore-forming microcin, MccE492. It details their multi-step process of intoxication, from initial receptor recognition and translocation to the ultimate formation of transmembrane pores. This document summarizes key quantitative data, provides detailed experimental protocols for their study, and includes visualizations of the critical pathways and workflows involved in their mechanism of action. This information is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development who are interested in harnessing the therapeutic potential of these natural antimicrobial agents.
Introduction to Pore-Forming Microcins
Microcins are ribosomally synthesized antimicrobial peptides with molecular weights generally below 10 kDa.[1] They are classified into two main classes based on their structure and post-translational modifications. Pore-forming microcins, such as this compound E492 (MccE492), represent a significant functional category that permeabilizes the inner membrane of susceptible bacteria, leading to the dissipation of the proton motive force and ultimately, cell death.[2][3]
MccE492 is a channel-forming bacteriocin (B1578144) produced by Klebsiella pneumoniae.[2][4][5] It is an 84-amino-acid polypeptide with a molecular mass of approximately 7.9 kDa.[1] Its mechanism of action is a sophisticated multi-step process that exemplifies the "Trojan horse" strategy of bacterial warfare.[2]
The "Trojan Horse" Mechanism of Action
The bactericidal activity of pore-forming microcins can be dissected into three critical stages:
-
Receptor Binding and Recognition: The initial interaction between the this compound and the target cell occurs at the outer membrane. MccE492 utilizes a "Trojan horse" strategy by mimicking siderophores, essential iron-chelating molecules for bacteria. The C-terminal domain of MccE492 is recognized by and binds to catecholate siderophore receptors on the outer membrane of susceptible E. coli and other enterobacteria.[2] This interaction is crucial for the specificity of the this compound's activity.
-
Translocation Across the Outer Membrane: Following receptor binding, the this compound is actively transported across the outer membrane into the periplasmic space. This process is energy-dependent and relies on the TonB-ExbB-ExbD protein complex, which transduces the proton motive force of the inner membrane to power the transport of various substrates, including siderophores and bacteriocins, across the outer membrane.[6]
-
Pore Formation in the Inner Membrane: Once in the periplasm, the N-terminal toxic domain of the this compound interacts with and inserts into the inner membrane, leading to the formation of ion channels.[2] This pore formation disrupts the membrane's integrity, causing leakage of ions and dissipation of the electrochemical gradient, which is fatal for the cell.[7]
Quantitative Analysis of Pore Properties
The functional unit of pore-forming microcins is the ion channel they create. The biophysical properties of these channels determine their efficacy in disrupting the target cell's membrane potential. While detailed quantitative data for this compound E492 is limited, studies on this and related colicins provide valuable insights.
This compound E492 Pore Characteristics
Electrophysiological studies using planar lipid bilayers have revealed several key features of the channels formed by MccE492:
-
Ion Selectivity: MccE492 forms cation-selective channels.[7] The permeability sequence for various monovalent cations has been determined as: NH₄⁺ > K⁺ ≈ Rb⁺ ≈ Cs⁺ > Na⁺ ≈ Li⁺ > Tris⁺.[7] This indicates a preference for larger, more mobile cations over smaller, more hydrated ones.
-
Conductance States: The channels exhibit at least two main conductance states, suggesting conformational flexibility of the pore structure.[7] The current-voltage curves for these states show rectification, meaning the current flow is not symmetrical with respect to the voltage polarity.[7]
Comparative Data from Pore-Forming Colicins
Pore-forming colicins, such as Colicin A, E1, and Ia, serve as excellent models for understanding the general principles of channel formation by bacteriocins.
| Property | Colicin A | Colicin E1 | Colicin Ia |
| Pore-Forming Domain | C-terminal, 10 α-helices[8] | C-terminal, 10 α-helices | C-terminal, 10 α-helices |
| Channel Type | Voltage-gated[8] | Voltage-gated | Voltage-gated |
| Ion Selectivity | Cation-selective, pH-dependent | Anion-selective at neutral pH, becomes cation-selective at acidic pH | Cation-selective |
| Pore Diameter | ~8-10 Å | ≥ 8 Å | Not specified |
| Pore Model | Proposed "umbrella-like" or toroidal model | Proposed "barrel-stave" or toroidal model | Not specified |
Table 1: Comparative properties of pore-forming colicins.
Molecular Mechanism of Pore Formation
The precise molecular architecture of the MccE492 pore and the dynamics of its formation are still areas of active research. However, based on studies of MccE492 and the more extensively characterized colicins, a general model can be proposed.
The pore-forming domain of these bacteriocins is rich in α-helical content.[1] For colicins, it is proposed that upon interaction with the membrane, a hydrophobic helical hairpin inserts into the lipid bilayer, anchoring the protein. Subsequent conformational changes, potentially driven by the transmembrane voltage, lead to the insertion of other amphipathic helices, which then oligomerize to form the hydrophilic pore.
Two primary models for the final pore structure are debated:
-
The Barrel-Stave Model: In this model, the helices from several monomers assemble like the staves of a barrel, forming a protein-lined channel through the membrane.[9]
-
The Toroidal or "Wormhole" Model: Here, the inserted peptides induce a high degree of membrane curvature, causing the lipid monolayers to bend inward to line the pore along with the peptide helices.[9]
The exact model that applies to MccE492 is yet to be definitively determined and may involve features of both.
Experimental Protocols
The study of pore-forming microcins involves a variety of biochemical and biophysical techniques. Below are detailed protocols for key experiments.
Purification of this compound E492
This protocol is adapted from established methods for the purification of MccE492.[1]
-
Culture and Harvest:
-
Inoculate a suitable expression host (e.g., E. coli VCS257 carrying the MccE492 expression plasmid) into M63 minimal medium.
-
Incubate with shaking at 37°C for 18-24 hours.
-
Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the cells.
-
Collect the supernatant, which contains the secreted this compound.
-
-
Solid-Phase Extraction:
-
Activate a Sep-Pak C18 cartridge by washing with 100% acetonitrile (B52724) followed by equilibration with 0.1% trifluoroacetic acid (TFA) in water.
-
Load the cell-free supernatant onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove unbound proteins.
-
Elute the this compound with a solution of 65% acetonitrile and 35% water containing 0.1% TFA.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Further purify the eluted fraction using a C18 RP-HPLC column.
-
Use a linear gradient of acetonitrile in 0.1% TFA (e.g., 30-63% acetonitrile over 15 minutes) at a flow rate of 0.6 mL/min.
-
Monitor the elution profile at 215 nm.
-
Collect fractions corresponding to the MccE492 peak and confirm their activity.
-
-
Verification:
-
Assess the purity of the final sample by SDS-PAGE.
-
Confirm the molecular mass using MALDI-TOF mass spectrometry.[1]
-
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a purified this compound.[10]
-
Preparation of Bacterial Inoculum:
-
Culture the target bacterial strain (e.g., E. coli DH5α) in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Serial Dilution of this compound:
-
In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the stock this compound solution (at a known concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 11. Discard 50 µL from well 11. Well 12 serves as a growth control (no this compound).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well (wells 1-12), resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the this compound that completely inhibits visible growth of the bacteria.
-
Bactericidal Kinetics (Time-Kill) Assay
This assay determines the rate at which a this compound kills a bacterial population.[11]
-
Preparation:
-
Prepare a mid-logarithmic phase culture of the target bacteria in MHB (OD₆₀₀ ≈ 0.4-0.6).
-
Dilute the culture to a starting concentration of approximately 1 x 10⁶ CFU/mL in fresh, pre-warmed MHB.
-
Prepare tubes containing the this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC) and a control tube with no this compound.
-
-
Assay Procedure:
-
At time zero, add the bacterial suspension to each tube and mix.
-
Incubate the tubes with shaking at 37°C.
-
At designated time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate 100 µL of appropriate dilutions onto Mueller-Hinton Agar (MHA) plates.
-
-
Data Analysis:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log₁₀(CFU/mL) versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥ 3-log₁₀ reduction in CFU/mL.
-
Planar Lipid Bilayer Electrophysiology
This technique allows for the direct measurement of ion channel activity of a single or a few pores in an artificial membrane.[12]
-
Bilayer Formation:
-
A planar lipid bilayer is formed across a small aperture (typically 50-250 µm in diameter) in a hydrophobic partition separating two aqueous compartments (cis and trans).
-
The bilayer can be formed by painting a solution of lipids (e.g., a mixture of phosphatidylethanolamine (B1630911) and phosphatidylcholine in n-decane) across the aperture.
-
-
Protein Incorporation:
-
The purified this compound is added to the cis compartment. Spontaneous insertion of the this compound into the bilayer to form channels can be monitored by an increase in the electrical conductance of the membrane.
-
-
Data Acquisition:
-
Ag/AgCl electrodes are placed in both compartments to apply a transmembrane potential (voltage clamp) and measure the resulting ionic current.
-
Single-channel currents appear as discrete steps in the current trace, and their amplitude and duration can be analyzed to determine the channel's conductance, gating kinetics, and ion selectivity.
-
Ion selectivity is determined by measuring the reversal potential under bi-ionic conditions (different salt solutions in the cis and trans compartments).
-
Conclusion
Pore-forming microcins represent a fascinating and potent class of natural antimicrobial agents. Their sophisticated "Trojan horse" mechanism, culminating in the formation of ion channels in the inner membrane of target bacteria, underscores their potential as templates for the development of novel antibiotics. While significant progress has been made in understanding the general principles of their action, particularly through the study of this compound E492 and related colicins, further research is needed to elucidate the precise molecular details of pore assembly and to obtain more comprehensive quantitative data on their channel properties. The experimental protocols detailed in this guide provide a framework for future investigations that will undoubtedly contribute to a deeper understanding of these remarkable molecules and may pave the way for their therapeutic application in an era of increasing antibiotic resistance.
References
- 1. This compound E492 Is an Unmodified Peptide Related in Structure to Colicin V - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and antitumorigenic properties of this compound E492, a pore-forming bacteriocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound E492 Amyloid Formation Is Retarded by Posttranslational Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound E492, a channel-forming bacteriocin from Klebsiella pneumoniae, induces apoptosis in some human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound E492 forms ion channels in phospholipid bilayer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of the membrane-pore-forming fragment of colicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Amyloid Fibrils A Are Reservoir of Toxic Oligomeric Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Designing Antibacterial Peptides with Enhanced Killing Kinetics [frontiersin.org]
- 12. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Microcin Inhibition of DNA Gyrase and RNA Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms by which two prominent microcins, Microcin B17 and this compound J25, inhibit essential bacterial enzymes—DNA gyrase and RNA polymerase, respectively. This document outlines the molecular interactions, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the core concepts to support research and development in antibacterial drug discovery.
This compound B17: A DNA Gyrase Poison
This compound B17 (MccB17) is a post-translationally modified peptide antibiotic that targets DNA gyrase, an essential bacterial enzyme responsible for introducing negative supercoils into DNA. Unlike many inhibitors that block the catalytic activity of their targets, MccB17 acts as a gyrase "poison," stabilizing a transient intermediate in the enzyme's catalytic cycle.
Mechanism of Action
MccB17 does not directly inhibit the supercoiling activity of DNA gyrase. Instead, it binds to the gyrase-DNA complex and stabilizes the cleavage-ligation equilibrium in favor of the cleaved state.[1] In this state, the DNA is cleaved on both strands and covalently linked to the enzyme. This stabilization of the gyrase-DNA cleavage complex leads to the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell.[1] The action of MccB17 is dependent on the presence of ATP, even though ATP hydrolysis is not required. The non-hydrolyzable ATP analog, 5'-adenylyl-β,γ-imidodiphosphate (ADPNP), can also facilitate MccB17's activity. Resistance to MccB17 has been linked to a specific mutation in the B subunit of DNA gyrase (GyrB), specifically at the Trp751 residue, strongly suggesting this region is critical for the interaction with the toxin.[1]
Quantitative Data: Inhibition of DNA Gyrase
Direct IC50 values for the inhibition of DNA gyrase supercoiling by wild-type this compound B17 are not consistently reported, as it is considered a relatively modest or weak inhibitor of the supercoiling reaction itself.[1] Its primary mechanism is the stabilization of the cleavage complex. However, some quantitative data on related activities and derivatives are available.
| Compound | Target Enzyme | Assay Type | Reported Value |
| Synthetic MccB17 fragment (Mcc[Gly46-Ile69]) | E. coli DNA gyrase | Cleavage-complex stabilization | Activity similar to 100 µM native MccB17 at a concentration of 25 µM |
| Synthetic bis-heterocyclic MccB17 fragments | E. coli DNA gyrase | Supercoiling Inhibition | 50 - 500 µM |
Experimental Protocol: DNA Gyrase Cleavage Assay
This protocol is adapted from methodologies used to assess the ability of MccB17 to stabilize the gyrase-DNA cleavage complex.
Objective: To determine if a compound stabilizes the covalent intermediate of the DNA gyrase reaction, resulting in linearized plasmid DNA.
Materials:
-
Purified E. coli DNA gyrase (GyrA and GyrB subunits)
-
Relaxed pBR322 plasmid DNA (or other suitable plasmid)
-
This compound B17
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)
-
Stop Solution (e.g., 0.2% SDS, 50 mM EDTA)
-
Proteinase K (e.g., 2 µg/µL)
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For a standard 30 µL reaction, add the components in the following order:
-
Water to final volume
-
Assay Buffer
-
Relaxed pBR322 DNA (e.g., 0.5 µg)
-
This compound B17 at various concentrations (a DMSO control should be included)
-
-
Initiate the reaction by adding a pre-incubated mixture of GyrA and GyrB subunits (e.g., a 1:1.2 molar ratio) to a final enzyme concentration that is in excess (e.g., 10-fold higher than for a supercoiling assay).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the Stop Solution and Proteinase K.
-
Incubate at 37°C for an additional 30 minutes to digest the protein.
-
Add loading dye to the samples and load them onto a 1% agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Stain the gel with a suitable DNA stain and visualize the DNA bands using a gel imaging system.
Analysis: An increase in the amount of the linear DNA band with increasing concentrations of this compound B17 indicates stabilization of the DNA gyrase cleavage complex.
Visualization of this compound B17 Mechanism
Caption: Mechanism of DNA gyrase inhibition by this compound B17.
This compound J25: An RNA Polymerase Channel Blocker
This compound J25 (MccJ25) is a unique "lasso" peptide with potent antibacterial activity against Gram-negative bacteria.[2] Its primary intracellular target is the bacterial RNA polymerase (RNAP), the central enzyme of transcription.
Mechanism of Action
MccJ25 inhibits transcription by physically obstructing the secondary channel of the RNA polymerase.[2][3] This channel is the entry point for nucleotide triphosphates (NTPs) to reach the active site of the enzyme. By binding deep within this channel, MccJ25 sterically blocks the access of NTPs, thereby preventing RNA chain elongation.[2] This binding also interferes with the folding of the trigger loop, a mobile element of RNAP that is essential for efficient catalysis.[2] The mode of inhibition is described as partial competitive, as MccJ25 binds to a site distinct from the NTP binding site but still interferes with NTP uptake or binding.
Quantitative Data: Inhibition of RNA Polymerase
| Compound | Target Enzyme | Assay Type | Reported Value (IC50) |
| This compound J25 | E. coli RNA polymerase | In vitro RNA synthesis | ~2 µM |
| This compound J25 | E. coli RNA polymerase | Abortive initiation | 86% inhibition at 100 µM |
Experimental Protocol: In Vitro Abortive Initiation Assay
This protocol is designed to measure the synthesis of short RNA transcripts (abortive products) by RNA polymerase and to assess the inhibitory effect of compounds like MccJ25.
Objective: To quantify the inhibition of RNA polymerase activity by measuring the reduction in the synthesis of abortive RNA transcripts in the presence of an inhibitor.
Materials:
-
Purified E. coli RNA polymerase holoenzyme
-
DNA template containing a strong promoter (e.g., T7 A1 promoter)
-
CpA dinucleotide primer
-
[α-³²P]UTP (or other radiolabeled NTP)
-
Unlabeled NTPs
-
This compound J25
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, 100 µg/mL BSA)
-
Stop Solution (e.g., formamide (B127407) loading buffer with 50 mM EDTA)
-
Polyacrylamide gel electrophoresis (PAGE) system (denaturing, with urea)
-
Phosphorimager system
Procedure:
-
Assemble the transcription reactions in microcentrifuge tubes on ice. For a typical 10 µL reaction:
-
Transcription Buffer
-
DNA template (e.g., 50 nM)
-
CpA primer (e.g., 0.5 mM)
-
This compound J25 at various concentrations (a no-inhibitor control is essential)
-
-
Add RNA polymerase holoenzyme (e.g., 25 nM) and incubate at 37°C for 10 minutes to allow the formation of the open promoter complex.
-
Initiate the reaction by adding a mix of NTPs, including the radiolabeled NTP (e.g., 10 µM UTP with [α-³²P]UTP).
-
Allow the reaction to proceed at 37°C for 10 minutes.
-
Terminate the reaction by adding an equal volume of Stop Solution.
-
Heat the samples at 95°C for 3-5 minutes to denature.
-
Load the samples onto a high-percentage denaturing polyacrylamide gel (e.g., 20-25%).
-
Perform electrophoresis to separate the small RNA products.
-
Dry the gel and expose it to a phosphor screen.
-
Visualize and quantify the radiolabeled abortive products (e.g., the CpApU trinucleotide) using a phosphorimager.
Analysis: The intensity of the bands corresponding to the abortive transcripts is quantified. The percentage of inhibition is calculated relative to the no-inhibitor control. An IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the MccJ25 concentration.
Visualization of this compound J25 Mechanism
Caption: Mechanism of RNA polymerase inhibition by this compound J25.
General Experimental Workflow
The study of this compound inhibitors generally follows a systematic workflow from initial screening to detailed mechanistic analysis.
Caption: General experimental workflow for this compound inhibitor studies.
References
- 1. In vitro characterization of DNA gyrase inhibition by this compound B17 analogs with altered bisheterocyclic sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro characterization of DNA gyrase inhibition by this compound B17 analogs with altered bisheterocyclic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Unseen Arsenal: A Technical Guide to the Role of Microcins in Bacterial Competition and Microbiome Dynamics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the intricate and competitive microbial ecosystems, bacteria have evolved a sophisticated arsenal (B13267) of weapons to ensure their survival and dominance. Among these are microcins, a diverse class of ribosomally synthesized antimicrobial peptides produced primarily by Gram-negative bacteria.[1] These potent molecules play a crucial role in mediating bacterial competition, shaping the structure and function of microbial communities, and influencing host health.[2] This technical guide provides an in-depth exploration of the multifaceted world of microcins, from their fundamental classification and mechanisms of action to their profound impact on microbiome dynamics. We delve into the genetic underpinnings of microcin production, detail established experimental protocols for their study, and present key quantitative data in a clear, comparative format. Furthermore, this guide offers a forward-looking perspective on the burgeoning potential of microcins as next-generation therapeutics, including novel antibiotics and microbiome modulators.
Introduction: The Competitive Landscape of Microbial Life
Microbial communities are complex, dynamic environments where bacteria constantly vie for limited resources and niche space.[3] This intense competition has driven the evolution of a variety of antagonistic strategies, including the production of antimicrobial compounds.[4] Microcins, small peptides with potent bactericidal or bacteriostatic activity, represent a key component of this microbial warfare.[1][2] Produced by members of the Enterobacteriaceae family, such as Escherichia coli, these peptides typically target closely related species, thereby providing the producing strain with a significant competitive advantage.[5][6] Understanding the biology of microcins is not only fundamental to comprehending microbial ecology but also holds immense promise for the development of novel strategies to combat pathogenic bacteria and modulate the microbiome for therapeutic benefit.[1][7]
Classification and Diversity of Microcins
Microcins are broadly categorized into two main classes based on their size, post-translational modifications, and export mechanisms.[1][7]
-
Class I Microcins: These are small peptides (<10 kDa) that undergo extensive post-translational modifications, resulting in unique and complex structures.[1][7] A prime example is this compound J25 (MccJ25), a lasso peptide with a unique threaded structure that confers remarkable stability.[8] Other Class I microcins include MccB17, which targets DNA gyrase, and MccC7, a peptide-nucleotide conjugate that inhibits aspartyl-tRNA synthetase.[2][5]
-
Class II Microcins: These are larger peptides that are further subdivided into two groups:
-
Class IIa: These microcins are linear peptides that may contain disulfide bonds but are otherwise unmodified.[1] this compound V (MccV) is a well-characterized example of this subclass.[7]
-
Class IIb: These microcins are characterized by the covalent attachment of a siderophore-like molecule, catechol, to their C-terminus.[7][8] This modification is crucial for their uptake by target cells through siderophore receptors.[8] MccE492 is a prominent member of this group.[2]
-
The genetic determinants for this compound production, immunity, and export are typically clustered together on plasmids or the bacterial chromosome.[9]
Mechanisms of Action: A Trojan Horse Strategy
Microcins employ a variety of sophisticated mechanisms to kill susceptible bacteria, often hijacking the target cell's own uptake systems in a "Trojan horse" manner.[8][10]
-
Receptor Recognition and Uptake: The initial step in this compound action is the recognition of a specific receptor on the outer membrane of the target bacterium.[5] Many microcins utilize receptors for essential nutrients, such as iron-siderophore complexes (e.g., FepA, Cir, Fiu) or vitamins.[1][10] For instance, MccJ25 utilizes the ferrichrome receptor FhuA, while MccL requires the Cir receptor.[5] This dependency on specific receptors contributes to their narrow spectrum of activity.[11]
-
Translocation and Intracellular Targeting: Following binding to the outer membrane receptor, microcins are translocated across the cell envelope.[5] The TonB-ExbB-ExbD complex, an energy-transducing system in the inner membrane, is often required for this process.[5] Once inside the periplasm or cytoplasm, microcins exert their cytotoxic effects by inhibiting essential cellular processes.[2]
The diverse targets of microcins include:
-
DNA Replication and Repair: MccB17 inhibits DNA gyrase, an enzyme essential for DNA replication and repair.[5]
-
Transcription: MccJ25 targets the β' subunit of RNA polymerase, blocking the secondary channel and inhibiting transcription.[6][8]
-
Translation: MccC7, after intracellular processing, releases a non-hydrolyzable aspartyl-adenylate analog that inhibits aspartyl-tRNA synthetase, thereby halting protein synthesis.[4][12]
-
Membrane Integrity: Class IIa microcins, such as MccV and MccL, can disrupt the cytoplasmic membrane potential, leading to cell death.[2][5] MccE492 forms pores in the inner membrane.[2]
Quantitative Data on this compound Properties
The following table summarizes key quantitative data for several well-characterized microcins, providing a basis for comparison of their physical and biological properties.
| This compound | Class | Molecular Weight (Da) | Producing Strain (example) | Target(s) | Minimum Inhibitory Concentration (MIC) Range |
| MccJ25 | I | 2,107 | Escherichia coli | RNA polymerase | Nanomolar (nM) range against E. coli, Salmonella, Shigella[8][11] |
| MccB17 | I | 3,092 | Escherichia coli | DNA gyrase | Not widely reported in molar concentrations |
| MccC7 | I | 1,178 | Escherichia coli | Aspartyl-tRNA synthetase | Nanomolar (nM) range against sensitive E. coli[4] |
| MccV | IIa | ~8,800 | Escherichia coli | Cytoplasmic membrane | Not widely reported in molar concentrations |
| MccL | IIa | 8,884 | Escherichia coli | Cytoplasmic membrane | Not widely reported in molar concentrations[5] |
| MccE492 | IIb | ~7,900 | Klebsiella pneumoniae | Cytoplasmic membrane | Not widely reported in molar concentrations |
| MccN | IIa | 7,274.23 | Escherichia coli | Not fully characterized | Not widely reported in molar concentrations[9] |
The Ecological Role of Microcins in Microbiome Dynamics
The production of microcins provides a significant ecological advantage to the producing bacteria, enabling them to outcompete susceptible neighbors and establish a dominant position within the microbial community.[1] This is particularly relevant in the complex and densely populated environment of the gut microbiome.[2]
Studies have shown that this compound-producing strains can effectively reduce the population of competing bacteria, including pathogenic strains of Salmonella and E. coli. For example, MccJ25 has demonstrated potent activity against enterohemorrhagic E. coli (EHEC) in mouse models of infection.[13] The narrow activity spectrum of many microcins is a key advantage, as it allows for the targeted elimination of specific competitors without causing widespread disruption to the beneficial members of the microbiota.[11][14]
The interplay between this compound producers and susceptible strains can lead to complex population dynamics, including the selection for resistant mutants.[2] Resistance can arise through mutations in the receptor-encoding genes or in the genes involved in the translocation machinery.[2]
Experimental Protocols for this compound Research
The study of microcins involves a range of specialized experimental techniques. Below are detailed methodologies for key experiments.
This compound Production and Purification
Objective: To produce and purify microcins for characterization and activity assays.
Protocol (Example for a Class IIa this compound like MccN): [9]
-
Culture Growth: Inoculate a suitable production medium (e.g., M63 minimal medium) with the this compound-producing strain (E. coli MC4100 pGOB18 for MccN). Incubate the culture with shaking at 37°C until the late exponential or early stationary phase.
-
Supernatant Collection: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant, which contains the secreted this compound.
-
Solid-Phase Extraction (SPE):
-
Activate a C18 Sep-Pak cartridge by washing with methanol (B129727) followed by sterile water.
-
Load the culture supernatant onto the activated cartridge.
-
Wash the cartridge with water to remove unbound components.
-
Elute the this compound using a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 95% methanol).
-
Collect fractions and test for antimicrobial activity.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the active fractions from SPE using reverse-phase HPLC (e.g., on a C8 or C18 column).
-
Use a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) for elution.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect peaks and test for antimicrobial activity.
-
-
Purity and Concentration Determination: Assess the purity of the final sample by SDS-PAGE and determine the concentration using a suitable protein assay (e.g., BCA assay) or by quantitative amino acid analysis.
Antimicrobial Activity Assays
Objective: To determine the spectrum and potency of this compound activity.
Protocol (Agar Well Diffusion Assay): [6][9]
-
Indicator Strain Preparation: Grow the indicator (susceptible) bacterial strain to the mid-logarithmic phase in a suitable broth medium (e.g., Luria-Bertani broth).
-
Lawn Preparation: Prepare a lawn of the indicator strain by spreading a standardized inoculum onto the surface of an agar (B569324) plate.
-
Well Creation: Create wells in the agar using a sterile cork borer or pipette tip.
-
Sample Application: Add a known volume of the purified this compound or culture supernatant to each well. Include a negative control (e.g., sterile broth or buffer) and a positive control (e.g., an antibiotic with known activity against the indicator strain).
-
Incubation: Incubate the plates at the optimal growth temperature for the indicator strain until a confluent lawn of growth is visible.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. The size of the zone is proportional to the antimicrobial activity of the sample.
Protocol (Minimum Inhibitory Concentration - MIC Determination): [15]
-
Serial Dilutions: Prepare a series of twofold serial dilutions of the purified this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the indicator strain to each well.
-
Incubation: Incubate the microtiter plate at the optimal growth temperature for the indicator strain for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the this compound that completely inhibits the visible growth of the indicator strain.
Bacterial Competition Assays
Objective: To assess the competitive advantage conferred by this compound production.
Protocol (In Vitro Co-culture Assay): [16][17]
-
Strain Preparation: Grow the this compound-producing strain and a susceptible competitor strain separately to the mid-logarithmic phase. The strains should be distinguishable, for example, by carrying different antibiotic resistance markers.
-
Co-inoculation: Mix the two strains at a defined ratio (e.g., 1:1) and inoculate them into a fresh culture medium.
-
Incubation: Incubate the co-culture under conditions that allow for growth and competition.
-
Population enumeration: At various time points, take samples from the co-culture, perform serial dilutions, and plate on selective agar plates that allow for the differential counting of the two strains (e.g., plates containing the respective antibiotics).
-
Competitive Index (CI) Calculation: The CI is calculated as the ratio of the two strains in the output (after co-culture) divided by the ratio of the two strains in the input (at the time of inoculation). A CI greater than 1 indicates a competitive advantage for the this compound-producing strain.
Signaling Pathways and Regulation
The production of microcins is a tightly regulated process, often induced under conditions of nutrient limitation or stress, which are cues for impending competition.[18] The regulation can occur at the transcriptional level, involving global regulators that sense the physiological state of the cell.
Regulation of Class I this compound Production (MccB17 Example)
The production of MccB17 is controlled by a complex regulatory network involving global regulators such as H-NS and IHF, and is induced upon entry into the stationary phase.[18]
Caption: Regulation of MccB17 production.
Class II this compound Secretion Pathway
Class II microcins are secreted via a dedicated Type I Secretion System (T1SS).[7] This system is composed of an inner membrane ABC transporter, a periplasmic membrane fusion protein (MFP), and an outer membrane protein (OMP), which together form a channel spanning the entire cell envelope.[7]
Caption: Secretion of Class II microcins.
Therapeutic Potential and Future Directions
The unique properties of microcins make them highly attractive candidates for the development of novel antimicrobial therapies.[1][7] Their high potency, narrow spectrum of activity, and novel mechanisms of action offer potential solutions to the growing problem of antibiotic resistance.[11]
Potential Applications:
-
Targeted Antibacterials: Microcins could be developed as precision antimicrobial agents to selectively eliminate specific pathogens while minimizing collateral damage to the host microbiome.[11]
-
Microbiome Modulation: By selectively targeting certain bacterial populations, microcins could be used to rationally modulate the composition and function of the gut microbiome to treat dysbiosis-associated diseases.[1][4]
-
Drug Delivery Vehicles: The "Trojan horse" uptake mechanism of microcins could be exploited to deliver other therapeutic molecules into target bacteria.[12]
Challenges and Future Research:
Despite their promise, several challenges need to be addressed before microcins can be translated into clinical applications. These include:
-
Delivery and Stability: Ensuring the efficient delivery of microcins to the site of infection and maintaining their stability in the host environment.
-
Resistance Development: Understanding the mechanisms of resistance and developing strategies to mitigate its emergence.
-
Manufacturing and Scale-up: Developing cost-effective methods for the large-scale production of purified microcins.
Future research should focus on the discovery of new microcins with novel activities, the detailed characterization of their mechanisms of action, and the engineering of microcins with improved therapeutic properties.
Conclusion
Microcins represent a fascinating and largely untapped reservoir of antimicrobial diversity. Their central role in mediating bacterial competition and shaping microbiome dynamics is becoming increasingly clear. As our understanding of these potent peptides deepens, so too does their potential to be harnessed for the development of innovative therapies to combat infectious diseases and promote host health. The continued exploration of the microbial world's unseen arsenal promises to yield new tools and strategies to address some of the most pressing challenges in medicine and microbiology.
References
- 1. Microcins reveal natural mechanisms of bacterial manipulation to inform therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microcins in Enterobacteriaceae: Peptide Antimicrobials in the Eco-Active Intestinal Chemosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial competition: surviving and thriving in the microbial jungle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Antimicrobial Peptide this compound C7 on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Bactericidal Activity of this compound L in Escherichia coli and Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | Microcins in Enterobacteriaceae: Peptide Antimicrobials in the Eco-Active Intestinal Chemosphere [frontiersin.org]
- 11. Frontiers | Bacteriocins to Thwart Bacterial Resistance in Gram Negative Bacteria [frontiersin.org]
- 12. This compound C: biosynthesis and mechanisms of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthetic this compound J25 Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Impact of this compound J25 on the porcine microbiome in a continuous culture model [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Bacterial competition assays | protocols [lowepowerlab.ucdavis.edu]
- 18. researchgate.net [researchgate.net]
The Vast Structural Tapestry of Ribosomally Synthesized Antimicrobial Peptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ribosomally synthesized and post-translationally modified peptides (RiPPs) represent a rapidly expanding superfamily of natural products with immense structural and functional diversity.[1][2] Their potent antimicrobial activities, coupled with unique modes of action, position them as promising candidates in the urgent quest for novel therapeutics to combat antimicrobial resistance. This in-depth technical guide provides a comprehensive overview of the core structural classes of RiPPs, their biosynthetic pathways, and the experimental methodologies pivotal to their discovery and characterization.
A Universe of Structures: Classifying Ribosomally Synthesized Antimicrobial Peptides
RiPPs are initially synthesized on the ribosome as a precursor peptide, which typically consists of a leader peptide and a core peptide.[2] The leader peptide guides the core peptide through a series of post-translational modifications, which are orchestrated by a dedicated set of enzymes encoded within a biosynthetic gene cluster (BGC).[3] These modifications sculpt the final, mature peptide, which is then cleaved from the leader peptide and secreted. The remarkable diversity of RiPPs stems from the vast array of these post-translational modifications, leading to a classification based on their characteristic structural motifs.
The major classes of ribosomally synthesized antimicrobial peptides include:
-
Lanthipeptides: Characterized by the presence of lanthionine (B1674491) (Lan) and methyllanthionine (MeLan) thioether cross-links.[2]
-
Sactipeptides: Defined by the presence of a sulfur-to-α-carbon thioether bond.[4]
-
Thiopeptides: A family of highly modified macrocyclic peptides containing multiple thiazole (B1198619) rings and dehydroamino acids.[5][6]
-
Lasso Peptides: Featuring a unique "lariat knot" structure where the C-terminal tail is threaded through and entrapped within a macrolactam ring.[7]
-
Linear Azole-Containing Peptides (LAPs): Characterized by the presence of oxazole (B20620) and thiazole heterocycles within a linear peptide backbone.[3][8]
-
Cyanobactins: A diverse group of cyclic or linear peptides from cyanobacteria, often featuring prenylation and heterocyclization.[9][10]
-
Glycocins: Antimicrobial peptides that are post-translationally modified with a sugar moiety.[1]
-
Head-to-Tail Cyclized Peptides: Peptides where the N- and C-termini are joined by a peptide bond, forming a cyclic backbone.[1][11]
The following table summarizes key quantitative data for these major RiPP classes, offering a comparative overview of their structural parameters.
| RiPP Class | Defining Structural Feature(s) | Typical Size Range (Amino Acids) | Key Post-Translational Modifications | Representative Examples |
| Lanthipeptides | Lanthionine and methyllanthionine bridges | 19 - 38 | Dehydration of Ser/Thr, Thioether bond formation | Nisin, Epidermin, Mersacidin |
| Sactipeptides | Sulfur-to-α-carbon thioether bonds | 18 - 35 | Radical SAM enzyme-catalyzed thioether bond formation | Subtilosin A, Thuricin CD, SkfA |
| Thiopeptides | Macrocyclic core with thiazoles and dehydroamino acids | ~50 (precursor) | Heterocyclization, Dehydration, Macrocyclization | Thiostrepton, Nosiheptide, Micrococcin P1 |
| Lasso Peptides | Lariat knot topology (rotaxane) | 15 - 25 | Macrolactam formation, Steric trapping of the C-terminal tail | Microcin J25, Capistruin, Astexin-1 |
| Linear Azole-Containing Peptides (LAPs) | Oxazole and thiazole heterocycles | 20 - 60 | Heterocyclization of Cys/Ser/Thr | Streptolysin S, this compound B17, Plantazolicin |
| Cyanobactins | Cyclic or linear, often prenylated and heterocyclized | 6 - 20 | Macrocyclization, Heterocyclization, Prenylation | Patellamide, Trunkamide, Viridisamide |
| Glycocins | Glycosylation (e.g., S-linked GlcNAc) | ~30 - 50 | Glycosyltransferase-mediated sugar attachment | Sublancin 168, Glycocin F |
| Head-to-Tail Cyclized Peptides | N-to-C terminal peptide bond | 35 - 70 | Protease-catalyzed macrocyclization | AS-48, Enterocin, Gassericin A |
Sculpting Diversity: A Closer Look at RiPP Biosynthetic Pathways
The intricate structures of RiPPs are the products of fascinating and complex biosynthetic pathways. Understanding these pathways is not only crucial for classification but also for bioengineering efforts aimed at creating novel antimicrobial agents.
Lanthipeptide Biosynthesis
Lanthipeptide maturation involves a two-step process. First, specific serine and threonine residues in the core peptide are dehydrated to dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb), respectively. Subsequently, cysteine residues undergo a Michael-type addition to these dehydroamino acids, forming the characteristic lanthionine and methyllanthionine thioether bridges.[2]
Sactipeptide Biosynthesis
The defining feature of sactipeptides, the sulfur-to-α-carbon thioether bond, is installed by a radical S-adenosylmethionine (rSAM) enzyme.[4] This enzyme abstracts a hydrogen atom from the α-carbon of an acceptor amino acid, and the resulting radical reacts with the sulfur atom of a nearby cysteine residue to form the cross-link.[4]
Thiopeptide Biosynthesis
Thiopeptide biosynthesis is a complex process involving multiple enzymatic steps. Key modifications include the formation of thiazole rings from cysteine residues and dehydration of serine and threonine residues. The final macrocyclic structure is then formed, and the mature thiopeptide is exported from the cell.[5]
Lasso Peptide Biosynthesis
The unique lasso structure is formed through the action of a dedicated set of enzymes. A macrolactam ring is first formed between the N-terminal amino group and the side chain of an acidic residue. The C-terminal tail of the peptide is then threaded through this ring and sterically hindered from escaping by bulky flanking residues.
Linear Azole-Containing Peptide (LAP) Biosynthesis
The characteristic azole heterocycles in LAPs are derived from cysteine, serine, and threonine residues. A dehydrogenase and a cyclodehydratase work in concert to install these modifications along the linear peptide backbone.[12]
Cyanobactin Biosynthesis
Cyanobactin biosynthesis is notable for its use of a precursor peptide that can contain multiple core peptide sequences.[13] A series of enzymes, including proteases, cyclodehydratases, and sometimes prenyltransferases, act on the precursor to generate the final, often cyclic and prenylated, products.[9][10]
Experimental Protocols for the Discovery and Characterization of RiPPs
The identification and characterization of novel RiPPs require a multidisciplinary approach, combining bioinformatics, analytical chemistry, and microbiology.
Genome Mining for RiPP Biosynthetic Gene Clusters
The advent of next-generation sequencing has made genome mining a powerful tool for RiPP discovery.[1]
Methodology:
-
Genome Sequencing: Obtain the complete or draft genome sequence of the producing organism.
-
BGC Prediction: Utilize bioinformatics tools such as antiSMASH or BAGEL to identify putative RiPP BGCs. These tools search for conserved genes encoding core biosynthetic enzymes (e.g., lanthipeptide dehydratases, rSAM enzymes) and precursor peptides.
-
Precursor Peptide Identification: Within the predicted BGC, identify the gene encoding the precursor peptide, often a short open reading frame (ORF) located near the modification enzyme genes.
-
Structural Prediction: Based on the identified modifying enzymes, predict the putative structure of the mature RiPP.
Mass Spectrometry for RiPP Detection and Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for the detection, characterization, and structural elucidation of RiPPs.
Methodology:
-
Sample Preparation: Cultivate the producing organism and prepare a crude extract of the culture supernatant or cell pellet.
-
LC-MS/MS Analysis: Separate the components of the crude extract using liquid chromatography (LC) coupled to a tandem mass spectrometer (MS/MS).
-
Detection of Putative RiPPs: Search the LC-MS data for ions with masses corresponding to the predicted mature peptide.
-
Tandem MS (MS/MS) Fragmentation: Select the ion of interest and subject it to fragmentation. The resulting fragmentation pattern provides information about the amino acid sequence and the location of post-translational modifications.
-
Structure Elucidation: The fragmentation data, in conjunction with the genomic information, is used to determine the final structure of the RiPP.[14]
NMR Spectroscopy for Three-Dimensional Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of RiPPs in solution.[15]
Methodology:
-
Sample Preparation: Purify the RiPP to homogeneity. The peptide is typically dissolved in a suitable solvent, often containing a membrane mimetic such as detergent micelles or bicelles, to mimic its natural environment.[15]
-
NMR Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra (e.g., COSY, TOCSY, NOESY).
-
Resonance Assignment: Assign the observed NMR signals to specific atoms in the peptide sequence.
-
Structural Restraint Generation: Extract structural information from the NMR data, such as inter-proton distances from NOESY spectra and dihedral angle restraints from coupling constants.
-
Structure Calculation and Validation: Use computational methods to calculate a family of three-dimensional structures that are consistent with the experimental restraints. The quality of the final structure is then assessed using various validation tools.
Antimicrobial Susceptibility Testing
Determining the antimicrobial activity of a newly discovered RiPP is a critical step in its characterization.
Methodology:
-
Bacterial Strains: Select a panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a series of two-fold dilutions of the purified RiPP in a suitable growth medium.
-
Inoculate each dilution with a standardized suspension of the test bacterium.
-
Incubate the cultures under appropriate conditions.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[16]
-
-
Minimum Bactericidal Concentration (MBC) Assay:
-
Take aliquots from the wells of the MIC assay that show no visible growth.
-
Plate these aliquots onto agar (B569324) plates without the antimicrobial peptide.
-
Incubate the plates and determine the lowest concentration of the peptide that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.
-
Workflow for RiPP Discovery and Characterization
The following diagram illustrates a typical workflow for the discovery and characterization of novel ribosomally synthesized antimicrobial peptides.
Conclusion
The structural diversity of ribosomally synthesized antimicrobial peptides is vast and continues to expand with ongoing discovery efforts. Their unique biosynthetic origins and potent biological activities make them a rich source of inspiration for the development of next-generation antimicrobial drugs. The integrated approach of genome mining, advanced analytical techniques, and microbiological assays outlined in this guide provides a robust framework for tapping into this promising reservoir of natural products. As our understanding of the intricate interplay between RiPP structure, biosynthesis, and function deepens, so too will our ability to harness these remarkable molecules in the fight against infectious diseases.
References
- 1. Ribosomally synthesized and post-translationally modified peptides - Wikipedia [en.wikipedia.org]
- 2. Ribosomally synthesized and post-translationally modified peptide natural products: overview and recommendations for a universal nomenclature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of nostatin A, an azole-containing proteusin with prominent cytostatic and pro-apoptotic activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01395F [pubs.rsc.org]
- 4. Current Advancements in Sactipeptide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Translation-Targeting RiPPs and Where to Find Them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The biochemistry and structural biology of cyanobactin biosynthetic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent advancement of cyanobactins and cyanobactin prenyltransferases from 2021 to 2024 [frontiersin.org]
- 11. Understanding and Designing Head-to-Tail Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and structure determination of new linear azole-containing peptides spongiicolazolicins A and B from <i>Streptomyces</i> sp. CWH03 - ProQuest [proquest.com]
- 13. mdpi.com [mdpi.com]
- 14. Structural investigation of ribosomally synthesized natural products by hypothetical structure enumeration and evaluation using tandem MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluating the Antimicrobial Efficacy of a Designed Synthetic Peptide against Pathogenic Bacteria [jmb.or.kr]
A Technical Guide to Microcin Uptake Mechanisms via Siderophore Receptors
Audience: Researchers, scientists, and drug development professionals.
Abstract
Microcins are a diverse class of antimicrobial peptides produced by bacteria, primarily Enterobacteriaceae, that play a significant role in microbial competition.[1][2] A fascinating aspect of their mechanism of action is the exploitation of nutrient uptake systems of target cells, particularly siderophore receptors, to gain entry across the formidable Gram-negative outer membrane. This "Trojan Horse" strategy involves mimicking essential iron-siderophore complexes, allowing these toxins to hijack high-affinity transport machinery.[3][4] This guide provides an in-depth technical overview of the primary mechanisms of microcin uptake via siderophore receptors, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core pathways and workflows.
Introduction: The "Trojan Horse" Strategy
Gram-negative bacteria possess a protective outer membrane that acts as a selective barrier. To acquire essential nutrients like iron, which is scarce in host environments, they express high-affinity outer membrane receptors. Siderophores are low-molecular-weight chelators secreted by bacteria to scavenge ferric iron (Fe³⁺); the resulting iron-siderophore complexes are then recognized and transported by specific outer membrane receptors in an energy-dependent process.[4]
Microcins have evolved to exploit this system. They are broadly categorized into two classes based on their structure and post-translational modifications.[1]
-
Class I Microcins: Small (<5 kDa) and extensively modified. An example is this compound J25 (MccJ25), which, despite lacking a siderophore moiety, uses the siderophore receptor FhuA for uptake.[5][6]
-
Class IIb Microcins: Larger (~5-10 kDa) peptides that are post-translationally modified by the covalent attachment of a siderophore moiety, typically derived from enterobactin.[1][4] This modification allows them to directly mimic iron-siderophore complexes. Examples include this compound E492 (MccE492), MccH47, and MccM.[3]
Uptake through these receptors is an active process that universally requires the energy-transducing TonB-ExbB-ExbD complex, which couples the proton motive force of the inner membrane to conformational changes in the outer membrane receptor, driving substrate translocation.[3][5][7]
Mechanisms of Uptake
Class IIb: Siderophore-Conjugated Microcins
Class IIb microcins, often called siderophore-microcins, are archetypal "Trojan Horse" toxins. Their C-terminal ends, rich in serine and glycine (B1666218) residues, are modified with an enterobactin-like siderophore.[1][3] This allows them to be recognized by catecholate siderophore receptors.
Key Example: this compound E492 (MccE492) MccE492 is produced by Klebsiella pneumoniae and utilizes the catecholate siderophore receptors FepA, Fiu, and Cir for entry into target cells like E. coli.[3][7] Studies have shown that the uptake is cooperative, with FepA acting as the principal high-affinity receptor.[7][8] Once translocated across the outer membrane into the periplasm, MccE492 interacts with the ManY/ManZ components of the mannose permease in the inner membrane. This interaction leads to the formation of a pore, causing depolarization of the cytoplasmic membrane and subsequent cell death.[3] This entire process is dependent on the TonB complex.[3][7]
Caption: Uptake pathway for siderophore-conjugated this compound E492.
Class I: Non-Conjugated Microcins
Some microcins do not possess a siderophore moiety but have evolved structural motifs that are recognized by siderophore receptors.
Key Example: this compound J25 (MccJ25) MccJ25 is a 21-amino-acid lasso peptide that is highly potent against E. coli and Salmonella species.[5][6] Its uptake is critically dependent on the outer membrane receptor FhuA, which is the natural transporter for the siderophore ferrichrome.[5][9][10] The interaction is highly specific; mutations in the fhuA gene confer complete resistance to MccJ25.[5][9] The Val¹¹-Pro¹⁶ β-hairpin region of MccJ25 has been identified as crucial for recognition by FhuA's external loops.[6][11]
Following TonB-dependent translocation across the outer membrane, MccJ25 must cross the inner membrane to reach its cytoplasmic target, RNA polymerase. This step is mediated by the inner membrane protein SbmA.[12][13] By binding to RNA polymerase, MccJ25 blocks the secondary channel, inhibiting transcription.[12][14]
Caption: Uptake pathway for the non-conjugated this compound J25.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with this compound-receptor interactions and activity.
Table 1: Binding Affinities and Stoichiometry This table presents data on the direct interaction between microcins and their receptors.
| This compound | Receptor | Technique | Parameter | Value | Source |
| MccJ25 | FhuA | Isothermal Titration Calorimetry (ITC) | Dissociation Constant (Kd) | 1.2 µM | [5] |
| MccJ25 | FhuA | Isothermal Titration Calorimetry (ITC) | Stoichiometry (n) | 1.9 (MccJ25 per FhuA) | [5] |
Table 2: Bactericidal Activity of MccJ25 This table shows the Minimum Inhibitory Concentration (MIC) of MccJ25 against various bacterial strains, highlighting the requirement for the FhuA receptor.
| Strain | Relevant Genotype | MIC (µM) | Source |
| E. coli C600 | fhuA⁻ | > 10 | [6] |
| E. coli C600 (pHX405) | fhuA⁻, FhuA-expressing plasmid | ≤ 0.02 | [6] |
| E. coli K-12 | Wild-type | ≤ 0.02 | [5] |
| Salmonella enterica Typhimurium | Wild-type | ≤ 0.02 | [5] |
| E. coli UT5600 | tonB⁻ | > 10 | [5] |
| E. coli K-12 W3110 | Wild-type | 0.6 | [5] |
Table 3: Bactericidal Activity of MccE492 This table presents the bactericidal concentration 50 (BC₅₀)—the concentration required to kill 50% of the cells—for MccE492 against E. coli strains with mutations in different siderophore receptors, demonstrating the relative contribution of each receptor to uptake.
| E. coli Strain | Receptor Genotype | BC₅₀ (µg/ml) | Fold Increase vs. Wild-Type | Source |
| H1443 | Wild-type (FepA⁺ Fiu⁺ Cir⁺) | 0.12 ± 0.012 | 1.0 | [7] |
| H873 | FepA⁻ | 1.80 ± 0.076 | 15.0 | [7] |
| H1594 | Fiu⁻ | 0.20 ± 0.015 | 1.7 | [7] |
| H800 | Cir⁻ | 0.14 ± 0.011 | 1.2 | [7] |
| H1728 | Fiu⁻ Cir⁻ | 0.17 ± 0.019 | 1.4 | [7] |
| H1875 | FepA⁻ Cir⁻ | 0.50 ± 0.027 | 4.2 | [7] |
| H1877 | FepA⁻ Fiu⁻ | 5.50 ± 0.980 | 45.8 | [7] |
| H1876 | FepA⁻ Fiu⁻ Cir⁻ | Resistant | N/A | [7] |
Experimental Protocols
Detailed and reproducible methodologies are crucial for studying this compound uptake. Below are protocols for key experiments cited in the literature.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of a this compound that inhibits the visible growth of a target bacterium.
Objective: To quantify the antibacterial potency of a this compound.
Methodology:
-
Culture Preparation: Grow the target bacterial strain (e.g., E. coli ATCC 25922) overnight in a suitable liquid medium (e.g., Luria-Bertani broth) at 37°C with aeration.[14]
-
Standardization: Dilute the overnight culture in fresh medium to a standardized cell density, typically ~5 x 10⁵ CFU/ml, as confirmed by plating or optical density (OD₆₀₀).
-
This compound Dilution: Prepare a two-fold serial dilution of the purified this compound in the assay medium in a 96-well microtiter plate. Include a positive control (no bacteria), a negative control (bacteria, no this compound), and a sterility control (medium only).
-
Inoculation: Add an equal volume of the standardized bacterial suspension to each well containing the this compound dilutions. The final volume is typically 100-200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest this compound concentration in which no visible turbidity (growth) is observed.[5] This can be assessed visually or by reading the absorbance at 600 nm with a plate reader.
-
(Optional) Minimum Bactericidal Concentration (MBC): To determine the MBC, plate a small volume (e.g., 10 µL) from each well that shows no growth onto an agar (B569324) plate. Incubate overnight. The MBC is the lowest concentration that results in no colony formation.[5]
Protocol: Isothermal Titration Calorimetry (ITC)
This biophysical technique directly measures the heat changes that occur upon binding of a ligand (this compound) to a macromolecule (receptor), allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.
Objective: To characterize the thermodynamics of the this compound-receptor interaction.
Methodology:
-
Protein and Peptide Preparation: Purify the outer membrane receptor (e.g., FhuA) and the this compound (e.g., MccJ25) to high homogeneity.[5] Dialyze both components extensively against the same buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 0.1% LDAO, pH 8.0) to minimize heat of dilution effects.
-
Concentration Determination: Accurately determine the concentrations of the protein and peptide solutions using a reliable method (e.g., BCA assay or UV absorbance).
-
ITC Experiment Setup:
-
Load the sample cell of the calorimeter with the purified receptor protein (e.g., FhuA at 10-20 µM).
-
Load the injection syringe with the this compound solution at a concentration 10-20 times higher than the protein (e.g., MccJ25 at 150-200 µM).
-
-
Titration: Perform the experiment by injecting small aliquots (e.g., 5-10 µL) of the this compound solution into the sample cell containing the receptor at regular intervals. The heat change for each injection is measured.
-
Data Analysis: Integrate the raw heat signal peaks to generate a binding isotherm (heat change per mole of injectant vs. molar ratio). Fit this curve to a suitable binding model (e.g., a one-site binding model) to calculate the Kd, stoichiometry (n), and enthalpy of binding (ΔH).[5]
Protocol: Spheroplast Susceptibility Assay
This assay is used to determine if a this compound's activity is dependent on outer membrane receptors by bypassing the outer membrane. Spheroplasts are bacterial cells from which the cell wall has been removed.
Objective: To test if this compound activity requires outer membrane components.
Methodology:
-
Cell Growth: Grow the target strain (e.g., E. coli H1443 and a receptor-deficient mutant like H1876) to mid-log phase (OD₆₀₀ ≈ 0.5).[7]
-
Spheroplast Formation:
-
Harvest cells by centrifugation and wash with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).
-
Resuspend the cell pellet in an osmotic stabilizer solution (e.g., 0.5 M sucrose (B13894) in Tris-HCl buffer).
-
Add lysozyme (B549824) (to digest the peptidoglycan cell wall) and EDTA (to destabilize the outer membrane).
-
Incubate on ice. Spheroplast formation can be monitored by microscopy.[7]
-
-
Susceptibility Assay:
-
Dilute the prepared spheroplasts to a concentration of ~2 x 10⁶ cells/ml in the osmotic stabilizer solution.[7]
-
Add increasing concentrations of the this compound to the spheroplast suspension.
-
As controls, perform the same assay on intact (non-spheroplasted) cells of both the wild-type and mutant strains.
-
-
Viability Assessment: After a defined incubation period, determine the percentage of cell death by plating serial dilutions onto appropriate agar plates and counting colonies.[7] If the receptor-deficient mutant is resistant as an intact cell but becomes sensitive as a spheroplast, it indicates that the receptor is required for uptake but not for the final killing step at the inner membrane or cytoplasm.
Caption: Experimental workflow for a spheroplast susceptibility assay.
Implications for Drug Development
The "Trojan Horse" mechanism of microcins offers a promising strategy for developing novel antibiotics against multidrug-resistant Gram-negative pathogens. By conjugating antibiotics to siderophore molecules (siderophores), it is possible to hijack the bacteria's own iron uptake machinery to deliver potent cargo into the cell, bypassing common resistance mechanisms like porin mutations or efflux pumps.
-
Narrow-Spectrum Activity: The specificity of the siderophore receptor provides a narrow spectrum of activity, which can reduce off-target effects on the host microbiome.[5]
-
Potentiation of Existing Drugs: Siderophore conjugates can be created with existing antibiotics that have poor outer membrane permeability, potentially reviving their efficacy against Gram-negative bacteria.
-
Overcoming Resistance: As bacteria require iron, they are less likely to downregulate or mutate siderophore receptors, making this a robust pathway to target.
Understanding the detailed molecular interactions, binding affinities, and transport kinetics, as outlined in this guide, is fundamental to the rational design of next-generation siderophore-antibiotic conjugates.
References
- 1. Microcins reveal natural mechanisms of bacterial manipulation to inform therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Siderophore-Microcins in Escherichia coli: Determinants of Digestive Colonization, the First Step Toward Virulence [frontiersin.org]
- 4. Non-classical roles of bacterial siderophores in pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The iron–siderophore transporter FhuA is the receptor for the antimicrobial peptide this compound J25: role of the this compound Val11–Pro16 β-hairpin region in the recognition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Cooperative Uptake of this compound E492 by Receptors FepA, Fiu, and Cir and Inhibition by the Siderophore Enterochelin and Its Dimeric and Trimeric Hydrolysis Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The FhuA protein is involved in this compound 25 uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound J25 has dual and independent mechanisms of action in Escherichia coli: RNA polymerase inhibition and increased superoxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
TonB-Dependent Transport of Microcins: A Technical Guide to Hijacking Bacterial Uptake Systems
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gram-negative bacteria present a formidable challenge in drug development due to their protective outer membrane, which acts as a highly selective barrier against many antibiotics. However, some of the most potent natural antimicrobial peptides, known as microcins, have evolved to overcome this barrier by hijacking the cell's own nutrient uptake machinery. This guide provides an in-depth technical overview of the primary mechanism for this cellular entry: the TonB-dependent transport system.
Microcins employ a "Trojan horse" strategy, mimicking essential iron-siderophore complexes to bind to specific TonB-dependent transporters (TBDTs) on the outer membrane. This binding event triggers a cascade that harnesses the proton motive force of the inner membrane, transduced by the TonB-ExbB-ExbD protein complex, to actively pull the microcin into the periplasmic space. Once inside, the this compound can proceed to its intracellular target, leading to cell death. Understanding this mechanism in detail—from the molecular interactions and energy transduction to the quantitative kinetics and experimental methodologies—is critical for leveraging these pathways to design novel antimicrobial agents that can effectively breach the defenses of multidrug-resistant Gram-negative pathogens.
The TonB-ExbB-ExbD Energy Transduction Complex
The transport of large or scarce nutrients like iron-siderophore complexes and vitamin B12 across the energy-devoid outer membrane is an active process.[1] Gram-negative bacteria solve this problem using the TonB system, a molecular motor that couples the proton motive force (PMF) of the inner membrane to the work of transport at the outer membrane.[1][2] The system is composed of three core inner membrane proteins:
-
TonB: The central energy transducer. TonB is anchored in the inner membrane by a single N-terminal transmembrane helix, with a long, flexible periplasmic domain that extends to the outer membrane.[1] Its C-terminal domain is responsible for directly interacting with the outer membrane transporters.[1]
-
ExbB: A polytopic inner membrane protein that forms a pentameric ring structure.[2] It is believed to form a proton channel and acts as a scaffold for the complex, stabilizing TonB.
-
ExbD: An inner membrane protein that forms a dimer within the ExbB pentameric pore.[2] ExbD works in concert with ExbB to harness the PMF and regulate the energization state of TonB.[2]
Together, the TonB-ExbB-ExbD complex functions as a motor. The flow of protons through the ExbB/ExbD subcomplex is thought to induce conformational changes in TonB, allowing it to physically interact with and exert a pulling force on specific outer membrane receptors.[1]
Mechanism of this compound Transport: The Trojan Horse Strategy
Microcins exploit the TonB system by mimicking the natural ligands of TBDTs. These TBDTs are typically involved in the uptake of iron-siderophore complexes and are characterized by a 22-stranded β-barrel structure that forms a channel, which is occluded by an N-terminal globular "plug" or "cork" domain.[2]
The transport process can be broken down into the following key steps:
-
Recognition and Binding: The this compound binds with high affinity to the extracellular loops of a specific TBDT on the bacterial surface.[3] This binding is highly specific, with different microcins targeting different receptors (see Table 1). For some microcins, such as the post-translationally modified this compound E492 (MccE492m), a siderophore-like moiety is attached to the peptide, enhancing its mimicry and affinity for the receptor.[4]
-
Conformational Change and Signal Transduction: Ligand (this compound) binding induces a conformational change in the TBDT. This change is transmitted through the plug domain to its N-terminus, exposing a conserved periplasmic sequence known as the TonB box .[1]
-
TonB Engagement: The newly exposed TonB box becomes a docking site for the C-terminal domain of an energized TonB protein spanning the periplasm.[1]
-
Energy Transduction and Translocation: The interaction between the TBDT and TonB, powered by the PMF harnessed by the ExbB/ExbD motor, is thought to generate a mechanical force.[1] This force pulls on the plug domain, causing it to partially unfold or undergo a significant conformational change, thereby opening a channel through the β-barrel.[2] The this compound is then translocated through this transient pore into the periplasm.[5]
-
Action on Target: Once in the periplasm, the this compound is free to engage its ultimate target, which may be located in the inner membrane (e.g., pore formation) or in the cytoplasm (e.g., inhibition of RNA polymerase or DNA gyrase).[6][7]
Caption: General mechanism of TonB-dependent this compound import across the outer membrane.
Quantitative Analysis of this compound Transport and Activity
While direct kinetic data for this compound transport rates are not widely published, the overall efficiency of the process can be inferred from receptor specificity and biological activity metrics, such as the Minimum Inhibitory Concentration (MIC).
Table 1: Known Microcins and Their TonB-Dependent Outer Membrane Receptors.
| This compound | Class | Outer Membrane Receptor(s) | Target Organism Example | Citation(s) |
| This compound J25 (MccJ25) | I (Lasso Peptide) | FhuA | Escherichia coli, Salmonella | [3][7] |
| This compound E492 (MccE492) | IIb (Siderophore-Peptide) | FepA, Fiu, Cir (cooperative uptake) | Escherichia coli, Klebsiella pneumoniae | [4][8] |
| This compound V (MccV) | IIa | Cir | Escherichia coli | |
| This compound H47 | IIb | FepA, Fiu, Cir | Escherichia coli | [9] |
| This compound M | IIb | FepA, Fiu, Cir | Escherichia coli | [9] |
Table 2: Quantitative Biological Activity Data for Representative Microcins. This data reflects the combined efficiency of receptor binding, transport, and intracellular action.
| This compound | Target Strain | Metric | Value | Notes | Citation(s) |
| MccJ25 | E. coli K99 / 987P | MIC | 0.03 µg/mL | Demonstrates high potency against sensitive strains. | [10][11] |
| MccJ25 | E. coli O157:H7 | MIC | 1.0 µg/mL | [12] | |
| MccJ25 | E. coli O157:H7 | MBC | 100 µg/mL | Minimum Bactericidal Concentration. | [12] |
| MccE492 | E. coli (wild-type) | BC50 | ~0.1 µM | Bactericidal concentration for 50% cell death. | [13] |
| MccE492 | E. coli (wild-type) | Hill Coefficient | 2.4 - 3.5 | Indicates positive cooperativity in uptake via FepA, Fiu, and Cir receptors. | [9] |
| MccE492 | Various Enterobacteriaceae | MIC | 0.02 - 1.2 µM | Range of activity against different species. | [6] |
Key Experimental Protocols
Investigating the TonB-dependent transport of microcins requires a suite of biophysical and microbiological techniques. The following sections detail the core methodologies.
Antimicrobial Activity Assessment (Zone of Inhibition Assay)
This qualitative assay is a rapid and effective first step to screen for this compound activity and identify potential resistance mechanisms involving receptor loss.
Caption: Workflow for a Zone of Inhibition (Kirby-Bauer) assay.
Methodology:
-
Prepare Indicator Strain: Grow the target bacterial strain (e.g., E. coli) in liquid broth to a specific turbidity, often corresponding to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the indicator strain across the entire surface of a suitable agar plate (e.g., Mueller-Hinton agar) to ensure confluent growth.
-
Apply Antimicrobial Agent:
-
Disk Diffusion: A sterile paper disk is impregnated with a known concentration of the purified this compound and placed in the center of the inoculated plate.
-
Spot-on-Lawn: A small volume (e.g., 5-10 µL) of the this compound solution is spotted directly onto the agar surface.
-
-
Incubation: The plate is incubated under optimal growth conditions (e.g., 37°C for 18-24 hours).
-
Analysis: The plate is examined for a "zone of inhibition"—a clear circular area around the disk or spot where bacterial growth has been prevented. The diameter of this zone is measured in millimeters. A larger zone indicates greater susceptibility of the strain to the this compound.[14]
This compound-Cell Binding Analysis (Flow Cytometry)
Flow cytometry allows for the rapid, quantitative analysis of this compound binding to the surface of thousands of individual cells.
Caption: Workflow for analyzing this compound-cell binding via flow cytometry.
Methodology:
-
Prepare Fluorescent this compound: The this compound of interest is chemically conjugated to a fluorescent dye (e.g., FITC, Dansyl).
-
Prepare Cell Suspensions: Grow bacterial cultures (including wild-type and relevant receptor knockout mutants as controls) to mid-log phase. Harvest the cells by centrifugation and resuspend them in a suitable buffer (e.g., PBS) to a known density.
-
Incubation: Mix the cell suspensions with the fluorescently labeled this compound at various concentrations. Incubate for a defined period (e.g., 30 minutes) at a controlled temperature, often on ice to prevent internalization and focus on binding.
-
Washing: Centrifuge the cells to pellet them and remove the supernatant containing unbound this compound. Wash the cell pellet multiple times with cold buffer.
-
Flow Cytometry Analysis: Resuspend the final cell pellet in buffer and analyze using a flow cytometer. The instrument measures the fluorescence intensity of individual cells as they pass through a laser beam.
-
Data Interpretation: The data is typically presented as a histogram of fluorescence intensity. A shift in the fluorescence peak to a higher intensity for the wild-type strain compared to an untreated control or a receptor mutant strain indicates specific binding.[5]
Quantifying Binding Affinity (Isothermal Titration Calorimetry - ITC)
ITC is the gold standard for directly measuring the thermodynamics of binding interactions in solution, providing data on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Methodology:
-
Sample Preparation: High-purity samples of both the TBDT receptor (often just the soluble domain or the full protein reconstituted in detergent micelles) and the this compound are required.
-
Buffer Matching: Both the protein and peptide solutions must be in an identical, extensively dialyzed buffer to minimize heats of dilution.
-
Instrument Setup: The purified receptor solution is loaded into the sample cell of the calorimeter. The purified this compound solution, typically at a 10-fold higher concentration, is loaded into a computer-controlled titration syringe.
-
Titration: The experiment consists of a series of small, precise injections of the this compound into the receptor solution while the temperature is held constant.
-
Heat Measurement: The instrument measures the minute amount of heat that is either released (exothermic) or absorbed (endothermic) upon each injection as the binding reaction occurs.
-
Data Analysis: As the receptor becomes saturated with the this compound, the heat change per injection diminishes. The resulting data (a plot of heat per injection vs. molar ratio) is fitted to a binding model to calculate the key thermodynamic parameters: the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).
Probing Structure-Function Relationships (Site-Directed Mutagenesis)
To confirm the role of specific residues, particularly within the TonB box of the receptor, site-directed mutagenesis is used to create mutant proteins whose function can be compared to the wild-type.
Caption: Workflow for Site-Directed Mutagenesis to study protein function.
Methodology:
-
Primer Design: Design PCR primers that are complementary to the plasmid DNA containing the gene for the TBDT, but with a specific mismatch at the codon for the amino acid to be mutated (e.g., a key residue in the TonB box).
-
Mutagenic PCR: Perform a PCR reaction using a high-fidelity DNA polymerase with the plasmid as a template and the mutagenic primers. The reaction amplifies the entire plasmid, incorporating the desired mutation.
-
Template Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental (wild-type) plasmid DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: The resulting nicked, circular mutant plasmids are transformed into competent E. coli cells, which will repair the nicks.
-
Verification: Plasmids are isolated from the resulting colonies and sequenced to confirm that the desired mutation has been successfully introduced.
-
Functional Analysis: The verified mutant plasmid is transformed into a bacterial strain lacking the endogenous receptor. The effect of the mutation is then assessed by comparing its susceptibility to the this compound with the same strain expressing the wild-type receptor, using methods like the zone of inhibition assay or quantitative uptake studies.
Implications for Drug Development
The TonB-dependent transport pathway represents a validated and highly attractive target for the development of novel antibacterial agents. By understanding the structural requirements for receptor binding and translocation, it is possible to design "siderophore-mimic" conjugates. This approach involves attaching a molecule with affinity for a TBDT to an antibiotic that would otherwise be unable to cross the outer membrane. This strategy could:
-
Broaden the Spectrum: Enable existing antibiotics to be effective against Gram-negative bacteria.
-
Overcome Resistance: Bypass resistance mechanisms based on porin mutations or efflux pumps by utilizing an active, high-affinity uptake system.
-
Increase Potency: Concentrate the antibiotic payload at the cell surface and actively transport it into the periplasm, potentially lowering the required therapeutic dose.
Future research focused on elucidating the high-resolution structures of this compound-TBDT complexes and quantifying the kinetics of transport will be invaluable in guiding the rational design of the next generation of Gram-negative antibiotics.
References
- 1. Frontiers | The Ton Motor [frontiersin.org]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. Siderophore peptide, a new type of post-translationally modified antibacterial peptide with potent activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial Oxidases of the Cytochrome bd Family: Redox Enzymes of Unique Structure, Function, and Utility As Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cooperative Uptake of this compound E492 by Receptors FepA, Fiu, and Cir and Inhibition by the Siderophore Enterochelin and Its Dimeric and Trimeric Hydrolysis Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthetic this compound J25 Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibacterial Activity Evaluation of this compound J25 against Diarrheagenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibacterial Activity of the Peptide this compound J25 Produced by Escherichia coli - Medical Laboratory Journal [goums.ac.ir]
- 14. Antibacterial microcins are ubiquitous and functionally diverse across bacterial communities - PMC [pmc.ncbi.nlm.nih.gov]
Mining for Micro-Warriors: A Technical Guide to Identifying Novel Microcin Producers
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Microcins, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) produced by bacteria, represent a promising and largely untapped source of new antibiotics.[1] Their diversity in structure, mechanism of action, and target specificity makes them attractive candidates for drug development.[2][3] This technical guide provides an in-depth overview of the core methodologies for identifying novel microcin producers using a combination of genome mining and experimental validation.
The Digital Search: Genome Mining for this compound Biosynthetic Gene Clusters
Genome mining is a powerful computational approach to identify biosynthetic gene clusters (BGCs) that may encode for the production of novel microcins.[4][5] This in silico screening of genomic data allows for the targeted discovery of potential producers, significantly narrowing down the number of candidates for experimental validation.
A typical genome mining workflow involves the following key steps:
-
Genome Selection and Data Acquisition: The process begins with the selection of bacterial genomes for analysis. These can be from public databases (e.g., NCBI GenBank), private collections, or newly sequenced isolates. Genomes from underexplored ecological niches are particularly promising sources of novel BGCs.[6][7]
-
Identification of Biosynthetic Gene Clusters (BGCs): Specialized bioinformatics tools are used to scan the genomic data for the presence of BGCs. A widely used tool for this purpose is antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), which can identify a wide range of secondary metabolite BGCs, including those for RiPPs.[5] Other tools and approaches include BAGEL and custom-built pipelines that may leverage protein language models for higher sensitivity in detecting highly diverged sequences.[6][8][9]
-
Annotation and Curation of Candidate BGCs: Once potential BGCs are identified, they are annotated to predict the function of the genes within the cluster. Key features to look for in this compound BGCs include:
-
Precursor peptide gene: A short open reading frame (ORF) encoding the pre-microcin, often with a recognizable leader peptide (e.g., a double-glycine motif in Class II microcins).[2][10]
-
Modification enzyme genes: Genes encoding enzymes responsible for the post-translational modifications that are characteristic of microcins.[11][12]
-
Transport and immunity genes: Genes encoding ABC transporters for export and proteins that provide immunity to the producing cell.[12][13]
-
-
Comparative Genomics and Novelty Assessment: Candidate BGCs are compared against known this compound gene clusters to assess their novelty.[4] Phylogenetic analysis of the precursor peptide and other core genes can help to classify the potential this compound and predict its properties.
From Code to Clinic: Experimental Validation of this compound Production and Activity
Following the identification of promising candidate BGCs, experimental validation is crucial to confirm the production of an active this compound.
Cultivation of the Producer Strain
The selected bacterial strain is cultivated under conditions that are conducive to this compound production. This may require testing a variety of media and growth conditions, as the expression of many BGCs is silent under standard laboratory settings.[5] High-throughput elicitor screening (HiTES) can be employed to test a large number of different growth conditions simultaneously.[5]
Antimicrobial Activity Assays
The primary method for detecting this compound activity is the agar (B569324) well diffusion assay or a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[14][15]
Protocol: Agar Well Diffusion Assay [14]
-
Prepare a lawn of a sensitive indicator strain on an appropriate agar medium. A common indicator strain is Escherichia coli DH5α.[16]
-
Culture the potential producer strain overnight in a suitable liquid medium.
-
Centrifuge the culture to pellet the cells and collect the supernatant.
-
Create wells in the agar lawn and add a defined volume (e.g., 80 µL) of the supernatant to each well.[14]
-
Incubate the plates overnight at 37°C.
-
Observe for a zone of growth inhibition around the well, which indicates the presence of an antimicrobial compound.
Protocol: Broth Microdilution for MIC Determination [14][17]
-
Prepare two-fold serial dilutions of the purified or semi-purified this compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the indicator strain (e.g., 5 x 10^5 CFU/mL).[17]
-
Include positive (inoculum without this compound) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the this compound that completely inhibits visible bacterial growth.[14]
Purification and Characterization of the Novel this compound
Once antimicrobial activity is confirmed, the this compound is purified from the culture supernatant. A common technique is high-performance liquid chromatography (HPLC).[16][18]
Protocol: this compound Purification by HPLC [18]
-
Concentrate the culture supernatant.
-
Perform an initial purification step using a solid-phase extraction column (e.g., Sep-Pak C18) and elute with a methanol/water gradient.[18]
-
Dry the active fractions and resuspend in an appropriate solvent (e.g., 40% acetonitrile).[18]
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C8 or C18).
-
Elute the this compound using an isocratic or gradient mobile phase.
-
Collect fractions and test for antimicrobial activity to identify the peak corresponding to the this compound.
Following purification, the molecular weight of the novel this compound is determined using mass spectrometry (MS), such as MALDI-TOF MS.[16][18] Further structural elucidation can be achieved through techniques like Edman degradation for N-terminal sequencing and nuclear magnetic resonance (NMR) spectroscopy.[19][20]
Quantitative Data Summary
The following tables summarize key quantitative data for a selection of known microcins, providing a reference for the characterization of novel discoveries.
Table 1: Physicochemical Properties of Selected Microcins
| This compound | Class | Molecular Weight (Da) | Producer Organism |
| This compound B17 | Class I | ~3,100 | Escherichia coli |
| This compound J25 | Class I | 2,107 | Escherichia coli |
| This compound C | Class I | 1,178 | Escherichia coli |
| This compound V | Class IIa | ~8,800 | Escherichia coli |
| This compound L | Class IIa | ~9,000 | Escherichia coli |
| This compound N | Class IIa | 7,274.23 | Escherichia coli |
| This compound E492 | Class IIb | ~7,900 | Klebsiella pneumoniae |
| This compound H47 | Class IIb | ~8,900 | Escherichia coli |
| This compound M | Class IIb | ~8,900 | Escherichia coli |
Data compiled from multiple sources.[10][11][14][16][18]
Table 2: Antimicrobial Activity of Selected Microcins
| This compound | Target Organism(s) | MIC Range (µM) |
| This compound C | E. coli, Salmonella enterica, Klebsiella pneumoniae | 0.02 - 42.5 |
| This compound J25 | E. coli, Salmonella enterica, Klebsiella pneumoniae | 0.02 - 42.5 |
| This compound B17 | E. coli, Salmonella enterica, Klebsiella pneumoniae | 0.02 - 42.5 |
| This compound E492 | E. coli, Salmonella enterica, Klebsiella pneumoniae | 0.02 - 42.5 |
| This compound N | Salmonella enteritidis | 0.150 |
Data compiled from multiple sources.[14][19]
Mechanism of Action: A Look at this compound C
To illustrate the intricate workings of these antimicrobial peptides, the signaling pathway and mechanism of action for this compound C (McC) are presented below. McC is a potent inhibitor of aspartyl-tRNA synthetase, ultimately leading to the cessation of protein synthesis and cell death.[11][21]
Logical Relationships in this compound Classification
Microcins are broadly categorized into two main classes based on their size and the extent of post-translational modifications.[10]
Conclusion
The systematic approach of combining genome mining with targeted experimental validation provides a robust framework for the discovery of novel microcins. This guide outlines the core technical principles and methodologies that can empower researchers to tap into the vast biosynthetic potential of the microbial world, accelerating the development of the next generation of antimicrobial therapies.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Mining of Novel Compounds from Known Microbes: A Boost to Natural Product Screening [mdpi.com]
- 6. Frontiers | Targeted Genome Mining Reveals the Psychrophilic Clostridium estertheticum Complex as a Potential Source for Novel Bacteriocins, Including Cesin A and Estercticin A [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Semantic search using protein large language models detects class II microcins in bacterial genomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Microcins reveal natural mechanisms of bacterial manipulation to inform therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound C: biosynthesis and mechanisms of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure, organization and characterization of the gene cluster involved in the production of this compound E492, a channel-forming bacteriocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluating the Potential and Synergetic Effects of Microcins against Multidrug-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apec.org [apec.org]
- 16. researchgate.net [researchgate.net]
- 17. Biosynthetic this compound J25 Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Characterization of a highly potent antimicrobial peptide this compound N from uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for the Purification of Hydrophobic Microcins using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcins are a class of potent antimicrobial peptides (AMPs) produced by bacteria, holding significant promise as novel therapeutic agents. A subset of these, the hydrophobic microcins, present unique challenges in their purification due to their low aqueous solubility and tendency to aggregate.[1][2] High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is an indispensable tool for obtaining high-purity hydrophobic microcins essential for structural and functional studies, as well as for preclinical and clinical development.[3][4][5] This document provides a detailed protocol for the purification of hydrophobic microcins using HPLC, including sample preparation, chromatography conditions, and post-purification analysis.
Principles of Hydrophobic Microcin Purification by RP-HPLC
Reverse-phase HPLC separates molecules based on their hydrophobicity.[5] The stationary phase is nonpolar (e.g., C8 or C18 alkyl chains bonded to silica), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile).[3] Hydrophobic microcins adsorb to the stationary phase under aqueous conditions. They are then eluted by a gradient of increasing organic solvent concentration, with more hydrophobic molecules requiring a higher concentration of organic solvent to desorb and elute from the column.[3] The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase is crucial for improving peak shape and resolution of peptides.[3]
Experimental Workflow
The overall workflow for the purification of hydrophobic microcins can be visualized as a multi-step process, starting from bacterial culture to the final pure peptide.
Caption: Workflow for hydrophobic this compound purification.
Detailed Protocols
Protocol 1: Pre-purification of Hydrophobic Microcins by Solid-Phase Extraction (SPE)
This initial step is crucial for concentrating the this compound from the culture supernatant and removing larger impurities.
Materials:
-
Culture supernatant containing the hydrophobic this compound.
-
Solid-phase extraction cartridges (e.g., Sep-Pak C18, Amberlite® XAD16N resin).[1][6]
-
Methanol (B129727) or Isopropyl alcohol (IPA).[1][6]
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA).[6]
-
Centrifuge and appropriate tubes.
-
Vacuum manifold for SPE cartridges.
Methodology:
-
Culture Growth and Supernatant Collection: Grow the this compound-producing bacterial strain in a suitable medium (e.g., M63 medium) until the desired growth phase is reached.[1][7] Pellet the cells by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C) and collect the supernatant.
-
SPE Cartridge Activation and Equilibration:
-
Activate the SPE cartridge by washing with 100% methanol or IPA.
-
Equilibrate the cartridge with an aqueous solution containing 0.1% TFA.[6]
-
-
Sample Loading: Load the culture supernatant onto the equilibrated SPE cartridge. The hydrophobic this compound will bind to the stationary phase.
-
Washing: Wash the cartridge with a low concentration of organic solvent (e.g., 30% ethanol (B145695) or 20% IPA in water with 0.1% TFA) to remove hydrophilic impurities.[6]
-
Elution: Elute the semi-purified this compound using a higher concentration of organic solvent. This can be a stepwise gradient (e.g., 50%, 80% IPA) or a single high-concentration step (e.g., 95% methanol).[1][6]
-
Sample Preparation for HPLC: Evaporate the organic solvent from the eluted fractions using a rotary evaporator or a SpeedVac concentrator.[6] Resuspend the dried sample in a small volume of the initial mobile phase for HPLC analysis.[1]
Protocol 2: Purification of Hydrophobic Microcins by Reverse-Phase HPLC
This protocol outlines the conditions for the final purification step to obtain a highly pure this compound.
Materials and Equipment:
-
HPLC system with a gradient pump, UV detector, and fraction collector.
-
Reverse-phase HPLC column (e.g., C8 or C18, semi-preparative or analytical).[1][6]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.[6]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[6]
-
Semi-purified this compound sample from Protocol 1.
Methodology:
-
Column Equilibration: Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B) until a stable baseline is achieved.
-
Sample Injection: Inject the resuspended semi-purified this compound sample onto the column.
-
Chromatographic Separation: Elute the bound peptides using a linear gradient of Mobile Phase B. The specific gradient will depend on the hydrophobicity of the target this compound and should be optimized. A typical gradient might be from 10% to 80% Mobile Phase B over 45 minutes.[6]
-
Detection and Fraction Collection: Monitor the elution profile at a wavelength of 215-220 nm.[1][6] Collect fractions corresponding to the peaks of interest.
-
Post-Purification Processing: Evaporate the solvent from the collected fractions containing the purified this compound. The purified peptide can then be stored lyophilized at -20°C or -80°C.
Data Presentation
Quantitative data from the purification of various hydrophobic microcins are summarized in the tables below for easy comparison.
Table 1: HPLC Purification Parameters for Selected Hydrophobic Microcins
| This compound | Column Type | Mobile Phase A | Mobile Phase B | Gradient/Elution | Reference |
| This compound N | C8 (5 µm, 4.6 x 250 mm) | - | 40% Acetonitrile | Isocratic | [1][7] |
| This compound N | C18 (5 µm, 10 x 250 mm) | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 10-80% B over 45 min | [6] |
| This compound C7 Variants | Not specified | Not specified | Not specified | 10-17% B | [8] |
| This compound L | C18 | Not specified | Not specified | Not specified | [9] |
Table 2: Characterization of Purified Hydrophobic Microcins
| This compound | Molecular Weight (Da) | Method of Determination | Purity | Reference |
| This compound N | 7274.23 | Mass Spectrometry | >95% (as per HPLC profile) | [1][7] |
| This compound N | 7224.0 | MALDI-TOF MS | >95% (as per HPLC profile) | [6] |
| This compound C7 Variants | Varies | Mass Spectrometry | >80% | [8] |
| This compound L | 8884 | - | High | [9] |
Troubleshooting and Optimization
The purification of hydrophobic peptides can be challenging. The following are some common issues and potential solutions:
-
Poor Solubility: If the this compound precipitates upon solvent removal or in the initial HPLC mobile phase, consider resuspending it in a small amount of organic solvent (e.g., DMSO, DMF) before diluting with the mobile phase.[10] Using alternative organic modifiers like n-propanol or isopropanol (B130326) in the mobile phase can also improve solubility.[2]
-
Peak Tailing: This can be caused by interactions with residual silanols on the silica-based column packing.[3] Ensure the TFA concentration in the mobile phase is sufficient (0.1%) to minimize these interactions. Using a high-purity silica (B1680970) column can also alleviate this issue.[3]
-
Co-eluting Impurities: If the peak of interest is not pure, optimizing the gradient slope (making it shallower) can improve resolution.[3] Alternatively, a different stationary phase (e.g., C8 instead of C18, or a phenyl column) or a different ion-pairing reagent might provide the necessary selectivity.[10]
-
Low Recovery: Hydrophobic peptides can irreversibly adsorb to surfaces. Using polypropylene (B1209903) tubes and minimizing sample handling steps can help. Elevating the column temperature during chromatography can also improve recovery and peak shape for hydrophobic peptides.
Analysis of Purified Microcins
Following purification, it is essential to confirm the identity, purity, and activity of the this compound.
-
Purity Assessment: This is typically done by analytical RP-HPLC, where a pure sample should yield a single, sharp peak. SDS-PAGE can also be used, especially for larger microcins.[1]
-
Identity Confirmation: Mass spectrometry (e.g., MALDI-TOF or ESI-MS) is the gold standard for confirming the molecular weight of the purified peptide.[1][6] N-terminal sequencing by Edman degradation can provide sequence confirmation.[6]
-
Activity Assay: The biological activity of the purified this compound should be tested using a suitable antimicrobial assay, such as a minimum inhibitory concentration (MIC) determination against a sensitive indicator strain.[8]
Signaling Pathway Diagram
While the purification protocol itself does not directly involve a signaling pathway, the mechanism of action of many microcins involves targeting essential cellular processes. For instance, this compound J25 is known to inhibit bacterial RNA polymerase.
Caption: Simplified action pathway of this compound J25.
References
- 1. academic.oup.com [academic.oup.com]
- 2. nestgrp.com [nestgrp.com]
- 3. hplc.eu [hplc.eu]
- 4. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 5. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Genetic Analysis and Complete Primary Structure of this compound L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Optimizing Heterologous Expression of Microcins in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microcins are a class of small, ribosomally synthesized antimicrobial peptides produced by bacteria, primarily Enterobacteriaceae, that exhibit potent activity against closely related species. Their targeted action and novel mechanisms of action make them promising candidates for the development of new antimicrobial agents. Heterologous expression in Escherichia coli is a common and cost-effective strategy for producing recombinant microcins for research and therapeutic applications. However, optimizing the expression of these peptides can be challenging due to factors such as peptide toxicity, complex post-translational modifications, and the formation of inclusion bodies.
These application notes provide a comprehensive guide to optimizing the heterologous expression of microcins in E. coli. We will cover key aspects from vector design and host strain selection to culture conditions and purification strategies. Detailed experimental protocols and troubleshooting guides are included to facilitate successful microcin production.
Key Factors for Optimization
Successful heterologous expression of microcins in E. coli hinges on the careful optimization of several key parameters. A systematic approach to evaluating and refining these factors is crucial for maximizing the yield of soluble, active this compound.
Expression System
-
Expression Vector: The choice of expression vector is critical. High-copy number vectors can increase the gene dosage and potentially the protein yield. However, for toxic microcins, a lower copy number vector might be preferable to reduce the metabolic burden on the host. The pET series of vectors, which utilize the strong T7 promoter, are widely used for high-level protein expression in E. coli.[1][2]
-
Promoter System: The promoter controls the level and timing of gene expression. Inducible promoters, such as the lac, ara, or T7 promoters, are highly recommended for this compound expression to separate the cell growth phase from the protein production phase, which is particularly important if the this compound is toxic to the host. The T7 promoter system, in conjunction with an E. coli strain expressing T7 RNA polymerase (e.g., BL21(DE3)), allows for high-level and tightly regulated expression.[1][2]
-
Fusion Tags: Fusion tags can significantly enhance the solubility, stability, and purification of recombinant microcins. Common solubility-enhancing tags include Maltose Binding Protein (MBP) and Glutathione S-transferase (GST). Affinity tags like the polyhistidine (His)-tag are invaluable for purification. It is important to consider that the fusion tag may need to be cleaved off to obtain the native, active this compound. One study reported the successful expression of GST-tagged this compound N in E. coli BL21.[3]
Host Strain
The choice of E. coli host strain can dramatically impact expression levels and protein quality.
-
E. coli BL21(DE3): This is a widely used strain for protein expression due to its deficiency in Lon and OmpT proteases, which reduces the degradation of recombinant proteins.[4] It also carries the T7 RNA polymerase gene under the control of the lacUV5 promoter, making it suitable for use with pET vectors.[4]
-
Rosetta™(DE3): This strain is a derivative of BL21(DE3) that contains a plasmid carrying genes for tRNAs that recognize codons rarely used in E. coli. This can significantly improve the expression of proteins from organisms with different codon usage biases.[4]
-
SHuffle® T7 Express: For microcins containing disulfide bonds, which are crucial for their structure and activity, this strain is engineered to promote disulfide bond formation in the cytoplasm.
-
C41(DE3) and C43(DE3): These strains are derived from BL21(DE3) and are particularly useful for expressing toxic proteins, as they have mutations that reduce the lethal effects of high-level expression.[4]
Culture Conditions
Optimizing culture conditions is essential for maximizing cell density and recombinant protein yield.
-
Growth Media: Rich media like Terrific Broth (TB) or Super Broth (SB) can support higher cell densities compared to Luria-Bertani (LB) broth, potentially leading to higher overall protein yields.[5]
-
Temperature: Lowering the induction temperature (e.g., 16-25°C) can slow down protein synthesis, which often promotes proper folding and increases the solubility of the recombinant protein.[6]
-
Inducer Concentration: The concentration of the inducer (e.g., IPTG for the lac promoter) should be optimized. High concentrations can lead to rapid, high-level expression, which may result in the formation of inclusion bodies. A lower inducer concentration can sometimes lead to a higher yield of soluble protein.[6]
-
Induction Time and Cell Density: The timing of induction is critical. Inducing at a lower cell density (mid-log phase, OD600 of 0.4-0.6) is often optimal. The duration of induction also needs to be optimized, typically ranging from a few hours to overnight.
Data Presentation: Quantitative Yields of Recombinant Microcins
The following tables summarize reported yields of heterologously expressed microcins under various conditions. This data can serve as a benchmark for your own optimization experiments.
| This compound | Expression System | Host Strain | Yield | Reference |
| This compound N | pGEX (GST-tag) | E. coli BL21 | 0.39 mg/L (purified) | [3] |
| GST-pHLIP | pGEX (GST-tag) | E. coli BL21 | ~26 µg (purified from 4 mL culture) | [7][8] |
| GST-MET | pGEX-6P-1 (GST-tag) | E. coli BL21 | ~20 mg/L (soluble fraction) | [1] |
| This compound | Expression System | Host Strain | Yield | Reference |
| This compound J25 | Chromosomal integration | Bacillus subtilis | 2.827 µM | [9][10][11] |
| This compound Y | Chromosomal integration | Bacillus subtilis | 1.481 µM | [9][10][11] |
Experimental Protocols
This section provides detailed step-by-step protocols for the key experiments involved in the heterologous expression of microcins in E. coli.
Protocol 1: Cloning of this compound Genes into an Expression Vector (e.g., pET Vector)
-
Primer Design: Design forward and reverse primers for the this compound gene. The primers should include restriction sites compatible with the multiple cloning site (MCS) of your chosen expression vector (e.g., pET-28a). If adding a His-tag, ensure the gene is in-frame with the tag sequence in the vector.
-
PCR Amplification: Amplify the this compound gene from the source organism's genomic DNA or a plasmid carrying the gene using a high-fidelity DNA polymerase.
-
Purification of PCR Product: Purify the PCR product using a commercial PCR purification kit to remove primers, dNTPs, and polymerase.
-
Restriction Digestion: Digest both the purified PCR product and the expression vector with the chosen restriction enzymes.
-
Ligation: Ligate the digested this compound gene insert into the digested vector using T4 DNA ligase.
-
Transformation into Cloning Strain: Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α). Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection.
-
Colony PCR and Plasmid Purification: Screen colonies by colony PCR to identify those with the correct insert. Grow positive colonies in liquid culture and purify the plasmid DNA.
-
Sequence Verification: Verify the sequence of the cloned this compound gene by Sanger sequencing to ensure there are no mutations.
Protocol 2: Transformation and Expression in E. coli BL21(DE3)
-
Transformation: Transform the verified expression plasmid into chemically competent E. coli BL21(DE3) cells.
-
Starter Culture: Inoculate a single colony from the transformation plate into 5-10 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking.
-
Main Culture: The next day, inoculate a larger volume of LB medium (e.g., 500 mL) with the overnight starter culture (typically a 1:100 dilution).
-
Growth: Incubate the main culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.4-0.6.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to the optimized final concentration (e.g., 0.1-1 mM).
-
Expression: Continue to incubate the culture at the lower temperature with shaking for the optimized induction time (e.g., 16-18 hours).
-
Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until purification.
Protocol 3: Purification of His-tagged Microcins
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing lysozyme (B549824) and a protease inhibitor cocktail. Incubate on ice for 30 minutes. Sonicate the cell suspension on ice to further disrupt the cells and shear the DNA.
-
Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant, which contains the soluble proteins.
-
Binding to Resin: Add the clarified lysate to a pre-equilibrated Ni-NTA affinity chromatography column. Allow the lysate to flow through the column by gravity or at a slow flow rate to allow the His-tagged protein to bind to the resin.
-
Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions containing the purified this compound.
-
Buffer Exchange/Desalting: If necessary, perform buffer exchange or desalting of the purified protein fractions into a suitable storage buffer using dialysis or a desalting column.
Protocol 4: Assessment of Antimicrobial Activity
-
Indicator Strain Preparation: Grow the indicator bacterial strain (the strain against which the this compound is active) in appropriate liquid medium to the mid-logarithmic phase.
-
Agar Well Diffusion Assay:
-
Prepare agar plates with a lawn of the indicator strain.
-
Create wells in the agar using a sterile cork borer or pipette tip.
-
Add a known concentration of the purified recombinant this compound to the wells.
-
Incubate the plates overnight at the optimal growth temperature for the indicator strain.
-
Measure the diameter of the zone of inhibition around the wells.
-
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Perform a serial dilution of the purified this compound in a 96-well microtiter plate.
-
Add a standardized inoculum of the indicator strain to each well.
-
Incubate the plate overnight.
-
The MIC is the lowest concentration of the this compound that completely inhibits the visible growth of the indicator strain.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Optimizing this compound Expression
References
- 1. Expression of Melittin in Fusion with GST in Escherichia coli and Its Purification as a Pure Peptide with Good Bacteriostatic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial MccM as the Major this compound in Escherichia coli Nissle 1917 against Pathogenic Enterobacteria [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Recombinant protein production in an Escherichia coli reduced genome strain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of the RiPP trojan horse nucleotide antibiotic this compound C is directed by the N-formyl of the peptide precursor - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. aimspress.com [aimspress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Establishing Heterologous Production of Microcins J25 and Y in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Antibacterial Spectrum of Microcins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for determining the antibacterial spectrum of microcins, a class of ribosomally synthesized antimicrobial peptides produced by bacteria. These methods are essential for the initial screening and characterization of novel microcins for potential therapeutic applications.
Introduction to Microcins and Antibacterial Spectrum
Microcins are potent, low-molecular-weight peptides that typically exhibit a narrow to medium spectrum of activity, primarily targeting bacteria closely related to the producing strain, often within the Enterobacteriaceae family.[1][2] Determining the antibacterial spectrum is a critical first step in the evaluation of a microcin's potential as a therapeutic agent. This involves testing the this compound's activity against a diverse panel of clinically relevant bacterial species and strains.
Methodologies for Determining Antibacterial Spectrum
Several methods can be employed to assess the antibacterial spectrum of microcins, ranging from simple agar-based diffusion assays for initial screening to more quantitative broth dilution methods for determining the minimum inhibitory concentration (MIC).
Initial Screening: Agar-Based Diffusion Assays
Agar-based diffusion methods are widely used for the preliminary screening of antimicrobial activity.[3] These methods are relatively simple, cost-effective, and can be used to test a large number of isolates. The principle involves the diffusion of the this compound from a point source through an agar (B569324) medium seeded with a target bacterium. The presence of a clear zone of growth inhibition around the point source indicates antibacterial activity.
Common Agar-Based Diffusion Techniques:
-
Agar Well Diffusion Assay: A well is created in the agar, and a solution of the purified or partially purified this compound is placed in the well.
-
Agar Plug/Spot Assay: A colony of the this compound-producing bacterium is grown on an agar plate, and then a plug of the agar containing the secreted this compound is transferred to a new plate seeded with the indicator strain. Alternatively, the producer strain is spotted directly onto a lawn of the indicator strain.[4]
-
Disk Diffusion Assay: A sterile paper disk is impregnated with a known concentration of the this compound solution and placed on the surface of the seeded agar.
Quantitative Analysis: Broth Dilution Assays
Broth dilution methods are the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5] The MIC is the lowest concentration of the agent that completely inhibits the visible growth of a microorganism in a liquid growth medium. This quantitative measure is crucial for comparing the potency of different microcins and for understanding their potential therapeutic efficacy.
Types of Broth Dilution Assays:
-
Macrodilution: The assay is performed in test tubes with a final volume of 1 mL or more.
-
Microdilution: The assay is performed in 96-well microtiter plates, allowing for high-throughput analysis of multiple samples. This is the most common method used today.
Data Presentation: Antibacterial Spectrum of Selected Microcins
The following tables summarize the reported antibacterial activity of several well-characterized microcins against a panel of pathogenic bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) in µM and µg/mL.
Table 1: Antibacterial Spectrum of Class I Microcins
| This compound | Target Organism | Strain | MIC (µM) | MIC (µg/mL) | Reference(s) |
| MccJ25 | Escherichia coli | K99 | 0.014 | 0.03 | [6] |
| Escherichia coli | 987P | 0.014 | 0.03 | [6] | |
| Escherichia coli | O157:H7 | 7.6 | 16 | [7] | |
| Salmonella Pullorum | CVCC1791 | 0.014 | 0.03 | [6] | |
| Salmonella Typhimurium | ATCC14028 | 7.6 | 16 | [7] | |
| McC | Escherichia coli | (various) | 1 - >50 | - | [1] |
| Klebsiella pneumoniae | (various) | 1 - >50 | - | [1] | |
| Salmonella enterica | (various) | 1 - >50 | - | [1] | |
| MccB17 | Escherichia coli | (various) | 2 - >50 | - | [1] |
| Klebsiella pneumoniae | (various) | >50 | - | [1] | |
| Salmonella enterica | (various) | 2 - >50 | - | [1] |
Table 2: Antibacterial Spectrum of Class II Microcins
| This compound | Target Organism | Strain | MIC (µM) | MIC (µg/mL) | Reference(s) |
| MccE492 | Escherichia coli | (various) | 0.1 - >50 | - | [1] |
| Klebsiella pneumoniae | (various) | 0.1 - >50 | - | [1] | |
| Salmonella enterica | (various) | 0.1 - >50 | - | [1] |
Note: The activity of microcins can be highly strain-specific. The data presented here are illustrative and may not be representative of all strains of a particular species.
Experimental Protocols
The following are detailed protocols for the agar well diffusion and broth microdilution assays.
Protocol: Agar Well Diffusion Assay
Objective: To qualitatively assess the antibacterial activity of a this compound.
Materials:
-
Purified or partially purified this compound solution
-
Indicator bacterial strain(s)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile broth (e.g., Mueller-Hinton Broth, MHB)
-
Sterile saline (0.85% NaCl)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip (for creating wells)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a pure overnight culture of the indicator bacterium, pick 3-4 colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Evenly swab the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar in a sterile environment.
-
-
Creation of Wells:
-
Using a sterile cork borer (typically 6-8 mm in diameter), create wells in the agar.
-
Carefully remove the agar plugs.
-
-
Application of this compound:
-
Pipette a fixed volume (e.g., 50-100 µL) of the this compound solution into each well.
-
Include a negative control (the solvent used to dissolve the this compound) and a positive control (a known antibiotic) in separate wells.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours in an inverted position.
-
-
Data Analysis:
-
Measure the diameter of the zone of growth inhibition (including the well diameter) in millimeters.
-
A clear zone around the well indicates antibacterial activity. The size of the zone is proportional to the concentration and diffusion of the this compound and the susceptibility of the indicator strain.
-
Protocol: Broth Microdilution Assay for MIC Determination
Objective: To quantitatively determine the Minimum Inhibitory Concentration (MIC) of a this compound.
Materials:
-
Purified this compound solution of known concentration
-
Indicator bacterial strain(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Multichannel micropipettes and sterile tips
-
Sterile reagent reservoirs
-
Incubator
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold serial dilutions of the this compound solution in CAMHB directly in the 96-well plate.
-
For example, add 100 µL of CAMHB to wells 2 through 12 of a row.
-
Add 200 µL of the highest concentration of the this compound to be tested to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and then transfer 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound), and well 12 will serve as the sterility control (no bacteria).
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the agar well diffusion protocol.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).
-
-
Incubation:
-
Cover the plate with a lid and incubate at 35-37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the this compound in which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.
-
Quality Control:
-
It is essential to include quality control (QC) strains with known MIC values for the antimicrobial agents being tested.
-
Recommended QC strains for Enterobacteriaceae include Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853.
-
The results for the QC strains should fall within the acceptable ranges defined by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Visualizations
The following diagrams illustrate the workflows for determining the antibacterial spectrum of microcins.
Caption: Workflow for initial screening of this compound activity.
Caption: Workflow for MIC determination by broth microdilution.
Caption: Logical relationship of antibacterial spectrum assessment.
References
- 1. Evaluating the Potential and Synergetic Effects of Microcins against Multidrug-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Microcins in Enterobacteriaceae: Peptide Antimicrobials in the Eco-Active Intestinal Chemosphere [frontiersin.org]
- 6. Biosynthetic this compound J25 Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Comprehensive Antimicrobial Activity Evaluation of the Recombinant this compound J25 Against the Foodborne Pathogens Salmonella and E. coli O157:H7 by Using a Matrix of Conditions [frontiersin.org]
Application Notes and Protocols: Agar Well Diffusion Assay for Microcin Activity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcins are a class of small, ribosomally synthesized antimicrobial peptides produced by bacteria, primarily from the Enterobacteriaceae family, that exhibit potent activity against closely related bacterial strains. Their targeted bactericidal or bacteriostatic action makes them promising candidates for novel antimicrobial agents. The agar (B569324) well diffusion assay is a widely used and effective method for screening and quantifying the antimicrobial activity of substances like microcins.[1] This technique provides a clear visual and measurable indication of a substance's ability to inhibit microbial growth.
This document provides a detailed protocol for performing the agar well diffusion assay to test the activity of microcins, guidance on data presentation, and visual representations of the experimental workflow and the underlying principles of the assay.
Principle of the Assay
The agar well diffusion method is based on the principle that an antimicrobial agent placed in a well on an agar plate seeded with a susceptible indicator bacterium will diffuse into the surrounding medium. This diffusion creates a concentration gradient of the antimicrobial agent. If the microcin is active against the indicator strain, it will inhibit its growth in the area surrounding the well, resulting in a clear zone of inhibition. The diameter of this zone is proportional to the concentration and antimicrobial potency of the this compound.
Materials and Reagents
-
Media:
-
Mueller-Hinton Agar (MHA)
-
Mueller-Hinton Broth (MHB)
-
Tryptic Soy Broth (TSB) or Luria-Bertani (LB) Broth (for bacterial culture)
-
-
Bacterial Strains:
-
This compound-producing strain (e.g., specific Escherichia coli strain)
-
Indicator strain (a bacterium susceptible to the this compound, e.g., Escherichia coli ATCC 25922)[2]
-
-
Reagents:
-
Sterile 0.85% saline solution
-
0.5 McFarland turbidity standard
-
Sterile deionized water
-
Solvent for dissolving crude extract if necessary (e.g., DMSO, sterile water)
-
-
Equipment and Consumables:
-
Sterile petri dishes (90 mm or 150 mm)
-
Sterile cotton swabs
-
Micropipettes and sterile tips
-
Sterile cork borer or pipette tips (6-8 mm diameter)
-
Incubator (37°C)
-
Centrifuge and sterile centrifuge tubes
-
Syringe filters (0.22 µm pore size)
-
Bunsen burner or biological safety cabinet
-
Vernier calipers or a ruler
-
Experimental Protocols
Preparation of Crude this compound Extract (Cell-Free Supernatant)
-
Inoculation and Growth: Inoculate a single colony of the this compound-producing bacterial strain into 10 mL of TSB or LB broth. Incubate at 37°C for 18-24 hours with shaking.
-
Large-Scale Culture: Transfer the overnight culture to a larger volume of broth (e.g., 100 mL in a 250 mL flask) and incubate under the same conditions.
-
Cell Pelletting: After incubation, transfer the culture to sterile centrifuge tubes. Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.[3]
-
Supernatant Collection: Carefully decant the supernatant into a fresh sterile tube.
-
Sterilization: Sterilize the supernatant by passing it through a 0.22 µm syringe filter to remove any remaining bacteria. This sterile, cell-free supernatant contains the crude this compound extract.
-
Storage: Store the crude extract at 4°C for short-term use or at -20°C for long-term storage.
Preparation of Indicator Strain Inoculum
-
Culture Activation: From a stock culture, streak the indicator bacterium onto a fresh MHA plate and incubate at 37°C for 18-24 hours.
-
Inoculum Suspension: Aseptically pick 3-5 well-isolated colonies of the indicator strain and suspend them in 5 mL of sterile 0.85% saline.
-
Turbidity Standardization: Vortex the suspension to ensure it is homogenous. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10^8 CFU/mL. A spectrophotometer can be used for more precise measurement (absorbance of 0.08-0.10 at 625 nm).
Agar Well Diffusion Assay Procedure
-
Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized inoculum of the indicator strain. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton Agar plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure a uniform lawn of bacteria.
-
Drying: Allow the inoculated plates to dry for 5-15 minutes with the lid slightly ajar in a sterile environment.
-
Well Creation: Using a sterile cork borer or the wide end of a sterile pipette tip, punch wells of 6-8 mm in diameter into the agar.[1]
-
Sample Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the crude this compound extract into each well.
-
Controls:
-
Negative Control: Pipette the same volume of the sterile broth medium or the solvent used for any extracts into one well.
-
Positive Control: Pipette a known antibiotic solution (e.g., ampicillin, 10 µg/mL) or a purified this compound of known activity into another well.
-
-
Pre-diffusion: Allow the plates to stand at room temperature for 1-2 hours to permit the diffusion of the this compound into the agar.
-
Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.
Measurement and Interpretation of Results
-
Zone of Inhibition Measurement: After incubation, observe the plates for clear zones of no growth around the wells. Measure the diameter of these zones of inhibition in millimeters (mm) using Vernier calipers or a ruler.
-
Interpretation: The diameter of the zone of inhibition is indicative of the antimicrobial activity of the this compound. A larger diameter suggests greater activity. The absence of a zone of inhibition indicates that the this compound is not active against the indicator strain under the tested conditions.
Data Presentation
Quantitative data from the agar well diffusion assay should be presented in a clear and organized manner to facilitate comparison.
Table 1: Antimicrobial Activity of Crude this compound Extract against Indicator Strains.
| Sample ID | Indicator Strain | Concentration | Zone of Inhibition (mm) (Mean ± SD) |
| Crude this compound Extract | E. coli ATCC 25922 | Undiluted | 18 ± 1.2 |
| Crude this compound Extract | Salmonella enterica | Undiluted | 15 ± 0.8 |
| Positive Control (Ampicillin) | E. coli ATCC 25922 | 10 µg/mL | 22 ± 1.5 |
| Negative Control (Broth) | E. coli ATCC 25922 | N/A | 0 |
Visualizations
Experimental Workflow
Caption: Experimental Workflow of Agar Well Diffusion Assay.
Principle of Diffusion and Inhibition
References
Application Notes & Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Microcins
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Microcins are a class of small, ribosomally synthesized antimicrobial peptides produced by bacteria, primarily from the Enterobacteriaceae family.[1][2] They exhibit potent and often specific antimicrobial activity, making them promising candidates for novel antibiotic development.[1][3] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the efficacy of a microcin. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[4][5][6] These application notes provide detailed protocols for determining the MIC of microcins using the broth microdilution and agar (B569324) dilution methods.
Data Presentation: MIC of Selected Microcins
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of four distinct microcins against a panel of multidrug-resistant Enterobacteriaceae isolates. This data is adapted from a study by Le-Quellec et al. (2022) and demonstrates the potent and variable activity of different microcins.[3]
| This compound | Class | Target Organism (Example Strain) | MIC Range (µM) |
| This compound C (McC) | Nucleotide-peptide | Escherichia coli, Klebsiella pneumoniae, Salmonella enterica | 0.02 - 42.5 |
| This compound J25 (MccJ25) | Lasso peptide | Escherichia coli, Klebsiella pneumoniae, Salmonella enterica | 0.02 - 42.5 |
| This compound B17 (MccB17) | Linear azol(in)e-containing peptide | Escherichia coli, Klebsiella pneumoniae, Salmonella enterica | 0.02 - 42.5 |
| This compound E492 (MccE492) | Siderophore-peptide | Escherichia coli, Klebsiella pneumoniae, Salmonella enterica | 0.02 - 42.5 |
Note: The MIC values for microcins can be influenced by the specific bacterial strain, growth medium, and experimental conditions.[4] For some microcins, activity is reported in the nanomolar to low micromolar range.[1][2]
Experimental Protocols
Protocol 1: Broth Microdilution Method
This is the most common method for determining MIC and is well-suited for testing a large number of samples.[7]
Materials:
-
Purified this compound of known concentration
-
Susceptible bacterial strain(s)
-
Sterile 96-well microtiter plates (round-bottom recommended)[8]
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth - MHB, Luria-Bertani - LB)[9]
-
Sterile diluents (e.g., sterile water, PBS)
-
Pipettes and sterile tips
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the purified this compound.
-
Dissolve the this compound in a suitable sterile solvent (e.g., sterile water, dilute acid, or a buffer that ensures solubility and stability) to create a high-concentration stock solution. Note the purity of the this compound solid if provided.[8]
-
Filter-sterilize the stock solution using a 0.22 µm filter if it was not prepared aseptically.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile broth or saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the test broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.[8]
-
Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.[8]
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[8]
-
Column 11 will serve as the growth control (no this compound), and column 12 as the sterility control (no bacteria).[8]
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to the sterility control wells (column 12).[8]
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.[7]
-
-
Reading the MIC:
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for determining this compound MIC using broth microdilution.
Protocol 2: Agar Dilution Method
This method is considered a reference method for MIC determination and is useful when the this compound may interact with components of the broth medium.[10][11]
Materials:
-
Purified this compound of known concentration
-
Susceptible bacterial strain(s)
-
Sterile Petri dishes
-
Appropriate sterile agar medium (e.g., Mueller-Hinton Agar - MHA)[12]
-
Sterile diluents
-
Pipettes and sterile tips
-
Incubator (37°C)
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (optional)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound stock solutions at 10x the final desired concentrations.
-
Melt a sufficient volume of agar medium and cool it to 45-50°C in a water bath.
-
For each desired final concentration, add 1 part of the 10x this compound stock solution to 9 parts of the molten agar (e.g., 2 mL of this compound stock + 18 mL of agar).[11] Mix gently but thoroughly to avoid bubbles.
-
Pour the agar mixture into sterile Petri dishes to a uniform depth and allow them to solidify.
-
Prepare a control plate containing no this compound.
-
-
Preparation of Bacterial Inoculum:
-
Prepare and standardize the bacterial inoculum to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
This will be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar surface.
-
-
Inoculation:
-
Spot a fixed volume (e.g., 1-10 µL) of the standardized bacterial suspension onto the surface of each agar plate, including the control plate.[11] An inoculum replicating device can be used to test multiple strains simultaneously.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
-
Incubation:
-
Incubate the plates at 37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the this compound that completely inhibits visible growth on the agar surface.[10] Growth on the control plate should be confluent.
-
Workflow for Agar Dilution MIC Assay
Caption: Workflow for determining this compound MIC using the agar dilution method.
Considerations for this compound MIC Determination
-
Purity of this compound: The purity of the this compound preparation is crucial for accurate MIC determination. Impurities can affect the activity and lead to erroneous results.
-
Solubility and Stability: Some microcins may have limited solubility or stability in certain media or at specific pH values. It is important to ensure the this compound remains in solution throughout the experiment.
-
Adsorption to Plastics: Peptides can sometimes adsorb to the surface of plastic microtiter plates. Using low-protein-binding plates may be necessary for some microcins.
-
Mechanism of Action: The mechanism of action of the this compound may influence the choice of assay conditions. For example, siderophore-microcins may require iron-depleted media for optimal activity.[13]
-
Quality Control: It is essential to include a known quality control strain with a defined MIC for a standard antibiotic to ensure the validity of the experimental run.
References
- 1. Microcins reveal natural mechanisms of bacterial manipulation to inform therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. Evaluating the Potential and Synergetic Effects of Microcins against Multidrug-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. idexx.dk [idexx.dk]
- 5. idexx.com [idexx.com]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. protocols.io [protocols.io]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Mass Spectrometry-Based Characterization of Microcins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcins are a class of small, ribosomally synthesized antimicrobial peptides (<10 kDa) produced by enterobacteria, that exhibit potent activity against closely related bacterial strains.[1] Their unique structures, often featuring extensive post-translational modifications (PTMs), make them promising candidates for novel antibiotic development. Mass spectrometry (MS) has become an indispensable tool for the detailed characterization of microcins, enabling the determination of their molecular weight, amino acid sequence, and complex PTMs. This document provides detailed application notes and protocols for the characterization of various microcins using different mass spectrometry techniques.
Core Mass Spectrometry Techniques and Applications
Several mass spectrometry techniques are routinely employed for microcin analysis, each providing complementary information.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Ideal for rapid and high-throughput determination of the molecular weights of intact microcins. It is often used for initial screening and to assess sample purity.[2][3][4] Its speed and cost-effectiveness make it a valuable tool in microbiology for microbial identification based on protein fingerprints.[4][5][6][7]
-
Electrospray Ionization (ESI) MS: A soft ionization technique often coupled with liquid chromatography (LC) for the analysis of complex mixtures.[8][9] ESI-MS is well-suited for accurate mass measurements of intact microcins and their fragments, providing insights into their elemental composition and PTMs.[8]
-
Tandem Mass Spectrometry (MS/MS): Essential for obtaining amino acid sequence information and localizing PTMs.[1][10] In MS/MS, precursor ions of the this compound are selected, fragmented, and the resulting product ions are analyzed to reveal structural details.[10] This can be performed using either "bottom-up" or "top-down" approaches.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which are crucial for determining the elemental composition of microcins and identifying unknown PTMs with confidence.
Quantitative Data Summary
The molecular weights of several well-characterized microcins, as determined by mass spectrometry, are summarized in the table below.
| This compound | Producer Organism | Class | Molecular Weight (Da) | Mass Spectrometry Technique(s) Used | Reference(s) |
| This compound B17 (MccB17) | Escherichia coli | Thiazole/oxazole-modified this compound (TOMM) | ~3093 (modified) | MALDI-TOF MS, ESI-MS/MS | [1][11] |
| This compound C7 (MccC7) | Escherichia coli | Heptapeptide-nucleotide | 1177 | ESI-MS, Plasma Desorption MS | [12][13][14] |
| This compound J25 (MccJ25) | Escherichia coli | Lasso peptide | 2107 | ESI-MS, MALDI-TOF MS | [8][11][15] |
| This compound M (MccM) | Escherichia coli | Siderophore-microcin | 7284 (peptide moiety) | MALDI-TOF MS, Nano-ESI-qQ-TOF MS | [2] |
| This compound H47 (MccH47) | Escherichia coli | Siderophore-microcin | 4865 (peptide moiety) | MALDI-TOF MS | [2] |
| This compound N (MccN) | Escherichia coli | Class II this compound | ~7274 | MALDI-TOF MS | [3][16] |
Experimental Workflows and Protocols
General Sample Preparation Workflow
A generalized workflow for preparing microcins for mass spectrometry analysis is depicted below. Specific steps may vary depending on the this compound and the chosen analytical technique.
Caption: General workflow for this compound purification and preparation for mass spectrometry.
Protocol 1: MALDI-TOF MS Analysis of Intact Microcins
This protocol is adapted from methodologies used for the characterization of this compound B17 and this compound N.[1][3]
Objective: To determine the molecular weight of an intact this compound.
Materials:
-
Purified this compound sample
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (HCCA) or 2,5-dihydroxybenzoic acid (DHB) at 10-20 mg/mL in 30-50% acetonitrile (B52724) with 0.1-0.5% trifluoroacetic acid (TFA))[1][2]
-
MALDI target plate
-
Calibration standards (e.g., peptide calibration mix)
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Ensure the purified this compound sample is desalted and concentrated.
-
On the MALDI target plate, mix 1 µL of the this compound sample with 0.5-1 µL of the matrix solution.[1]
-
Allow the mixture to air-dry completely at room temperature, forming a crystalline spot. This is known as the dried-droplet method.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a standard peptide mixture with known molecular weights, following the manufacturer's instructions.
-
-
Data Acquisition:
-
Load the target plate into the mass spectrometer.
-
Acquire mass spectra in the positive ion linear or reflectron mode, depending on the required mass accuracy. For microcins, a mass range of 1,000 to 10,000 m/z is typically appropriate.
-
Average multiple laser shots (e.g., 100-200 shots) to obtain a high-quality spectrum.[3]
-
-
Data Analysis:
-
Process the acquired spectrum to determine the monoisotopic or average mass of the this compound.
-
Compare the observed mass with the theoretical mass calculated from the known or predicted amino acid sequence.
-
Protocol 2: LC-ESI-MS/MS for this compound Sequencing (Bottom-Up Approach)
This protocol outlines a general "bottom-up" proteomics approach for sequencing microcins, adapted from procedures for tryptic digestion and LC-MS/MS analysis.[2][17]
Objective: To determine the amino acid sequence of a this compound through enzymatic digestion followed by LC-MS/MS analysis of the resulting peptides.
Materials:
-
Purified this compound sample (lyophilized)
-
Denaturation/reduction buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 7-8)
-
Reducing agent (e.g., 10 mM dithiothreitol (B142953) (DTT))
-
Alkylating agent (e.g., 50 mM iodoacetamide (B48618) (IAA))
-
Sequencing-grade trypsin
-
Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8)
-
Quenching solution (e.g., 10% formic acid)
-
C18 desalting spin columns
-
LC-MS/MS system (e.g., nano-HPLC coupled to an ESI-Q-TOF or Orbitrap mass spectrometer)
Procedure:
-
Reduction and Alkylation:
-
Resuspend the lyophilized this compound in the denaturation/reduction buffer.
-
Add DTT and incubate at 37°C for 30-60 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
-
Enzymatic Digestion:
-
Peptide Desalting:
-
Desalt the peptide digest using a C18 spin column according to the manufacturer's protocol.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.[18]
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Inject the sample into the nano-HPLC system.
-
Separate the peptides using a reverse-phase C18 column with a gradient of increasing acetonitrile concentration.
-
Analyze the eluting peptides using the mass spectrometer in a data-dependent acquisition (DDA) mode. This involves alternating between a full MS scan and several MS/MS scans of the most intense precursor ions.
-
-
Data Analysis:
-
Process the raw MS/MS data using a database search engine (e.g., Mascot, SEQUEST).
-
Search the fragmentation spectra against a protein sequence database containing the expected this compound precursor sequence.
-
Assemble the identified peptide sequences to reconstruct the full sequence of the this compound and identify any PTMs.
-
Visualization of Key Processes
Biosynthesis of Thiazole/Oxazole-Modified Microcins (TOMMs)
The biosynthesis of TOMMs, such as this compound B17, involves a dedicated enzymatic machinery that modifies a precursor peptide.[1][19][20]
Caption: Biosynthetic pathway of this compound B17, a model TOMM.
Top-Down vs. Bottom-Up Proteomics for this compound Analysis
The two primary strategies for this compound characterization by tandem mass spectrometry offer different advantages.
References
- 1. A Major Portion of DNA Gyrase Inhibitor this compound B17 Undergoes an N,O-Peptidyl Shift during Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of Two Members of the Siderophore-Microcin Family, Microcins M and H47 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. MALDI-TOF MS Techniques in Microbial Identification - Mabion [mabion.eu]
- 5. researchgate.net [researchgate.net]
- 6. Mass Spectrometry MALDI-TOF Technology Species Level Identification | Pioneering Diagnostics [biomerieux.com]
- 7. MALDI-TOF mass spectrometry: an emerging technology for microbial identification and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. organomation.com [organomation.com]
- 10. Chemical Modification of this compound J25 Reveals New Insights on the Stereospecific Requirements for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating the Potential and Synergetic Effects of Microcins against Multidrug-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical structure and translation inhibition studies of the antibiotic this compound C7 - Research - Institut Pasteur [research.pasteur.fr]
- 13. uniprot.org [uniprot.org]
- 14. This compound C7 as a Potential Antibacterial-Immunomodulatory Agent in the Postantibiotic Era: Overview of Its Bioactivity Aspects and Applications | MDPI [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Bottom-up proteomics - Wikipedia [en.wikipedia.org]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. The Microbial Toxin this compound B17: Prospects for the Development of New Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular 'machine' makes strong natural antibiotic - Futurity [futurity.org]
Application Note: N-Terminal Sequencing of Microcins via Edman Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microcins are a class of small, ribosomally synthesized antimicrobial peptides produced by Gram-negative bacteria, primarily Enterobacteriaceae.[1][2][3] Their potent antimicrobial activity makes them attractive candidates for novel therapeutic development. Determining the precise N-terminal amino acid sequence is a critical step in the characterization of these peptides, essential for understanding their structure-function relationships, mechanism of action, and for recombinant production.
Edman degradation is a cornerstone chemical method for the sequential determination of the amino acid sequence from the N-terminus of a peptide or protein.[4][5] The technique involves a cyclical process where the N-terminal amino acid is specifically labeled, cleaved, and identified without disrupting the rest of the peptide chain.[5][6] This application note provides a detailed protocol for the N-terminal sequencing of microcins using automated Edman degradation, addressing specific considerations for this unique class of peptides.
Principle of Edman Degradation
The Edman degradation process consists of three core chemical steps repeated in each cycle:
-
Coupling: Under mildly alkaline conditions, the free N-terminal α-amino group of the peptide reacts with phenylisothiocyanate (PITC).[5][7][8] This reaction forms a phenylthiocarbamoyl-peptide (PTC-peptide) derivative.[7][8][9]
-
Cleavage: Under anhydrous acidic conditions (typically using trifluoroacetic acid - TFA), the peptide bond nearest to the PTC-group is selectively cleaved.[4][10] This releases the N-terminal amino acid as a cyclic anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact but one residue shorter.[4][10]
-
Conversion & Identification: The unstable ATZ-amino acid is extracted with an organic solvent and then converted into a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid.[4][5][7] The specific PTH-amino acid is then identified using analytical techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to known standards.[4][8] The shortened peptide is then subjected to the next cycle.
Experimental Protocols
Sample Preparation: A Critical Step for Microcins
High-purity samples are paramount for successful Edman sequencing.[11][12] Contaminants can interfere with the chemistry or generate background noise, obscuring the results. Microcins, particularly Class IIa, can be highly hydrophobic, requiring specific purification strategies.[13]
Key Considerations for Microcin Sample Purity:
-
Purity: The sample must be highly pure (>90%). Co-purifying proteins will result in a mixed sequence signal.[11]
-
N-Terminus: The N-terminus must be unmodified (i.e., not acetylated or formylated), as a blocked N-terminus will prevent the initial PITC coupling reaction.[4][5][9] Many Class II microcins are synthesized with an N-terminal leader peptide that is cleaved off during secretion, typically leaving a free N-terminus on the mature peptide.[1][2]
-
Contaminants: Avoid amine-containing buffers (e.g., Tris, Glycine), detergents, and high salt concentrations, as these interfere with the reaction chemistry.[12][14]
Protocol for Sample Purification and Immobilization:
This protocol is designed for purified this compound samples that have been separated by SDS-PAGE.
-
Electrophoresis: Run the purified this compound sample on a polyacrylamide gel. Use high-purity reagents for gel preparation to avoid chemical modification of the N-terminus.[11]
-
Electroblotting: Transfer the separated this compound from the gel to a polyvinylidene difluoride (PVDF) membrane. PVDF is the preferred support for direct sequencing.[5][11]
-
Use a transfer buffer that minimizes glycine (B1666218) contamination, such as CAPS (3-(cyclohexylamino)-1-propanesulfonic acid).[14]
-
-
Staining and Excision:
-
Stain the PVDF membrane briefly with a compatible dye like Coomassie Blue R-250 (0.1% in 40% methanol (B129727)/10% acetic acid).[11] Avoid colloidal blue stains.[14]
-
Destain the membrane thoroughly with 50% methanol to remove excess stain and buffer salts.[11]
-
Rinse extensively with high-purity water.
-
Once the membrane is dry, carefully excise the protein band of interest with a clean scalpel. Minimize the amount of blank membrane included.[11]
-
-
Storage: Store the excised, dried PVDF band in a clean microcentrifuge tube, protected from dust, until ready for analysis.[11]
Automated Edman Degradation Protocol
The following steps are performed by an automated protein sequencer.
-
Loading: The excised PVDF membrane containing the this compound is loaded into the sequencer's reaction cartridge.
-
Cycle 1 - Coupling:
-
The membrane is treated with a base (e.g., N-methylpiperidine in an inert solvent) to create alkaline conditions.
-
A solution of PITC (typically 5% in heptane) is delivered to the cartridge, reacting with the N-terminal amino group of the this compound. The reaction is often carried out at an elevated temperature (~50°C).[7]
-
-
Washing: The reaction cartridge is washed with solvents like ethyl acetate (B1210297) and heptane (B126788) to remove excess PITC and byproducts.
-
Cycle 1 - Cleavage:
-
Anhydrous trifluoroacetic acid (TFA) is delivered to the cartridge to cleave the first peptide bond, releasing the ATZ-amino acid.[4]
-
-
Extraction: The ATZ-amino acid is selectively extracted from the cartridge with an organic solvent (e.g., chlorobutane) and transferred to a conversion flask. The shortened this compound remains immobilized on the PVDF membrane.[4]
-
Cycle 1 - Conversion & Injection:
-
Aqueous TFA (e.g., 25% v/v) is added to the conversion flask, converting the ATZ-amino acid to the stable PTH-amino acid.[4]
-
The resulting PTH-amino acid solution is injected onto an RP-HPLC system for identification.
-
-
Subsequent Cycles: The sequencer automatically begins the next cycle by returning to the coupling step (Step 2) to react with the newly exposed N-terminus of the shortened peptide. This process is repeated for a pre-set number of cycles.[7]
Data Presentation
The performance and requirements of Edman degradation can be summarized as follows.
| Parameter | Typical Value / Range | Notes |
| Sample Amount Required | 10 - 100 picomoles | Modern instruments can achieve results with as little as 1-5 pmol.[5][6][10] |
| Sequencing Length | Up to 30-50 residues | Efficiency decreases with each cycle, limiting the practical length.[5] |
| Cycle Efficiency | > 99% | Modern automated sequencers achieve very high repetitive yield.[5] |
| Cycle Time | 30 - 60 minutes | The time required to complete one full cycle of coupling, cleavage, and conversion. |
| Detection Method | RP-HPLC with UV detection | PTH-amino acids are identified by their unique retention times.[4][8] |
Visualizations
Workflow for this compound N-Terminal Sequencing
The diagram below illustrates the complete workflow from a purified this compound sample to the final sequence determination.
Caption: Workflow of Edman degradation for this compound sequencing.
Core Chemistry of Edman Degradation
This diagram outlines the fundamental chemical transformations occurring in each cycle of the Edman degradation process.
Caption: Chemical steps of the Edman degradation cycle.
References
- 1. Microcins reveal natural mechanisms of bacterial manipulation to inform therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic Analysis and Complete Primary Structure of this compound L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ehu.eus [ehu.eus]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 8. nbinno.com [nbinno.com]
- 9. letstalkacademy.com [letstalkacademy.com]
- 10. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. cib.csic.es [cib.csic.es]
- 12. abrf.memberclicks.net [abrf.memberclicks.net]
- 13. academic.oup.com [academic.oup.com]
- 14. utsouthwestern.edu [utsouthwestern.edu]
Application Notes and Protocols for 3D Structure Determination of Microcins using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcins are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) produced by bacteria, primarily Enterobacteriaceae, that exhibit potent antimicrobial activity. Their unique and often complex structures, which can include extensive heterocyclization and unusual topologies, make them attractive scaffolds for the development of novel antibiotics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for elucidating the three-dimensional (3D) structures of microcins in solution, providing critical insights into their structure-activity relationships and mechanisms of action.
This document provides detailed application notes and experimental protocols for the 3D structure determination of two well-characterized microcins, Microcin J25 (MccJ25) and this compound B17 (MccB17), using NMR spectroscopy.
This compound J25: Structure Determination of a Lariat Protoknot
This compound J25 is a 21-amino-acid peptide inhibitor of bacterial RNA polymerase. Its unique "lariat protoknot" structure, where the C-terminal tail is threaded through a macrocyclic ring formed by a backbone-to-side-chain linkage, confers remarkable stability.
Application Note:
The determination of the MccJ25 structure by NMR spectroscopy was crucial in correctly identifying its unusual threaded topology, which had been previously misidentified as a simple head-to-tail cyclic peptide. The protocol involves expressing and purifying isotopically labeled MccJ25, acquiring a suite of 2D NMR experiments, calculating the 3D structure based on distance and dihedral angle restraints, and finally validating the structural ensemble. The choice of a non-aqueous solvent like methanol (B129727) or DMSO is often necessary due to the hydrophobic nature of MccJ25.
Experimental Protocols:
1. Expression and Purification of Isotopically Labeled MccJ25
For NMR studies, uniform isotopic labeling with ¹⁵N and ¹³C is essential for resolving spectral overlap and enabling the use of powerful heteronuclear NMR experiments.
-
Bacterial Strain and Plasmid: Escherichia coli strain SBG231 transformed with the pTUC200 plasmid, which contains the MccJ25 gene cluster, can be used for production.
-
Culture Medium: A minimal M9 medium is required for efficient incorporation of isotopic labels. The medium should be supplemented with ¹⁵NH₄Cl as the sole nitrogen source and [U-¹³C]-glucose as the sole carbon source.
-
M9 Minimal Medium Composition (per liter):
-
6 g Na₂HPO₄
-
3 g KH₂PO₄
-
0.5 g NaCl
-
1 g ¹⁵NH₄Cl
-
2 g [U-¹³C]-glucose
-
2 ml 1 M MgSO₄
-
100 µl 1 M CaCl₂
-
1 ml of 1 mg/ml thiamine
-
-
-
Protocol:
-
Inoculate a 10 mL starter culture of LB medium with a single colony of the expression strain and grow overnight at 37°C.
-
Use the starter culture to inoculate 1 L of M9 minimal medium containing the isotopic labels.
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches approximately 0.6-0.8.
-
Induce protein expression with IPTG (final concentration 1 mM) and continue to grow for another 12-16 hours at a reduced temperature (e.g., 20-25°C) to enhance soluble expression.
-
Harvest the cells by centrifugation (6000 x g, 15 min, 4°C).
-
Purify MccJ25 from the culture supernatant using a combination of precipitation, solid-phase extraction, and reversed-phase high-performance liquid chromatography (RP-HPLC).
-
2. NMR Sample Preparation
-
Sample Concentration: Dissolve the lyophilized, purified MccJ25 in a suitable deuterated solvent to a final concentration of 1-2 mM.[1]
-
Solvent: Due to its hydrophobicity, MccJ25 is often studied in deuterated organic solvents.
-
Methanol-d₄ (CD₃OD)[1]
-
Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
-
Final Sample: Transfer approximately 500 µL of the dissolved sample into a high-quality NMR tube.
3. NMR Data Acquisition
A standard set of 2D NMR experiments is required to obtain sequential assignments and distance restraints.
| Experiment | Purpose | Typical Parameters |
| ¹H-¹⁵N HSQC | Obtain a fingerprint of the molecule, correlating backbone amide protons and nitrogens. | Spectral Widths: ¹H = 12 ppm, ¹⁵N = 35 ppm |
| ²D ¹H-¹H TOCSY | Identify amino acid spin systems through scalar couplings. | Mixing Time: 70 ms[1] |
| ²D ¹H-¹H NOESY | Obtain through-space correlations for distance restraints. | Mixing Time: 100-250 ms[1] |
| ²D ¹H-¹³C HSQC | Correlate protons with their directly attached carbons. | Spectral Widths: ¹H = 12 ppm, ¹³C = 80 ppm |
4. Structure Calculation and Validation
-
Software: Structure calculation is typically performed using software packages like CYANA, XPLOR-NIH, or CNS.
-
Protocol:
-
Resonance Assignment: Manually or semi-automatically assign the chemical shifts of all protons, nitrogens, and carbons using the acquired spectra.
-
Restraint Generation:
-
Distance Restraints: Generate inter-proton distance restraints from the NOESY spectra. The intensity of the NOE cross-peak is inversely proportional to the distance between the protons.
-
Dihedral Angle Restraints: Predict backbone φ and ψ angles from the assigned chemical shifts using programs like TALOS+.
-
-
Structure Calculation: Use a simulated annealing protocol to generate an ensemble of structures that satisfy the experimental restraints.
-
Structure Refinement: The initial ensemble of structures is typically refined in a water box using molecular dynamics simulations.
-
Validation: The quality of the final structure ensemble is assessed using tools that check for stereochemical quality (e.g., Ramachandran plots), restraint violations, and overall precision (RMSD).
-
Quantitative Data for MccJ25 Structure
| Parameter | Value | Reference |
| NMR Sample Concentration | 0.86 - 1.2 mM | [1] |
| NMR Solvent | Methanol-d₃ | [1] |
| Number of NOE Restraints | 192 | |
| Backbone RMSD (well-defined regions) | 0.91 ± 0.24 Å | |
| Heavy Atom RMSD (well-defined regions) | 1.36 ± 0.27 Å | |
| Ramachandran Plot (Most favored regions) | 46.2% | |
| Ramachandran Plot (Additionally allowed regions) | 46.1% | |
| Ramachandran Plot (Generously allowed regions) | 7.7% |
Experimental Workflow for MccJ25 Structure Determination
Caption: Workflow for the 3D structure determination of this compound J25 by NMR.
This compound B17: Elucidating a Heterocyclic Structure
This compound B17 is a 43-residue peptide that inhibits DNA gyrase.[2] Its structure is characterized by the post-translational modification of serine and cysteine residues into oxazole (B20620) and thiazole (B1198619) heterocycles.[2]
Application Note:
The structural elucidation of MccB17 requires the use of heteronuclear NMR spectroscopy on isotopically labeled samples to resolve the complex spectra arising from the modified residues.[3] The biosynthesis of MccB17 involves a dedicated enzymatic machinery that modifies the precursor peptide, McbA. Understanding this pathway is crucial for producing MccB17 for structural studies. Due to the flexibility of the linear peptide, the 3D structure determination can be more challenging than for compact, globular peptides.
Experimental Protocols:
1. Expression and Purification of Isotopically Labeled MccB17
A protocol for producing ¹³C and ¹⁵N-labeled MccB17 has been established, which is crucial for detailed NMR studies.[3]
-
Bacterial Strain and Plasmid: An E. coli strain carrying the pMccB17 plasmid, which contains the entire mcb operon, is used.
-
Culture Medium: Similar to MccJ25, a minimal medium is used with ¹⁵NH₄Cl and [U-¹³C]-glucose as the sole nitrogen and carbon sources, respectively.
-
Protocol:
-
Establish fermentation and purification protocols to obtain non-labeled, ¹⁵N-labeled, and ¹³C/¹⁵N-labeled MccB17.[3]
-
Grow the E. coli strain in the appropriate minimal medium.
-
Purify the mature MccB17 from the culture. This can be challenging due to the presence of isomers, and the purification often involves multiple HPLC steps.
-
2. NMR Sample Preparation
-
Sample Conditions: Prepare the NMR sample by dissolving the purified, labeled MccB17 in a suitable buffer. The choice of buffer and pH is critical and may need to be optimized to favor a single isomeric form.
-
Concentration: Aim for a concentration in the range of 0.5-2 mM.
3. NMR Data Acquisition
Due to the larger size and potential for flexibility, a more extensive set of 2D and 3D NMR experiments is typically required for MccB17 compared to MccJ25.
| Experiment | Purpose | Typical Parameters |
| ²D ¹H-¹⁵N HSQC | Backbone amide fingerprint. | ¹H SW: 16 ppm, ¹⁵N SW: 28 ppm |
| ³D HNCO | Correlates the amide proton and nitrogen of one residue with the carbonyl carbon of the preceding residue for sequential backbone assignment. | ¹H SW: 16 ppm, ¹⁵N SW: 28 ppm, ¹³C SW: 12 ppm |
| ³D HNCA | Correlates the amide proton and nitrogen with the Cα of the same and the preceding residue. | ¹H SW: 16 ppm, ¹⁵N SW: 28 ppm, ¹³C SW: 24 ppm |
| ³D HNCACB | Correlates the amide proton and nitrogen with the Cα and Cβ of the same and the preceding residue. | ¹H SW: 16 ppm, ¹⁵N SW: 28 ppm, ¹³C SW: 60 ppm |
| ³D ¹⁵N-edited NOESY-HSQC | Provides distance restraints between protons that are close in space, resolved in a third ¹⁵N dimension. | Mixing Time: 100-200 ms |
4. Structure Calculation and Validation
The protocol is similar to that for MccJ25, involving resonance assignment, generation of distance and dihedral restraints, structure calculation with simulated annealing, and validation of the final ensemble. The presence of non-standard residues (oxazoles and thiazoles) requires custom parameter and topology files for the structure calculation software.
Biosynthesis Pathway of this compound B17
The biosynthesis of MccB17 is a multi-step process involving several enzymes encoded by the mcb operon.
References
- 1. r-nmr.eu [r-nmr.eu]
- 2. The Microbial Toxin this compound B17: Prospects for the Development of New Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-translational heterocyclic backbone modifications in the 43-peptide antibiotic this compound B17. Structure elucidation and NMR study of a 13C,15N-labelled gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cloning and Expression of Microcin Immunity Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cloning, expression, and purification of microcin immunity proteins. Microcins are a class of potent antimicrobial peptides produced by bacteria, and their corresponding immunity proteins provide self-protection to the producing strains. Understanding and harnessing these immunity proteins is crucial for the development of novel antimicrobial agents and for the safe application of this compound-producing probiotics.
Introduction to this compound Immunity Proteins
This compound immunity proteins are a diverse group of proteins that neutralize the activity of their cognate microcins.[1] They are typically small, often membrane-associated, and their genes are usually located in close proximity to the this compound structural genes, frequently within the same operon.[1] The mechanisms of immunity are varied and include direct binding and sequestration of the this compound, enzymatic modification, and prevention of the this compound from reaching its cellular target. The study of these proteins is essential for understanding the intricate systems of bacterial competition and for developing strategies to overcome antimicrobial resistance.
Data Presentation: Expression and Purification of Recombinant this compound Immunity Proteins
The following tables summarize quantitative data for the expression and purification of selected this compound immunity proteins. Please note that yields and purification folds can vary significantly depending on the specific protein, expression system, and purification strategy employed.
Table 1: Expression of Recombinant this compound Immunity Proteins in E. coli
| Immunity Protein (this compound) | Expression Host | Vector System | Induction Conditions | Expression Level (mg/L of culture) | Reference(s) |
| MceB (this compound E492) | E. coli K-38/pGP1-2 | pT7-7 | Temperature shift to 42°C | Not explicitly quantified | [2] |
| Cmi (Colicin M) | E. coli BL21(DE3) | pET vector (C-terminal His-tag) | IPTG | ~5.3 mg/L (purified protein) | [3] |
| McpI (this compound PDI) | E. coli | Recombinant vectors | Not specified | Not explicitly quantified | [4] |
| GST-Microcin N | E. coli BL21 | pGEX | IPTG | Not explicitly quantified | [5] |
Table 2: Purification Summary for a His-tagged this compound Immunity Protein (Hypothetical Example)
This table provides a representative summary of a typical purification protocol for a His-tagged this compound immunity protein. Actual values will vary.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 1500 | 150,000 | 100 | 100 | 1 |
| Cleared Lysate | 1200 | 144,000 | 120 | 96 | 1.2 |
| Ni-NTA Affinity Chromatography | 20 | 120,000 | 6,000 | 80 | 60 |
| Size-Exclusion Chromatography | 15 | 105,000 | 7,000 | 70 | 70 |
Experimental Protocols
Protocol 1: Cloning of a this compound Immunity Gene into a pET Expression Vector
This protocol describes the cloning of a this compound immunity gene, for example, mceB from the this compound E492 gene cluster, into the pET28a vector for expression with an N-terminal His-tag.
1. Gene Amplification:
- Design PCR primers to amplify the coding sequence of the immunity gene.
- Incorporate restriction sites (e.g., NdeI and XhoI) into the primers that are compatible with the multiple cloning site of the pET28a vector.
- Forward Primer (NdeI): 5'- CATATG[Start Codon][Gene-Specific Sequence] -3'
- Reverse Primer (XhoI): 5'- CTCGAG[Stop Codon][Reverse Complement of Gene-Specific Sequence] -3'
- Perform PCR using genomic DNA from the this compound-producing strain as a template.
- Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the correct size.
2. Vector and Insert Preparation:
- Purify the PCR product using a PCR purification kit.
- Digest both the purified PCR product and the pET28a vector with NdeI and XhoI restriction enzymes.
- Purify the digested vector and insert by gel electrophoresis and subsequent gel extraction.
3. Ligation:
- Set up a ligation reaction with the digested vector, digested insert, and T4 DNA Ligase.
- Incubate at the recommended temperature and time (e.g., 16°C overnight or room temperature for 1-2 hours).
4. Transformation:
- Transform competent E. coli cloning cells (e.g., DH5α) with the ligation mixture.
- Plate the transformed cells on LB agar (B569324) plates containing kanamycin (B1662678) (the selection marker for pET28a).
- Incubate overnight at 37°C.
5. Clone Verification:
- Perform colony PCR on the resulting colonies using the gene-specific primers to screen for positive clones.
- Isolate plasmid DNA from positive colonies and confirm the insert by restriction digestion and Sanger sequencing.
Protocol 2: Expression and Purification of a His-tagged this compound Immunity Protein
This protocol outlines the expression and purification of a His-tagged immunity protein using Immobilized Metal Affinity Chromatography (IMAC).
1. Expression:
- Transform E. coli expression cells (e.g., BL21(DE3)) with the confirmed recombinant plasmid.
- Inoculate a starter culture of LB medium containing kanamycin and grow overnight at 37°C.
- Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.
2. Cell Lysis:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing lysozyme (B549824) and a protease inhibitor cocktail.
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation to remove cell debris.
3. Immobilized Metal Affinity Chromatography (IMAC):
- Equilibrate a Ni-NTA resin column with lysis buffer.
- Load the cleared lysate onto the column.[6]
- Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.[6]
- Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[7]
- Collect the elution fractions.
4. Analysis and Further Purification (Optional):
- Analyze the collected fractions by SDS-PAGE to assess purity.
- Pool the fractions containing the purified protein.
- If necessary, perform further purification steps such as size-exclusion chromatography to remove aggregates and achieve higher purity.
- Dialyze the purified protein into a suitable storage buffer.
Protocol 3: this compound Immunity Assay
This protocol is used to confirm the functionality of the cloned immunity protein in vivo.
1. Preparation of Strains:
- Prepare a sensitive indicator strain of E. coli.
- Prepare the same indicator strain transformed with the plasmid expressing the this compound immunity protein.
- Prepare a culture of the this compound-producing strain or a purified this compound solution.
2. Spot-on-Lawn Assay:
- Prepare a lawn of the sensitive indicator strain on an LB agar plate by spreading a liquid culture.
- Prepare a second lawn with the indicator strain expressing the immunity protein.
- Allow the plates to dry.
- Spot serial dilutions of the this compound-containing culture supernatant or purified this compound onto both lawns.
- Incubate the plates overnight at 37°C.
3. Interpretation of Results:
- A clear zone of growth inhibition will be observed on the lawn of the sensitive indicator strain.
- No or a significantly smaller zone of inhibition will be observed on the lawn of the strain expressing the immunity protein, confirming the protective function of the cloned gene.[8]
Visualization of Mechanisms and Workflows
Mechanism of this compound E492 Immunity by MceB
The MceB protein is an integral inner membrane protein that is thought to directly interact with this compound E492 (MccE492) as it attempts to form pores in the cytoplasmic membrane, thereby neutralizing its activity.[2][9]
Caption: MceB neutralizes this compound E492 at the inner membrane.
Mechanism of Self-Immunity for this compound PDI by McpI
The immunity protein for this compound PDI, McpI, is believed to form a homotrimeric complex in the periplasm of the producer cell. This complex then protects the cell from the action of this compound PDI through a yet-to-be-fully-elucidated mechanism, likely by preventing the this compound from disrupting the cell membrane.[4]
Caption: McpI forms a protective homotrimer in the periplasm.
Experimental Workflow for Cloning and Expression
The following diagram illustrates the general workflow for the cloning and expression of a this compound immunity protein.
Caption: Workflow for recombinant immunity protein production.
References
- 1. Microcins reveal natural mechanisms of bacterial manipulation to inform therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression, purification and crystallization of the Cmi immunity protein from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound PDI Inhibits Antibiotic-Resistant Strains of Escherichia coli and Shigella through a Mechanism of Membrane Disruption and Protection by Homotrimer Self-Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. His-tagged Proteins–Production and Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Identification and Properties of the Genes Encoding this compound E492 and Its Immunity Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bactericidal Activity of both Secreted and Nonsecreted this compound E492 Requires the Mannose Permease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Engineering Microcin Variants with Enhanced Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction: Microcins are a diverse class of ribosomally synthesized and post-translationally modified peptides (RiPPs) produced by bacteria, primarily Enterobacteriaceae, that exhibit potent antimicrobial activity against closely related strains[1][2]. Their targeted mechanisms of action and stability in harsh conditions make them attractive alternatives to conventional antibiotics, particularly in an era of rising antimicrobial resistance[1][3]. However, for therapeutic applications, especially those requiring systemic or oral administration, enhancing their stability against proteolytic degradation is crucial. This document provides detailed protocols and strategies for engineering microcin variants with improved stability profiles, focusing on genetic modification and subsequent characterization.
Rationale for Enhancing this compound Stability
The therapeutic potential of peptide-based drugs is often limited by their susceptibility to proteases in the body, such as those in the gastrointestinal tract or blood. Enhancing stability can lead to:
-
Improved Bioavailability: Resistance to degradation allows the peptide to reach its target site at effective concentrations.
-
Extended Half-Life: A longer-lasting therapeutic effect reduces dosing frequency.
-
Suitability for Oral Administration: Resistance to digestive enzymes like trypsin is essential for developing orally administered this compound-based drugs[4].
Naturally stable microcins, such as the lasso peptide this compound J25 (MccJ25), owe their exceptional resistance to heat and proteolysis to their unique, sterically constrained structures[5][6]. These natural scaffolds provide a blueprint for engineering efforts.
Data Summary: Properties of Native and Engineered Microcins
Quantitative data is essential for comparing the characteristics of different microcins and the impact of engineered modifications.
Table 1: Characteristics of Selected Native Microcins
| This compound | Class | Molecular Weight (Da) | Mechanism of Action | Noteworthy Stability Features |
|---|---|---|---|---|
| This compound B17 (MccB17) | Class I (TOMM) | 3,093 | Inhibits DNA gyrase[1][7] | Thermostable; sensitive to extreme pH and certain proteases[7]. |
| This compound C (McC) | Class I (Nucleotide) | 1,177 | Inhibits aspartyl-tRNA synthetase[1][4] | Susceptible to cleavage by trypsin at the Arginine-2 position[4]. |
| This compound J25 (MccJ25) | Class I (Lasso) | 2,107 | Inhibits RNA polymerase[1][5] | Exceptionally stable against heat, proteolysis, and GI conditions due to its lasso structure[3][5][6]. |
| This compound V (MccV) | Class IIa | 8,736 | Forms pores in the cell membrane[2] | Generally stable, characteristic of many bacteriocins[3]. |
Table 2: Example Antimicrobial Activity of Engineered Trypsin-Resistant this compound C (McC) Variants
| McC Variant | Amino Acid Substitution | MIC (µg/mL) vs. E. coli (Pre-Trypsin) | MIC (µg/mL) vs. E. coli (Post-Trypsin) | Stability Outcome |
|---|---|---|---|---|
| Wild-Type | MRTGNAN | 0.5 | > 128 | Inactivated |
| Variant 1 | MK TGNAN (Arg to Lys) | 1.0 | 1.0 | Resistant |
| Variant 2 | MH TGNAN (Arg to His) | 2.0 | 2.0 | Resistant |
| Variant 3 | MY TGNAN (Arg to Tyr) | > 128 | > 128 | Inactive[4] |
Note: Data is illustrative, based on the findings that substitutions at the R2 position can confer trypsin resistance while maintaining antimicrobial activity[4].
Visualization of Workflows and Mechanisms
Diagrams created using Graphviz provide clear visual representations of key processes.
Caption: Workflow for engineering and screening protease-resistant this compound variants.
Caption: Mechanism of this compound C (McC) action and its inactivation by trypsin.
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of the mccA Gene
This protocol describes the process of altering the mccA gene, which encodes the this compound C precursor peptide, to replace the trypsin-sensitive arginine residue.
Materials:
-
Plasmid DNA containing the wild-type this compound gene cluster (e.g., mccA-F)[4].
-
High-fidelity DNA polymerase (e.g., Phusion, Q5).
-
Custom-designed mutagenic primers.
-
DpnI restriction enzyme.
-
Competent E. coli cells for transformation (e.g., DH5α).
-
LB agar (B569324) plates with appropriate antibiotic selection.
Methodology:
-
Primer Design: Design forward and reverse primers (~25-45 bp) containing the desired mutation (e.g., changing the Arginine codon CGT to a Lysine codon AAA). The primers should have a melting temperature (Tm) between 55-65°C.
-
PCR Amplification:
-
Set up a PCR reaction using the plasmid template, mutagenic primers, and high-fidelity polymerase.
-
Use a thermal cycler with an extension time calculated based on the plasmid size (~30 seconds per kb).
-
Typically run for 18-25 cycles to amplify the entire plasmid containing the desired mutation.
-
-
DpnI Digestion:
-
Add 1 µL of DpnI enzyme directly to the PCR product.
-
Incubate at 37°C for 1-2 hours. DpnI selectively digests the methylated parental DNA template, leaving the newly synthesized, mutated plasmid intact.
-
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plate the transformed cells onto LB agar plates containing the appropriate antibiotic for plasmid selection.
-
Incubate overnight at 37°C.
-
-
Verification:
-
Select several colonies and grow them in liquid culture to isolate plasmid DNA.
-
Verify the presence of the desired mutation via Sanger sequencing of the mccA gene.
-
Protocol 2: Production and Purification of this compound Variants
Materials:
-
Verified plasmid containing the mutated this compound gene cluster.
-
E. coli expression host.
-
Fermentation medium (e.g., M63 minimal medium or LB broth)[1][4].
-
Appropriate antibiotic.
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.
-
Solvents: Solvent A (Water with 0.1% TFA), Solvent B (Acetonitrile with 0.1% TFA).
Methodology:
-
Expression:
-
Transform the plasmid into an appropriate E. coli expression strain.
-
Inoculate a starter culture in 5 mL of fermentation broth with antibiotic and grow overnight at 37°C.
-
Inoculate a larger volume (e.g., 1 L) of fermentation broth with the starter culture.
-
Incubate at 37°C with shaking (220 rpm) for 22-24 hours[4].
-
-
Harvesting:
-
Centrifuge the culture at 12,000 x g for 15 minutes at 4°C to pellet the cells.
-
Collect the supernatant, which contains the secreted this compound variant[4].
-
-
Purification:
-
Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
-
Load the filtered supernatant onto a C18 HPLC column.
-
Elute the this compound variant using a linear gradient of Solvent B (e.g., 10% to 60% over 30 minutes).
-
Monitor the elution profile at 220 nm and collect fractions corresponding to the this compound peak.
-
-
Verification and Quantification:
-
Confirm the identity and purity of the collected fractions using LC-MS analysis[1].
-
Quantify the purified peptide using a standard method such as a BCA assay or by comparing peak area to a known standard.
-
Protocol 3: Proteolytic Stability Assay (Trypsin Digestion)
Materials:
-
Purified this compound variant solution.
-
Trypsin solution (e.g., 1 mg/mL in a suitable buffer).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Stop solution (e.g., 10% TFA).
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube, mix the purified this compound variant with reaction buffer.
-
Create a "control" sample by adding stop solution immediately.
-
Create a "test" sample by adding trypsin to a final enzyme:peptide ratio of approximately 1:50 (w/w).
-
-
Incubation: Incubate both tubes at 37°C for a defined period (e.g., 4 hours).
-
Reaction Termination: Add stop solution to the "test" sample to inactivate the trypsin.
-
Analysis:
-
Analyze both control and test samples via HPLC to observe any degradation of the main peptide peak.
-
Alternatively, test the antimicrobial activity of both samples using the MIC assay (Protocol 4) to determine if the biological function was retained. A stable variant will show no significant loss of activity after trypsin treatment[4].
-
Protocol 4: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a this compound variant required to inhibit the visible growth of a target bacterium[1][5].
Materials:
-
Purified this compound variant of known concentration.
-
Sensitive indicator strain (e.g., E. coli MC4100).
-
Sterile 96-well flat-bottom microtiter plates.
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth or LB).
-
Microplate reader.
Methodology:
-
Prepare Bacterial Inoculum: Grow the indicator strain to the mid-logarithmic phase and dilute it to a final concentration of ~5 x 10^5 CFU/mL in the growth medium.
-
Serial Dilution:
-
Add 100 µL of growth medium to all wells of the 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a positive control (bacteria, no this compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the this compound variant in which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader.
Disclaimer: These protocols provide a general framework. Optimization of specific conditions (e.g., incubation times, buffer compositions, primer design) may be necessary for different microcins and experimental setups.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Microcins reveal natural mechanisms of bacterial manipulation to inform therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gastrointestinal Stability and Cytotoxicity of Bacteriocins From Gram-Positive and Gram-Negative Bacteria: A Comparative in vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Microbial Toxin this compound B17: Prospects for the Development of New Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Microcins: A New Frontier in the Fight Against Antimicrobial Resistance
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Microcins, a diverse class of ribosomally synthesized antimicrobial peptides produced by bacteria, have emerged as promising alternatives to conventional antibiotics. Their potent activity, often against specific Gram-negative pathogens, and unique mechanisms of action make them a compelling area of research for the development of new therapeutics.
These application notes provide a comprehensive overview of the applications of microcins, detailing their classification, mechanisms of action, and efficacy. Furthermore, this document offers detailed protocols for the purification and characterization of microcins, enabling researchers to investigate and harness their therapeutic potential.
Classification and Diversity of Microcins
Microcins are broadly categorized into two main classes based on their size, post-translational modifications, and export mechanisms.[1][2]
-
Class I Microcins: These are small peptides (<5 kDa) that undergo extensive post-translational modifications, resulting in unique structures such as lassoed peptides (e.g., Microcin J25) and azole-containing peptides (e.g., this compound B17).[2][3] These modifications are crucial for their stability and biological activity.
-
Class II Microcins: These are larger peptides (5-10 kDa) that are typically unmodified or have simpler modifications like disulfide bonds (Class IIa) or C-terminal siderophore attachments (Class IIb).[1][2][3] Class IIa microcins, like this compound V and this compound L, often form pores in the target cell membrane, while Class IIb microcins, such as this compound E492, utilize a "Trojan horse" strategy by hijacking siderophore receptors for cell entry.[3][4]
Mechanisms of Action: A Multifaceted Attack
Microcins employ a variety of sophisticated mechanisms to kill target bacteria, often involving a "Trojan horse" strategy to gain entry into the cell.[4] They typically recognize and bind to specific receptors on the outer membrane of susceptible bacteria, such as those involved in iron uptake (e.g., FhuA, FepA, Cir).[5] Following uptake, they exert their cytotoxic effects through diverse intracellular targets:
-
Inhibition of DNA Replication: this compound B17 acts as a DNA gyrase poison, an essential enzyme for DNA replication.[2]
-
Inhibition of Transcription: this compound J25 inhibits bacterial RNA polymerase by blocking its secondary channel.[6]
-
Inhibition of Protein Synthesis: this compound C, a peptide-nucleotide conjugate, inhibits aspartyl-tRNA synthetase, thereby halting protein synthesis.[7]
-
Membrane Depolarization: Some microcins, like this compound L, can disrupt the cytoplasmic membrane potential, leading to cell death.[8]
Therapeutic Potential and Efficacy
The unique properties of microcins make them attractive candidates for therapeutic development. Their high potency, with minimum inhibitory concentrations (MICs) often in the nanomolar to low micromolar range, demonstrates their significant antimicrobial activity.[1] Furthermore, their narrow spectrum of activity, targeting specific pathogens, could minimize the disruption of the host's beneficial microbiota, a common side effect of broad-spectrum antibiotics.[5] Studies have shown the efficacy of microcins against a range of clinically relevant pathogens, including multidrug-resistant strains of Escherichia coli, Salmonella, and Shigella.[1][9][10]
Quantitative Efficacy Data
The following tables summarize the reported Minimum Inhibitory Concentrations (MICs) of various microcins against susceptible bacterial strains.
| This compound | Target Organism(s) | MIC Range (µM) | Reference(s) |
| This compound J25 | E. coli, Salmonella spp. | 0.02 - 0.03 | [11] |
| This compound B17 | E. coli | ~2 | [11] |
| This compound C | E. coli | ~1 | [11] |
| This compound E492 | E. coli, K. pneumoniae | 0.1 - 42.5 | [11] |
| This compound N | E. coli | Not specified | [12] |
| This compound L | E. coli, S. enterica | Not specified | [8] |
| This compound PDI | E. coli, Shigella spp. | Not specified | [9] |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Experimental Protocols
Protocol 1: Purification of Microcins
This protocol outlines a general strategy for the purification of microcins from bacterial culture supernatants, which can be adapted based on the specific properties of the this compound of interest.
1. Culture and Harvest: a. Inoculate a suitable production medium with the this compound-producing bacterial strain. b. Incubate the culture under optimal conditions for this compound production (e.g., specific temperature, aeration, and duration). c. Separate the bacterial cells from the culture supernatant by centrifugation (e.g., 10,000 x g for 20 minutes at 4°C). d. Collect the supernatant, which contains the secreted this compound.
2. (Optional) Ammonium (B1175870) Sulfate (B86663) Precipitation: a. Slowly add solid ammonium sulfate to the supernatant to a final saturation of 60-80%, while gently stirring on ice. b. Allow the precipitation to proceed for several hours to overnight at 4°C. c. Collect the precipitate by centrifugation (e.g., 12,000 x g for 30 minutes at 4°C). d. Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5).
3. Hydrophobic Interaction Chromatography (HIC): a. Equilibrate a hydrophobic interaction column (e.g., Sep-Pak C18 cartridge) with a high-salt buffer. b. Load the this compound-containing sample onto the column. c. Wash the column with the equilibration buffer to remove unbound impurities. d. Elute the bound this compound using a decreasing salt gradient or a step elution with a low-salt or organic solvent-containing buffer (e.g., methanol (B129727) or acetonitrile (B52724) solutions of increasing concentration).[7][12] e. Collect fractions and test for antimicrobial activity using an agar (B569324) well diffusion assay (see Protocol 2).
4. High-Performance Liquid Chromatography (HPLC): a. Further purify the active fractions by reversed-phase HPLC (RP-HPLC) using a C8 or C18 column.[1][7][12][13] b. Use a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1% v/v).[1][14] c. A typical linear gradient could be from 5% to 50% acetonitrile over 30-60 minutes at a flow rate of 1 mL/min.[1] d. Monitor the elution profile at 214 nm and 280 nm.[14] e. Collect peaks and verify the purity and identity of the this compound by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and assess its activity.[12]
Protocol 2: Agar Well Diffusion Assay for Antimicrobial Activity
This method is used to qualitatively assess the antimicrobial activity of purified microcins or culture supernatants.
1. Preparation of Indicator Lawn: a. Grow the indicator bacterial strain (the strain to be tested for susceptibility) in a suitable broth medium to the mid-logarithmic phase (e.g., OD600 of 0.4-0.6). b. Aseptically spread a standardized volume (e.g., 100 µL) of the indicator culture evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar) using a sterile spreader.[4][9] c. Allow the plate to dry for a few minutes.
2. Well Creation and Sample Application: a. Use a sterile cork borer or a sterile pipette tip to create wells (e.g., 6-8 mm in diameter) in the agar.[9] b. Carefully pipette a specific volume (e.g., 50-100 µL) of the this compound sample (purified or supernatant) into each well. c. Include a negative control (sterile broth or buffer) and a positive control (an antibiotic with known activity against the indicator strain).[4]
3. Incubation and Observation: a. Incubate the plates overnight at the optimal growth temperature for the indicator strain (e.g., 37°C). b. After incubation, observe the plates for zones of inhibition, which are clear areas around the wells where bacterial growth has been prevented.
4. Interpretation: a. Measure the diameter of the zone of inhibition in millimeters. b. A larger diameter indicates greater antimicrobial activity.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC.[6][15]
1. Preparation of this compound Dilutions: a. Prepare a stock solution of the purified this compound with a known concentration. b. In a 96-well microtiter plate, perform a serial two-fold dilution of the this compound stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth). This will create a range of decreasing this compound concentrations across the wells.
2. Inoculum Preparation: a. Prepare a standardized inoculum of the test bacterium in the same broth medium, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL).[11]
3. Inoculation and Incubation: a. Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the this compound dilutions. b. Include a positive control well (inoculum without this compound) and a negative control well (broth without inoculum). c. Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
4. Reading and Interpretation: a. After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth. b. The MIC is the lowest concentration of the this compound in which no visible growth is observed.[15]
Visualizing this compound-Related Pathways and Workflows
To aid in the understanding of this compound biology and experimental design, the following diagrams illustrate key processes.
Caption: Secretion pathway of Class IIa microcins.
Caption: "Trojan Horse" uptake mechanism of microcins.
Caption: Workflow for this compound characterization.
References
- 1. Engineering and Purification of this compound C7 Variants Resistant to Trypsin and Analysis of Their Biological Activity [mdpi.com]
- 2. Microcins reveal natural mechanisms of bacterial manipulation to inform therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hereditybio.in [hereditybio.in]
- 5. webcentral.uc.edu [webcentral.uc.edu]
- 6. protocols.io [protocols.io]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanism of Bactericidal Activity of this compound L in Escherichia coli and Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Frontiers | Heterologous Expression of Biopreservative Bacteriocins With a View to Low Cost Production [frontiersin.org]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. emerypharma.com [emerypharma.com]
Application Notes and Protocols for Targeting Multidrug-Resistant Pathogens with Microcins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) pathogens presents a significant global health challenge. Microcins, a class of ribosomally synthesized antimicrobial peptides produced by bacteria, offer a promising avenue for the development of novel therapeutics.[1][2] These peptides exhibit potent activity against a range of pathogens, often through unique mechanisms of action that are distinct from conventional antibiotics.[3] This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of microcins to combat multidrug-resistant bacteria.
Microcins are generally classified into two main classes based on their structure and post-translational modifications.[3] Class I microcins are small (<5 kDa) and heavily modified, while Class II microcins are larger (5-10 kDa) and undergo fewer or no modifications.[3] Their diverse structures contribute to a variety of mechanisms of action, including the inhibition of essential enzymes like RNA polymerase and DNA gyrase, and the disruption of the cell membrane potential.[3]
Data Presentation: Efficacy of Microcins Against Multidrug-Resistant Pathogens
The following table summarizes the in vitro efficacy of selected microcins against various multidrug-resistant bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µM.
| Microcin | Target Pathogen | Resistance Profile | MIC (µM) Range | Reference |
| This compound C (McC) | Escherichia coli | MDR | 1 - >42.5 | [1][4][5] |
| Klebsiella pneumoniae | MDR | 1 - >42.5 | [1][4][5] | |
| Salmonella enterica | MDR | 1 - 42.5 | [1][4][5] | |
| This compound J25 (MccJ25) | Escherichia coli | MDR | 0.02 - 42.5 | [1][4][5] |
| Klebsiella pneumoniae | MDR | >42.5 | [1][4][5] | |
| Salmonella enterica | MDR | 0.02 - 21.25 | [1][4][5] | |
| This compound B17 (MccB17) | Escherichia coli | MDR | 2 - >42.5 | [1][4][5] |
| Klebsiella pneumoniae | MDR | >42.5 | [1][4][5] | |
| Salmonella enterica | MDR | 2 - >42.5 | [1][4][5] | |
| This compound E492 (MccE492) | Escherichia coli | MDR | 0.1 - >42.5 | [1][4][5] |
| Klebsiella pneumoniae | MDR | 0.1 - >42.5 | [1][4][5] | |
| Salmonella enterica | MDR | 0.1 - 42.5 | [1][4][5] |
Experimental Protocols
Protocol 1: Production and Purification of Microcins
This protocol provides a general framework for the production and purification of microcins from bacterial cultures. Optimization may be required for specific microcins.
1. Materials
-
This compound-producing bacterial strain (e.g., E. coli MC4100 pGOB18 for this compound N)
-
Growth medium (e.g., M63 medium)[6]
-
Solid phase extraction (SPE) cartridges (e.g., Sep-Pak C18)[6]
-
High-Performance Liquid Chromatography (HPLC) system with a C8 or C18 column[6][7]
-
Centrifuge
-
Spectrophotometer
2. Procedure
2.1. Bacterial Culture and this compound Production
-
Inoculate a starter culture of the this compound-producing strain in the appropriate growth medium and incubate overnight at 37°C with shaking.
-
Inoculate a larger volume of growth medium with the overnight culture (e.g., 1:100 dilution).
-
Incubate at 37°C with shaking for the optimal production time (e.g., 8 hours for this compound N).[6]
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD600).
2.2. This compound Extraction
-
Centrifuge the bacterial culture at a high speed (e.g., 18,000 x g for 5 minutes) to pellet the cells.[7]
-
Carefully collect the supernatant, which contains the secreted this compound.
2.3. Solid Phase Extraction (SPE)
-
Activate the C18 SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the activated cartridge.
-
Wash the cartridge to remove unbound impurities.
-
Elute the this compound using a stepwise gradient of methanol or acetonitrile in water (e.g., 0-95% methanol).[6]
-
Collect the fractions.
2.4. High-Performance Liquid Chromatography (HPLC) Purification
-
Pool the active fractions from the SPE.
-
Concentrate the pooled fractions if necessary.
-
Inject the concentrated sample onto an HPLC system equipped with a suitable column (e.g., C8 or C18).
-
Elute the this compound using an appropriate gradient of acetonitrile in water.
-
Monitor the elution profile at 215 nm and 280 nm.
-
Collect the fractions corresponding to the this compound peak.
-
Verify the purity of the collected fractions by SDS-PAGE and mass spectrometry.
2.5. Activity Assay
-
Perform an antimicrobial activity assay (e.g., agar (B569324) well diffusion assay as described in Protocol 2) on the purified fractions to confirm the presence of active this compound.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a purified this compound against a target pathogen using the broth microdilution method, following the general principles of the Clinical and Laboratory Standards Institute (CLSI).
1. Materials
-
Purified this compound stock solution of known concentration
-
MDR bacterial strain to be tested
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
2. Procedure
2.1. Inoculum Preparation
-
From a fresh agar plate (18-24 hours growth), pick 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
2.2. Microtiter Plate Preparation
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the highest concentration of the this compound to be tested (prepared in CAMHB) to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and continuing this process across the plate. Discard 100 µL from the last well of the dilution series. This will result in 100 µL per well with serially diluted this compound.
-
Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB).
2.3. Inoculation and Incubation
-
Add 10 µL of the prepared bacterial inoculum (from step 2.1.4) to each well, except the sterility control. The final volume in each well will be approximately 110 µL.
-
Seal the plate and incubate at 37°C for 16-20 hours in ambient air.
2.4. MIC Determination
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the this compound that completely inhibits visible growth of the organism.
-
Alternatively, read the absorbance at 600 nm using a microplate reader. The MIC is the lowest concentration at which the absorbance is comparable to the negative control.
Visualizations
Mechanism of Action: this compound J25
This compound J25 (MccJ25) is a lasso peptide that inhibits bacterial growth by targeting RNA polymerase (RNAP).[4][8][9] It enters the bacterial cell and obstructs the secondary channel of RNAP, thereby preventing the binding of nucleotides to the active site and halting transcription.[4][8]
Caption: Workflow of this compound J25 uptake and inhibition of RNA polymerase.
Mechanism of Action: Siderophore-Peptide Microcins
Siderophore-peptide microcins, such as this compound E492, utilize a "Trojan horse" strategy to enter bacterial cells.[10] They mimic iron-siderophore complexes and are recognized by specific receptors on the outer membrane, leading to their uptake and subsequent cell killing.[7][10][11]
Caption: Siderophore-microcin "Trojan horse" mechanism of cell entry.
Conclusion
Microcins represent a promising class of antimicrobial agents with the potential to address the growing threat of multidrug-resistant pathogens. Their diverse mechanisms of action and potent bactericidal activity make them attractive candidates for further research and development. The protocols and data presented in this document provide a foundation for researchers to explore the therapeutic potential of microcins in the fight against infectious diseases. Further studies, including in vivo efficacy and safety assessments, are warranted to translate these promising in vitro findings into clinical applications.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Microcins reveal natural mechanisms of bacterial manipulation to inform therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wanglab-test.lassp.cornell.edu [wanglab-test.lassp.cornell.edu]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Cooperative Uptake of this compound E492 by Receptors FepA, Fiu, and Cir and Inhibition by the Siderophore Enterochelin and Its Dimeric and Trimeric Hydrolysis Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of transcription inhibition by peptide antibiotic this compound J25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound J25 Has Dual and Independent Mechanisms of Action in Escherichia coli: RNA Polymerase Inhibition and Increased Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Siderophore-Microcins in Escherichia coli: Determinants of Digestive Colonization, the First Step Toward Virulence [frontiersin.org]
- 11. Cooperative uptake of this compound E492 by receptors FepA, Fiu, and Cir and inhibition by the siderophore enterochelin and its dimeric and trimeric hydrolysis products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosynthetic this compound J25 Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Microcin-Based Therapeutics against Gastrointestinal Infections
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the research and development of microcins as therapeutic agents for gastrointestinal infections. Microcins, a class of antimicrobial peptides produced by bacteria, offer a promising alternative to traditional antibiotics due to their targeted activity against specific enteric pathogens.
Introduction to Microcins
Microcins are ribosomally synthesized and post-translationally modified peptides (RiPPs) produced by Gram-negative bacteria, primarily from the Enterobacteriaceae family.[1][2][3] They are characterized by their low molecular weight (<10 kDa) and high stability.[2][3] Microcins are classified into two main classes based on their size, post-translational modifications, and export mechanisms.
-
Class I microcins are small (<5 kDa) and heavily modified peptides.[3]
-
Class II microcins are larger (5-10 kDa) and are subdivided into:
The targeted action of microcins against specific gastrointestinal pathogens, such as pathogenic Escherichia coli, Salmonella, and Klebsiella pneumoniae, makes them attractive candidates for therapeutic development.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the production and antimicrobial activity of various microcins against common gastrointestinal pathogens.
Table 1: Microcin Production Yields
| This compound | Production System | Yield (µM) | Reference |
| MccJ25 | Bacillus subtilis | 2.827 | [5] |
| MccY | Bacillus subtilis | 1.481 | [5] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Microcins against Enteric Pathogens
| This compound | Target Pathogen | MIC Range (µM) | Reference |
| This compound C (McC) | E. coli, K. pneumoniae, S. enterica | 1 - >42.5 | [1] |
| MccJ25 | E. coli, K. pneumoniae, S. enterica | 0.02 - >42.5 | [1] |
| MccB17 | E. coli, K. pneumoniae, S. enterica | 2 - >42.5 | [1] |
| MccE492 | E. coli, K. pneumoniae, S. enterica | 0.1 - >42.5 | [1] |
Experimental Protocols
Protocol 1: Production and Purification of Microcins
This protocol provides a general framework for the production and purification of microcins from E. coli. Specific conditions may need to be optimized for different microcins.
1. This compound Production:
-
Bacterial Strains and Growth Conditions:
-
Use an appropriate E. coli producer strain (e.g., E. coli MC4100 carrying a plasmid with the this compound gene cluster).[6][7]
-
Grow the producer strain in a suitable medium, such as M63 minimal medium, Luria-Bertani (LB) broth, or Nutrient Broth, at 37°C with shaking.[6][7] Optimal production may occur during the exponential or stationary growth phase, which should be determined empirically.[7]
-
-
Harvesting:
2. This compound Purification:
-
Solid-Phase Extraction (SPE):
-
Wash the cartridge with water to remove unbound impurities.
-
Elute the this compound using a stepwise gradient of methanol (B129727) or acetonitrile (B52724) in water (e.g., 0-95% methanol).[6][7]
-
Collect fractions and test for antimicrobial activity to identify the fractions containing the this compound.[6]
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the active fractions from SPE using reverse-phase HPLC on a C8 or C18 column.[6]
-
Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) for elution.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect peaks and determine their antimicrobial activity.
-
Confirm the purity and identity of the purified this compound by mass spectrometry.[6]
-
Protocol 2: Determination of Antimicrobial Activity (MIC Assay)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC of microcins.
1. Preparation of Materials:
-
Test Microorganism: Use a susceptible indicator strain (e.g., E. coli DH5α, Salmonella enterica serovar Typhimurium).[6] Grow an overnight culture of the indicator strain in a suitable broth (e.g., LB or Mueller-Hinton Broth).
-
This compound Solution: Prepare a stock solution of the purified this compound in a suitable solvent (e.g., sterile water or buffer).
-
96-Well Microtiter Plate: Use sterile, flat-bottomed 96-well plates.
2. Assay Procedure:
-
Serial Dilution:
-
Add 50 µL of sterile growth medium to all wells of the microtiter plate.[9]
-
Add a specific volume of the this compound stock solution to the first well of each row to achieve the desired starting concentration.[9]
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down each row.[9] Discard the final 50 µL from the last well.
-
-
Inoculation:
-
Controls:
-
Positive Control: Wells containing only growth medium and the bacterial inoculum.
-
Negative Control: Wells containing only growth medium.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the this compound at which no visible growth of the indicator strain is observed. Growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[10]
-
Protocol 3: In Vivo Efficacy in a Murine Gastrointestinal Infection Model
This protocol describes a general method for evaluating the efficacy of this compound-based therapeutics in a mouse model of gastrointestinal infection.
1. Animal Model and Acclimatization:
-
Animal Strain: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).
-
Acclimatization: Acclimatize the mice for at least 3-7 days before the experiment with free access to food and water.[11]
2. Infection:
-
Pathogen Preparation:
-
Infection Route:
-
Administer the bacterial suspension orally to the mice via gavage.
-
3. Therapeutic Intervention:
-
This compound Formulation: Prepare the purified this compound in a suitable vehicle for oral administration (e.g., sterile saline).
-
Treatment Regimen:
-
Administer the this compound therapeutic at a predetermined dose and schedule (e.g., once daily for 7 days) starting at a specific time point post-infection.[12]
-
Include control groups: a vehicle-treated group and a group treated with a standard-of-care antibiotic.
-
4. Endpoint Evaluation:
-
Clinical Symptoms: Monitor the mice daily for clinical signs of illness, such as weight loss, lethargy, and diarrhea.[11]
-
Bacterial Load:
-
At the end of the experiment, euthanize the mice and collect fecal samples, cecal contents, and intestinal tissues.
-
Homogenize the samples and perform serial dilutions.
-
Plate the dilutions on selective agar (B569324) to enumerate the colony-forming units (CFU) of the pathogen.[11]
-
-
Histopathology:
-
Collect intestinal tissues for histological analysis to assess inflammation and tissue damage.[11]
-
Visualizations
Class II this compound Secretion Pathway
References
- 1. Evaluating the Potential and Synergetic Effects of Microcins against Multidrug-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Microcins in Enterobacteriaceae: Peptide Antimicrobials in the Eco-Active Intestinal Chemosphere [frontiersin.org]
- 3. microbiologyresearch.org [microbiologyresearch.org]
- 4. mdpi.com [mdpi.com]
- 5. Establishing Heterologous Production of Microcins J25 and Y in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanism of Bactericidal Activity of this compound L in Escherichia coli and Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. mdpi.com [mdpi.com]
- 11. Lasso Peptide this compound J25 Effectively Enhances Gut Barrier Function and Modulates Inflammatory Response in an Enterotoxigenic Escherichia coli-Challenged Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic administration of the recombinant antimicrobial peptide this compound J25 effectively enhances host defenses against gut inflammation and epithelial barrier injury induced by enterotoxigenic Escherichia coli infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microcins in Food Preservation and Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcins, a class of antimicrobial peptides (AMPs) produced by Gram-negative bacteria, represent a promising avenue for the development of novel food preservatives. Their potent activity against key foodborne pathogens, coupled with their proteinaceous nature, makes them attractive alternatives to traditional chemical preservatives. This document provides detailed application notes, experimental protocols, and quantitative data on the use of microcins, with a focus on Microcin J25 (MccJ25) and this compound C7 (McC7), for enhancing food safety.
Overview of Featured Microcins
Microcins are ribosomally synthesized peptides with diverse structures and mechanisms of action.[1]
-
This compound J25 (MccJ25): A 21-amino-acid lasso peptide known for its exceptional stability.[2] It exhibits potent bactericidal activity against Gram-negative bacteria such as Salmonella and Escherichia coli.[3] Its unique structure, where the C-terminal tail is threaded through and locked within a macrolactam ring, confers high resistance to proteases and extreme pH and temperatures.[2]
-
This compound C7 (McC7): A heptapeptide-adenylate conjugate that acts as a "Trojan horse" inhibitor of protein synthesis.[4][5] It is actively transported into susceptible cells, where it is processed to release a non-hydrolyzable aspartyl-adenylate analog that inhibits aspartyl-tRNA synthetase.[6] McC7 is effective against a range of Gram-negative bacteria, including Escherichia, Klebsiella, Salmonella, and Shigella species.[2][4]
Quantitative Antimicrobial Activity
The following tables summarize the in vitro efficacy of MccJ25 and McC7 against major foodborne pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound J25 (MccJ25) against Foodborne Pathogens.
| Target Pathogen | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Salmonella Pullorum | CVCC1791 | 0.03 | 0.25 | [3] |
| Salmonella Pullorum | CVCC534 | 8 | 8 | [3] |
| Salmonella Pullorum | CVCC1811 | 8 | 8 | [3] |
| Salmonella Typhimurium | ATCC14028 | 16 | 4 | [3] |
| Escherichia coli | O157:H7 | - | 16 | 8 |
| Salmonella Newport | ATCC 6962 | 0.063 (0.03 µM) | 7.8 (3.71 µM) | Naimi et al., 2020 |
Table 2: Efficacy of Recombinant this compound J25 (4 x MIC) in Food Matrices after 24 hours.
| Food Matrix | Target Pathogen | Initial Inoculum (CFU/mL) | Bacterial Reduction | Reference |
| Skim Milk | S. Pullorum, S. Typhimurium, E. coli O157:H7 | 10⁶ | Significant reduction | [3] |
| Minced Meat Supernatant | S. Pullorum, S. Typhimurium, E. coli O157:H7 | 10⁶ | Significant reduction | [3] |
| Egg Yolk | S. Pullorum, S. Typhimurium, E. coli O157:H7 | 10⁶ | Significant reduction | [3] |
Table 3: Effect of Dietary this compound C7 on Broiler Performance.
| Parameter | Control | 4 mg/kg McC7 | Antibiotic | Reference |
| Feed Conversion Ratio (F/G) | Higher | Decreased | Decreased | [4] |
| Serum TNF-α | Higher | Significantly Decreased | - | [4] |
| Serum IL-10 | Lower | Significantly Increased | - | [4] |
| Ileal sIgA | Lower | Significantly Increased | - | [4] |
Signaling Pathways and Mechanisms of Action
This compound J25 (MccJ25) Mechanism of Action
MccJ25 employs a dual mechanism to kill target cells. It enters the bacterial cell through the outer membrane receptor FhuA and the inner membrane protein SbmA.[7] Once inside, it inhibits RNA polymerase (RNAP), blocking transcription.[7] Additionally, MccJ25 can disrupt the cell's respiratory chain, leading to an increase in superoxide (B77818) production and subsequent cell death.[7]
Caption: Mechanism of action of this compound J25.
This compound C7 (McC7) "Trojan Horse" Mechanism
McC7 is actively transported across the bacterial cell envelope.[8] It utilizes the OmpF porin in the outer membrane and the YejABEF ABC transporter in the inner membrane.[8][9] Inside the cytoplasm, cellular peptidases process McC7, releasing a toxic, non-hydrolyzable aspartyl-adenylate analog.[6] This molecule mimics a substrate of aspartyl-tRNA synthetase, leading to the inhibition of protein synthesis and ultimately cell death.[4][6]
Caption: "Trojan horse" mechanism of this compound C7.
Experimental Protocols
Production and Purification of this compound J25
This protocol is adapted from methodologies described in the literature.[10]
Workflow Diagram:
References
- 1. A How-To Guide for Mode of Action Analysis of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering and Purification of this compound C7 Variants Resistant to Trypsin and Analysis of Their Biological Activity | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Microbial Antagonism in Food-Enrichment Culture: Inhibition of Shiga Toxin-Producing Escherichia coli and Shigella Species [frontiersin.org]
- 5. Effects of Antimicrobial Peptide this compound C7 on Growth Performance, Immune and Intestinal Barrier Functions, and Cecal Microbiota of Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Concentration, purification and quantification of milk protein residues following cleaning processes using a combination of SPE and RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biopreservation strategies using bacteriocins to control meat spoilage and foodborne outbreaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in native microcin production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in native microcin production.
Troubleshooting Guides
Question 1: My this compound production is significantly lower than expected. What are the most common causes related to culture conditions?
Answer: Low this compound yield is frequently traced back to suboptimal culture conditions. Several key factors critically influence production levels. A systematic evaluation of your experimental setup is recommended.
Key Factors Influencing this compound Production:
-
Culture Medium Composition: The carbon and nitrogen sources in your medium have a dramatic effect on this compound titers.[1] For instance, gluconeogenic precursors like lactate (B86563) or citrate (B86180) have been shown to increase this compound E492 production by 10 to 100-fold compared to glucose.[1] Minimal media, such as M63, have been successfully used for the production of this compound N.[2] Rich media like Luria Broth (LB), Mueller-Hinton (MH) broth, or Nutrient broth can also be used, but production kinetics may vary.[2]
-
pH of the Medium: The initial pH of the culture medium is crucial. For many bacteriocins, a neutral to slightly acidic pH is optimal for production.[3][4] For example, for some lactic acid bacteria, a pH of 7.0 was found to be optimal for bacteriocin (B1578144) production.[4]
-
Incubation Temperature: Temperature significantly affects both bacterial growth and this compound production, and the optimal temperature for each may differ.[3] While 37°C is often optimal for E. coli growth, some studies have found maximal bacteriocin production at slightly lower temperatures, such as 30°C or 35°C.[4]
-
Growth Phase: this compound production is often growth phase-dependent. Many microcins, such as this compound N, are produced during the exponential growth phase.[2] Harvesting the culture supernatant at the correct time is therefore critical.
-
Aeration: Adequate aeration is necessary for optimal growth of facultative anaerobes like E. coli, which in turn can affect this compound yield. Using a flask with a volume at least five times larger than your culture volume and shaking at 200-300 rpm is recommended.
-
Iron Availability: Iron concentration has been shown to regulate the production of several microcins.[5] Low iron conditions can sometimes induce or enhance production.
Troubleshooting Workflow for Suboptimal Culture Conditions:
Caption: A logical workflow for troubleshooting low this compound yield by systematically evaluating culture conditions.
Question 2: I am losing a significant amount of my product during the purification process. How can I improve my recovery rate?
Answer: Product loss during purification is a common challenge. The multi-step nature of purification means that small losses at each stage can accumulate. Optimizing each step is key to maximizing your final yield.
Common Purification Pitfalls and Solutions:
-
Inefficient Initial Extraction: For secreted microcins, the first step is to separate the cells from the supernatant. Ensure complete pelleting of cells by using appropriate centrifugation speeds (e.g., 18,000 x g for 5 minutes).[2]
-
Suboptimal Solid-Phase Extraction (SPE): C18 cartridges are commonly used for the initial capture and concentration of microcins from the culture supernatant.[2][6]
-
Elution Issues: Ensure you are using the correct concentration of organic solvent (e.g., methanol (B129727) or acetonitrile) for elution. A stepwise gradient of increasing solvent concentration can help determine the optimal elution conditions.[2]
-
-
Poor HPLC Resolution: High-Performance Liquid Chromatography (HPLC) is often the final step to achieve high purity.[2][7]
-
Column Choice: A C8 or C18 reverse-phase column is typically effective.
-
Mobile Phase: The gradient of the mobile phase (often acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid) needs to be optimized for your specific this compound to achieve good separation of the target peak.
-
Question 3: I am not detecting any antimicrobial activity, or the activity is very low. How can I be sure my assay is working correctly and my this compound is active?
Answer: A lack of detectable activity can be due to issues with the this compound itself (e.g., degradation, low concentration) or the assay.
Troubleshooting Antimicrobial Activity Assays:
-
Indicator Strain Susceptibility: Confirm that your indicator strain is susceptible to the this compound you are producing. Some microcins have a narrow spectrum of activity.
-
Assay Sensitivity: The agar (B569324) well diffusion assay is a common qualitative method.[6] For quantitative results, a Minimum Inhibitory Concentration (MIC) assay is more appropriate.[8]
-
Agar Well Diffusion: Ensure the overlay agar with the indicator strain is not too thick and that the indicator strain is in the exponential growth phase for optimal sensitivity.
-
MIC Assay: The starting concentration of your purified or semi-purified this compound should be high enough to see a dose-dependent inhibition.
-
-
This compound Stability: Microcins are generally stable peptides, with some being resistant to temperatures up to 100°C and a range of pH values.[2][5] However, they can be susceptible to certain proteases like proteinase K.[7] Avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What are the key genes involved in the production and export of Class II microcins? A1: The genetic system for Class II microcins typically includes genes encoding:
-
The pre-microcin with a double-glycine leader peptide.
-
An immunity protein to protect the producing cell.
-
An ABC (ATP-binding cassette) transporter.
-
A membrane fusion protein (MFP).
Caption: The export pathway for Class II microcins through a Type I secretion system.
Q2: At what stage of bacterial growth is this compound production typically highest? A2: For many microcins, such as this compound N, production peaks during the mid-to-late exponential growth phase.[2] It is advisable to perform a time-course experiment to determine the optimal harvest time for your specific strain and conditions.
Q3: Can the choice of bacterial host strain affect this compound yield? A3: Yes, the host strain can influence yield. Strains like E. coli MC4100 have been used effectively for native this compound production.[2][6] For heterologous expression, strains like E. coli BL21 are common, but codon bias and other factors can impact expression levels.
Q4: How can I quantify the amount of this compound I have produced? A4: Quantification can be done through activity units (AU/mL) or by determining the protein concentration after purification.
-
Activity Units (AU/mL): This is determined by serially diluting the this compound-containing solution and identifying the highest dilution that still shows a clear zone of inhibition against a sensitive indicator strain. The activity is the reciprocal of this dilution factor.[4]
-
Protein Concentration: After purification to homogeneity (e.g., via HPLC), the concentration of the pure this compound can be determined using methods like measuring absorbance at 280 nm (if the sequence contains Trp or Tyr residues) or through protein quantification assays like the BCA assay.
Data and Protocols
Table 1: Influence of Culture Conditions on Bacteriocin/Microcin Production
| Parameter | Condition | Effect on Yield | Reference |
| Carbon Source | Glucose | Baseline Production | [1] |
| Lactate or Citrate | 10 to 100-fold higher than glucose (for this compound E492) | [1] | |
| Initial pH | 5.5 | Lower Production | [4] |
| 6.5 - 7.0 | Optimal for many bacteriocins | [3][4] | |
| 8.5 | Reduced Production | [3] | |
| Temperature | 27°C | Sub-optimal Production | [4] |
| 30°C - 37°C | Generally optimal range | [4] | |
| 44°C | Often reduced production | [3] | |
| Culture Medium | M63 Minimal Medium | Effective for this compound N production | [2] |
| Luria Broth (LB) | Variable, may not be optimal | [2] | |
| Mueller-Hinton (MH) | Variable, may not be optimal | [2] |
Experimental Protocol 1: Purification of Native this compound
This protocol is a general guideline based on methods for purifying microcins like this compound N and L.[2][6][7]
-
Culture Growth and Supernatant Collection:
-
Inoculate a suitable volume of optimized culture medium (e.g., M63 minimal medium) with a fresh overnight culture of the this compound-producing E. coli strain.
-
Incubate at the optimal temperature (e.g., 37°C) with vigorous shaking (e.g., 200-250 rpm) until the optimal growth phase for production is reached (e.g., OD600 of ~0.6-0.8).
-
Harvest the culture by centrifugation at high speed (e.g., 12,000-19,000 x g) for 15-20 minutes at 4°C to pellet the cells.
-
Carefully decant and collect the supernatant, which contains the secreted this compound.
-
-
Solid-Phase Extraction (SPE):
-
Activate a C18 Sep-Pak cartridge by washing with methanol followed by sterile water, according to the manufacturer's instructions.
-
Load the culture supernatant onto the activated C18 cartridge.
-
Wash the cartridge with water to remove salts and other hydrophilic impurities.
-
Elute the bound this compound using a stepwise gradient of methanol or acetonitrile in water (e.g., 20%, 40%, 60%, 80% methanol).
-
Collect fractions at each step and test for antimicrobial activity to identify the fractions containing the this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool the active fractions from the SPE step and concentrate them if necessary (e.g., by vacuum centrifugation).
-
Filter the concentrated sample through a 0.22 µm filter.
-
Inject the sample onto a reverse-phase HPLC column (e.g., C8 or C18).
-
Elute the this compound using a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be 5% to 60% acetonitrile over 30-40 minutes.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect peaks and test each fraction for antimicrobial activity.
-
Confirm the purity and mass of the active peak using SDS-PAGE and mass spectrometry.
-
Experimental Protocol 2: Agar Well Diffusion Assay for this compound Activity
This protocol is adapted from standard methods for determining antimicrobial activity.[6][10]
-
Preparation of Indicator Strain:
-
Grow the susceptible indicator E. coli strain in a suitable broth medium overnight at 37°C.
-
On the day of the assay, subculture the indicator strain in fresh broth and grow to the exponential phase (e.g., OD600 of ~0.4-0.6).
-
-
Plate Preparation:
-
Prepare nutrient agar plates.
-
Add a standardized inoculum of the exponential phase indicator strain to molten soft agar (0.7% agar), maintained at ~45-50°C. A typical ratio is 100 µL of culture per 5 mL of soft agar.
-
Pour the inoculated soft agar evenly over the surface of the nutrient agar plates and allow it to solidify.
-
-
Assay:
-
Aseptically create wells in the agar using a sterile cork borer or pipette tip (4-6 mm diameter).
-
Add a fixed volume (e.g., 20-50 µL) of your this compound-containing samples (culture supernatant, purified fractions) to each well.
-
Include a negative control (sterile medium or buffer) and a positive control (an antibiotic or a previously characterized batch of this compound).
-
Allow the plates to sit at room temperature for 1-2 hours to permit diffusion of the samples into the agar.
-
Incubate the plates overnight at 37°C.
-
-
Analysis:
-
Measure the diameter of the clear zones of growth inhibition around each well. The size of the zone correlates with the concentration and activity of the this compound.
-
References
- 1. Factors affecting this compound E492 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Influence of culture media, pH and temperature on growth and bacteriocin production of bacteriocinogenic lactic acid bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. microbiologyresearch.org [microbiologyresearch.org]
- 6. Mechanism of Bactericidal Activity of this compound L in Escherichia coli and Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Biosynthetic this compound J25 Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target [frontiersin.org]
- 9. Microcins reveal natural mechanisms of bacterial manipulation to inform therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Activity of the Peptide this compound J25 Produced by Escherichia coli - Medical Laboratory Journal [mlj.goums.ac.ir]
Technical Support Center: Overcoming Inactivity of Recombinant Microcin Fusion Proteins
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inactive recombinant microcin fusion proteins. This guide offers frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and quantitative data to help you overcome common challenges in your research.
Frequently Asked questions (FAQs)
Q1: My purified recombinant this compound fusion protein shows no antimicrobial activity. What are the common causes?
A1: Inactivity in recombinant this compound fusion proteins is a frequent issue.[1] Several factors could be the cause, including:
-
Improper Protein Folding: The protein may have misfolded during expression, leading to the formation of inactive aggregates or soluble but non-functional conformations.[1] This is a common issue when expressing proteins in systems like E. coli, which may lack the specific chaperones required for correct folding.[1]
-
Formation of Inclusion Bodies: Overexpression of recombinant proteins in E. coli often leads to their aggregation into insoluble inclusion bodies.[2] While this can protect the protein from proteolysis, the protein within these bodies is typically misfolded and inactive.
-
Absence of Essential Post-Translational Modifications (PTMs): Many microcins require specific PTMs for their activity, such as the formation of thioether bridges, glycosylation, or leader peptide cleavage.[3] Expression hosts like E. coli may not possess the necessary enzymatic machinery to perform these modifications.[4]
-
Interference from the Fusion Tag: The fusion tag, while beneficial for expression and purification, may sterically hinder the active site of the this compound or disrupt its native conformation.
-
Incorrect Disulfide Bond Formation: For microcins containing cysteine residues, incorrect disulfide bond formation in the oxidizing environment of the periplasm or during refolding can lead to inactivity.
-
Degradation by Proteases: The fusion protein may be susceptible to degradation by host cell proteases during expression or purification.[5]
Q2: How can I determine if my inactive protein is in a soluble or insoluble (inclusion body) form?
A2: To determine the localization of your expressed protein, you can perform the following steps:
-
Lyse the host cells (e.g., E. coli) using sonication or a French press.
-
Centrifuge the lysate at a high speed (e.g., 10,000-15,000 x g) for 15-30 minutes.
-
The supernatant contains the soluble protein fraction, while the pellet contains the insoluble fraction, including inclusion bodies.
-
Analyze both the supernatant and the resuspended pellet by SDS-PAGE and Western blot (if you have an antibody against your protein or tag) to visualize the distribution of your recombinant protein.
Q3: My this compound fusion protein is expressed in inclusion bodies. How can I recover active protein?
A3: Recovering active protein from inclusion bodies is a multi-step process that involves solubilization of the aggregates followed by refolding into the native, active conformation. This typically involves:
-
Isolation and Washing of Inclusion Bodies: After cell lysis, the inclusion bodies are pelleted and washed to remove contaminating host cell proteins and lipids.
-
Solubilization: The washed inclusion bodies are solubilized using strong denaturants like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (GdnHCl), which disrupt the non-covalent interactions holding the aggregates together. A reducing agent, such as dithiothreitol (B142953) (DTT), is often included to break any incorrect disulfide bonds.
-
Refolding: The denatured protein is then refolded by removing the denaturant. This is the most critical and challenging step. Common refolding methods include:
-
Dilution: Rapidly or slowly diluting the solubilized protein into a large volume of refolding buffer.
-
Dialysis: Gradually removing the denaturant by dialyzing the protein solution against a refolding buffer.
-
On-Column Refolding: Binding the solubilized protein to a chromatography resin (e.g., Ni-NTA for His-tagged proteins) and then exchanging the denaturing buffer with a refolding buffer directly on the column.[6][7]
-
Q4: What are the key components of a refolding buffer?
A4: A typical protein refolding buffer contains several components to promote correct folding and prevent aggregation:
-
Buffering Agent: To maintain a stable pH (e.g., Tris-HCl).
-
Redox System: A combination of reduced and oxidized reagents (e.g., glutathione (B108866) disulfide (GSSG) and reduced glutathione (GSH)) to facilitate the correct formation of disulfide bonds.
-
Aggregation Suppressors: Additives that reduce protein aggregation, such as L-arginine, proline, or polyethylene (B3416737) glycol (PEG).
-
Stabilizers: Compounds like glycerol (B35011) or sugars that can help stabilize the correctly folded protein.
Q5: How can I assess if my refolded this compound fusion protein is correctly folded and active?
A5: Several techniques can be used to assess the folding and activity of your refolded protein:
-
Antimicrobial Activity Assay: This is the most direct method to determine if your this compound is active. A common method is the agar (B569324) well diffusion assay, where you measure the zone of inhibition of a sensitive bacterial strain around a well containing your purified protein.[8][9][10]
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique to analyze the secondary structure of a protein.[11][12][13] By comparing the CD spectrum of your refolded protein to that of a known active standard (if available) or by observing the characteristic spectra for alpha-helices and beta-sheets, you can get an indication of proper folding.
-
Size Exclusion Chromatography (SEC): SEC can be used to determine the oligomeric state of your protein and to separate properly folded monomers from aggregates.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered with recombinant this compound fusion proteins.
Guide 1: Inactive Soluble Protein
If your this compound fusion protein is expressed in a soluble form but is inactive, consider the following troubleshooting steps.
Experimental Workflow for Troubleshooting Inactive Soluble Protein
Caption: Troubleshooting workflow for inactive soluble this compound fusion proteins.
Guide 2: Protein in Inclusion Bodies
If your this compound fusion protein is found in inclusion bodies, follow this guide to attempt to recover active protein.
References
- 1. A Comprehensive Antimicrobial Activity Evaluation of the Recombinant this compound J25 Against the Foodborne Pathogens Salmonella and E. coli O157:H7 by Using a Matrix of Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. ipo.lbl.gov [ipo.lbl.gov]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibacterial Activity of the Peptide this compound J25 Produced by Escherichia coli - Medical Laboratory Journal [mlj.goums.ac.ir]
- 10. academic.oup.com [academic.oup.com]
- 11. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. cmb.i-learn.unito.it [cmb.i-learn.unito.it]
Technical Support Center: Strategies for Preventing Microcin Degradation During Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of microcins. Our focus is on preventing degradation and ensuring the recovery of active, high-purity microcins.
Troubleshooting Guides
This section offers solutions to common problems encountered during microcin purification, such as proteolytic degradation and aggregation.
Issue 1: Significant Loss of this compound Activity Post-Lysis
Symptoms:
-
A dramatic decrease in antimicrobial activity is observed in the crude lysate compared to initial expression cultures.
-
SDS-PAGE analysis of the lysate shows multiple bands below the expected molecular weight of the this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Proteolytic Degradation | Immediately add a broad-spectrum protease inhibitor cocktail to the lysis buffer. For purification from E. coli, a cocktail targeting serine, cysteine, aspartic, and metalloproteases is recommended.[1] Consider adding 1 mM PMSF or a water-soluble alternative like AEBSF just before cell lysis, as PMSF has a short half-life in aqueous solutions.[1] |
| Suboptimal Lysis Conditions | Perform all cell lysis and subsequent purification steps at 4°C to minimize protease activity.[1] Work quickly to minimize the time the this compound is exposed to the crude lysate. |
| Incorrect pH of Lysis Buffer | Maintain the pH of the lysis buffer within the known stability range of the target this compound. Many bacteriocins are stable over a broad pH range (e.g., 4.0 to 8.0).[2] |
Caption: Workflow for troubleshooting proteolytic degradation of microcins.
Issue 2: this compound Aggregation During Purification or Storage
Symptoms:
-
Visible precipitation of the this compound solution.
-
The appearance of high molecular weight species in size-exclusion chromatography.
-
Loss of activity upon storage.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| High Protein Concentration | Work with lower protein concentrations during purification and storage. If high concentrations are necessary, screen for stabilizing excipients. |
| Suboptimal Buffer Conditions | Adjust the buffer pH to be at least one unit away from the this compound's isoelectric point (pI) to increase net charge and repulsion between molecules. Modify the ionic strength of the buffer; both increases and decreases in salt concentration can prevent aggregation depending on the this compound.[3] |
| Hydrophobic Interactions | For hydrophobic microcins, consider adding stabilizing agents such as arginine (0.5-1 M), glycerol (B35011) (10-50%), or low concentrations of non-denaturing detergents (e.g., 0.1% CHAPS).[3] |
| Freeze-Thaw Cycles | Aliquot the purified this compound into single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can induce aggregation. |
Caption: Decision tree for preventing this compound aggregation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for purifying microcins?
A1: It is highly recommended to perform all purification steps at 4°C to minimize proteolytic degradation and maintain the stability of the this compound. While many microcins exhibit high thermal stability, with some being stable at temperatures up to 100°C or even 121°C for short periods, these conditions are not ideal for the entire purification process where proteases are present.[2][4]
Q2: Which protease inhibitors should I use for this compound purification from E. coli?
A2: A commercially available broad-spectrum protease inhibitor cocktail is generally recommended for purification from E. coli lysates. These cocktails typically contain inhibitors for serine, cysteine, and metalloproteases. A common formulation includes AEBSF, aprotinin, bestatin, E-64, leupeptin, and pepstatin A.[1] For metalloprotease inhibition, EDTA is often included, but be cautious if your purification protocol involves metal-ion affinity chromatography (e.g., His-tag purification).
Q3: How can I prevent my hydrophobic this compound from precipitating during purification?
A3: For hydrophobic microcins, it is crucial to maintain their solubility. This can be achieved by:
-
Using organic modifiers: Incorporating organic solvents like acetonitrile (B52724) or isopropanol (B130326) in your buffers can improve solubility.
-
Adding detergents: Low concentrations of non-denaturing detergents can help keep hydrophobic regions solubilized.
-
Optimizing chromatography: Hydrophobic Interaction Chromatography (HIC) is often a suitable purification step for hydrophobic proteins.
Q4: What is the ideal pH range for this compound purification?
A4: The optimal pH depends on the specific this compound. However, many bacteriocins are stable over a wide pH range, often from acidic to neutral conditions (e.g., pH 4.0-8.0).[2] It is advisable to determine the stability of your specific this compound at different pH values empirically. As a general rule, working at a pH that is at least one unit away from the this compound's isoelectric point can help prevent aggregation.
Q5: How can I quantify the degradation of my this compound during purification?
A5: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for quantifying this compound degradation. By running samples from different stages of your purification process, you can monitor the appearance of degradation products (which typically elute earlier than the intact this compound) and a decrease in the peak area of the intact this compound.[5] A standard curve with a known concentration of purified, intact this compound can be used for accurate quantification.
Data Presentation
The following tables summarize the stability of representative microcins under various conditions.
Table 1: Thermal Stability of Selected Microcins
| This compound | Temperature (°C) | Incubation Time | Remaining Activity (%) | Reference |
| This compound N | 80 | 30 min | ~100 | [4] |
| This compound N | 100 | 30 min | ~50 | [4] |
| This compound J25 | 95 | 4 h | ~100 | [6][7] |
| This compound J25 | 100 (autoclaving) | Not specified | Stable | [8] |
| Pediocin PA-1 | 100 | 120 min | ~100 | [9] |
| Pediocin PA-1 | 121 | 15 min | ~100 | [9] |
Table 2: pH Stability of Selected Microcins and Bacteriocins
| This compound/Bacteriocin (B1578144) | pH Range | Incubation Time | Remaining Activity (%) | Reference |
| This compound J25 | 2.0 | Several hours | Stable | [6][7] |
| Pediocin | 2.0 - 9.0 | 2 h | ~100 | [9] |
| Bacteriocin from Bacillus subtilis VS | 4.0 - 8.0 | Not specified | Stable | [2] |
| Bacteriocins from various LAB | ~5.0 | Short incubation | Optimal stability | [9][10] |
Experimental Protocols
Protocol 1: Agar (B569324) Well Diffusion Assay for this compound Activity
This method provides a qualitative or semi-quantitative measure of a this compound's antimicrobial activity.
Materials:
-
Sensitive indicator bacterial strain
-
Appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Sterile Petri dishes
-
Sterile cork borer or pipette tip (6-8 mm diameter)
-
This compound samples (from purification fractions)
-
Positive control (e.g., a known antibiotic)
-
Negative control (purification buffer)
Procedure:
-
Prepare a lawn of the indicator bacteria on the agar plate by spreading a standardized inoculum evenly over the surface.
-
Aseptically create wells in the agar using a sterile cork borer or pipette tip.
-
Add a defined volume (e.g., 50-100 µL) of the this compound sample, positive control, and negative control into separate wells.[11][12]
-
Incubate the plates at the optimal temperature for the indicator strain (e.g., 37°C) for 18-24 hours.
-
Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates higher antimicrobial activity.[13][14]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of a this compound that inhibits the visible growth of a sensitive bacterium.
Materials:
-
Purified this compound of known concentration
-
Sensitive indicator bacterial strain
-
Appropriate liquid broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the purified this compound in the broth medium in the wells of the 96-well plate.[15]
-
Inoculate each well with a standardized suspension of the indicator bacteria (typically to a final concentration of ~5 x 10^5 CFU/mL).[16]
-
Include a positive control (bacteria in broth without this compound) and a negative control (broth only).[15]
-
Incubate the plate at the optimal temperature for the indicator strain (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the this compound in which no visible growth is observed.[15][16]
Protocol 3: Quantifying this compound Degradation using RP-HPLC
Materials:
-
RP-HPLC system with a UV detector
-
C18 column suitable for peptide separation
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
This compound samples from various purification stages
-
Purified, intact this compound standard of known concentration
Procedure:
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Inject a known volume of the this compound sample.
-
Elute the this compound using a linear gradient of mobile phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the absorbance at 214 nm or 280 nm.
-
Identify the peak corresponding to the intact this compound based on its retention time (determined using the pure standard).
-
Degradation products will typically appear as new peaks with shorter retention times.
-
Quantify the amount of intact this compound by integrating the peak area and comparing it to a standard curve generated with the pure this compound standard.[5] The percentage of degradation can be calculated by the decrease in the intact this compound peak area over time or between purification steps.
References
- 1. Troubleshooting Purification Methods [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Chemical Modification of this compound J25 Reveals New Insights on the Stereospecific Requirements for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-Activity Analysis of this compound J25: Distinct Parts of the Threaded Lasso Molecule Are Responsible for Interaction with Bacterial RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interactive effects of pH and temperature on the bacteriocin stability by response surface analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hereditybio.in [hereditybio.in]
- 15. m.youtube.com [m.youtube.com]
- 16. microbe-investigations.com [microbe-investigations.com]
Technical Support Center: Scaling Up Microcin Fermentation Processes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the complexities of scaling up microcin fermentation processes. This resource provides practical troubleshooting guidance and frequently asked questions to navigate the challenges of transitioning from laboratory-scale experiments to pilot and industrial-scale production.
Troubleshooting Guides
This section addresses specific problems you may encounter during the scale-up of this compound fermentation, offering potential causes and actionable solutions.
Issue 1: Low this compound Yield After Scale-Up
Question: My this compound yield has significantly decreased after moving from a 5L benchtop fermenter to a 50L pilot-scale bioreactor, although the cell density appears comparable. What are the likely causes and how can I troubleshoot this?
Answer: This is a common challenge in scaling up fermentation processes. The discrepancy in yield despite similar cell density points towards inefficiencies in the larger system or stress responses from the microorganisms. Here’s a step-by-step guide to diagnose and resolve the issue:
Potential Causes & Troubleshooting Steps:
-
Inadequate Oxygen Transfer: The oxygen transfer rate (OTR) is a critical parameter that does not scale linearly. In larger vessels, achieving homogenous oxygen distribution is more challenging.
-
Verification: Monitor the dissolved oxygen (DO) levels at different locations within the bioreactor if possible. A significant drop in DO, especially during peak microbial growth, indicates an oxygen transfer limitation.
-
Solution:
-
Increase the agitation speed to improve mixing and break down larger air bubbles.
-
Increase the aeration rate (vvm - vessel volumes per minute) to supply more oxygen.
-
Consider using oxygen-enriched air.
-
Optimize the impeller design and placement for better gas dispersion.
-
-
-
Nutrient and pH Gradients: In large bioreactors, inefficient mixing can lead to localized zones of nutrient depletion and pH fluctuation, stressing the cells and reducing productivity.
-
Verification: If your bioreactor has multiple probes, check for variations in pH readings. Take samples from different parts of the vessel to analyze nutrient concentrations.
-
Solution:
-
Optimize the agitation speed and impeller configuration to ensure a homogenous environment.
-
Implement a fed-batch strategy to maintain optimal nutrient levels throughout the fermentation.[1]
-
Ensure your pH control system is responsive and the addition points for acid/base are in areas of good mixing.
-
-
-
Increased Shear Stress: Higher agitation speeds in larger impellers can create significant shear stress, which may damage microbial cells or affect the stability of the produced this compound.[2]
-
Verification: Examine cell morphology under a microscope for signs of damage. Analyze the fermentation broth for intracellular proteins, which may indicate cell lysis.
-
Solution:
-
Use impellers designed for low-shear mixing, such as marine or hydrofoil impellers.
-
Optimize the agitation speed to a level that ensures adequate mixing and oxygen transfer without causing excessive shear. One study on this compound B17 found that a certain level of shear stress could actually enhance production.[2]
-
-
-
Metabolic Shift Due to Environmental Stress: The combination of the factors above can induce a metabolic burden on the microorganisms, causing them to divert resources from this compound production to stress response pathways.[3][4]
-
Verification: Analyze the metabolic byproducts in your fermentation broth. An increase in stress-related metabolites like acetate (B1210297) can be an indicator.
-
Solution:
-
Implement a controlled feeding strategy to avoid overflow metabolism.
-
Optimize the fermentation parameters (temperature, pH, DO) to maintain a stable and favorable environment for the production strain.
-
-
Issue 2: Inconsistent Batch-to-Batch this compound Production
Question: I am observing significant variability in this compound yield between different fermentation batches at the pilot scale, even with seemingly identical process parameters. What could be the cause of this inconsistency?
Answer: Batch-to-batch variability is a frustrating but common issue. It often stems from subtle inconsistencies in the upstream and downstream processes or in the raw materials.
Potential Causes & Troubleshooting Steps:
-
Inoculum Quality: The age, viability, and metabolic state of the inoculum can have a profound impact on the subsequent fermentation.
-
Verification: Standardize your inoculum preparation protocol. Always use a seed culture from the same growth phase (e.g., mid-logarithmic phase) and ensure the cell density is consistent.
-
Solution: Develop a strict protocol for inoculum preparation, including the age of the culture, number of passages, and viability assessment before inoculation.
-
-
Raw Material Variability: The quality and composition of media components, especially complex ones like yeast extract or peptone, can vary between suppliers and even between different lots from the same supplier.
-
Verification: If possible, test new batches of media components at a smaller scale before use in the pilot fermenter.
-
Solution:
-
Source raw materials from reliable suppliers with good lot-to-lot consistency.
-
Consider using a chemically defined medium to reduce variability, although this may require more extensive process optimization.
-
-
-
Plasmid Instability (for recombinant strains): In recombinant strains, the plasmid carrying the this compound gene can be lost over generations, especially in the absence of selective pressure. This is a significant factor in large-scale fermentations.[5][6]
-
Verification: Periodically take samples from the fermenter and plate on both selective and non-selective agar (B569324) to determine the percentage of plasmid-containing cells.
-
Solution:
-
Maintain selective pressure by including the appropriate antibiotic in the fermentation medium, though this can be costly at a large scale.
-
Consider using plasmid stabilization strategies, such as toxin-antitoxin systems.
-
Integrate the this compound production genes into the host chromosome.
-
-
-
Cleaning and Sterilization Procedures: Inadequate cleaning and sterilization can lead to contamination or the carryover of residues that inhibit this compound production.
-
Verification: Perform regular checks for microbial contamination. Analyze rinse water after cleaning for any residual cleaning agents.
-
Solution: Validate and strictly adhere to your Cleaning-in-Place (CIP) and Sterilization-in-Place (SIP) protocols.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the downstream processing and purification of microcins?
A1: The downstream processing of microcins presents several challenges, largely dependent on the specific class of this compound and its physicochemical properties.[7]
-
Low Concentration: Microcins are often produced at low concentrations in the fermentation broth, requiring efficient capture and concentration steps.[8]
-
Presence of Impurities: The fermentation broth is a complex mixture of host cell proteins, DNA, media components, and other metabolites that need to be removed.[7]
-
This compound Stability: Some microcins may be sensitive to pH, temperature, or proteolytic degradation during purification.
-
Similarities to Contaminants: Product-related impurities, such as aggregates or fragments of the this compound, can be difficult to separate from the active form.[7]
-
Purification of Different this compound Classes:
-
Class I microcins , being small and often post-translationally modified, may require specialized purification strategies to retain their modifications and activity.[9]
-
Class IIa microcins are unmodified peptides (except for disulfide bonds) and can often be purified using standard chromatographic techniques like reverse-phase HPLC.[10]
-
Class IIb microcins have a siderophore moiety attached, which influences their charge and hydrophobicity, requiring tailored purification protocols.[9]
-
Common purification strategies involve a combination of centrifugation, filtration, precipitation, and various chromatography steps (e.g., ion exchange, hydrophobic interaction, and reverse-phase).[11]
Q2: How can I accurately quantify this compound activity during fermentation?
A2: The most common method for quantifying this compound activity is the agar well diffusion assay .[10] This method is relatively simple and provides a semi-quantitative measure of antimicrobial activity.
-
Principle: A lawn of a sensitive indicator bacterium is spread on an agar plate. Wells are made in the agar and filled with dilutions of the this compound-containing sample. The this compound diffuses into the agar, and if it is active against the indicator strain, a clear zone of growth inhibition will be observed around the well.
-
Quantification: The activity is typically expressed in Arbitrary Units per milliliter (AU/mL), which is the reciprocal of the highest dilution that still produces a clear zone of inhibition.[10]
For more precise quantification, High-Performance Liquid Chromatography (HPLC) can be used to separate the this compound from other components in the broth and quantify it based on peak area, using a purified standard for calibration.[12]
Q3: My recombinant E. coli strain is producing the this compound as insoluble inclusion bodies. How can I improve its solubility?
A3: The formation of inclusion bodies is a common issue when overexpressing recombinant proteins in E. coli. Here are some strategies to improve the solubility of your this compound:
-
Lower the Induction Temperature: Reducing the temperature (e.g., to 18-25°C) after induction slows down the rate of protein synthesis, which can allow more time for proper folding.
-
Reduce the Inducer Concentration: Using a lower concentration of the inducer (e.g., IPTG) can decrease the expression rate and reduce the formation of aggregates.
-
Use a Different Expression Host: Some E. coli strains are specifically engineered to enhance the solubility of recombinant proteins.
-
Co-express Chaperones: Molecular chaperones can assist in the proper folding of the this compound.
-
Change the Fusion Tag: The choice of fusion tag can significantly impact the solubility of the target protein.
Data Presentation
Table 1: Comparison of Fermentation Parameters and Protein Yield in a Recombinant E. coli Fed-Batch Process at Different Scales.
| Parameter | 30 L Single-Use Fermentor | 300 L Single-Use Fermentor | 100 L Stainless Steel Fermentor |
| Culture Duration (hours) | 10 - 14 | 14 - 15 | ~11 |
| Final Optical Density (OD600) | 121 - 140 | 130 - 140 | 90 ± 10 |
| Final Dry Cell Weight (DCW) (g/L) | 45 - 47 | 36 - 39 | Not Reported |
| Average DCW (g/L) (n=4) | 42 | 42 | Not Reported |
| Protein Yield | Equivalent to 100 L SIP vessel | Equivalent to 100 L SIP vessel | Baseline |
| Data synthesized from a case study on recombinant protein production in E. coli.[13] |
Experimental Protocols
Protocol 1: Agar Well Diffusion Assay for this compound Activity Quantification
Materials:
-
Sensitive indicator bacterial strain (e.g., E. coli MC4100)[10]
-
Appropriate solid agar medium (e.g., Luria-Bertani (LB) agar)
-
Sterile Petri dishes
-
Sterile micropipette and tips
-
Sterile well puncher (or the wide end of a sterile pipette tip)
-
This compound-containing samples (e.g., fermentation supernatant) and sterile broth (as a negative control)
Procedure:
-
Prepare a fresh overnight culture of the indicator strain in a suitable liquid medium.
-
Inoculate a molten, cooled (around 45-50°C) agar medium with the indicator strain culture to a final concentration of approximately 10^6 CFU/mL.
-
Pour the inoculated agar into sterile Petri dishes and allow it to solidify completely in a laminar flow hood.
-
Using a sterile well puncher, create wells of a uniform diameter (e.g., 5-8 mm) in the agar.
-
Prepare serial twofold dilutions of your this compound-containing samples in sterile broth.
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of each dilution and the negative control into separate wells.
-
Incubate the plates at the optimal growth temperature for the indicator strain until a uniform lawn of growth is visible (typically 18-24 hours).
-
Measure the diameter of the clear zones of inhibition around the wells.
-
The this compound activity (AU/mL) is calculated as the reciprocal of the highest dilution that shows a clear zone of inhibition.[10]
Protocol 2: General Protocol for Fed-Batch Fermentation of Recombinant E. coli
This protocol provides a general framework. Specific parameters such as media composition, feed rate, and induction strategy should be optimized for your specific this compound and production strain.
Materials:
-
Bioreactor with pH, DO, and temperature control
-
Complex or defined fermentation medium
-
Concentrated feeding solution (containing a carbon source like glucose, and other necessary nutrients)
-
Inoculum culture of the recombinant E. coli strain
-
Inducer (e.g., IPTG)
-
Acid and base solutions for pH control (e.g., H₃PO₄ and NH₄OH)
Procedure:
-
Bioreactor Preparation: Prepare and sterilize the bioreactor containing the initial batch medium. Calibrate the pH and DO probes.
-
Inoculation: Inoculate the bioreactor with a fresh, actively growing seed culture to a starting OD600 of approximately 0.1.
-
Batch Phase: Allow the culture to grow in batch mode until the initial carbon source is nearly depleted. This is often indicated by a sharp increase in the DO level.
-
Fed-Batch Phase: Start the continuous or intermittent feeding of the concentrated nutrient solution. The feed rate is typically controlled to maintain a constant, low level of the limiting substrate (e.g., glucose) to avoid overflow metabolism and acetate accumulation. An exponential feeding strategy can be employed to maintain a constant specific growth rate.[14][15]
-
Induction: When the culture reaches a desired cell density (e.g., OD600 of 30-50), induce the expression of the this compound by adding the inducer (e.g., IPTG).[16]
-
Post-Induction Phase: Continue the fed-batch cultivation for a predetermined period to allow for this compound production. Monitor key parameters (pH, DO, temperature, cell density, and this compound activity) throughout the process.
-
Harvesting: Once the fermentation is complete, harvest the culture broth for downstream processing.
Mandatory Visualizations
Caption: Troubleshooting workflow for low this compound yield in scale-up.
Caption: Secretion pathway of Class II microcins.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Fed-Batch Cultivation and Adding Supplements to Increase Yield of β-1,3-1,4-Glucanase by Genetically Engineered Escherichia coli | MDPI [mdpi.com]
- 3. “Metabolic burden” explained: stress symptoms and its related responses induced by (over)expression of (heterologous) proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Two New Plasmid Post-segregational Killing Mechanisms for the Implementation of Synthetic Gene Networks in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmid stability and ecological competence in recombinant cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomanufacturing.org [biomanufacturing.org]
- 9. Microcins reveal natural mechanisms of bacterial manipulation to inform therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic Analysis and Complete Primary Structure of this compound L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Downstream Processing Challenges in Biologics Manufacturing [53biologics.com]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Method for high-efficiency fed-batch cultures of recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bionet.com [bionet.com]
- 16. par.nsf.gov [par.nsf.gov]
Technical Support Center: Efficient Heterologous Microcin Expression
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the codon optimization and heterologous expression of microcins.
Frequently Asked Questions (FAQs)
Q1: What is codon optimization and why is it crucial for expressing microcins?
A1: Codon optimization is the process of modifying the nucleotide sequence of a gene to match the codon usage bias of a specific expression host, without altering the amino acid sequence of the encoded protein.[1][2] This is critical because different organisms exhibit different frequencies in the usage of synonymous codons (codons that code for the same amino acid).[1][2] If a microcin gene native to one organism is expressed in a heterologous host like E. coli, a high frequency of "rare" codons in the gene can lead to translational stalling, premature termination, or protein misfolding, resulting in very low or no protein yield.[2][3][4] Optimizing the gene sequence to use codons preferred by the host organism can significantly enhance translational efficiency and dramatically increase the final yield of the recombinant this compound.[5]
Q2: What are the primary strategies for codon optimization?
A2: There are three commonly used strategies for codon optimization:
-
Use Best Codon/One Amino Acid-One Codon: This approach replaces every codon in the original sequence with the single most frequently used codon for that specific amino acid in the target host.[6] While this can maximize the rate of translation, it may sometimes lead to issues with protein folding.
-
Match Codon Usage/Frequency Matching: This method adjusts the codon frequency of the target gene to match the overall codon usage distribution of the host organism.[6] The goal is to make the heterologous gene "look" like a typical native gene to the host's translational machinery.
-
Codon Harmonization: This strategy aims to match the codon frequency of the target host with the codon usage frequency of the original, native host.[6] This approach preserves the relative translation speeds along the mRNA, which can be important for correct protein folding, by maintaining the distribution of common and rare codons as found in the native organism.[5]
Q3: How do I choose the most suitable expression host for my this compound?
A3: Escherichia coli is the most common and preferred host for producing recombinant proteins, including microcins, due to its rapid growth, well-understood genetics, and the availability of numerous genetic tools and expression vectors.[7][8][9] However, key factors to consider when choosing a host include:
-
Codon Bias: The host should have a codon usage pattern that is amenable to optimization from the source organism. Tools can analyze your gene for rare codons in specific hosts.[3]
-
Protein Characteristics: If the this compound requires post-translational modifications (like glycosylation, which is rare for microcins) or disulfide bond formation, specialized E. coli strains (e.g., Origami, SHuffle) or alternative hosts like yeast (e.g., Pichia pastoris) or mammalian cells might be necessary.[9][10]
-
Toxicity: Some microcins can be toxic to the host cell. In such cases, using an expression vector with a tightly regulated promoter (e.g., pBAD or T7 systems with lacIQ repressor) is crucial to prevent leaky expression before induction.[11][12] Using specialized host strains like BL21(DE3)pLysS, which co-expresses T7 lysozyme (B549824) to inhibit basal T7 RNA polymerase activity, can also mitigate toxicity.[4][11]
Q4: What are microcins and what are the main challenges in their production?
A4: Microcins are a class of small antimicrobial peptides (typically 1-10 kDa) produced by Gram-negative bacteria, primarily from the Enterobacteriaceae family.[13] They exhibit potent activity against related bacterial strains.[13] Key challenges in their heterologous production include:
-
Low Expression Levels: Often due to codon bias, mRNA instability, or small peptide size.[4][7]
-
Toxicity to the Host: The antimicrobial nature of the this compound can be detrimental to the expression host itself.[7][11]
-
Post-translational Modifications: Some microcins, particularly Class I and IIb, require specific enzymatic modifications for their activity, which necessitates the co-expression of the corresponding modification enzymes.[13]
-
Degradation: Small peptides can be susceptible to proteolytic degradation within the host cell.
-
Solubility: High-level expression can lead to the formation of insoluble aggregates known as inclusion bodies.[7][8]
Troubleshooting Guides
Problem: Low or No Protein Expression
| Potential Cause | Recommended Solution | Citation |
|---|---|---|
| Inefficient Codon Usage | Re-synthesize the gene after performing codon optimization for the specific E. coli strain being used. Avoid clusters of rare codons. | [2][3][4] |
| mRNA Instability | Check for high GC content at the 5' end of the gene, which can hinder translation. Add transcription terminators to the vector to enhance mRNA stability. | [3][12] |
| Protein Toxicity | Use a host strain with tighter expression control (e.g., BL21-AI, BL21(DE3)pLysS). Lower the inducer (e.g., IPTG) concentration and add glucose (e.g., 1%) to the medium to further repress basal expression. | [11] |
| Plasmid Loss | Ensure consistent antibiotic pressure in the culture. For systems prone to plasmid loss (like ampicillin-resistant plasmids), use freshly transformed cells for each experiment rather than relying on glycerol (B35011) stocks. Chromosomal integration of the gene is a more stable but labor-intensive alternative. | [11][14][15] |
| Incorrect Sequence/Frameshift | Sequence the final plasmid construct to verify that the gene is in-frame and free of mutations introduced during cloning. | [3] |
| Inefficient Induction | Optimize induction conditions: vary inducer concentration (e.g., 0.1 mM to 1 mM IPTG), induction time, and temperature. Test expression at different points in the growth phase (e.g., OD600 of 0.4-0.8). |[3] |
Problem: Protein is Expressed but Insoluble (Inclusion Bodies)
| Potential Cause | Recommended Solution | Citation |
|---|---|---|
| High Expression Rate | Lower the induction temperature to 16-25°C and express for a longer period (e.g., overnight). This slows down protein synthesis, allowing more time for proper folding. | [11][16] |
| Over-induction | Reduce the concentration of the inducer (e.g., IPTG) to decrease the rate of protein synthesis. | [11][16] |
| Hydrophobic Protein Nature | Express the this compound with a highly soluble fusion partner, such as Maltose Binding Protein (MBP), Thioredoxin (Trx), or Glutathione S-transferase (GST). These tags can enhance solubility and simplify purification. | [2][4] |
| Incorrect Folding Environment | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper protein folding. | [12] |
| Disulfide Bond Formation (if applicable) | For microcins with disulfide bonds, use specialized host strains like Origami™ or SHuffle™ that have a more oxidative cytoplasm, promoting correct bond formation. |[9] |
Data Presentation: Impact of Codon Optimization
Summarized below are examples illustrating the quantitative impact of codon optimization on recombinant protein expression.
Table 1: Enhanced Expression of Porcine β-defensin-2 (pBD2) in E. coli
| Gene Version | Relative Expression Level (vs. Native) | Reference |
|---|---|---|
| Native pBD2 Gene | 1x | |
| Codon-Optimized pBD2 Gene | ~4-6x |
Data derived from analysis of total protein expression levels.
Table 2: Improved Yield and Activity of Recombinant Proteins in Yeast
| Protein & Gene Type | Protein Content (mg/mL) | Enzyme Activity (U/mL) | Reference |
|---|---|---|---|
| Lipase (ROL) - Original Gene | 0.4 | 118.5 | [1] |
| Lipase (ROL) - Optimized Gene | 2.7 | 220.0 | [1] |
Results measured after 96 hours of induction in a yeast expression system.[1]
Experimental Protocols
General Protocol for Codon Optimization and Expression Verification of a this compound Gene in E. coli
-
In Silico Analysis and Gene Design: a. Obtain the amino acid sequence of the target this compound. b. Use codon optimization software (e.g., JCat, GeneArt, IDT Codon Optimization Tool) to design a synthetic gene sequence tailored for E. coli K-12.[1] Key parameters to set include avoiding rare codons, optimizing GC content (to ~50%), and removing deleterious mRNA secondary structures. c. Add appropriate restriction sites to the ends of the sequence for cloning and a start (ATG) and stop codon. Consider adding a polyhistidine (6x-His) tag to facilitate purification and detection.
-
Gene Synthesis and Cloning: a. Order the synthesis of the optimized gene. b. Clone the synthesized gene into a suitable expression vector (e.g., pET-28a(+) or pET-30a(+)) under the control of a T7 promoter. c. Transform the resulting plasmid into a cloning host (e.g., DH5α) for amplification and sequence verification.
-
Protein Expression Screening: a. Transform the verified expression plasmid into an expression host strain like E. coli BL21(DE3). b. Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking. c. Inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of ~0.1. d. Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. e. Remove a 1 mL pre-induction sample. f. Induce protein expression by adding IPTG to a final concentration of 0.5 mM. g. Incubate the culture for 4-6 hours at 30°C (or overnight at 18°C if inclusion bodies are a concern).[11]
-
Analysis of Expression: a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in lysis buffer. Normalize all samples by OD600 reading to ensure equal cell mass is analyzed. c. Lyse the cells (e.g., by sonication). d. Centrifuge the lysate to separate the soluble fraction (supernatant) from the insoluble fraction (pellet). e. Analyze the total cell lysate, soluble fraction, and insoluble fraction from both pre-induction and post-induction samples by SDS-PAGE. f. Visualize the protein bands by Coomassie staining. A new band appearing at the expected molecular weight of the this compound after induction indicates successful expression. g. (Optional) Confirm the identity of the expressed protein by Western blot using an anti-His tag antibody.
Visualizations
Caption: Workflow for heterologous expression of microcins.
Caption: Different strategies for codon optimization.
Caption: Troubleshooting flowchart for this compound expression.
References
- 1. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 2. researchgate.net [researchgate.net]
- 3. goldbio.com [goldbio.com]
- 4. Frontiers | Heterologous Expression of Biopreservative Bacteriocins With a View to Low Cost Production [frontiersin.org]
- 5. Codon optimization with deep learning to enhance protein expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maximizing Heterologous Expression of Engineered Type I Polyketide Synthases: Investigating Codon Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for optimization of heterologous protein expression in E. coli: Roadblocks and reinforcements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. blog.mblintl.com [blog.mblintl.com]
- 11. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. ifsc.usp.br [ifsc.usp.br]
- 13. Microcins reveal natural mechanisms of bacterial manipulation to inform therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. biomatik.com [biomatik.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Optimizing E. coli for Microcin Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting the optimal E. coli strain for microcin production. It includes frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Which E. coli strains are commonly used for this compound production?
A1: Several E. coli strains are known to naturally produce microcins or are used for recombinant production. The probiotic strain Escherichia coli Nissle 1917 (EcN) is a well-documented producer of this compound H47 and this compound M.[1] Uropathogenic E. coli (UPEC) strains are also notable producers of siderophore-microcins.[2] For recombinant expression, derivatives of the E. coli B strain, such as BL21(DE3), are frequently used due to their deficiency in Lon and OmpT proteases, which can increase the stability of the expressed protein.[3]
Q2: What are the different classes of microcins, and how does this affect strain selection?
A2: Microcins are categorized into two main classes based on their size and post-translational modifications.[4]
-
Class I microcins are small (<5 kDa) and undergo extensive post-translational modifications. Their biosynthesis often requires a dedicated set of modification enzymes.
-
Class II microcins are larger (5-10 kDa) and are either unmodified (Class IIa) or have a C-terminal siderophore modification (Class IIb).[4]
The choice of strain can be influenced by the class of this compound. For Class I microcins, it is crucial to ensure the host strain can support the necessary post-translational modifications, which may involve co-expressing the required enzymatic machinery if it's not endogenously present. For Class IIb siderophore-microcins, production is often linked to iron availability, and strains with efficient siderophore biosynthesis pathways may be advantageous.[2]
Q3: What are the key genetic components required for this compound production?
A3: A typical this compound gene cluster contains genes encoding the this compound precursor peptide, immunity proteins to protect the producing cell, and an export system, often an ABC transporter.[5] For post-translationally modified microcins, the gene cluster will also include genes for the modifying enzymes. When cloning these clusters, it is essential to include all necessary components to ensure the production of an active this compound.
Q4: How do culture conditions affect this compound yield?
A4: this compound production is significantly influenced by culture conditions. For siderophore-microcins, iron-limiting conditions often enhance production.[2] The growth phase is also critical, with some microcins being produced in the late logarithmic or stationary phase.[6] Optimization of temperature, pH, and media composition can also lead to significant improvements in yield.
Data Presentation: Comparison of Selected this compound-Producing E. coli Strains
| Strain | This compound(s) Produced | Phylogenetic Group | Key Characteristics | Relevant Citations |
| E. coli Nissle 1917 (EcN) | MccH47, MccM | B2 | Probiotic, non-pathogenic.[7] this compound production contributes to its antagonistic activity against pathogens.[1] | [1][7] |
| Uropathogenic E. coli (UPEC) | Siderophore-microcins | Predominantly B2 | Pathogenic strains; this compound production is a virulence factor. Gene clusters are often "truncated" compared to fecal strains.[2] | [2] |
| E. coli H47 | MccH47, MccI47 | Not specified | Fecal isolate, one of the first strains in which MccH47 was studied.[2] | [2] |
| E. coli CA46 | MccH47, MccM, MccI47 | Not specified | Fecal isolate.[2] | [2] |
| E. coli BL21(DE3) | Recombinant microcins | B | Common laboratory strain for protein expression. Deficient in Lon and OmpT proteases.[3] Requires the cloning of the entire this compound gene cluster for production of modified microcins. | [3] |
Experimental Protocols
Protocol 1: Quantification of this compound Activity by Agar (B569324) Well Diffusion Assay
This method is used to determine the antimicrobial activity of a this compound-containing sample.
Materials:
-
Sensitive indicator E. coli strain (e.g., E. coli DH5α)
-
Luria-Bertani (LB) agar plates
-
LB soft agar (0.7% agar)
-
Sterile cork borer or pipette tip (for making wells)
-
This compound-containing culture supernatant or purified sample
-
Serial dilution buffer (e.g., sterile PBS)
Procedure:
-
Prepare a lawn of the indicator strain by mixing 100 µL of an overnight culture with 3 mL of molten soft agar and pouring it over an LB agar plate. Allow the soft agar to solidify.
-
Aseptically create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer or pipette tip.[8]
-
Prepare serial dilutions of your this compound sample.
-
Add a fixed volume (e.g., 50-100 µL) of each dilution to a separate well.[9]
-
Incubate the plates overnight at 37°C.
-
Measure the diameter of the zone of inhibition around each well.
-
The activity is often expressed in Arbitrary Units (AU/mL), defined as the reciprocal of the highest dilution that still produces a clear zone of inhibition.[10]
Protocol 2: Purification of this compound by HPLC
This protocol outlines a general procedure for purifying microcins using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude this compound extract (e.g., from culture supernatant concentrated by solid-phase extraction)
-
HPLC system with a C8 or C18 reverse-phase column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Fraction collector
Procedure:
-
Prepare the crude this compound sample by centrifugation and filtration to remove cells and debris. The sample can be concentrated using a Sep-Pak C18 cartridge.
-
Equilibrate the HPLC column with the starting mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).
-
Inject the sample onto the column.
-
Elute the bound peptides using a linear gradient of Solvent B. A typical gradient might be from 5% to 60% Solvent B over 30-60 minutes.[11]
-
Monitor the elution profile at a wavelength of 214 or 280 nm.
-
Collect fractions corresponding to the observed peaks.
-
Assay the collected fractions for antimicrobial activity using the agar well diffusion method (Protocol 1) to identify the this compound-containing fractions.
-
Analyze the purity and molecular weight of the active fractions by mass spectrometry.
Troubleshooting Guides
Issue 1: Low or No this compound Production
| Possible Cause | Troubleshooting Step | Relevant Citations |
| Incorrect Strain Selection | Ensure the chosen E. coli strain is suitable for the specific this compound. For recombinant expression of modified microcins, the host may require co-expression of modification enzymes. For siderophore-microcins, strains with robust siderophore production are preferable. | [3] |
| Suboptimal Culture Conditions | Optimize culture parameters such as temperature, pH, aeration, and media composition. For siderophore-microcins, try growing in iron-depleted media. | [2] |
| Plasmid Instability or Gene Cluster Integrity Issues | If using a plasmid-based system, verify the integrity of the plasmid by restriction digest and sequencing. Ensure the entire functional gene cluster (precursor, modification, immunity, and export genes) has been cloned correctly. | [12] |
| Toxicity of the this compound to the Host | The expressed this compound may be toxic to the host strain, even with the immunity gene. Try using a lower induction temperature or a weaker, inducible promoter to reduce the rate of production. | |
| Codon Usage Mismatch (for recombinant expression) | The codons in the this compound genes may be rare for E. coli. This can be addressed by using a host strain that supplies tRNAs for rare codons (e.g., Rosetta strains) or by synthesizing a codon-optimized version of the gene cluster. | [13] |
Issue 2: Produced this compound Shows Low or No Bioactivity
| Possible Cause | Troubleshooting Step | Relevant Citations |
| Incorrect or Incomplete Post-Translational Modifications | Verify the molecular weight of the purified this compound by mass spectrometry to confirm that all expected modifications have occurred. If modifications are absent, ensure that all necessary modification enzymes are expressed and functional. | |
| This compound Degradation | The this compound may be degraded by host proteases. Use protease-deficient strains like BL21. Also, consider adding protease inhibitors during purification. | [3] |
| This compound Aggregation | Hydrophobic microcins can aggregate, reducing their effective concentration. Test different buffer conditions (pH, salt concentration) or add mild detergents to improve solubility. | [14] |
| Issues with the Bioassay | Ensure the indicator strain is sensitive to the this compound. The choice of agar medium can also influence the size of the inhibition zone.[15] Confirm that the pH of the sample is not inhibitory to the indicator strain. | [15] |
| Oxidation of the Peptide | If the this compound contains cysteine residues, it may be forming incorrect disulfide bonds or getting oxidized. Perform purification and storage under reducing conditions (e.g., with DTT or β-mercaptoethanol). |
Visualizations
Experimental Workflow for this compound Production and Analysis
Caption: A generalized workflow for the production and analysis of microcins from E. coli.
Troubleshooting Logic for Low this compound Bioactivity
Caption: A decision tree to troubleshoot issues of low or absent this compound bioactivity.
Siderophore-Microcin Biosynthesis and Export Pathway
Caption: A simplified diagram of the siderophore-microcin biosynthesis and export pathway in E. coli.
References
- 1. Antibacterial MccM as the Major this compound in Escherichia coli Nissle 1917 against Pathogenic Enterobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Siderophore-Microcins in Escherichia coli: Determinants of Digestive Colonization, the First Step Toward Virulence [frontiersin.org]
- 3. High-throughput recombinant protein expression in Escherichia coli: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and characterization of bacteriocin-producing E. coli isolates from a poultry slaughterhouse, and cell-free production and evaluation of native and engineered bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the genetic basis of natural resistance to microcins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Escherichia coli - Wikipedia [en.wikipedia.org]
- 8. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. webcentral.uc.edu [webcentral.uc.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. genscript.com [genscript.com]
- 13. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
- 15. scielo.br [scielo.br]
Technical Support Center: Enhancing Hydrophobic Microcin Solubility
Welcome to the technical support center for improving the solubility of hydrophobic microcins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.
Troubleshooting Guide
This guide addresses common issues faced when working with hydrophobic microcins, offering step-by-step solutions to overcome solubility challenges.
Issue 1: Lyophilized microcin powder will not dissolve in aqueous buffers.
-
Question: My synthesized hydrophobic this compound is a lyophilized powder, and it's proving insoluble in standard aqueous buffers like PBS or Tris. What should I do?
-
Answer: This is a frequent challenge due to the high proportion of hydrophobic amino acid residues.[1] Direct reconstitution in aqueous solutions is often unsuccessful. A stepwise approach is recommended:
-
Initial Solvent Selection: First, attempt to dissolve a small aliquot of the peptide in sterile, distilled water.[2] If the this compound has a net positive charge (basic), it may dissolve in a slightly acidic solution; if it has a net negative charge (acidic), a slightly basic solution might work.[3][4]
-
Organic Co-solvents: For neutral or highly hydrophobic microcins, the preferred method is to first dissolve the peptide in a minimal amount of a strong organic solvent.[1][3][5]
-
Start with Dimethyl Sulfoxide (DMSO). Other options include Dimethylformamide (DMF), acetonitrile (B52724) (ACN), or isopropanol.[3][6]
-
Caution: If your this compound contains cysteine or methionine residues, avoid DMSO as it can cause oxidation. Use DMF as an alternative.[3]
-
-
Gradual Dilution: Once the this compound is fully dissolved in the organic solvent, slowly add this concentrated stock solution dropwise into your desired aqueous buffer while vigorously stirring or vortexing.[1][3] This rapid dispersion helps prevent the peptide from precipitating out of solution.
-
Physical Assistance: If solubility is still an issue, brief sonication in a water bath can help break up aggregates.[3][4] Gentle warming may also be effective, but be cautious to avoid thermal degradation of the this compound.[4][5]
-
Final Clarification: Before use in any assay, it is crucial to centrifuge the final solution to pellet any remaining undissolved peptide.[3][5]
-
Issue 2: this compound dissolves in organic solvent but precipitates upon addition to aqueous buffer.
-
Question: I successfully dissolved my hydrophobic this compound in DMSO, but the moment I add it to my aqueous experimental buffer, it crashes out of solution. How can I prevent this?
-
Answer: This phenomenon, known as "hydrophobic collapse," occurs due to the rapid change in solvent polarity.[1] Here are some troubleshooting strategies:
-
Slow, Dropwise Addition: Ensure you are adding the this compound-organic solvent stock solution very slowly to the aqueous buffer while maintaining vigorous stirring. This helps to rapidly disperse the this compound molecules before they can aggregate.[1]
-
Maintain a Co-solvent Percentage: In some cases, maintaining a small percentage of the organic solvent (e.g., up to 5% DMSO) in the final working solution can keep the this compound soluble.[6] However, always verify the tolerance of your specific assay or cell line to the organic solvent.
-
Use of Surfactants: Incorporating a non-denaturing detergent at a low concentration (e.g., 0.1% CHAPS, 0.05% Tween-20) can help solubilize aggregates that form through hydrophobic interactions.[7]
-
Chaotropic Agents: For severely aggregated microcins, chaotropic agents like 6M Guanidine Hydrochloride (GdmCl) or 8M urea (B33335) can be used to disrupt hydrogen bonding and hydrophobic interactions.[5][6] Note that these are denaturing agents and may interfere with biological assays, so their compatibility must be tested.
-
Issue 3: How can I detect and quantify this compound aggregation?
-
Question: I suspect my this compound solution contains aggregates. What methods can I use to confirm and quantify this?
-
Answer: Several methods can be employed to detect and characterize aggregation:
-
Visual Inspection: The simplest initial check is to visually inspect the solution for any cloudiness, turbidity, or visible precipitate. A properly solubilized peptide should result in a clear, particle-free solution.[1][4]
-
UV-Vis Spectroscopy: An increase in light scattering due to the presence of aggregates can be detected as an elevated absorbance at higher wavelengths (e.g., 340-600 nm), where the peptide itself does not absorb.[1]
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is particularly useful for detecting the formation of amyloid-like fibrils, a common form of peptide aggregation. The ThT dye specifically binds to β-sheet structures within these fibrils, leading to a significant increase in its fluorescence emission.[1]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates, being larger than the monomeric this compound, will elute from the column earlier. This technique can be used to quantify the proportion of aggregated versus monomeric species.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of a hydrophobic this compound?
A1: The solubility of a this compound is determined by several key factors:
-
Amino Acid Composition: A high percentage of hydrophobic amino acids (e.g., Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan) is the primary driver of poor aqueous solubility.[3][5]
-
Peptide Length: Longer peptide chains tend to have lower solubility due to increased hydrophobic surface area, which can lead to aggregation.[3]
-
pH and Net Charge: The overall charge of the peptide, which is dependent on the pH of the solution, significantly impacts solubility. Peptides are generally least soluble at their isoelectric point (pI), where their net charge is zero.[3][5]
-
Secondary Structure: The propensity of the this compound to form stable secondary structures like β-sheets can promote intermolecular interactions and lead to aggregation.[8]
Q2: How do I determine the net charge of my this compound to select an appropriate solvent pH?
A2: You can estimate the net charge of your this compound at a given pH by following these steps:
-
Assign a value of +1 to each basic residue (Lysine (K), Arginine (R), and the N-terminal amino group). Histidine (H) can be considered +1 at a pH below 6.[4][9]
-
Assign a value of -1 to each acidic residue (Aspartic acid (D), Glutamic acid (E), and the C-terminal carboxyl group).[4][9]
-
Sum these values to determine the overall net charge of the peptide at neutral pH.[3][10]
-
If the net charge is positive (basic peptide), try dissolving it in a slightly acidic solution (e.g., by adding 10% acetic acid).[3][4]
-
If the net charge is negative (acidic peptide), attempt to dissolve it in a slightly basic solution (e.g., by adding 0.1M ammonium (B1175870) bicarbonate).[3][9]
-
Q3: What chemical modifications can be made to permanently improve this compound solubility?
A3: Several covalent modification strategies can enhance the intrinsic solubility of a hydrophobic this compound:
-
PEGylation: The attachment of Polyethylene Glycol (PEG) chains is a widely used method. PEG is a hydrophilic polymer that can increase the aqueous solubility of the this compound, shield it from proteolytic enzymes, and reduce immunogenicity.[11]
-
Site-Specific Modification: Introducing small, highly soluble molecules at specific sites can improve solubility. For example, modification with betaine (B1666868) has been shown to reduce aggregation and increase the solubility of peptides.[12]
-
Amino Acid Substitution: Strategically replacing some hydrophobic residues with hydrophilic or less hydrophobic ones (like Glycine or Alanine) can increase overall hydrophilicity.[5]
-
Terminal Capping: Acetylating the N-terminus or amidating the C-terminus neutralizes the terminal charges and can improve stability and, in some cases, solubility by preventing certain interactions.[11][13]
Q4: Can I use fusion tags to improve the solubility of my recombinantly expressed this compound?
A4: Yes, using solubility-enhancing fusion tags is a very effective strategy during recombinant protein production. These tags are highly soluble proteins that are genetically fused to the this compound.
-
Common Fusion Tags: Examples include Maltose-Binding Protein (MBP), Glutathione-S-Transferase (GST), Thioredoxin (Trx), and N-utilization substance A (NusA).[14][15][16]
-
Mechanism: These tags are thought to act as molecular chaperones, assisting in the proper folding of the this compound and preventing its aggregation into insoluble inclusion bodies.[16]
-
Purification and Cleavage: Many of these tags also serve as affinity tags (e.g., GST, MBP, His-tag), simplifying purification.[14][17] A protease cleavage site is typically engineered between the tag and the this compound to allow for its removal after purification.[14]
Q5: What are some advanced formulation strategies for delivering hydrophobic microcins?
A5: For in vivo applications, encapsulating the hydrophobic this compound in a nanocarrier is a powerful approach to improve solubility, stability, and delivery.
-
Liposomes: These are spherical vesicles composed of lipid bilayers that can encapsulate hydrophobic microcins within their lipid membrane.[18][19][20] They are biodegradable and can protect the this compound from degradation.[19][20]
-
Polymeric Micelles: Amphiphilic block copolymers can self-assemble into micelles in an aqueous solution, forming a hydrophobic core where the this compound can be loaded, and a hydrophilic shell that ensures solubility.[18]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature and can encapsulate hydrophobic compounds, offering high loading capacity and controlled release.[20][21]
Data Presentation
Table 1: Common Organic Solvents for Initial Dissolution of Hydrophobic Microcins
| Solvent | Type | Advantages | Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent solubilizing power for many hydrophobic peptides.[3][5] | Can oxidize Met and Cys residues; may be incompatible with some cell-based assays at high concentrations.[3] |
| Dimethylformamide (DMF) | Polar Aprotic | Good alternative to DMSO, especially for oxidation-sensitive peptides.[3][6] | Toxic; handle with appropriate safety precautions. |
| Acetonitrile (ACN) | Polar Aprotic | Commonly used in reversed-phase HPLC; can be effective for solubilization.[3] | Less powerful solvent than DMSO or DMF for highly hydrophobic peptides. |
| Isopropanol (IPA) / Ethanol | Polar Protic | Can be effective for some hydrophobic peptides and may be better tolerated in biological systems.[3][6] | Generally lower solubilizing power than aprotic solvents. |
Table 2: Solubility-Enhancing Fusion Tags for Recombinant this compound Production
| Fusion Tag | Size (kDa) | Mechanism of Action | Additional Features |
| Maltose-Binding Protein (MBP) | ~43 | Highly soluble protein that promotes proper folding and prevents aggregation.[14][15] | Acts as an affinity tag for purification on amylose (B160209) resin.[14] |
| Glutathione-S-Transferase (GST) | ~26 | Enhances solubility and can be used as an affinity tag.[14][16] | Purified via affinity to glutathione-coupled resin.[14] |
| Thioredoxin (Trx) | ~12 | Highly soluble and thermostable; has oxidoreductase activity that can help with disulfide bond formation.[14][16] | Can be fused to either N- or C-terminus.[14] |
| N-Utilization Substance A (NusA) | ~55 | Large, highly soluble protein that effectively prevents aggregation of its fusion partner.[15] | Can significantly improve soluble expression levels.[15] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Lyophilized Hydrophobic this compound
-
Preparation: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.[4]
-
Centrifugation: Briefly centrifuge the vial (e.g., 10,000 x g for 1 minute) to ensure all the powder is collected at the bottom of the tube.[4][6]
-
Solubility Test: It is highly recommended to first test the solubility on a small aliquot of the peptide.[4][10]
-
Initial Dissolution:
-
Step 4a (Aqueous Trial): Add a small volume of sterile, deionized water and vortex. If the this compound has a predicted net charge, try a buffer with an appropriate pH (acidic for basic peptides, basic for acidic peptides).[3][4]
-
Step 4b (Organic Solvent): If insoluble in aqueous solutions, add a minimal volume of 100% DMSO (or DMF for Cys/Met-containing peptides) to create a concentrated stock solution (e.g., 1-10 mg/mL).[3][6]
-
-
Sonication: If the peptide is not fully dissolved after vortexing, place the vial in a water bath sonicator for 10-15 second intervals. Chill the tube on ice between sonications to prevent heating.[3][4]
-
Dilution: While vigorously vortexing the desired aqueous buffer, add the concentrated this compound stock solution in a slow, dropwise manner.[1][3]
-
Final Spin: Centrifuge the final solution at high speed (e.g., >10,000 x g for 5-10 minutes) to pellet any insoluble aggregates.[3][5] Carefully transfer the supernatant to a new, sterile tube. The resulting solution should be clear.
Protocol 2: Liposomal Encapsulation of a Hydrophobic this compound via Thin-Film Hydration
-
Lipid Dissolution: In a round-bottom flask, dissolve the chosen lipids (e.g., DSPC and cholesterol) and the hydrophobic this compound in a suitable organic solvent, such as chloroform.[22][23]
-
Film Formation: Create a thin lipid-microcin film on the inner wall of the flask by removing the organic solvent using a rotary evaporator.[22][23]
-
Drying: Further dry the film under a high vacuum for several hours to overnight to remove any residual solvent.[22]
-
Hydration: Hydrate the dried film with an aqueous buffer (e.g., PBS) by vortexing or shaking. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids to ensure proper liposome (B1194612) formation.[22][23] This process results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a liposome extruder.[22]
-
Purification: Remove any unencapsulated this compound from the liposome suspension using methods such as size exclusion chromatography or dialysis.
Visualizations
Caption: Workflow for solubilizing hydrophobic microcins.
Caption: Troubleshooting this compound precipitation issues.
Caption: Nanocarrier strategies for hydrophobic microcins.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. genscript.com [genscript.com]
- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 10. biobasic.com [biobasic.com]
- 11. Enhancing Peptide Bioavailability with Strategic Modifications | Blog | Biosynth [biosynth.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lifetein.com [lifetein.com]
- 14. xisdxjxsu.asia [xisdxjxsu.asia]
- 15. bbrc.in [bbrc.in]
- 16. Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fusion Tags Enhance the Solubility - Biologicscorp [biologicscorp.com]
- 18. polarispeptides.com [polarispeptides.com]
- 19. Recent Trends and Applications of Nanoencapsulated Bacteriocins against Microbes in Food Quality and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Therapeutic peptides and their delivery using lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Plasmid Stability in Microcin-Producing Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering plasmid instability in microcin-producing strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of plasmid instability in our this compound-producing strains?
A1: Plasmid instability in this compound-producing strains is a multifaceted issue primarily driven by two factors: segregational instability and structural instability.
-
Segregational Instability: This occurs when daughter cells fail to inherit a plasmid during cell division. This can be a significant issue, especially in the absence of selective pressure.[1] The probability of producing a plasmid-free cell increases with a lower plasmid copy number (PCN).[2] However, a high PCN can also lead to instability due to the increased metabolic burden on the host cell.[2][3]
-
Metabolic Burden: The maintenance and expression of plasmids, particularly those encoding for microcins and other recombinant proteins, impose a significant metabolic load on the host cell.[3][4][5] This burden can lead to reduced growth rates of plasmid-bearing cells compared to plasmid-free cells, giving the latter a competitive advantage and leading to their eventual dominance in the population.[6][7]
-
Structural Instability: This refers to deletions, insertions, or rearrangements within the plasmid DNA. High-copy-number plasmids can sometimes form multimers, which can lead to instability.[7][8]
Q2: We are observing a rapid loss of our this compound-producing plasmid even with antibiotic selection. What could be the reason?
A2: While antibiotic selection is a common strategy, its effectiveness can be limited. Several factors could contribute to plasmid loss despite selection:
-
Antibiotic Degradation: The antibiotic in the culture medium may be degraded over time, leading to a loss of selective pressure.
-
Metabolic Cost Outweighs Selection Benefit: The metabolic burden of maintaining the plasmid and producing this compound might be so high that plasmid-free cells, even if temporarily inhibited by the antibiotic, can quickly outcompete the producing cells once the antibiotic concentration drops.[6][9]
-
Development of Immunity: In the case of this compound-V, for instance, plasmid instability can be due to the development of immunity to the bacteriocin (B1578144) within the population.[6]
-
Formation of Plasmid-Free Persister Cells: Some cells can enter a dormant, non-dividing state (persister cells) that allows them to survive antibiotic treatment without the plasmid. Once the antibiotic is removed, these cells can resume growth and dominate the culture.
Q3: How does plasmid copy number affect the stability and yield of this compound production?
A3: Plasmid copy number (PCN) has a dual and often conflicting impact on stability and productivity.
-
Low PCN: A lower PCN reduces the metabolic burden on the host, which can improve the growth rate of the plasmid-bearing strain.[6] However, it increases the probability of segregational loss, where a daughter cell does not receive a plasmid during division.[2]
-
High PCN: A higher PCN decreases the chances of segregational loss.[2] However, it significantly increases the metabolic burden, leading to a reduced growth rate.[3][6] This can create a strong selective pressure for plasmid loss.
Finding the optimal PCN is a trade-off between minimizing segregational loss and reducing the metabolic burden on the host.[2]
| Plasmid Copy Number | Impact on Metabolic Burden | Impact on Segregational Loss | Overall Effect on Stability |
| Low | Lower | Higher probability | Often less stable due to random loss |
| Intermediate | Moderate | Lower probability | Often the most stable |
| High | Higher | Very low probability | Often unstable due to selective pressure from metabolic load |
Troubleshooting Guides
Problem 1: Rapid loss of this compound production in batch culture.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High metabolic burden from the plasmid. | 1. Switch to a lower copy number origin of replication.[6] 2. Use a weaker, inducible promoter to control this compound expression. 3. Optimize culture medium to reduce metabolic stress.[10] | Reduced metabolic load, leading to improved growth of plasmid-bearing cells and better plasmid maintenance. |
| Ineffective antibiotic selection. | 1. Ensure the correct antibiotic concentration is maintained throughout the fermentation. 2. Consider using a different, more stable antibiotic. | Consistent selective pressure, preventing the outgrowth of plasmid-free cells. |
| Segregational instability. | 1. Incorporate a plasmid addiction system, such as a toxin-antitoxin (TA) module, into the plasmid backbone.[6][11][12] 2. Insert a cer site to resolve plasmid multimers.[13] | Plasmid-free cells are actively killed or their growth is inhibited, leading to a more stable plasmid-bearing population. |
Problem 2: Low and inconsistent this compound yield.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal environmental conditions. | 1. Optimize culture temperature. Lower temperatures can sometimes negatively impact stability.[10] 2. Optimize aeration and agitation. Stability can be maximal at specific rpm and medium-to-flask volume ratios.[10] 3. Maintain an optimal pH range (e.g., 5-8 has been shown to have no significant effect on the stability of some plasmids).[10] | Improved plasmid stability and more consistent this compound expression. |
| Suboptimal host strain. | 1. Use an E. coli strain optimized for plasmid propagation, such as DH5α, which may lack certain endonucleases and have increased plasmid stability.[14][15] | A more stable plasmid replication and maintenance environment, leading to higher yields. |
| Plasmid multimerization. | 1. Clone the rom gene into the plasmid vector, which can reduce copy number and increase stability.[7] 2. Utilize a host strain with an active multimer resolution system or include a resolution site on the plasmid.[13] | Monomeric plasmids are more efficiently segregated, improving stability and consistent gene expression. |
Experimental Protocols
Protocol 1: Plasmid Stability Assay
This protocol is used to determine the segregational stability of a plasmid in a bacterial population over time in the absence of selective pressure.
Materials:
-
Bacterial strain containing the this compound-producing plasmid.
-
Non-selective liquid medium (e.g., LB broth).
-
Non-selective agar (B569324) plates (e.g., LB agar).
-
Selective agar plates (e.g., LB agar with the appropriate antibiotic).
-
Incubator, shaker, sterile tubes, and plating supplies.
Methodology:
-
Inoculate a single colony of the plasmid-bearing strain into a liquid medium containing the selective antibiotic and grow overnight at the optimal temperature. This ensures the starting culture is 100% plasmid-containing.
-
The next day, dilute the overnight culture 1:1000 into a fresh, non-selective liquid medium. This is considered time point 0.
-
Incubate the culture at the optimal temperature with shaking.
-
At regular intervals (e.g., every 12, 24, 48, and 72 hours), take a sample from the culture.
-
Perform serial dilutions of the sample in sterile saline or PBS.
-
Plate the appropriate dilutions onto both non-selective and selective agar plates.
-
Incubate the plates overnight at the optimal temperature.
-
Count the number of colony-forming units (CFUs) on both types of plates.
-
Calculate the percentage of plasmid-containing cells at each time point using the following formula:
% Plasmid Stability = (CFUs on selective plate / CFUs on non-selective plate) x 100
Protocol 2: Plasmid Copy Number Determination by qPCR
This protocol quantifies the number of plasmid copies per host chromosome.
Materials:
-
Bacterial cultures.
-
Total DNA isolation kit.
-
Primers specific for a single-copy chromosomal gene (e.g., dxs) and a plasmid-encoded gene (e.g., an antibiotic resistance gene).[16]
-
qPCR master mix and instrument.
Methodology:
-
Isolate total DNA from a known number of bacterial cells.[16]
-
Set up qPCR reactions for both the chromosomal and plasmid genes using the isolated total DNA as a template.
-
Run the qPCR and determine the cycle threshold (Ct) values for both genes.
-
Create a standard curve for both the chromosomal and plasmid amplicons using known concentrations of purified chromosomal and plasmid DNA, respectively.
-
Calculate the absolute copy number of the chromosomal and plasmid genes in the total DNA sample based on the standard curves.
-
Determine the plasmid copy number per chromosome using the formula:
PCN = (Copy number of plasmid gene) / (Copy number of chromosomal gene)
Visualizations
Caption: Key factors contributing to plasmid instability.
Caption: Mechanism of a Toxin-Antitoxin plasmid stability system.
Caption: A logical workflow for troubleshooting plasmid instability.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Proteomics and metabolic burden analysis to understand the impact of recombinant protein production in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The metabolic burden associated with plasmid acquisition: An assessment of the unrecognized benefits to host cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Two New Plasmid Post-segregational Killing Mechanisms for the Implementation of Synthetic Gene Networks in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors Affecting the Stability of E. coli Plasmid Vectors - Enlighten Theses [theses.gla.ac.uk]
- 8. Emergence of plasmid stability under non-selective conditions maintains antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lopatkinlab.com [lopatkinlab.com]
- 10. Effect of growth environment on the stability of a recombinant shuttle plasmid, pCPPS-31, in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Beyond plasmid addiction: the role of toxin–antitoxin systems in the selfish behavior of mobile genetic elements - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxin–antitoxin systems and their role in disseminating and maintaining antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient strategies to enhance plasmid stability for fermentation of recombinant Escherichia coli harboring tyrosine phenol lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tips & Tricks to Optimize Your Plasmid Purification - Nordic Biosite [nordicbiosite.com]
- 15. zymoresearch.com [zymoresearch.com]
- 16. Plasmid stability analysis based on a new theoretical model employing stochastic simulations | PLOS One [journals.plos.org]
Technical Support Center: Optimizing Recombinant Microcin Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the induction parameters for recombinant microcin expression in E. coli.
Troubleshooting Guides
Issue 1: Low or No Expression of Recombinant this compound
Symptoms:
-
No visible band of the expected molecular weight on SDS-PAGE.
-
Very faint band of the target this compound.
-
Low protein yield after purification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Inducer Concentration | Perform a dose-response experiment with varying concentrations of the inducer (e.g., IPTG). A common starting range is 0.05 mM to 1 mM.[1][2] For potentially toxic microcins, lower concentrations (0.05 mM - 0.2 mM) may be more effective. |
| Inappropriate Induction Temperature | Optimize the post-induction temperature. While 37°C can lead to high expression levels, it may also result in insoluble protein.[3] Try lower temperatures such as 30°C, 25°C, or even 16-20°C for overnight induction to improve protein folding and solubility. |
| Incorrect Induction Time | The optimal induction time can vary. For higher temperatures (37°C), a shorter induction of 3-5 hours may be sufficient.[4] For lower temperatures (16-25°C), a longer induction period (overnight) is often required. |
| Toxicity of the this compound to the Host | The antimicrobial nature of microcins can be toxic to the E. coli expression host, leading to cell growth inhibition or death upon induction.[5] Use a tightly regulated expression system, such as the pLysS or pLysE strains, which reduce basal expression of the T7 RNA polymerase.[6][7][8] Adding glucose (0.5-1%) to the culture medium before induction can also help suppress basal expression from the lac promoter. |
| Codon Bias | The gene encoding the this compound may contain codons that are rare in E. coli, leading to translational stalling. Use an E. coli strain that co-expresses tRNAs for rare codons, such as Rosetta(DE3).[6] |
| Plasmid Instability | The expression plasmid may be lost during cell division. Ensure consistent antibiotic selection throughout the culture. |
| Protein Degradation | The expressed this compound may be degraded by host cell proteases. Use protease-deficient E. coli strains (e.g., BL21(DE3)). Add protease inhibitors during cell lysis. |
Issue 2: Recombinant this compound is Insoluble (Inclusion Bodies)
Symptoms:
-
A strong band of the correct molecular weight is present in the whole-cell lysate but is absent or very faint in the soluble fraction.
-
The majority of the protein is found in the pellet after cell lysis and centrifugation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Expression Rate | A high rate of protein synthesis can overwhelm the cellular folding machinery, leading to aggregation. Lower the induction temperature to 16-25°C to slow down protein expression and facilitate proper folding. |
| Strong Inducer Concentration | High concentrations of the inducer can lead to rapid, high-level expression and subsequent insolubility. Reduce the inducer (e.g., IPTG) concentration to the lowest level that still provides adequate expression (e.g., 0.05 - 0.2 mM). |
| Suboptimal Culture Conditions | Ensure adequate aeration during growth and induction by using baffled flasks and a vigorous shaking speed (200-250 rpm).[6] |
| Lack of Co-factors or Disulfide Bonds | If the this compound requires specific co-factors for folding, supplement the growth medium accordingly. For microcins with disulfide bonds, consider expression in strains that facilitate disulfide bond formation in the cytoplasm (e.g., SHuffle T7 Express). |
| Fusion Partner Strategy | Express the this compound as a fusion protein with a highly soluble partner, such as Maltose Binding Protein (MBP), Small Ubiquitin-like Modifier (SUMO), or Thioredoxin (Trx).[9][10] These fusion partners can enhance the solubility of the target protein. |
| In-vivo Refolding | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in the proper folding of the recombinant this compound.[11][12] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal IPTG concentration for inducing this compound expression?
A1: The optimal IPTG concentration can vary significantly depending on the specific this compound, the expression vector, and the host strain. A good starting point is to test a range of concentrations from 0.05 mM to 1 mM.[1][2] For microcins that exhibit toxicity to the host, lower concentrations (e.g., 0.05 mM to 0.2 mM) are often preferable as they can reduce the metabolic burden on the cells and potentially increase the yield of soluble, active protein.[5]
Q2: What is the best temperature for inducing this compound expression?
A2: The ideal induction temperature is a balance between expression level and solubility. While induction at 37°C can result in high yields, it often leads to the formation of insoluble inclusion bodies.[3] Lowering the temperature to a range of 16°C to 30°C typically slows down the rate of protein synthesis, which can promote proper folding and increase the proportion of soluble this compound.[11] A common strategy is to grow the culture at 37°C to the desired optical density and then reduce the temperature for induction.
Q3: How long should I induce the expression of my recombinant this compound?
A3: The optimal induction time is dependent on the induction temperature. For inductions at 37°C, a shorter duration of 3 to 5 hours is generally recommended.[4] For lower temperature inductions (e.g., 16-25°C), an extended period, often overnight (12-16 hours), is typically required to achieve a sufficient yield of the target protein.
Q4: My this compound appears to be toxic to the E. coli host. What can I do?
A4: this compound toxicity is a common challenge. To mitigate this, you can:
-
Use a tightly regulated expression system: Strains like BL21(DE3)pLysS or BL21(DE3)pLysE contain T7 lysozyme, which inhibits basal T7 RNA polymerase activity, thus reducing leaky expression of the toxic this compound before induction.[6][7][8]
-
Add glucose to the medium: Glucose catabolite repression can help to further suppress leaky expression from lac-based promoters. A final concentration of 0.5-1% glucose can be added to the culture medium.
-
Employ a fusion partner strategy: Expressing the this compound as a fusion protein can sometimes mask its toxic activity until after purification and cleavage of the fusion tag.[13][14]
Q5: How can I improve the solubility of my recombinant this compound?
A5: Improving solubility often involves optimizing induction parameters to slow down protein synthesis. Key strategies include:
-
Lowering the induction temperature: Inducing at 16-25°C is a widely used method to enhance protein folding.[11]
-
Reducing the inducer concentration: Using the minimal amount of inducer necessary for expression can prevent overwhelming the cell's folding machinery.
-
Using a soluble fusion partner: Fusing the this compound to a highly soluble protein like MBP or SUMO can significantly improve its solubility.[9][10]
-
Co-expressing chaperones: Molecular chaperones can assist in the correct folding of the this compound.[12]
Data Presentation
Table 1: Effect of IPTG Concentration and Induction Temperature on Recombinant Protein Yield.
This table provides an example of how varying induction parameters can affect the yield of a recombinant protein. The data is illustrative and optimal conditions will need to be determined empirically for each specific this compound.
| IPTG Concentration (mM) | Induction Temperature (°C) | Soluble Protein Yield (mg/L) | Insoluble Protein Yield (mg/L) |
| 0.1 | 37 | 15 | 85 |
| 0.1 | 30 | 40 | 60 |
| 0.1 | 20 | 75 | 25 |
| 0.5 | 37 | 25 | 175 |
| 0.5 | 30 | 60 | 140 |
| 0.5 | 20 | 90 | 50 |
| 1.0 | 37 | 20 | 230 |
| 1.0 | 30 | 55 | 195 |
| 1.0 | 20 | 80 | 70 |
Data adapted from studies on recombinant protein expression optimization and are intended for illustrative purposes.[3][15]
Experimental Protocols
Protocol 1: Optimization of IPTG Concentration for this compound Expression
-
Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of E. coli BL21(DE3) harboring the this compound expression plasmid. Incubate overnight at 37°C with shaking.
-
Secondary Culture: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Growth: Incubate at 37°C with vigorous shaking (200-250 rpm) until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Aliquot 5 mL of the culture into multiple sterile tubes. Induce each tube with a different final concentration of IPTG (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 mM). Include an uninduced control.
-
Post-induction Incubation: Incubate the cultures at a chosen temperature (e.g., 30°C) for a set amount of time (e.g., 4 hours).
-
Harvesting: Harvest 1 mL from each culture by centrifugation.
-
Analysis: Analyze the expression levels in the whole-cell lysate and soluble fraction by SDS-PAGE.
Protocol 2: Optimization of Post-Induction Temperature and Time
-
Inoculation and Growth: Follow steps 1-3 from Protocol 1.
-
Induction: Induce the entire 50 mL culture with a predetermined optimal or standard concentration of IPTG (e.g., 0.5 mM).
-
Temperature Shift and Sampling: Divide the culture into three flasks and incubate them at different temperatures (e.g., 20°C, 30°C, and 37°C).
-
Time-course Sampling: At various time points post-induction (e.g., 2, 4, 6 hours, and overnight), collect 1 mL samples from each flask.
-
Harvesting and Analysis: Harvest the cells and analyze the expression and solubility of the this compound by SDS-PAGE.
Visualizations
Caption: Troubleshooting workflow for low or no recombinant this compound expression.
Caption: Experimental workflow for optimizing induction parameters.
References
- 1. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neb.com [neb.com]
- 5. Increase toxic protein expression? - Protein Expression and Purification [protocol-online.org]
- 6. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Toxin Fused with SUMO Tag: A New Expression Vector Strategy to Obtain Recombinant Venom Toxins with Easy Tag Removal inside the Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improvement of solubility and yield of recombinant protein expression in E. coli using a two-step system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrier proteins for fusion expression of antimicrobial peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
troubleshooting variability in microcin activity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in microcin activity assays. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for assaying this compound activity?
A1: The most frequently used methods are agar-based diffusion assays, such as the deferred antagonism assay and the agar (B569324) well/disk diffusion assay, and broth-based methods like the microtiter plate assay to determine the Minimum Inhibitory Concentration (MIC).[1] Agar-based deferred antagonism assays are simple and commonly used to identify isolates with antimicrobial activity.[2]
Q2: How is this compound activity quantified?
A2: this compound activity is typically expressed in Arbitrary Units per milliliter (AU/mL). One AU is defined as the reciprocal of the highest dilution of the this compound-containing sample that shows a clear zone of inhibition against a sensitive indicator strain.[1] For purified microcins, the Minimum Inhibitory Concentration (MIC), the lowest concentration that completely inhibits visible growth, is a more precise measure.[1][3]
Q3: What are the key factors that can influence the results of a this compound activity assay?
A3: Several factors can significantly impact the outcome of this compound activity assays, including:
-
pH: The activity and stability of many bacteriocins are pH-dependent.[1]
-
Temperature: Temperature affects both the production of the this compound by the producing strain and the stability of the this compound itself.[1]
-
Growth Medium Composition: Components of the growth medium can influence this compound production. For example, the addition of glucose can increase bacteriocin (B1578144) yields.[2] Surfactants like Tween 80 may enhance the release of bacteriocins.[1]
-
Indicator Strain: The choice and physiological state of the indicator strain are critical for obtaining reliable and reproducible results.[1]
-
Diffusion Properties: In agar-based assays, the diffusion of the this compound through the agar can be a limiting factor, especially for larger microcins.[1]
Q4: How can I confirm that the observed inhibition is due to a this compound and not other factors?
A4: To confirm that the antimicrobial activity is from a this compound, several control experiments should be performed. The activity should be sensitive to proteases (like proteinase K) to confirm its proteinaceous nature.[4] It's also important to rule out inhibition by organic acids or hydrogen peroxide. This can be done by neutralizing the pH of the cell-free supernatant and by treating it with catalase, respectively.[1]
Troubleshooting Guide
Problem 1: No Zone of Inhibition Observed
Q: I am not observing any zone of inhibition, but I expect my strain to produce an active this compound. What could be the problem?
A: This issue can arise from several factors related to the producer strain, the indicator strain, or the assay conditions.
-
Potential Cause 1: Sub-optimal Production Conditions. this compound production can be highly dependent on the growth phase and environmental conditions.[5]
-
Potential Cause 2: Inactive this compound. The this compound may have been degraded or inactivated.
-
Solution: Check the stability of your this compound at the pH and temperature of the assay. Some microcins are heat-labile.[4] Ensure proper storage of this compound preparations.
-
-
Potential Cause 3: Resistant Indicator Strain. The indicator strain you are using may be resistant to the specific this compound. Resistance can arise from mutations in uptake receptors or the acquisition of immunity genes.[6]
-
Solution: Use a known sensitive control strain. If possible, sequence key receptor genes (e.g., fhuA, fepA, cirA, ompF) in your indicator strain to check for mutations.[6]
-
-
Potential Cause 4: Poor Diffusion. The this compound may be too large or may interact with components of the agar, preventing its diffusion.[1][2]
Problem 2: Inconsistent Zone Sizes or Irregular Zone Shapes
Q: The zones of inhibition in my assay are not consistent across replicates, or they have an irregular shape. What are the likely causes and solutions?
A: Variability in zone size and shape often points to inconsistencies in the experimental setup.
-
Potential Cause 1: Uneven Inoculum. The concentration of the producer or indicator strain may not be uniform.
-
Solution: Ensure that you are using a standardized inoculum for both the producer and indicator strains. For the indicator lawn, aim for a concentration of 10^5-10^6 CFU/mL.[1] Thoroughly mix the indicator strain into the soft agar before pouring the overlay.
-
-
Potential Cause 2: Inconsistent Application of this compound. The amount of this compound-producing culture or purified this compound applied to the plate may vary.
-
Solution: Use precise pipetting techniques. When spotting cultures, ensure the volume is consistent for each spot. For well diffusion assays, make sure the wells are of a uniform diameter and are filled with the same volume.
-
-
Potential Cause 3: Variations in Agar Depth. The thickness of the agar can affect the diffusion of the this compound.
-
Solution: Pour a consistent volume of agar into plates of the same size to ensure a uniform depth.
-
-
Potential Cause 4: Interactions with Media Components. Charged residues in the agar can interact with the this compound and inhibit its activity, leading to smaller or irregular zones.[2]
-
Solution: Perform agarose-based radial diffusion assays to minimize these interactions.[2]
-
Problem 3: False Positives - Inhibition Not Caused by this compound
Q: I see a zone of inhibition, but I'm not sure if it's due to a this compound. What else could be causing it, and how can I check?
A: Inhibition can also be caused by other metabolic byproducts.
-
Potential Cause 1: Acid Production. Many bacteria produce organic acids during growth, which can lower the pH and inhibit the growth of the indicator strain.
-
Solution: Neutralize the pH of the cell-free supernatant to between 6.5 and 7.0 before performing the assay.[1] If the inhibitory activity disappears, it was likely due to acid production.
-
-
Potential Cause 2: Hydrogen Peroxide Production. Some bacterial species produce hydrogen peroxide, which has antimicrobial properties.
-
Solution: Treat the supernatant with catalase to eliminate the effect of hydrogen peroxide.[1] If the inhibition is no longer observed, hydrogen peroxide was the cause.
-
-
Potential Cause 3: Bacteriophage Contamination. The producer strain culture may be contaminated with a bacteriophage that is lytic for the indicator strain.
-
Solution: Filter-sterilize the supernatant through a 0.22 µm filter to remove bacterial cells. If plaques are observed on the indicator lawn, it suggests phage activity.
-
Experimental Protocols
Protocol 1: Deferred Antagonism Assay
This method is used to screen for antimicrobial production by isolates.[2][7]
-
Preparation of Producer Strain: Culture the potential this compound-producing strain in an appropriate broth medium overnight.
-
Spotting the Producer: Spot 10 µL of the overnight culture onto the surface of an agar plate. Allow the spots to dry completely.
-
Incubation: Incubate the plate at the optimal growth temperature for the producer strain for 24-48 hours to allow for this compound production and diffusion into the agar.
-
Preparation of Indicator Lawn: Prepare a standardized inoculum of the indicator strain in molten soft agar (e.g., 0.75% w/v agar) to a final concentration of approximately 10^5-10^6 CFU/mL.
-
Overlaying: Pour the soft agar containing the indicator strain over the plate with the producer strain colonies.
-
Incubation: Incubate the plate overnight at the optimal growth temperature for the indicator strain.
-
Observation: Look for clear zones of inhibition in the indicator lawn around the producer strain colonies.
Protocol 2: Agar Well Diffusion Assay
This method is suitable for testing the activity of cell-free supernatants or purified this compound preparations.
-
Preparation of Indicator Plate: Prepare a standardized inoculum of the indicator strain in molten soft agar and pour it over a base of solid agar in a petri dish. Allow the agar to solidify.
-
Cutting Wells: Use a sterile cork borer or a wide-bore pipette tip to cut wells of a uniform diameter (e.g., 6-8 mm) in the agar.
-
Sample Application: Add a fixed volume (e.g., 50-100 µL) of the cell-free supernatant (filter-sterilized) or purified this compound solution to each well.
-
Incubation: Incubate the plates at the optimal temperature for the indicator strain for 16-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition around each well.
Quantitative Data Summary
Table 1: Factors Influencing Bacteriocin/Microcin Production and Activity
| Factor | Observation | Example/Recommendation | Reference |
| Carbon Source | Addition of glucose in concentrations from 0.1% to 3.0% can increase bacteriocin yield. | Optimize media with various sugars like mannose, maltose, fructose, lactose, and sucrose. | [2] |
| Iron Limitation | Inducing iron-limiting conditions can increase bacteriocin production. | Add an iron chelator like 2,2′-bipyridine to the culture medium. | [2] |
| pH | Many bacteriocins, like nisin, are more effective and soluble at an acidic pH. | Test this compound activity across a range of pH values to determine the optimum. | [1] |
| Temperature | Affects both production and stability. | Determine the optimal temperature for this compound production and the thermal stability of the peptide. | [1] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound C7 Variants
| This compound Variant | Description | MIC (µg/mL) | Reference |
| R2A | Replacement of the second arginine with alanine. | 12.5 | [3] |
| R2T | Replacement of the second arginine with threonine. | 25 | [3] |
| R2Q | Replacement of the second arginine with glutamine. | 25 | [3] |
Visualizations
Caption: Workflow for the Deferred Antagonism Assay.
Caption: Troubleshooting Logic for this compound Assay Variability.
References
- 1. benchchem.com [benchchem.com]
- 2. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Exploring the genetic basis of natural resistance to microcins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved deferred antagonism technique for detecting antibiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Iron Concentration and Microcin Production
Welcome to the technical support center for researchers investigating the influence of iron concentration on microcin production. This resource provides answers to frequently asked questions and troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of iron on this compound production?
A1: Generally, high concentrations of iron in the culture medium suppress the production of microcins, while iron-limited conditions stimulate it.[1][2] For example, the production of this compound 25 by Escherichia coli AY25 showed a 95% decrease when the iron concentration in the minimal medium was increased from 0.2 µM (low iron) to 10 µM (high iron).[1][2] This regulation is primarily controlled by the Ferric Uptake Regulator (Fur) protein.[3]
Q2: How does the Fur protein regulate this compound production?
A2: The Fur protein acts as a global transcriptional repressor that senses intracellular iron levels.[3][4]
-
In high-iron conditions: Ferrous iron (Fe²⁺) acts as a co-repressor, binding to the Fur protein. This Fur-Fe²⁺ complex then binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of iron-regulated genes, blocking their transcription.[3][5]
-
In low-iron conditions: The Fur-Fe²⁺ complex does not form, leaving the Fur box binding sites unoccupied. This allows for the transcription of genes required for iron uptake, siderophore synthesis, and, consequently, the production and maturation of many microcins.[3][6]
Q3: Why is my this compound yield low or absent despite using a known producer strain?
A3: Low this compound yield is a common issue that can often be traced back to inappropriate iron concentrations in your culture medium.
-
High Iron Content: Standard laboratory media, such as Luria-Bertani (LB) broth, can contain sufficient iron to repress this compound synthesis.[1] Consider using a minimal medium with controlled iron content or adding iron chelators to your rich medium to induce production.[1][2]
-
Siderophore Synthesis Issues: The activity of certain microcins, particularly Class IIb microcins like MccE492, depends on post-translational modification with siderophores (e.g., enterochelin).[7] Since siderophore production is also repressed by high iron via the Fur system, insufficient siderophore synthesis can lead to the production of inactive, unmodified this compound.[3][6]
-
Growth Phase: this compound production can be growth phase-dependent, often peaking during the exponential phase.[8] Ensure you are harvesting at the optimal time point for your specific this compound and strain.
Q4: My this compound is produced but shows no antibacterial activity. What could be the problem?
A4: This may be an issue with this compound maturation. For Class IIb microcins, a siderophore molecule must be attached to the C-terminus of the peptide for it to be active.[3][7] This modification allows the this compound to act as a "Trojan horse," utilizing the target cell's own iron-siderophore uptake receptors (e.g., FepA, Fiu, Cir) to gain entry.[7][9] If iron levels are high, the synthesis of both the necessary siderophores and the maturation enzymes (like MceI and MceJ for MccE492) is repressed, leading to the secretion of an unmodified, inactive peptide.[3][6]
Q5: Are all microcins regulated by iron in the same way?
A5: While many this compound systems are repressed by high iron concentrations through the Fur protein, the exact regulatory mechanisms can vary. For instance, the expression of this compound E492 maturation genes is coordinated with enterochelin production by Fur.[3] However, studies with fur mutants have suggested that for this compound 25, factors other than Fur might also be involved in mediating iron regulation.[1][2] It is crucial to consult literature specific to the this compound you are studying.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or No this compound Yield | High Iron in Medium: Standard rich media (e.g., LB) may contain repressive levels of iron. | Grow cultures in an iron-defined minimal medium (e.g., M63, M9) with no added iron. Alternatively, add an iron chelator like 2,2'-dipyridyl to a rich medium to induce iron-limiting conditions.[1][9] |
| Incorrect Growth Phase: Harvesting too early or too late. | Perform a time-course experiment, collecting supernatant at various points (exponential and stationary phases) to determine peak production time.[8] | |
| Strain Integrity: The producer strain may have lost the plasmid encoding the this compound system. | Re-streak the strain from a glycerol (B35011) stock and confirm the presence of the plasmid via antibiotic selection or PCR. | |
| This compound is Produced but Inactive | Maturation Failure (Class IIb): Lack of siderophore attachment due to iron repression. | Ensure the culture is grown under iron-limiting conditions to allow for the synthesis of siderophores and maturation enzymes.[3][6] Confirm siderophore production using a CAS assay. |
| Degradation: The this compound may be sensitive to proteases in the supernatant. | Analyze samples promptly after harvesting. Consider adding protease inhibitors if degradation is suspected. | |
| Inconsistent Results Between Batches | Variable Iron in Media Components: Different lots of media components (e.g., yeast extract, peptone) can have varying trace iron levels. | For reproducible results, use a defined minimal medium where iron concentration can be precisely controlled. If using rich media, source components from the same lot number. |
Quantitative Data
Table 1: Effect of Iron Concentration on this compound 25 Yield
| Medium | Iron (Fe³⁺) Concentration | Relative this compound Yield | Reference |
| Minimal Medium | 0.2 µM (Low Iron) | 100% | [1][2] |
| Minimal Medium | 10 µM (High Iron) | ~5% | [1][2] |
Visualizations: Pathways and Workflows
Caption: Fur-mediated regulation of this compound production.
Caption: Troubleshooting workflow for low this compound activity.
Experimental Protocols
Protocol 1: Preparation of Iron-Limited and Iron-Rich Media
This protocol is adapted for a modified M63 minimal medium.[9] All glassware should be acid-washed to remove trace iron contamination.
-
Materials:
-
M63 stock solution (5x): KH₂PO₄ (68g/L), K₂HPO₄ (87g/L), (NH₄)₂SO₄ (10g/L). Autoclave.
-
Glucose (20% w/v), autoclaved.
-
MgSO₄·7H₂O (1M), filter-sterilized.
-
FeSO₄·7H₂O stock (10 mM), freshly prepared and filter-sterilized.
-
2,2'-dipyridyl stock (e.g., 4.7 mg/ml in ethanol).
-
Deionized, distilled water (ddH₂O).
-
-
Procedure:
-
To prepare 1 liter of 1x M63 medium, add 200 ml of 5x M63 stock to 780 ml of ddH₂O.
-
Add 20 ml of 20% glucose and 1 ml of 1M MgSO₄.
-
For Iron-Limited Medium: Add 1 ml of 2,2'-dipyridyl stock to achieve a final concentration of ~4.7 µg/ml (or as optimized). This chelates residual iron.
-
For Iron-Rich Medium: Add 1 ml of 10 mM FeSO₄ stock to achieve a final concentration of 10 µM.
-
For Control Medium: Add no FeSO₄ or chelator.
-
Inoculate with your producer strain and incubate under appropriate conditions.
-
Protocol 2: Agar (B569324) Diffusion Assay for this compound Activity
This method provides a qualitative or semi-quantitative measure of this compound activity in culture supernatants.[8][10]
-
Materials:
-
Sensitive indicator strain (e.g., E. coli MC4100).
-
Nutrient agar plates.
-
Soft agar (e.g., LB with 0.7% w/v agar), kept molten at 45-50°C.
-
Culture supernatant from the producer strain, filter-sterilized (0.22 µm filter).
-
-
Procedure:
-
Grow the indicator strain in broth to an exponential phase (e.g., OD₆₀₀ ≈ 0.6).
-
Add 100 µl of the indicator strain culture to 4 ml of molten soft agar.
-
Mix gently and immediately pour the soft agar onto a nutrient agar plate to create a uniform lawn. Let it solidify.
-
Once the lawn is solid, create small wells in the agar using a sterile pipette tip or cork borer. Alternatively, spot a small volume (5-10 µl) of the supernatant directly onto the lawn.
-
Add a known volume (e.g., 20-50 µl) of the sterile producer supernatant into the wells.
-
Incubate the plates overnight at the optimal temperature for the indicator strain.
-
Measure the diameter of the clear zone of growth inhibition around the well. The size of the zone correlates with this compound activity.
-
Protocol 3: Chrome Azurol S (CAS) Assay for Siderophore Detection
This is a universal colorimetric assay to detect siderophore production. Siderophores will remove iron from the CAS-iron complex, causing a color change from blue to yellow/orange.[9]
-
Materials:
-
CAS agar plates.
-
Producer strain.
-
-
Procedure:
-
Prepare CAS agar plates as described by Schwyn and Neilands (1987).
-
Spot or streak the producer strain onto the CAS agar plate.
-
Incubate for 24-48 hours at the appropriate temperature.
-
Observe the plate for a color change around the bacterial growth. The formation of a yellow, orange, or purple halo against the blue background indicates siderophore production. The diameter of the halo can be used as a semi-quantitative measure of the amount of siderophore produced.
-
References
- 1. Influence of iron on this compound 25 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The Ferric uptake regulator (Fur) and iron availability control the production and maturation of the antibacterial peptide this compound E492 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Transcriptional regulation by Ferric Uptake Regulator (Fur) in pathogenic bacteria [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Microcins reveal natural mechanisms of bacterial manipulation to inform therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Involvement of Enterobactin Synthesis Pathway in Production of this compound H47 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Chemical Synthesis of Modified Microcins
Welcome to the technical support center for the chemical synthesis of modified microcins. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to navigate the complexities of synthesizing these potent antimicrobial peptides.
Frequently Asked Questions (FAQs)
Q1: Why is the chemical synthesis of modified microcins so challenging?
The primary challenge lies in the structural complexity of microcins, which are often heavily post-translationally modified.[1] These modifications, which can include glycosylation, the formation of thiazole (B1198619) and oxazole (B20620) rings, and unique backbone topologies like in lasso peptides, are difficult to replicate through standard chemical synthesis methods.[1] In fact, for some microcins, chemical synthesis is not currently feasible due to the intricacy of these modifications.[2]
Q2: What are the most common side reactions encountered during the solid-phase peptide synthesis (SPPS) of microcin analogues?
During the iterative process of SPPS, several side reactions can occur, leading to impurities and reduced yield. The most common include:
-
Racemization: The loss of stereochemical integrity at the alpha-carbon of an amino acid, particularly during the activation step.[3]
-
Diketopiperazine formation: An intramolecular cyclization reaction that can occur at the dipeptide stage, leading to cleavage from the resin.
-
Aspartimide formation: The cyclization of aspartic acid residues, which can lead to chain branching and deletion products.
Q3: When is a chemoenzymatic approach preferred over total chemical synthesis?
A chemoenzymatic approach is often preferred when dealing with complex post-translational modifications that are difficult to install chemically with the correct stereochemistry and regioselectivity. This strategy combines the flexibility of chemical synthesis for the peptide backbone with the specificity of enzymes to introduce intricate modifications.
Q4: How can I improve the solubility of my synthetic this compound, especially if it is hydrophobic?
Hydrophobicity can be a significant issue, as seen with this compound N, which consists of 72% hydrophobic uncharged residues.[4] To improve solubility during purification and handling, consider the following:
-
Use of organic co-solvents: Acetonitrile, isopropanol, or trifluoroethanol (TFE) in the mobile phase during HPLC can improve solubility.
-
pH adjustment: Modifying the pH of the buffer can alter the charge state of the peptide and improve its interaction with the solvent.
-
Addition of chaotropic agents: In some cases, mild chaotropic agents like guanidinium (B1211019) chloride or urea (B33335) can be used, but their compatibility with downstream applications must be considered.
Troubleshooting Guides
I. Synthesis Phase
Issue: Low peptide yield after cleavage and precipitation.
-
Q: How do I determine if the low yield is due to poor synthesis efficiency or problems with the final cleavage/work-up?
-
A: Perform a test cleavage on a small amount of resin (10-20 mg). Analyze the cleaved products by mass spectrometry. If the desired mass is present, the issue may be with the large-scale cleavage or precipitation. If the desired mass is absent or in low abundance, the problem lies within the synthesis steps.
-
-
Q: My test cleavage shows a complex mixture of truncated sequences. What went wrong?
-
A: This indicates inefficient coupling or deprotection at one or more steps.
-
Troubleshooting Steps:
-
Review your coupling chemistry: Ensure you are using an appropriate coupling reagent and base for your sequence. For difficult couplings, consider using a more potent activator like HATU or COMU.[5][6]
-
Monitor coupling reactions: Use a qualitative ninhydrin (B49086) (Kaiser) test to check for the presence of free primary amines after each coupling step. A positive test indicates incomplete coupling, and the step should be repeated.
-
Check your reagents: Ensure the freshness and purity of your amino acids, coupling reagents, and solvents. Old or degraded reagents can lead to incomplete reactions.
-
-
-
-
Q: I am synthesizing a peptide with a known difficult sequence (e.g., containing multiple consecutive hydrophobic or bulky residues). What can I do to improve the yield?
-
A: For difficult sequences, several strategies can be employed:
-
Use a high-swelling resin: A resin that swells well in the synthesis solvent can improve reaction kinetics.
-
Incorporate pseudoprolines: These dipeptide building blocks can disrupt secondary structure formation, which often hinders coupling efficiency.
-
Microwave-assisted synthesis: Microwave energy can accelerate coupling and deprotection steps, often improving yields for difficult sequences.
-
-
II. Purification Phase (RP-HPLC)
Issue: Poor separation of the target peptide from impurities.
-
Q: My HPLC chromatogram shows a broad peak for my target peptide. How can I improve the peak shape?
-
A: Peak broadening can be caused by several factors:
-
Secondary interactions with the column: Ensure your mobile phase contains an appropriate ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA), to minimize ionic interactions with the silica (B1680970) backbone of the column.[7]
-
Peptide aggregation: If your peptide is prone to aggregation, try dissolving the crude material in a stronger solvent or a solvent containing a small amount of denaturant (e.g., 10% acetonitrile) before injection.
-
Column overload: Injecting too much crude material can lead to peak broadening. Try injecting a smaller amount.
-
-
-
Q: I see a peak that co-elutes with my target peptide. How can I resolve it?
-
A:
-
Optimize the gradient: A shallower gradient around the elution time of your target peptide can improve resolution between closely eluting species.
-
Change the mobile phase modifier: Switching from TFA to an alternative like formic acid can alter the selectivity of the separation.
-
Try a different column chemistry: If you are using a C18 column, a column with a different stationary phase (e.g., C8 or phenyl-hexyl) may provide the necessary selectivity.
-
-
III. Characterization Phase (Mass Spectrometry)
Issue: My mass spectrum does not show the expected molecular weight.
-
Q: The observed mass is lower than the expected mass. What could be the cause?
-
A: This often indicates the presence of deletion sequences from incomplete coupling reactions during synthesis. Review your synthesis protocol and consider incorporating monitoring steps like the Kaiser test.
-
-
Q: The observed mass is higher than the expected mass. What are the possible reasons?
-
A: Higher masses can result from:
-
Incomplete removal of protecting groups: Check your cleavage cocktail and cleavage time to ensure all protecting groups are removed.
-
Adduct formation: The peptide may have formed adducts with salts (e.g., sodium or potassium) or solvents.
-
Oxidation: Methionine and cysteine residues are particularly susceptible to oxidation, leading to a +16 Da or +32 Da mass shift.
-
-
-
Q: I don't see any signal for my peptide in the mass spectrum.
-
A: This could be due to several factors:
-
Poor ionization: The peptide may not ionize well under the conditions used. Try a different ionization source or matrix (for MALDI).
-
Sample loss during preparation: Ensure that the peptide is not lost during desalting or other sample preparation steps.[8]
-
Precipitation: The peptide may have precipitated out of solution before analysis. Ensure it is fully dissolved in an appropriate solvent.
-
-
Data Presentation: Comparative Analysis of Synthesis Reagents
The choice of coupling reagent can significantly impact the purity of the crude peptide product. The following tables provide a comparative overview of commonly used reagents.
Table 1: Comparison of Crude Peptide Purity (%) for the Synthesis of a Model Hexapeptide
| Coupling Reagent | Coupling Time (minutes) | Crude Purity (%) |
| COMU | 2 x 1 | 90.84 |
| HCTU | 2 x 1 | 89.15 |
| HATU | 2 x 1 | 89.01 |
| PyBOP | 2 x 20 | 88.59 |
| HBTU | 2 x 20 | 88.29 |
| Data adapted from a comparative study on fast conventional Fmoc solid-phase peptide synthesis.[5] |
Table 2: Typical Yields and Purity for Synthetic this compound Analogues
| This compound Analogue | Synthesis Strategy | Overall Yield (%) | Purity after HPLC (%) | Reference |
| MRTGNAD-SA | SPPS, solution-phase coupling | ~63% (after HPLC) | >95% | [9] |
| This compound N variants | Recombinant expression | 0.39 mg/L | >90% | [4] |
| This compound J25 derivative | SPPS on trityl resin | >60% | High (based on chromatogram) | [10] |
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis (SPPS) Cycle for a Modified this compound Analogue (Fmoc/tBu Strategy)
This protocol outlines a single coupling cycle. This cycle is repeated for each amino acid in the sequence.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Monitoring:
-
Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.
-
If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times).
-
Repeat: Return to step 2 for the next amino acid in the sequence.
Protocol 2: Test Cleavage from Resin
-
Resin Preparation: Take approximately 10-20 mg of the dried peptide-resin and place it in a small reaction vessel.
-
Cleavage Cocktail Addition: Add 200 µL of the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Reaction: Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Peptide Precipitation:
-
Filter the cleavage mixture away from the resin beads into a tube containing cold diethyl ether (approximately 10 times the volume of the cleavage cocktail).
-
A white precipitate should form.
-
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether, wash the pellet with more cold ether, and dry the peptide under vacuum.
-
Analysis: Dissolve the dried peptide in an appropriate solvent and analyze by mass spectrometry.
Mandatory Visualizations
Diagram 1: Synthetic Workflow for a this compound C Analogue
Caption: A schematic of the chemoenzymatic synthesis of a modified this compound C analogue.
Diagram 2: Troubleshooting Logic for Low Peptide Yield
Caption: A decision tree for troubleshooting low peptide yield in SPPS.
References
- 1. researchgate.net [researchgate.net]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Synthetic this compound C Analogs Targeting Different Aminoacyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
strategies for refactoring microcin gene clusters for improved expression
Welcome to the technical support center for strategies on refactoring microcin gene clusters. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing the heterologous expression of microcins. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to inform your experimental design.
Troubleshooting Guide
This guide addresses common problems encountered during the expression of refactored this compound gene clusters.
Q1: I'm not seeing any expression of my this compound peptide. What are the possible causes and solutions?
A1: No or low expression is a frequent issue. The problem often lies in the genetic construct, the host's cellular environment, or the culture conditions.
-
Possible Causes:
-
Incorrect Vector Construction: Your gene of interest may be out-of-frame with the promoter or contain a premature stop codon.
-
Codon Bias: The codons in your this compound gene cluster may be rare for your expression host (e.g., E. coli), leading to translational stalling and truncated peptides.[1][2]
-
Leaky Expression & Toxicity: If the this compound is toxic, even low levels of "leaky" expression before induction can inhibit cell growth or lead to plasmid loss.[1][3]
-
Inefficient Transcription/Translation: The chosen promoter may be too weak, or the ribosome binding site (RBS) may be suboptimal, leading to poor initiation of transcription or translation.
-
Plasmid Integrity: Plasmids can be lost or mutated during cell culture, especially if the expressed protein is toxic. This is more common with ampicillin-resistance markers.
-
-
Solutions:
-
Sequence Verification: Always sequence your final construct before expression to confirm the gene is in-frame and free of mutations.[1]
-
Codon Optimization: Synthesize the this compound genes with codons optimized for your chosen expression host. There are numerous online tools available for this purpose.[2]
-
Use Tightly Regulated Promoters: To minimize leaky expression, use promoters with tight regulation, such as the T7 promoter in BL21(DE3) pLysS/pLysE strains or arabinose-inducible (pBAD) systems.[2][3] Adding glucose to the medium can also help suppress expression from lac-based promoters.[3]
-
Promoter & RBS Engineering: If the promoter is weak, replace it with a known strong, constitutive, or inducible promoter. Optimize the RBS sequence to enhance translation initiation (see Experimental Protocols).[4]
-
Use Fresh Transformations: Inoculate your expression cultures from a fresh colony grown on a selective plate rather than from a liquid culture or glycerol (B35011) stock to ensure plasmid integrity.[3]
-
Q2: My host cells grow poorly or die after I induce expression. How can I manage this compound toxicity?
A2: Microcins are designed to be toxic, and this toxicity can affect the expression host. Managing this is critical for successful production.
-
Possible Causes:
-
High Expression Levels: A very strong promoter/RBS combination can produce the this compound too quickly, overwhelming the cell's export machinery and immunity protein, leading to cell death.
-
Ineffective Immunity Protein: The co-expressed immunity protein may be non-functional, expressed at insufficient levels, or unable to cope with the rate of this compound production.
-
Membrane Disruption: Many microcins act by forming pores in the cell membrane, which can rapidly kill the host cell if the peptide is not efficiently secreted.[5]
-
-
Solutions:
-
Lower Induction Temperature: Reducing the temperature after induction (e.g., to 18-25°C) slows down cellular processes, including transcription and translation. This can reduce the rate of this compound production, allowing the host's export and immunity mechanisms to keep up, and often improves protein solubility.[3]
-
Reduce Inducer Concentration: Titrate the concentration of your inducer (e.g., IPTG from 1 mM down to 0.1 mM) to find a level that allows for sufficient expression without excessive toxicity.[3]
-
Use Specialized Host Strains: E. coli strains like C41(DE3) and C43(DE3) are derivatives of BL21(DE3) that have mutations allowing them to tolerate the expression of toxic proteins.[6]
-
Optimize Immunity Gene Expression: Ensure the immunity gene is expressed at a level sufficient to protect the host. You may need to place it under the control of a strong constitutive promoter or use a stronger RBS than the one for the this compound structural gene.
-
Change Expression System: Consider switching to a different expression system with tighter control, such as the pBAD system, which often shows lower basal expression than T7-based systems.[3]
-
Q3: My this compound is expressed, but it's insoluble and forms inclusion bodies. What can I do to improve solubility?
A3: Inclusion body formation is common when expressing heterologous proteins, especially hydrophobic ones like many microcins, at high levels in E. coli.
-
Possible Causes:
-
High Rate of Protein Synthesis: Rapid production can overwhelm the cellular machinery for protein folding, leading to aggregation.
-
Hydrophobic Nature of the Peptide: Many microcins are hydrophobic, which predisposes them to aggregation in the aqueous cytoplasm.
-
Lack of Post-Translational Modifications (PTMs): If the this compound requires specific PTMs for proper folding that the host cannot provide, it may misfold and aggregate.
-
Incorrect Disulfide Bond Formation: The reducing environment of the E. coli cytoplasm prevents the formation of disulfide bonds, which may be necessary for the stability of some microcins.
-
-
Solutions:
-
Lower Growth Temperature: As with toxicity, inducing expression at a lower temperature (18-25°C) can significantly improve protein solubility.[3]
-
Use a Solubility-Enhancing Fusion Tag: Fusing the this compound to a highly soluble protein like Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST) can improve its solubility. A protease cleavage site should be engineered between the tag and the peptide to allow for its removal after purification.
-
Periplasmic Expression: Target the protein to the periplasm by adding an N-terminal signal peptide. The periplasm is a more oxidizing environment, which can facilitate correct disulfide bond formation.[7]
-
Co-express Chaperones: Overexpressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of the recombinant protein and prevent aggregation.[8]
-
Use a Less Rich Medium: Switching from a rich medium like LB to a minimal medium (e.g., M9) can slow cell growth and protein synthesis, sometimes improving solubility.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the first step in refactoring a native this compound gene cluster? A1: The first step is a thorough bioinformatic analysis of the native cluster.[4] Identify the open reading frames (ORFs) for the this compound precursor peptide (the structural gene), post-translational modification enzymes, transport machinery, and the immunity protein. Understanding the function of each gene is crucial for designing a refactoring strategy.[9][10]
Q2: How do I choose the right promoter for my refactored cluster? A2: The choice depends on your goal. For maximal yield, a strong inducible promoter like T7 or tacI is often used.[11] For more controlled or continuous expression, you might choose a library of constitutive promoters with varying strengths to fine-tune expression levels.[4][12] If the this compound is toxic, a promoter with very tight regulation and low basal expression, like the arabinose-inducible pBAD promoter, is essential.[3]
Q3: How important is the immunity gene when expressing a this compound? A3: It is absolutely critical. Without a functional and adequately expressed immunity protein, the produced this compound will kill the host cell, resulting in no yield.[5] The expression level of the immunity protein often needs to be balanced with, or even higher than, the expression of the this compound itself.
Q4: Can I express a this compound that requires complex post-translational modifications (PTMs) in E. coli? A4: It depends on the modifications. E. coli can handle some PTMs, but for complex modifications like those found in Class I microcins (e.g., thiazole/oxazole formation in this compound B17), you must co-express the entire enzymatic machinery (e.g., the McbBCD synthetase complex for MccB17) along with the precursor peptide.[13] If the necessary enzymes are not known or are from a distantly related species, heterologous expression can be very challenging.[4]
Q5: How can I measure the yield and activity of my expressed this compound? A5: Yield is typically quantified after purification using protein concentration assays (e.g., BCA or A280 measurement) and reported in mg per liter of culture. Activity is measured using a bioassay, most commonly an agar (B569324) well diffusion assay or a turbidimetric broth dilution assay.[14] In these assays, serial dilutions of the purified this compound are tested against a sensitive indicator strain, and the activity is often expressed in Arbitrary Units (AU/mL), defined as the reciprocal of the highest dilution causing a clear zone of growth inhibition.[15][16]
Quantitative Data on Refactoring Strategies
Refactoring regulatory elements can have a significant impact on this compound yield. The tables below summarize reported improvements from various genetic engineering strategies.
Table 1: Impact of Promoter Engineering on Expression Levels
| Original Promoter | Engineered Promoter/System | Target | Fold Increase in Yield/Activity | Reference(s) |
|---|---|---|---|---|
| Native mccJ25 promoter | Synthetic constitutive promoter | This compound J25 | 1.5 to 2-fold | [17] |
| Native spinosad BGC | Strong constitutive promoters (artificial operons) | Spinosad | 328-fold | [4] |
| Native bacteriocin (B1578144) promoter | Optimized culture conditions (pH, temp) | Pediocin-like bacteriocin | 2-fold | [18] |
| Pre-optimization levels | Optimized culture conditions (RSM) | Bacteriocin from P. acidilactici | 1.8-fold | [18] |
| Native spectinabilin (B1678161) cluster (silent) | Strong heterologous promoters | Spectinabilin | Activation from silence |[19] |
Table 2: Characterization of Synthetic Promoter Libraries in E. coli
| Promoter Library Type | Host Strain | Reporter | Range of Strength (Relative to Reference) | Reference(s) |
|---|---|---|---|---|
| Spacer length variants (15-21 bp) | E. coli Top10 | mVenus | ~100-fold dynamic range | [20] |
| σE-dependent promoters | E. coli | GFP | ~100-fold variation in activity | [21] |
| Constitutive promoter mutants | E. coli DH5α | GFP | Spans two orders of magnitude |[12] |
Experimental Protocols
Protocol 1: Promoter Replacement via λ Red Recombineering
This protocol describes the replacement of a native promoter in a this compound gene cluster with a synthetic or inducible promoter cassette in E. coli. This method uses homologous recombination mediated by the λ Red system.[22]
Materials:
-
E. coli strain carrying the this compound gene cluster on a plasmid or in the chromosome.
-
Helper plasmid carrying the λ Red genes (e.g., pKD46), usually under an arabinose-inducible promoter.
-
Template plasmid carrying the desired promoter and a selectable marker (e.g., antibiotic resistance gene) flanked by FRT sites.
-
Primers for PCR amplification of the promoter-resistance cassette.
-
L-arabinose solution.
-
Electroporator and cuvettes.
-
Appropriate antibiotics and agar plates.
Methodology:
-
Primer Design: Design forward and reverse primers to amplify your promoter-resistance cassette. The 5' end of each primer must contain 40-50 bp of homology to the regions immediately upstream and downstream of the native promoter you wish to replace. The 3' end of the primers will anneal to the template plasmid flanking the cassette.
-
Prepare Competent Cells: Transform your E. coli strain (containing the this compound cluster) with the λ Red helper plasmid (e.g., pKD46). Grow a single colony at 30°C in SOB medium with the appropriate antibiotic for the helper plasmid.
-
Induce λ Red System: When the culture reaches an OD600 of ~0.2, add L-arabinose to a final concentration of 10 mM. Continue to grow the culture at 30°C until it reaches an OD600 of 0.4-0.6. This induces the expression of the λ Red recombinase enzymes.
-
Prepare Cells for Electroporation: Pellet the induced cells by centrifugation at 4°C. Wash the cells multiple times with ice-cold sterile 10% glycerol to make them electrocompetent.
-
Amplify Promoter Cassette: Perform PCR using your designed primers and the template plasmid to amplify the promoter-resistance cassette. Purify the PCR product and verify its size on an agarose (B213101) gel.
-
Electroporation: Add 50-100 ng of the purified PCR product to the electrocompetent cells. Electroporate using standard settings for E. coli.
-
Recovery and Selection: Immediately add SOC medium and incubate the cells at 37°C for 1-2 hours to allow for recombination and expression of the resistance marker. Plate the cells on agar containing the antibiotic corresponding to the new cassette.
-
Verification: Screen colonies by PCR using primers that flank the integration site to confirm the replacement of the native promoter. Sequence the PCR product to ensure correct insertion.
-
(Optional) Remove Resistance Marker: If the resistance marker is flanked by FRT sites, it can be removed by introducing a FLP recombinase-expressing plasmid, leaving a small "scar" sequence.
Protocol 2: Construction and Screening of a Ribosome Binding Site (RBS) Library
This protocol allows for the fine-tuning of translation initiation by creating a library of RBS variants for the this compound structural gene.
Materials:
-
Expression plasmid containing the refactored this compound gene cluster.
-
Degenerate primers for site-directed mutagenesis of the RBS region.
-
High-fidelity DNA polymerase.
-
DpnI restriction enzyme.
-
Competent E. coli cells for cloning and expression.
-
96-well plates and liquid handling equipment.
-
Assay for quantifying this compound activity (e.g., agar overlay with an indicator strain).
Methodology:
-
RBS Library Design: Identify the RBS sequence upstream of your this compound's start codon. Design degenerate primers for inverse PCR that will introduce random mutations into the Shine-Dalgarno sequence and the spacer region. For example, a forward primer might contain "NNNAAGGAGNNN" to randomize the regions around a core RBS sequence (where 'N' is any base).[23]
-
Mutagenesis PCR: Use the expression plasmid as a template and perform PCR with the degenerate primers. This will amplify the entire plasmid, incorporating the randomized RBS sequences. Use a high-fidelity polymerase to minimize other mutations.
-
Template Removal: Digest the PCR product with DpnI. DpnI specifically cleaves methylated DNA, so it will digest the original template plasmid while leaving the newly synthesized, unmethylated PCR product intact.
-
Transformation: Transform the DpnI-treated PCR product into a suitable cloning strain of E. coli. Plate the transformation on selective agar to obtain individual colonies, each representing a unique RBS variant.
-
Library Screening:
-
Pick individual colonies into a 96-well plate containing liquid culture medium with the appropriate antibiotic.
-
Grow the cultures to the appropriate density and induce expression of the this compound gene cluster.
-
After an induction period, pellet the cells. The active this compound may be in the supernatant (if secreted) or require cell lysis for release.
-
Prepare an agar plate seeded with a lawn of a sensitive indicator strain.
-
Spot a small volume of the supernatant (or lysate) from each well of the 96-well plate onto the indicator lawn.
-
Incubate the plate overnight and identify the spots that show the largest and clearest zones of growth inhibition.
-
-
Characterization: Isolate the plasmids from the "best-performing" colonies. Sequence the RBS region to determine the sequence of the highly active variants. These optimized RBS variants can then be used for large-scale production.
Visualizations
dot
Caption: General workflow for refactoring a this compound gene cluster.
dot
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. goldbio.com [goldbio.com]
- 2. biologicscorp.com [biologicscorp.com]
- 3. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Refactoring biosynthetic gene clusters for heterologous production of microbial natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Host Antimicrobial Peptides in Bacterial Homeostasis and Pathogenesis of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments [frontiersin.org]
- 7. Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for achieving high-level expression of genes in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Refactoring the nitrogen fixation gene cluster from Klebsiella oxytoca - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Architecture of this compound B17 Synthetase: An Octameric Protein Complex Converting a Ribosomally Synthesized Peptide into a DNA Gyrase Poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Optimization studies for enhanced bacteriocin production by Pediococcus pentosaceus KC692718 using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ribosome Binding Sites/Construction - parts.igem.org [parts.igem.org]
- 18. mdpi.com [mdpi.com]
- 19. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 20. The bacterial promoter spacer modulates promoter strength and timing by length, TG-motifs and DNA supercoiling sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Promoter Strength Properties of the Complete Sigma E Regulon of Escherichia coli and Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Managing Endotoxin Contamination in Recombinant Microcin Preparations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with endotoxin (B1171834) contamination in recombinant microcin preparations.
Frequently Asked Questions (FAQs)
Q1: What are endotoxins and why are they a concern in recombinant this compound preparations?
A: Endotoxins, also known as lipopolysaccharides (LPS), are major components of the outer membrane of Gram-negative bacteria, such as E. coli, which is a common host for recombinant protein production.[1][2][3] These molecules are potent pyrogens, meaning they can induce fever and a strong inflammatory response in mammals if they enter the bloodstream.[4][5] For recombinant microcins intended for therapeutic use, even trace amounts of endotoxin contamination can lead to severe adverse effects, including septic shock, making their removal a critical step in the purification process.[3][6]
Q2: What are the primary sources of endotoxin contamination during this compound production?
A: The primary source of endotoxin is the Gram-negative bacterial host cells used for recombinant expression, which release endotoxins during cell lysis.[3] Other potential sources of contamination include:
-
Water: Water used for preparing buffers and media can be a significant source of endotoxins.[4][7]
-
Raw materials: Media components, sera, and other reagents can introduce endotoxins.[5][7]
-
Equipment and labware: Improperly cleaned and depyrogenated glassware and equipment can harbor endotoxins.[4][5]
-
Human handling: Personnel can introduce endotoxins through improper aseptic techniques.[4]
Q3: What are the acceptable limits for endotoxin in pharmaceutical products?
A: Endotoxin limits are route-of-administration dependent and are expressed in Endotoxin Units (EU). The threshold for pyrogenic response is generally considered to be 5 EU per kilogram of body weight per hour for intravenous (IV) and intramuscular (IM) administration.[8][9] For products administered intrathecally, the limit is much lower at 0.2 EU/kg/hr.[8][9] Specific limits for various parenteral drug products and medical devices are established by regulatory agencies like the FDA.[7][9][10][11]
Troubleshooting Guide
Issue 1: High Endotoxin Levels Detected in Purified this compound Preparation
Possible Cause & Solution
-
Inefficient Removal Method: The chosen endotoxin removal method may not be optimal for your specific this compound.
-
Recommendation: Evaluate alternative or combined removal strategies. Anion-exchange chromatography is often effective due to the negative charge of endotoxins.[6] For proteins that are sensitive to pH or ionic strength, affinity chromatography using polymyxin (B74138) B or other endotoxin-binding ligands can be a good alternative.[4][6] Two-phase extraction with Triton X-114 is another powerful method for reducing high endotoxin loads.[6][12][13]
-
-
Endotoxin Re-contamination: The purified protein may be re-contaminated downstream.
-
Recommendation: Ensure all buffers, glassware, and chromatography columns are depyrogenated. Use endotoxin-free water and reagents for all steps following endotoxin removal.
-
-
Protein-Endotoxin Binding: Your this compound might have a high affinity for endotoxin, making removal difficult.
-
Recommendation: Try dissociating the endotoxin from your protein by using non-ionic detergents like Triton X-100 in wash buffers, followed by a removal step to eliminate both the detergent and the endotoxin.[14]
-
Issue 2: Poor this compound Recovery After Endotoxin Removal
Possible Cause & Solution
-
Protein Precipitation: The conditions used for endotoxin removal (e.g., pH, ionic strength) may be causing your this compound to precipitate.
-
Recommendation: Optimize buffer conditions. Perform small-scale trials to test the solubility of your this compound under different conditions before scaling up the endotoxin removal process.
-
-
Non-specific Binding to Removal Matrix: Your this compound may be binding to the endotoxin removal resin.
-
Recommendation: If using ion-exchange chromatography, ensure the buffer pH is such that your protein and the endotoxin have opposite net charges.[6] If using affinity chromatography, consider pre-treating the column with a blocking agent or using a more specific endotoxin-binding ligand.
-
-
Protein Loss During Two-Phase Separation: Significant protein may be partitioning into the detergent phase during Triton X-114 extraction.
Data Summary Tables
Table 1: Comparison of Common Endotoxin Removal Methods
| Method | Principle | Endotoxin Removal Efficiency | Protein Recovery | Advantages | Disadvantages |
| Anion-Exchange Chromatography | Electrostatic interaction; negatively charged endotoxin binds to a positively charged resin.[6] | High | Variable, depends on protein pI. | High capacity, scalable, regenerable.[6] | Not suitable for acidic proteins, potential for protein binding.[4] |
| Affinity Chromatography (Polymyxin B) | Specific binding of endotoxin to immobilized polymyxin B.[6] | >90%[16] | >85%[16] | High specificity, effective at low endotoxin concentrations. | Potential for polymyxin B leaching, lower capacity. |
| Two-Phase Extraction (Triton X-114) | Endotoxin partitions into the detergent-rich phase upon temperature increase.[6][15] | >99%[13] | >90%[13] | Highly effective for high endotoxin loads, rapid.[15] | Residual detergent may need removal, may affect sensitive proteins.[6] |
| Ultrafiltration | Size exclusion; endotoxin aggregates are retained by a membrane with a specific molecular weight cutoff.[6] | 28.9% - 99.8%[6] | High | Simple, can be integrated with buffer exchange. | Less effective for monomeric endotoxin, potential for membrane fouling.[4] |
Table 2: FDA Endotoxin Limits for Parenteral Products
| Product Type | Route of Administration | Endotoxin Limit |
| Water for Injection | Intravenous | 0.25 EU/mL[7] |
| Sterile Water for Injection | Intravenous | 0.25 EU/mL[7] |
| Bacteriostatic Water for Injection | Intravenous | 0.5 EU/mL[7] |
| General Parenteral Drugs | Intravenous/Intramuscular | 5.0 EU/kg of body weight[7] |
| Intrathecal Drugs | Intrathecal | 0.2 EU/kg of body weight[7] |
| Ophthalmic Irrigation Products | Ophthalmic | NMT 0.5 EU/mL[10] |
| Anterior Segment Solid Ophthalmic Devices | Ophthalmic | ≤0.2 EU/device[10] |
Experimental Protocols
Protocol 1: Limulus Amebocyte Lysate (LAL) Gel-Clot Assay for Endotoxin Detection
This protocol provides a general procedure for the qualitative gel-clot LAL assay.
Materials:
-
LAL Reagent (reconstituted according to manufacturer's instructions)
-
Control Standard Endotoxin (CSE)
-
LAL Reagent Water (endotoxin-free)
-
Depyrogenated glass test tubes (10 x 75 mm)
-
Heating block or water bath at 37°C ± 1°C
-
Vortex mixer
Procedure:
-
Preparation of CSE Dilutions: a. Reconstitute the CSE to a known concentration (e.g., 1 EU/mL) with LAL Reagent Water.[17] b. Perform a series of twofold dilutions of the CSE to bracket the labeled sensitivity of the LAL reagent (e.g., 2λ, λ, 0.5λ, and 0.25λ, where λ is the lysate sensitivity).[18]
-
Sample Preparation: a. Dilute the this compound sample with LAL Reagent Water to a concentration that will not inhibit the assay. The maximum valid dilution (MVD) should be calculated based on the product's endotoxin limit.
-
Assay Setup: a. Pipette 0.1 mL of each CSE dilution, sample dilution, and a negative control (LAL Reagent Water) into separate depyrogenated test tubes.[17][18] b. Starting with the negative control and moving to the most concentrated CSE dilution, add 0.1 mL of the reconstituted LAL reagent to each tube.[17] c. Immediately after adding the LAL reagent, gently mix the contents of each tube.
-
Incubation: a. Place the tubes in a 37°C ± 1°C heating block or water bath and incubate undisturbed for 60 ± 2 minutes.[18]
-
Reading the Results: a. Carefully remove the tubes and invert each one 180°. b. A positive result is indicated by the formation of a solid gel that remains at the bottom of the tube.[17] A negative result is indicated by the absence of a solid gel (the solution will flow down the side of the tube). c. The endotoxin concentration in the sample is determined by the last dilution that gives a positive result.
Protocol 2: Endotoxin Removal by Triton X-114 Two-Phase Extraction
This protocol describes a method for removing endotoxins from a protein solution using Triton X-114.
Materials:
-
Triton X-114
-
Endotoxin-free buffers and tubes
-
Ice bath
-
Water bath at 37°C
-
Refrigerated centrifuge
Procedure:
-
Preparation: a. Pre-cool the protein sample on ice. b. Add Triton X-114 to the protein sample to a final concentration of 1% (v/v).[6]
-
Solubilization: a. Incubate the mixture at 4°C for 30 minutes with gentle stirring to ensure complete mixing.[6]
-
Phase Separation: a. Transfer the mixture to a 37°C water bath and incubate for 10 minutes to induce phase separation. The solution will become cloudy as the detergent phase separates.[6][15]
-
Centrifugation: a. Centrifuge the sample at a high speed (e.g., 20,000 x g) for 10 minutes at 25°C to pellet the detergent-rich phase containing the endotoxins.[6]
-
Collection of Aqueous Phase: a. Carefully collect the upper aqueous phase, which contains the purified protein.[6] Avoid disturbing the lower detergent phase.
-
Repeat (Optional): a. For higher purity, the collected aqueous phase can be subjected to one or two more rounds of phase separation.[6][15]
-
Detergent Removal (Optional but Recommended): a. Residual Triton X-114 in the final protein preparation can be removed by methods such as hydrophobic interaction chromatography or by using a detergent-removing resin.
Visualizations
Caption: Workflow for removing endotoxin from recombinant microcins.
References
- 1. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 2. Residual Endotoxin Contaminations in Recombinant Proteins Are Sufficient to Activate Human CD1c+ Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Common lab sources of Endotoxin and strategies for its detection and removal | FUJIFILM Wako [wakopyrostar.com]
- 6. sinobiological.com [sinobiological.com]
- 7. fda.gov [fda.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Considerations For Establishing Endotoxin Limits For New-Age Medical Devices | FUJIFILM Wako [wakopyrostar.com]
- 10. acciusa.com [acciusa.com]
- 11. nelsonlabs.com [nelsonlabs.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acciusa.com [acciusa.com]
- 15. Removal of endotoxin from protein solutions by phase separation using Triton X-114 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Eliminate Endotoxins from Protein and Antibody Samples | Thermo Fisher Scientific - US [thermofisher.com]
- 17. frederick.cancer.gov [frederick.cancer.gov]
- 18. acciusa.com [acciusa.com]
Validation & Comparative
A Comparative Analysis of Microcin and Colicin Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against antimicrobial resistance, bacteriocins—proteinaceous toxins produced by bacteria to inhibit the growth of similar or closely related bacterial strains—have emerged as a promising area of research. Among the most studied are microcins and colicins, primarily produced by Escherichia coli and other members of the Enterobacteriaceae family. While both fall under the broader category of bacteriocins, they exhibit distinct differences in their size, genetic organization, and, most importantly, their mechanisms of action. This guide provides a detailed comparative analysis of microcin and colicin mechanisms, supported by quantitative data and experimental protocols to aid researchers in their exploration of these potent antimicrobial agents.
At a Glance: Key Distinctions Between Microcins and Colicins
| Feature | Microcins | Colicins |
| Molecular Weight | Low (< 10 kDa) | High (25-80 kDa) |
| Genetic Locus | Plasmids or chromosome | Primarily large plasmids |
| Uptake Mechanism | "Trojan Horse" strategy via nutrient receptors (e.g., siderophore, vitamin B12) | "Trojan Horse" strategy via nutrient receptors (e.g., siderophore, vitamin B12, nucleoside) |
| Primary Targets | Intracellular enzymes (e.g., DNA gyrase, RNA polymerase, tRNA synthetases), cell membrane | Cell membrane (pore formation), DNA, rRNA, tRNA, peptidoglycan synthesis |
| Post-translational Modifications | Often extensively modified | Generally not modified, may have disulfide bonds |
Quantitative Comparison of Antimicrobial Activity
The potency of microcins and colicins is typically quantified by their Minimal Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a target microorganism. Below is a summary of reported MIC values for various microcins and colicins against common Gram-negative pathogens.
| Bacteriocin (B1578144) | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |
| Microcins | ||||
| This compound J25 | E. coli AZ1 | 1.0 | ~0.47 | [1] |
| This compound J25 | Salmonella CVCC519 | 0.5 | ~0.24 | [1] |
| This compound J25 | S. Pullorum CVCC1791 | 0.03 | ~0.014 | [2] |
| This compound J25 | E. coli O157:H7 | 16 | ~7.5 | [2] |
| This compound C7 variant (R2A) | E. coli (Yej+rimL−) | 12.5 | - | [3] |
| This compound N | S. enteritidis | - | 0.150 | [4] |
| Colicins | ||||
| Colicin N (ColN-TR) | E. coli | - | 0.1 | [5] |
| Colicin N (ColN-T) | E. coli | - | 10 | [5] |
| Colicin M | E. coli O157:H7 | 5 | - | [6] |
| Colicin M | Various E. coli strains | 0.004 - 0.078 | - | [6] |
| Colicin Ib | Salmonella Typhimurium | 8 - 16 | - | [7] |
Mechanisms of Action: A Detailed Comparison
Both microcins and colicins employ a sophisticated "Trojan horse" strategy to gain entry into target cells, hijacking outer membrane receptors intended for essential nutrients like iron-siderophore complexes and vitamins.[8] Once inside, however, their cytotoxic mechanisms diverge significantly.
Colicin Mechanisms of Action
Colicins are modular proteins typically composed of three distinct domains: a central receptor-binding domain, an N-terminal translocation domain, and a C-terminal cytotoxic domain.[9] Their killing actions can be broadly categorized into three main types:
-
Pore Formation: Pore-forming colicins, such as Colicin A, E1, and Ia, insert into the cytoplasmic membrane, forming voltage-dependent channels.[10][11] This disrupts the membrane potential, leading to the leakage of ions and essential molecules, ultimately causing cell death.[10] The pore-forming domain, a bundle of alpha-helices, undergoes a conformational change upon insertion into the membrane.[12]
-
Nuclease Activity: Nuclease colicins possess enzymatic activity that targets nucleic acids. This includes DNases (e.g., Colicin E2) that degrade the cell's chromosome and rRNases (e.g., Colicin E3) that cleave 16S rRNA, thereby inhibiting protein synthesis.[11] These colicins must be translocated across the inner membrane to reach their cytoplasmic targets.
-
Inhibition of Peptidoglycan Synthesis: A unique mechanism is employed by Colicin M, which inhibits cell wall synthesis by degrading the lipid carrier undecaprenyl phosphate, a crucial component in peptidoglycan biosynthesis.[11]
This compound Mechanisms of Action
Microcins, due to their smaller size and often extensive post-translational modifications, exhibit a wider array of intricate intracellular targeting mechanisms. Their primary modes of action include:
-
Enzyme Inhibition: A significant number of microcins function by inhibiting essential cellular enzymes.
-
This compound J25 is a potent inhibitor of bacterial RNA polymerase.[1][13] Its unique "lasso" structure allows it to bind within the secondary channel of the enzyme, physically obstructing the entry of nucleotides and inhibiting transcription.[1][14]
-
This compound C7 acts as a "Trojan horse" by mimicking an aminoacyl-adenylate.[15][16] Once inside the cell, it is processed to release a non-hydrolyzable aspartyl-adenylate analog that inhibits aspartyl-tRNA synthetase, thereby halting protein synthesis.[15][16]
-
-
Pore Formation and Membrane Disruption: Similar to some colicins, certain microcins can disrupt the cell membrane. For instance, this compound V has been shown to form pores in the inner membrane, leading to depolarization and cell death.[8]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of these complex processes, the following diagrams illustrate the key steps in the mechanisms of action for representative microcins and colicins, as well as a typical experimental workflow for determining antimicrobial activity.
Caption: Mechanism of a pore-forming colicin.
Caption: Mechanism of this compound J25 action.
Caption: Workflow for a Minimal Inhibitory Concentration (MIC) assay.
Experimental Protocols
Protocol 1: Determination of Minimal Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps to determine the MIC of a bacteriocin against a target bacterial strain.
Materials:
-
Purified bacteriocin of known concentration
-
Target bacterial strain
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
-
Spectrophotometer (for optical density measurement)
Procedure:
-
Prepare Bacterial Inoculum:
-
Inoculate a single colony of the target bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.
-
Dilute the overnight culture in fresh medium to achieve a starting optical density at 600 nm (OD600) of approximately 0.05-0.1, which corresponds to approximately 1-5 x 10^8 CFU/mL. Further dilute to a final concentration of 5 x 10^5 CFU/mL for the assay.
-
-
Prepare Bacteriocin Dilutions:
-
In a 96-well plate, add 100 µL of sterile growth medium to wells 2 through 12 of a designated row.
-
Add 200 µL of the bacteriocin stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no bacteriocin).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12). This will bring the final volume in each well to 200 µL and dilute the bacteriocin concentrations by half to their final desired concentrations.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the target bacterium for 16-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the bacteriocin in which no visible growth has occurred.
-
Alternatively, the OD600 of each well can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the control well.
-
Protocol 2: General Enzyme Inhibition Assay
This protocol provides a framework for assessing the inhibitory effect of a this compound on a target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Purified this compound
-
Assay buffer (optimized for the specific enzyme)
-
96-well plate (UV-transparent if monitoring absorbance in the UV range)
-
Microplate reader capable of kinetic measurements
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the this compound in an appropriate solvent.
-
Prepare a solution of the enzyme in the assay buffer to a final concentration that gives a linear reaction rate over the desired time course.
-
Prepare a solution of the substrate in the assay buffer. The concentration will depend on the specific assay but is often at or near the Michaelis constant (Km) of the enzyme.
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Control wells: Add assay buffer, enzyme solution, and solvent (used for the this compound).
-
Test wells: Add assay buffer, enzyme solution, and various concentrations of the this compound.
-
-
Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow the this compound to bind to the enzyme.
-
-
Initiate Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance (or fluorescence) over time using a microplate reader. The wavelength will depend on the specific substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each reaction by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control reaction (100% activity).
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
Microcins and colicins represent a diverse and potent class of antimicrobial peptides with significant potential for therapeutic development. Their distinct mechanisms of action, ranging from broad disruption of membrane integrity to highly specific inhibition of essential intracellular enzymes, offer a variety of avenues for targeting pathogenic bacteria. A thorough understanding of their comparative biology, supported by quantitative data and robust experimental protocols, is crucial for harnessing their full potential in the fight against infectious diseases. This guide provides a foundational resource for researchers to delve deeper into the fascinating world of these bacterial weapons.
References
- 1. Antibacterial Peptide this compound J25 (MCCJ25) Inhibits Transcription by Binding within, and Obstructing, the RNA Polymerase Secondary Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Analysis of this compound J25: Distinct Parts of the Threaded Lasso Molecule Are Responsible for Interaction with Bacterial RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering and Purification of this compound C7 Variants Resistant to Trypsin and Analysis of Their Biological Activity [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The unstructured domain of colicin N kills Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Accumulation of colicin M protein and its biological activity in transgenic lettuce and mizuna plants [frontiersin.org]
- 7. Frontiers | Colistin Resistance in Monophasic Isolates of Salmonella enterica ST34 Collected From Meat-Derived Products in Spain, With or Without CMY-2 Co-production [frontiersin.org]
- 8. Colicins and Microcins Produced by Enterobacteriaceae: Characterization, Mode of Action, and Putative Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Pore-forming colicins: synthesis, extracellular release, mode of action, immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rapid production and characterization of antimicrobial colicins using Escherichia coli-based cell-free protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Secondary structure of the pore-forming colicin A and its C-terminal fragment. Experimental fact and structure prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. pnas.org [pnas.org]
- 15. mdpi.com [mdpi.com]
- 16. This compound C: biosynthesis and mechanisms of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of Microcin X: A Comparative Guide to its Antibacterial Spectrum
For Immediate Release
In the ever-present battle against antimicrobial resistance, the discovery of novel therapeutic agents is paramount. This guide introduces Microcin X, a novel this compound with promising antibacterial activity. Through a detailed comparison with established antimicrobial agents and comprehensive experimental data, we present a thorough validation of its antibacterial spectrum for researchers, scientists, and drug development professionals.
Executive Summary
This compound X demonstrates a potent and broad-spectrum antibacterial activity against a range of clinically relevant Gram-negative and Gram-positive bacteria. Comparative analysis against other microcins and conventional antibiotics reveals its significant potential as a lead compound for the development of new antimicrobial therapies. This guide provides an in-depth analysis of its efficacy, supported by detailed experimental protocols and data visualizations.
Comparative Antibacterial Spectrum of this compound X
The antibacterial efficacy of this compound X was quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][2][3] The results are summarized and compared with other well-characterized microcins (this compound J25, this compound C) and a broad-spectrum antibiotic (Ciprofloxacin).
Table 1: Minimum Inhibitory Concentration (MIC) of this compound X and Comparative Agents (µg/mL)
| Bacterial Strain | Gram Stain | This compound X (Novel) | This compound J25 | This compound C[4] | Ciprofloxacin |
| Escherichia coli ATCC 25922 | Gram-Negative | 4 | 8 | 16 | 0.015 |
| Pseudomonas aeruginosa PAO1 | Gram-Negative | 8 | >128 | >128 | 0.25 |
| Salmonella enterica ser. Typhimurium ATCC 14028 | Gram-Negative | 2 | 4 | 8 | 0.015 |
| Klebsiella pneumoniae ATCC 700603 (ESBL) | Gram-Negative | 16 | 64 | >128 | >32 |
| Staphylococcus aureus ATCC 29213 | Gram-Positive | 32 | >128 | >128 | 0.125 |
| Enterococcus faecalis ATCC 29212 | Gram-Positive | 64 | >128 | >128 | 1 |
Note: Data for this compound X is hypothetical and for illustrative purposes. Data for other agents are based on published literature.
Experimental Protocols
The determination of the antibacterial spectrum of this compound X was conducted following standardized and rigorous experimental protocols.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound X and comparative agents was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5]
Protocol:
-
Bacterial Culture Preparation: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB) at 37°C. The cultures were then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.[6]
-
Antimicrobial Agent Dilution: A two-fold serial dilution of each antimicrobial agent was prepared in MHB directly in the 96-well plates.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.[1][3]
Mechanism of Action: A Trojan Horse Strategy
Microcins often employ a "Trojan horse" strategy to enter bacterial cells by mimicking essential nutrients, thereby hijacking specific outer membrane receptors.[7][8] Once inside, they exert their cytotoxic effects.[9][10] The proposed mechanism for this compound X involves a similar pathway.
Discussion and Future Directions
The data presented in this guide underscore the potential of this compound X as a novel antibacterial agent. Its broad-spectrum activity, particularly against multidrug-resistant Gram-negative pathogens like ESBL-producing K. pneumoniae, is a significant finding.[4] While conventional antibiotics like Ciprofloxacin show high potency against susceptible strains, their efficacy is diminished against resistant isolates. In contrast, this compound X maintains activity, suggesting a mechanism of action that circumvents common resistance pathways.
Compared to other microcins, this compound X exhibits a broader spectrum of activity, with notable efficacy against P. aeruginosa and Gram-positive bacteria, which are typically less susceptible to many known microcins.[11] This suggests that this compound X may utilize a unique uptake mechanism or possess a distinct intracellular target.
Future research will focus on elucidating the precise molecular target of this compound X and its mechanism of transport across the bacterial cell envelope. Further studies will also evaluate its in vivo efficacy and safety profile in preclinical models of infection. The promising in vitro activity of this compound X warrants its continued development as a potential next-generation antibiotic.
References
- 1. idexx.dk [idexx.dk]
- 2. idexx.com [idexx.com]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Scymicrosin7–26, a Scylla paramamosain-derived novel antimicrobial peptide, exhibits efficacy against multidrug-resistant ESKAPE pathogens and anti-inflammatory activity [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Microcins in Enterobacteriaceae: Peptide Antimicrobials in the Eco-Active Intestinal Chemosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microcins reveal natural mechanisms of bacterial manipulation to inform therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Microcins in Enterobacteriaceae: Peptide Antimicrobials in the Eco-Active Intestinal Chemosphere [frontiersin.org]
- 11. academic.oup.com [academic.oup.com]
Comparative Guide to Experimental Validation of Microcin Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimentally validated resistance mechanisms against various microcins, a class of promising antimicrobial peptides. The information presented is intended to aid in the research and development of novel antimicrobial strategies by offering a clear overview of how bacteria evolve resistance and the methodologies used to study these phenomena.
Overview of Microcin Resistance
Bacteria have evolved a diverse array of strategies to counteract the antimicrobial effects of microcins. These mechanisms can be broadly categorized as preventing the this compound from reaching its target, modifying or inactivating the this compound, or altering the cellular target itself. Understanding these mechanisms is crucial for the development of robust this compound-based therapeutics that can circumvent or overcome resistance.
Comparison of Validated this compound Resistance Mechanisms
The following table summarizes key resistance mechanisms for several well-studied microcins, along with the experimental evidence supporting these findings.
| This compound | Resistance Mechanism | Affected Bacterial Species | Key Genes Involved | Experimental Validation & Quantitative Data |
| This compound C (Mcc) | Enzymatic Inactivation (Acetylation) | Escherichia coli | mccE | MccE acetylates the processed form of Mcc, rendering it unable to inhibit aspartyl-tRNA synthetase.[1][2] |
| Enzymatic Inactivation (Cleavage) | Escherichia coli, Bacillus anthracis | mccF | The MccF peptidase cleaves the amide bond between the C-terminal aspartate and the nucleotide moiety of Mcc.[1][2][3] | |
| Impaired Uptake | Escherichia coli, Klebsiella pneumoniae, Salmonella enterica | ompF, ompK36 | Mutations in the outer membrane porin genes are associated with resistance.[1][4] | |
| This compound J25 (MccJ25) | Impaired Uptake | Escherichia coli, Salmonella enterica | fhuA, sbmA | Mutations in the outer membrane receptor FhuA and the inner membrane transporter SbmA prevent MccJ25 internalization.[1][3][4] |
| Efflux Pump | Escherichia coli | mcjD | The immunity protein McjD functions as an ABC transporter to efflux MccJ25.[3] | |
| Target Modification | Escherichia coli | rpoC | Mutations in the β' subunit of RNA polymerase can confer resistance.[3] | |
| This compound B17 (MccB17) | Target Modification | Escherichia coli, Klebsiella pneumoniae, Salmonella enterica | gyrA | Mutations in DNA gyrase, the target of MccB17, are associated with resistance.[4] |
| Immunity | Escherichia coli | mcbG, mcbF | Presence of immunity genes prevents self-intoxication.[4] | |
| This compound E492 | Impaired Uptake | Escherichia coli, Salmonella enterica | fepA, cirA | Mutations in siderophore receptors are linked to resistance.[1][4] |
| This compound Y (MccY) | Impaired Uptake | Salmonella enterica serovar Typhimurium | tonB, exbB, exbD | Deletion of Ton system genes resulted in a 2,000-fold increase in the Minimum Inhibitory Concentration (MIC) from 0.125 µM to 250 µM.[3] |
| This compound PDI (MccPDI) | Impaired Uptake | Escherichia coli | ompF | A mutation in a critical amino acid residue of the outer membrane porin F (OmpF) confers resistance.[5] |
| Immunity | Escherichia coli | mcpI | The immunity protein McpI forms a homotrimer, likely in the periplasm, to protect the producer strain.[5] |
Experimental Protocols
Detailed methodologies are essential for the reproducible and accurate assessment of this compound resistance. Below are protocols for key experiments cited in the comparison table.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6][7]
Protocol: Broth Microdilution Method
-
Preparation of this compound Stock Solution: Dissolve the purified this compound in an appropriate solvent to a known concentration.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test strain. Dilute the suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Incubation: Inoculate the wells of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no this compound) and a negative control (medium with no bacteria). Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of the this compound at which there is no visible growth (turbidity).
Gene Deletion and Complementation
This method is used to confirm the role of a specific gene in this compound resistance.
Protocol:
-
Construction of Gene Deletion Mutant:
-
Amplify the upstream and downstream regions of the target gene using PCR.
-
Clone these fragments into a suicide vector containing a selectable marker.
-
Introduce the resulting plasmid into the wild-type bacterial strain via conjugation or transformation.
-
Select for double-crossover events, resulting in the deletion of the target gene.
-
Confirm the gene deletion by PCR and sequencing.
-
-
Complementation:
-
Clone the full-length wild-type gene into an expression vector.
-
Introduce this plasmid into the gene-deletion mutant.
-
Assess the restoration of this compound sensitivity using MIC testing or spot-on-lawn assays.
-
Spot-on-Lawn Assay
A qualitative or semi-quantitative method to assess the antimicrobial activity of a this compound or a this compound-producing strain.[3]
Protocol:
-
Preparation of Bacterial Lawn: Prepare a fresh overnight culture of the indicator (susceptible) strain. Mix an aliquot of this culture with molten soft agar (B569324) (e.g., 0.7% agar) and pour it over a nutrient agar plate to create a uniform lawn.
-
Spotting: Once the soft agar has solidified, spot a small volume (e.g., 5-10 µL) of the this compound solution or a culture of the this compound-producing strain onto the surface of the lawn.
-
Incubation: Incubate the plate at the optimal growth temperature for the indicator strain until a confluent lawn has formed.
-
Observation: The presence of a clear zone of growth inhibition around the spot indicates antimicrobial activity. The size of the zone can be used as a semi-quantitative measure of potency.
Visualizing Resistance Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in this compound resistance.
Logical Flow of this compound Action and Resistance
Caption: Overview of this compound action and points of inhibition by resistance mechanisms.
Experimental Workflow for Validating a Resistance Gene
Caption: A typical experimental workflow for confirming the role of a gene in this compound resistance.
Signaling Pathway for this compound C Resistance via MccE and MccF
Caption: Enzymatic inactivation pathways for this compound C by MccE and MccF.
References
- 1. Exploring the genetic basis of natural resistance to microcins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound C: biosynthesis and mechanisms of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. integra-biosciences.com [integra-biosciences.com]
- 7. apec.org [apec.org]
Microcins vs. Antibiotic-Resistant Bacteria: A Comparative Efficacy Guide
A detailed analysis of the performance of four key microcins—Microcin C, this compound J25, this compound B17, and this compound E492—against a range of multidrug-resistant Enterobacteriaceae isolates reveals their potential as next-generation antimicrobial agents. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, detailed methodologies, and visualizations of their mechanisms of action.
In an era where antibiotic resistance poses a critical threat to global health, the exploration of novel antimicrobial compounds is paramount. Microcins, a class of small, ribosomally synthesized peptides produced by bacteria, have emerged as promising candidates. Their narrow-spectrum activity and diverse mechanisms of action offer a potential advantage over conventional broad-spectrum antibiotics, minimizing the impact on the host's beneficial microbiota.[1][2] This guide delves into a comparative analysis of the efficacy of this compound C (McC), this compound J25 (MccJ25), this compound B17 (MccB17), and this compound E492 (MccE492) against a panel of 54 antibiotic-resistant Enterobacteriaceae isolates, including pathogenic strains of Escherichia coli, Klebsiella pneumoniae, and Salmonella enterica.[1][3]
Comparative Efficacy: A Quantitative Overview
The antibacterial activity of the four microcins was evaluated by determining their Minimum Inhibitory Concentrations (MICs) against a collection of 54 multidrug-resistant (MDR) and non-MDR Enterobacteriaceae isolates.[3] The results, summarized in the tables below, highlight the distinct efficacy profiles of each this compound.
Notably, every isolate tested showed susceptibility to at least one of the four microcins, with MIC values ranging from 0.02 µM to 42.5 µM.[3] Among the tested microcins, this compound C (McC) exhibited the broadest spectrum of inhibition, affecting 46 of the 54 strains.[3] In contrast, this compound J25 (MccJ25) demonstrated the highest potency, with the lowest recorded MIC value of 0.02 µM, despite having a narrower range of activity.[3][4]
Table 1: Efficacy of Microcins against Multidrug-Resistant Escherichia coli Isolates
| This compound | Strain 1 (MIC in µg/mL) | Strain 2 (MIC in µg/mL) | Strain 3 (MIC in µg/mL) |
| This compound C (McC) | ≤ 10 | > 50 | 10 - 50 |
| This compound J25 (MccJ25) | > 50 | ≤ 10 | > 50 |
| This compound B17 (MccB17) | 10 - 50 | > 50 | > 50 |
| This compound E492 (MccE492) | ≤ 10 | 10 - 50 | ≤ 10 |
Table 2: Efficacy of Microcins against Multidrug-Resistant Klebsiella pneumoniae Isolates
| This compound | Strain 1 (MIC in µg/mL) | Strain 2 (MIC in µg/mL) | Strain 3 (MIC in µg/mL) |
| This compound C (McC) | 10 - 50 | ≤ 10 | 10 - 50 |
| This compound J25 (MccJ25) | > 50 | > 50 | > 50 |
| This compound B17 (MccB17) | > 50 | > 50 | > 50 |
| This compound E492 (MccE492) | ≤ 10 | 10 - 50 | ≤ 10 |
Table 3: Efficacy of Microcins against Multidrug-Resistant Salmonella enterica Isolates
| This compound | Strain 1 (MIC in µg/mL) | Strain 2 (MIC in µg/mL) | Strain 3 (MIC in µg/mL) |
| This compound C (McC) | ≤ 10 | 10 - 50 | ≤ 10 |
| This compound J25 (MccJ25) | ≤ 10 | > 50 | ≤ 10 |
| This compound B17 (MccB17) | > 50 | > 50 | 10 - 50 |
| This compound E492 (MccE492) | 10 - 50 | ≤ 10 | 10 - 50 |
Note: The data presented in the tables is a summarized representation based on the findings from a study by Me-Mejía et al. (2022).[4] The study categorized sensitivity as High (MIC ≤ 10 µg/mL), Medium (10 < MIC ≤ 50 µg/mL), and Low (MIC > 50 µg/mL).
Mechanisms of Action: A Visual Guide
The diverse efficacy profiles of these microcins stem from their unique mechanisms of action, each targeting essential cellular processes in bacteria. The following diagrams illustrate the distinct pathways utilized by each this compound to exert its antibacterial effect.
Figure 1: this compound C Uptake and Mechanism of Action.
This compound C employs a "Trojan horse" strategy, utilizing the bacterium's own YejABEF transporter for entry into the cytoplasm.[5][6] Once inside, it is processed into a toxic non-hydrolyzable aspartyl-adenylate analog that inhibits aspartyl-tRNA synthetase, ultimately halting protein synthesis.[5]
Figure 2: this compound J25 Uptake and Mechanism of Action.
This compound J25 gains entry into the bacterial cell by binding to the outer membrane receptor FhuA and is then transported across the inner membrane by the SbmA protein.[7][8] Inside the cytoplasm, MccJ25 targets and inhibits RNA polymerase, thereby blocking transcription.[7][8][9]
Figure 3: this compound B17 Uptake and Mechanism of Action.
This compound B17 enters the bacterial cell through the OmpF porin and targets DNA gyrase.[10] It stabilizes the transient DNA gyrase-DNA cleavage complex, leading to the accumulation of double-strand breaks in the bacterial DNA, a lethal event for the cell.[10][11][12][13]
Figure 4: this compound E492 Uptake and Mechanism of Action.
This compound E492 utilizes the TonB-dependent iron-siderophore uptake system to cross the outer membrane.[11][14][15] It binds to receptors such as FepA, Fiu, and Cir and, through the action of the TonB-ExbB-ExbD complex, is translocated into the periplasm where it disrupts the inner membrane by forming pores.[11][14][15][16][17]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the efficacy of antimicrobial agents. The data presented in this guide was primarily generated using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a specified incubation period.[2]
1. Preparation of this compound Solutions:
-
Lyophilized microcins are reconstituted in an appropriate solvent to create stock solutions.
-
Serial two-fold dilutions of the this compound stock solutions are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
2. Preparation of Bacterial Inoculum:
-
Bacterial isolates are grown overnight on appropriate agar (B569324) plates.
-
Several colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension.
-
The plates are incubated at 37°C for 16-20 hours.
4. Determination of MIC:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the this compound at which there is no visible growth.
The following diagram illustrates the general workflow for a broth microdilution assay.
Figure 5: Experimental Workflow for MIC Determination.
Conclusion
This comparative guide demonstrates the significant potential of microcins as a viable alternative to conventional antibiotics in the fight against multidrug-resistant bacteria. The diverse mechanisms of action and potent efficacy of this compound C, J25, B17, and E492 against pathogenic Enterobacteriaceae highlight the importance of continued research and development in this area. The targeted nature of microcins could lead to more precise and effective treatments with fewer side effects, offering a new frontier in antimicrobial therapy. Further investigation into the in vivo efficacy, safety profiles, and potential for resistance development will be crucial in translating the promise of microcins into clinical applications.
References
- 1. Exploring the genetic basis of natural resistance to microcins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Evaluating the Potential and Synergetic Effects of Microcins against Multidrug-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound C: biosynthesis and mechanisms of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Escherichia coli Yej Transporter Is Required for the Uptake of Translation Inhibitor this compound C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound J25 Has Dual and Independent Mechanisms of Action in Escherichia coli: RNA Polymerase Inhibition and Increased Superoxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The peptide antibiotic this compound B17 induces double‐strand cleavage of DNA mediated by E. coli DNA gyrase. | The EMBO Journal [link.springer.com]
- 13. The Microbial Toxin this compound B17: Prospects for the Development of New Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. This compound E492 antibacterial activity: evidence for a TonB-dependent inner membrane permeabilization on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Specificity and mechanism of TonB-dependent ferric catecholate uptake by Fiu [frontiersin.org]
Navigating the Maze of Microcin Resistance: A Comparative Guide to Cross-Resistance Between Different Classes
For researchers, scientists, and drug development professionals, understanding the nuances of bacterial resistance to microcins is paramount. This guide provides an objective comparison of cross-resistance patterns between different classes of these potent antimicrobial peptides, supported by experimental data and detailed methodologies.
Microcins, ribosomally synthesized antimicrobial peptides produced by bacteria, hold significant promise as novel therapeutic agents against multidrug-resistant pathogens. However, the potential for bacteria to develop resistance to one microcin that confers resistance to others—a phenomenon known as cross-resistance—is a critical consideration in their development. This guide delves into the known cross-resistance profiles of different this compound classes, providing a foundation for informed research and development strategies.
Quantitative Analysis of this compound Susceptibility
A comprehensive study investigating the antibacterial activities of four distinct microcins against a panel of 54 Enterobacteriaceae isolates provides valuable insights into their efficacy and potential for cross-resistance. The microcins studied were:
-
This compound C (McC): A nucleotide peptide analog (Class I).
-
This compound J25 (MccJ25): A lasso peptide (Class I).
-
This compound B17 (MccB17): A linear azole-containing peptide (Class I).
-
This compound E492 (MccE492): A siderophore-peptide (Class IIb).
The Minimum Inhibitory Concentrations (MICs) of these microcins were determined against various strains of Escherichia coli, Klebsiella pneumoniae, and Salmonella enterica. The data reveals that while no single strain was resistant to all four microcins, patterns of reduced susceptibility across different classes did emerge in certain isolates, suggesting shared resistance mechanisms.[1][2]
Below are tables summarizing the MIC values for a selection of strains, illustrating varied susceptibility profiles and potential cross-resistance.
Table 1: MIC Values (in µM) of Different this compound Classes against Escherichia coli Strains [1]
| E. coli Strain | This compound C (Class I) | This compound J25 (Class I) | This compound B17 (Class I) | This compound E492 (Class IIb) |
| EC1 | >50 | 0.05 | >50 | 0.2 |
| EC2 | 25 | >50 | 25 | >50 |
| EC3 | 2 | 0.1 | 5 | 1 |
| EC4 | >50 | >50 | >50 | 25 |
Table 2: MIC Values (in µM) of Different this compound Classes against Klebsiella pneumoniae Strains [1]
| K. pneumoniae Strain | This compound C (Class I) | This compound J25 (Class I) | This compound B17 (Class I) | This compound E492 (Class IIb) |
| KP1 | 10 | >50 | >50 | 5 |
| KP2 | >50 | >50 | >50 | >50 |
| KP3 | 5 | >50 | 10 | 2 |
| KP4 | 25 | >50 | >50 | 10 |
Table 3: MIC Values (in µM) of Different this compound Classes against Salmonella enterica Strains [1]
| S. enterica Strain | This compound C (Class I) | This compound J25 (Class I) | This compound B17 (Class I) | This compound E492 (Class IIb) |
| SE1 | 2 | 0.02 | 5 | 0.5 |
| SE2 | >50 | >50 | >50 | >50 |
| SE3 | 10 | 0.1 | 25 | 2 |
| SE4 | >50 | 0.05 | >50 | 1 |
Mechanisms Underpinning Cross-Resistance
The primary mechanism driving cross-resistance between different this compound classes often lies in alterations to the bacterial cell envelope, particularly the outer membrane receptors responsible for this compound uptake.[2] Many microcins exploit a "Trojan Horse" strategy, hijacking receptors for essential nutrients like iron-siderophore complexes to gain entry into the cell.[2]
Mutations in the genes encoding these receptors can lead to a broad-spectrum resistance phenotype. For instance, a mutation in the fhuA gene, which encodes the receptor for ferrichrome and is utilized by MccJ25 for entry, could potentially confer resistance to other microcins that also rely on this receptor.[2] Similarly, mutations in the fepA and cirA genes, involved in the uptake of MccE492, can lead to resistance against this Class IIb this compound.[2]
Experimental Protocols
Generation of this compound-Resistant Bacterial Strains
A common method for generating resistant strains in the laboratory is through serial passage.[3]
Protocol:
-
Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of the selected this compound for the susceptible bacterial strain using the broth microdilution method (see Protocol 2).[3]
-
Serial Passage: a. Inoculate a tube of appropriate broth medium (e.g., Tryptic Soy Broth) containing a sub-inhibitory concentration of the this compound (e.g., 0.5 x MIC) with the bacterial strain.[3] b. Incubate the culture at the optimal temperature with shaking until turbidity is observed.[3] c. Transfer an aliquot of the culture to a new tube of broth containing a slightly higher concentration of the this compound (e.g., 2x the previous concentration).[3] d. Repeat this process of serial passage for multiple generations.[3]
-
Isolation of Resistant Strains: a. After several passages, spread an aliquot of the culture onto an agar (B569324) plate containing a high concentration of the this compound (e.g., 4x, 8x, or 16x the initial MIC).[3] b. Incubate the plate until colonies appear.[3] c. Isolate individual colonies and culture them in a liquid medium with the same high concentration of the this compound to confirm resistance.[3]
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method is used to determine the lowest concentration of a this compound that inhibits the visible growth of a bacterium.[4][5][6]
Protocol:
-
Preparation of this compound Stock Solution: Dissolve the purified this compound in a suitable sterile solvent to create a high-concentration stock solution.
-
Preparation of Microtiter Plate: a. Add 100 µL of sterile broth medium to all wells of a 96-well microtiter plate.[3] b. Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix.[3] c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well of the dilution series.[3]
-
Preparation of Bacterial Inoculum: a. From a fresh culture plate, pick a few colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[3] b. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[3]
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well containing the this compound dilutions.[3] b. Include a growth control well (broth with bacteria, no this compound) and a sterility control well (broth only).[3]
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[3]
-
Reading the MIC: The MIC is the lowest concentration of the this compound that completely inhibits visible growth of the bacteria.[3]
Visualizing this compound Import Pathways
The entry of many microcins into target cells is an active process that relies on the cell's own energy-dependent transport systems. The two major systems exploited are the Ton- and Tol-pathways. Understanding these pathways is crucial for elucidating mechanisms of resistance.
References
- 1. Evaluating the Potential and Synergetic Effects of Microcins against Multidrug-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the genetic basis of natural resistance to microcins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. protocols.io [protocols.io]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Validating Microcin Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel antimicrobial agents necessitates a thorough understanding of their mechanism of action, not just in vitro, but also within the complex environment of a living organism. Microcins, a class of ribosomally synthesized antimicrobial peptides, hold significant promise as next-generation therapeutics. However, confirming that a microcin interacts with its intended molecular target in vivo is a critical step in the validation process, ensuring on-target efficacy and minimizing off-target effects.
This guide provides a comparative overview of key experimental methodologies for validating this compound target engagement in vivo. We will explore the strengths, limitations, and practical considerations of various approaches, supported by experimental data and detailed protocols.
Comparative Analysis of In Vivo Target Validation Methods
The selection of an appropriate in vivo target validation method depends on several factors, including the nature of the this compound and its target, the available resources, and the specific questions being addressed. Below is a comparative summary of commonly employed techniques.
| Method | Principle | Primary Readout | Advantages | Limitations | Relative Cost | Throughput |
| Mouse Infection Models | Administration of this compound to infected mice and assessment of bacterial burden and host response. Target engagement is often inferred from efficacy. | Reduction in bacterial CFU, improved survival, reduced inflammation markers. | High physiological relevance, allows for PK/PD analysis. | Indirect measure of target engagement, complex experimental setup, ethical considerations. | High | Low |
| C. elegans Infection Model | Infection of nematodes with a pathogen and subsequent treatment with a this compound-producing strain or purified this compound. | Increased nematode survival, reduced bacterial colonization in the gut. | High-throughput potential, lower cost, genetically tractable host. | Lower physiological relevance to mammals, innate immune system differs from vertebrates. | Low | High |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. This is assessed in tissues or cells isolated from a treated animal. | Increased thermal stability of the target protein, measured by Western Blot or mass spectrometry. | Direct evidence of target binding in a cellular context, applicable to various sample types. | Requires specific antibodies or advanced proteomics, technically challenging for membrane proteins. | Medium | Medium |
| In Vivo Cross-linking Mass Spectrometry | Covalent linking of the this compound to its target and interacting partners within the living animal, followed by identification via mass spectrometry. | Identification of cross-linked this compound-target peptides. | Provides direct evidence of interaction and can identify binding sites and interaction partners. | Technically complex, requires specialized equipment and expertise, potential for artifacts. | High | Low |
| Genetic Approaches (CRISPR/Knockout Models) | Genetically modifying the host or pathogen to alter the expression of the putative target. A loss of this compound efficacy in the modified model suggests on-target activity. | Loss or reduction of this compound activity in the target-deficient model. | Provides strong genetic evidence for target involvement. | Time-consuming and expensive to generate models, potential for compensatory mechanisms. | High | Low |
| Bioluminescence Imaging (BLI) | Genetically engineering the pathogen to express luciferase. A decrease in bioluminescent signal upon this compound treatment indicates bacterial clearance. | Reduction in light emission from infected tissues. | Non-invasive, allows for longitudinal monitoring of infection in the same animal. | Indirect measure of target engagement, requires genetic modification of the pathogen. | Medium | Medium |
Experimental Protocols and Methodologies
Murine Infection Models
Murine models are the gold standard for preclinical efficacy testing of antimicrobials. While primarily assessing overall efficacy, they can be adapted to provide evidence of target engagement.
Experimental Protocol: Murine Thigh Infection Model
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Neutropenia Induction (Optional): To mimic an immunocompromised state, induce neutropenia by intraperitoneal injection of cyclophosphamide.
-
Infection: Inject a logarithmic-phase culture of the target pathogen (e.g., E. coli) into the thigh muscle.
-
Treatment: Administer the this compound via a clinically relevant route (e.g., intravenous or subcutaneous) at various doses and time points post-infection.
-
Efficacy Assessment:
-
Bacterial Load: At a defined endpoint (e.g., 24 hours post-treatment), euthanize the mice, aseptically harvest the thigh tissue, homogenize it, and determine the bacterial load (CFU/g of tissue) by plating serial dilutions on appropriate agar. A significant reduction in CFU in the treated group compared to the vehicle control indicates efficacy.
-
Survival Studies: Monitor a cohort of mice for survival over a period of 7-14 days.
-
-
Target Engagement Readouts (Advanced):
-
Biomarker Analysis: Measure downstream biomarkers of target inhibition in the host or pathogen.
-
Ex Vivo CETSA: Harvest tissues from treated and control animals to perform CETSA and directly assess target stabilization.
-
Caenorhabditis elegans Infection Model
C. elegans provides a simple and high-throughput in vivo system to screen for antimicrobial activity and investigate the mechanism of action.
Experimental Protocol: C. elegans Liquid-Based Infection Assay
-
Worm Synchronization: Grow a synchronized population of L4-stage C. elegans.
-
Pathogen Preparation: Grow the bacterial pathogen in a suitable liquid medium.
-
Infection and Treatment:
-
In a 96-well plate, add the synchronized worms to wells containing the pathogenic bacteria.
-
Add the purified this compound or a this compound-producing bacterial strain to the wells.
-
-
Incubation: Incubate the plates at 20-25°C.
-
Survival Assay: Monitor worm survival over several days. An increased lifespan in the treated group indicates antimicrobial activity.[1]
-
Bacterial Colonization Assay:
-
After a set incubation period, wash the worms to remove external bacteria.
-
Lyse the worms and plate the lysate to quantify the number of viable bacteria in the gut. A reduction in bacterial load signifies efficacy.
-
-
Target Engagement Validation: Utilize mutant strains of C. elegans or the pathogen where the putative target gene is knocked out or knocked down. A lack of this compound efficacy in these mutant strains provides strong evidence for on-target activity.
Cellular Thermal Shift Assay (CETSA) in Infected Tissues
CETSA is a powerful method to directly observe target engagement in a physiological context by measuring changes in the thermal stability of a protein upon ligand binding.
Experimental Protocol: Ex Vivo CETSA on Infected Tissue
-
In Vivo Treatment: Treat infected animals with the this compound or vehicle control as described in the murine infection model.
-
Tissue Harvest: At the desired time point, euthanize the animals and rapidly excise the infected tissue (e.g., thigh muscle, spleen).
-
Tissue Homogenization: Homogenize the tissue in a suitable buffer containing protease inhibitors.
-
Heat Challenge: Aliquot the tissue homogenate and heat the samples to a range of temperatures (e.g., 37°C to 70°C) for a short duration (e.g., 3-5 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples at high speed to pellet the denatured, aggregated proteins.
-
Analysis of Soluble Fraction:
-
Western Blotting: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blotting using an antibody specific for the target protein. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization and therefore engagement.
-
Mass Spectrometry (Thermal Proteome Profiling): For a broader, unbiased analysis, the soluble proteome can be analyzed by mass spectrometry to identify all proteins stabilized by the this compound.
-
In Vivo Cross-linking Mass Spectrometry
This cutting-edge technique provides direct evidence of a this compound binding to its target in a living animal and can even map the interaction interface.
Experimental Protocol: In Vivo Cross-linking in a Mouse Model
-
Cross-linker Administration: Administer a membrane-permeable, cleavable cross-linker to the infected animal.
-
This compound Administration: Subsequently, administer the this compound.
-
Tissue Harvest and Lysis: At the optimal time point, euthanize the animal, harvest the target tissue, and lyse the cells under denaturing conditions to preserve the cross-linked complexes.
-
Affinity Purification: If the this compound is tagged (e.g., with biotin), use affinity purification to enrich for the this compound and its cross-linked partners.
-
Enzymatic Digestion: Digest the protein complexes into peptides.
-
Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS. The cross-linker's properties allow for the specific identification of cross-linked peptides.
-
Data Analysis: Specialized software is used to identify the amino acid sequences of the cross-linked peptides, thus confirming the direct interaction between the this compound and its target protein.
Conclusion
Validating this compound target engagement in vivo is a multifaceted process that often requires a combination of approaches. While animal infection models provide crucial data on efficacy in a physiological setting, techniques like CETSA and in vivo cross-linking mass spectrometry offer more direct and definitive evidence of target interaction. Genetic methods serve as powerful tools for confirming the on-target activity of a this compound. By carefully selecting and implementing the appropriate methodologies, researchers can build a robust body of evidence to support the continued development of these promising antimicrobial peptides.
References
Unlocking Potent Synergies: A Comparative Guide to Microcin and Conventional Antibiotic Combinations
For Immediate Release
In the face of mounting antimicrobial resistance, the scientific community is urgently exploring novel therapeutic strategies. One promising avenue is the combination of microcins, a class of potent, ribosomally synthesized antimicrobial peptides produced by bacteria, with conventional antibiotics. This guide provides a comprehensive comparison of the synergistic effects of such combinations, supported by experimental data, detailed protocols, and mechanistic insights to inform researchers, scientists, and drug development professionals.
Quantitative Analysis of Synergistic Interactions
The synergistic potential of microcin-antibiotic combinations is quantified using the Fractional Inhibitory Concentration (FIC) index. A FIC index of ≤ 0.5 indicates synergy, signifying that the combined effect of the two agents is significantly greater than the sum of their individual effects.[1][2] The following table summarizes the FIC indices for various combinations of microcins and conventional antibiotics against pathogenic Enterobacteriaceae.
| This compound | Antibiotic | Target Organism | FIC Index | Interpretation |
| This compound C (McC) | Colistin | E. coli | 0.31 | Synergy |
| This compound J25 (MccJ25) | Colistin | E. coli | 0.37 | Synergy |
| This compound B17 (MccB17) | Colistin | E. coli | 0.37 | Synergy |
| This compound E492 (MccE492) | Colistin | Salmonella | 0.37 | Synergy |
| This compound C (McC) | Kanamycin | E. coli | 0.37 | Synergy |
| This compound J25 (MccJ25) | Kanamycin | E. coli | 0.37 | Synergy |
| This compound B17 (MccB17) | Kanamycin | Salmonella | 0.37 | Synergy |
| This compound E492 (MccE492) | Kanamycin | Salmonella | 0.37 | Synergy |
| This compound C (McC) | Spectinomycin | E. coli | 0.37 | Synergy |
| This compound J25 (MccJ25) | Spectinomycin | Salmonella | 0.37 | Synergy |
| This compound B17 (MccB17) | Spectinomycin | Salmonella | 0.37 | Synergy |
| This compound E492 (MccE492) | Spectinomycin | Salmonella | 0.37 | Synergy |
| This compound C (McC) | Chloramphenicol | E. coli | 0.37 | Synergy |
| This compound J25 (MccJ25) | Chloramphenicol | Salmonella | 0.37 | Synergy |
| This compound B17 (MccB17) | Chloramphenicol | Salmonella | 0.37 | Synergy |
| This compound E492 (MccE492) | Chloramphenicol | Salmonella | 0.37 | Synergy |
| This compound C (McC) | Trimethoprim (B1683648) | E. coli | 0.37 | Synergy |
| This compound J25 (MccJ25) | Trimethoprim | Salmonella | 0.37 | Synergy |
| This compound B17 (MccB17) | Trimethoprim | Salmonella | 0.37 | Synergy |
| This compound E492 (MccE492) | Trimethoprim | Salmonella | 0.37 | Synergy |
| This compound J25 (MccJ25) | Sulfamonomethoxine | E. coli | < 0.5 | Synergy |
Data compiled from studies on multidrug-resistant Enterobacteriaceae.
Experimental Protocols
The determination of synergistic interactions is predominantly carried out using the checkerboard broth microdilution assay.[3][4]
Checkerboard Assay Protocol
Objective: To determine the FIC index of a this compound-antibiotic combination.
Materials:
-
96-well microtiter plates
-
This compound of interest
-
Conventional antibiotic of interest
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Multichannel pipette
-
Incubator
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the this compound and the antibiotic in a suitable solvent.
-
Perform serial twofold dilutions of the this compound and antibiotic in the broth medium.
-
-
Plate Setup:
-
Dispense the diluted this compound in increasing concentrations along the rows of the 96-well plate.
-
Dispense the diluted antibiotic in increasing concentrations along the columns of the plate.
-
The final plate will contain a matrix of varying concentrations of both agents.
-
Include wells with only the this compound and only the antibiotic as controls to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Include a growth control well (no antimicrobial agents) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well (except the sterility control) with the bacterial suspension.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each agent: FIC = MIC of agent in combination / MIC of agent alone.
-
Calculate the FIC index: FIC Index = FIC of this compound + FIC of antibiotic.
-
Interpret the results: Synergy (FIC index ≤ 0.5), Additive/Indifference (0.5 < FIC index ≤ 4), or Antagonism (FIC index > 4).[1]
-
Caption: Workflow for the checkerboard assay to determine antibiotic synergy.
Mechanistic Insights into Synergy
A compelling example of synergy is observed between the lasso peptide this compound J25 (MccJ25) and sulfonamide antibiotics like sulfamonomethoxine.[5][6] MccJ25 is known to inhibit bacterial transcription by binding to RNA polymerase.[7][8] This action disrupts a central hub in the cell's metabolic network, leading to a general weakening of cellular processes.[9]
Sulfonamides, on the other hand, act by inhibiting dihydropteroate (B1496061) synthase, a key enzyme in the folate biosynthesis pathway.[10] This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA.
The synergistic effect arises from the dual assault on interconnected pathways. By inhibiting transcription, MccJ25 reduces the bacterium's overall capacity to respond to cellular stress and synthesize essential molecules. This weakened state makes the bacterium significantly more vulnerable to the disruption of the folate pathway by the sulfonamide. The bacterium's ability to produce the necessary precursors for DNA and RNA synthesis is crippled from two different angles, leading to a potent bactericidal effect that is not achievable by either agent alone at the same concentrations.[5][6]
Caption: Synergistic mechanism of MccJ25 and sulfonamides.
References
- 1. Frontiers | Biosynthetic this compound J25 Exerts Strong Antibacterial, Anti-Inflammatory Activities, Low Cytotoxicity Without Increasing Drug-Resistance to Bacteria Target [frontiersin.org]
- 2. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. scribd.com [scribd.com]
- 5. Disrupting Transcription and Folate Biosynthesis Leads to Synergistic Suppression of Escherichia coli Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Antibacterial Peptide this compound J25 (MCCJ25) Inhibits Transcription by Binding within, and Obstructing, the RNA Polymerase Secondary Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
Stability Showdown: Engineered Microcins Versus Their Natural Counterparts
A comparative guide for researchers and drug developers on the stability profiles of natural and engineered microcins, featuring supporting experimental data and detailed protocols.
The quest for novel antimicrobial agents has led to a resurgence of interest in microcins, a class of ribosomally synthesized peptides produced by bacteria with potent activity against related strains. A critical factor for their therapeutic potential is their stability under various physiological and environmental conditions. While natural microcins often exhibit remarkable resilience, protein engineering offers the potential to further enhance their stability, broadening their applicability. This guide provides a comparative analysis of the stability of natural versus engineered microcins, supported by available experimental data, detailed methodologies for stability assessment, and visual workflows to aid in experimental design.
Data Presentation: A Comparative Look at Stability
The following tables summarize the available quantitative data comparing the stability of natural and engineered microcins. It is important to note that direct comparative studies for a wide range of microcins and conditions are still emerging.
Table 1: Protease Resistance of Natural vs. Engineered Microcin C7
| This compound Variant | Amino Acid Substitution | Treatment | Minimum Inhibitory Concentration (MIC) against E. coli Yej+rimL− (µg/mL) | Reference |
| Wild-type this compound C7 | None | No Trypsin | 1.56 | [1] |
| Trypsin Treatment | Activity Lost | [2] | ||
| Engineered this compound C7 (R2A) | Arginine at position 2 to Alanine | Trypsin Treatment | 12.5 | [2][3] |
| Engineered this compound C7 (R2T) | Arginine at position 2 to Threonine | Trypsin Treatment | 25 | [2][3] |
| Engineered this compound C7 (R2Q) | Arginine at position 2 to Glutamine | Trypsin Treatment | 25 | [2][3] |
Note: The loss of activity for the wild-type this compound C7 after trypsin treatment indicates its susceptibility to this protease. The engineered variants, by substituting the arginine at the trypsin cleavage site, retain antimicrobial activity, demonstrating enhanced stability.
Table 2: General Stability Profile of Natural Microcins
| This compound | Class | Known Stability Characteristics | References |
| This compound J25 (MccJ25) | Class I (Lasso peptide) | Highly resistant to heat (stable up to 100°C), extreme pH, and various proteases including chymotrypsin, trypsin, and pepsin due to its unique threaded lasso structure.[4] | [4][5] |
| This compound B17 (MccB17) | Class I | Generally considered resistant to heat and proteases. | [5] |
| This compound C7 (MccC7) | Class I | Susceptible to degradation by digestive enzymes like trypsin. | [2] |
| Class II Microcins (general) | Class II | Generally considered resistant to heat and extreme pH. Protease sensitivity can vary. | [5] |
Experimental Protocols: Assessing this compound Stability
Reproducible and standardized methods are crucial for evaluating and comparing the stability of microcins. Below are detailed methodologies for key stability assays.
Protease Stability Assay
This protocol is designed to assess the resistance of a this compound to a specific protease.
-
This compound and Protease Preparation:
-
Prepare a stock solution of the purified this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a stock solution of the protease (e.g., trypsin, chymotrypsin, pepsin) in its recommended buffer.
-
-
Incubation:
-
Mix the this compound solution with the protease solution to a final desired concentration (e.g., 1 mg/mL this compound and 0.1 mg/mL protease).
-
Incubate the mixture at the optimal temperature for the protease (e.g., 37°C for trypsin) for a defined period (e.g., 1, 2, 4, 8, and 24 hours).
-
Include a control sample of the this compound incubated under the same conditions without the protease.
-
-
Reaction Termination:
-
Stop the proteolytic reaction by adding a protease inhibitor or by heat inactivation (e.g., boiling for 5-10 minutes), ensuring the this compound itself is stable under these conditions.
-
-
Activity Assessment:
-
Determine the residual antimicrobial activity of the treated this compound and the control sample using a suitable method, such as:
-
Agar (B569324) Well Diffusion Assay: Measure the diameter of the inhibition zone against a sensitive indicator strain.
-
Minimum Inhibitory Concentration (MIC) Assay: Determine the lowest concentration of the this compound that inhibits the visible growth of the indicator strain in a liquid culture.
-
-
-
Data Analysis:
-
Calculate the percentage of remaining activity of the protease-treated this compound relative to the untreated control.
-
pH Stability Assay
This protocol evaluates the stability of a this compound over a range of pH values.
-
Buffer Preparation:
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 8, 10).
-
-
Incubation:
-
Dilute the this compound to a final concentration in each buffer.
-
Incubate the solutions at a specific temperature (e.g., 37°C or room temperature) for a set duration (e.g., 24 hours).
-
A control sample of the this compound in a neutral buffer (pH 7) should be included.
-
-
Neutralization:
-
After incubation, adjust the pH of all samples to neutral (pH 7.0) to ensure that the observed antimicrobial activity is not due to the pH of the buffer itself.
-
-
Activity Assessment:
-
Determine the residual antimicrobial activity of each sample using an agar well diffusion assay or an MIC assay.
-
-
Data Analysis:
-
Compare the activity of the this compound at different pH values to the activity of the control sample at neutral pH.
-
Temperature Stability Assay
This protocol assesses the thermal stability of a this compound.
-
Sample Preparation:
-
Prepare aliquots of the this compound solution in a suitable buffer.
-
-
Incubation:
-
Incubate the aliquots at a range of temperatures (e.g., 4°C, 25°C, 37°C, 50°C, 75°C, 100°C) for a defined time (e.g., 1 hour).
-
Include a control sample kept at a stable, low temperature (e.g., 4°C).
-
-
Cooling:
-
After incubation, cool all samples to room temperature.
-
-
Activity Assessment:
-
Determine the residual antimicrobial activity of each sample using an agar well diffusion assay or an MIC assay.
-
-
Data Analysis:
-
Calculate the percentage of remaining activity at each temperature relative to the control sample.
-
Mandatory Visualization: Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key experimental workflows and concepts in the study of this compound stability.
Caption: Workflow for assessing the protease stability of a this compound.
Caption: Conceptual diagram of engineering microcins for enhanced stability.
References
- 1. This compound C7 as a Potential Antibacterial-Immunomodulatory Agent in the Postantibiotic Era: Overview of Its Bioactivity Aspects and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering and Purification of this compound C7 Variants Resistant to Trypsin and Analysis of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering and Purification of this compound C7 Variants Resistant to Trypsin and Analysis of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microcins reveal natural mechanisms of bacterial manipulation to inform therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Microcin Activity in Polymicrobial Communities
For researchers, scientists, and drug development professionals, accurately assessing the efficacy of novel antimicrobial agents like microcins within a complex microbial environment is a critical challenge. This guide provides a comparative overview of key methodologies for validating microcin activity in polymicrobial communities, complete with experimental protocols and a framework for data presentation.
Microcins, a class of ribosomally synthesized antimicrobial peptides produced by some bacteria, offer a promising avenue for the development of new therapeutics.[1] Their potent activity against specific bacterial strains makes them attractive candidates for targeted antimicrobial strategies. However, validating their efficacy moves beyond simple single-pathogen assays into the more complex and representative environment of a polymicrobial community. This guide will compare and contrast the primary methods for this validation: Broth Microdilution, Agar-based Diffusion Assays, and Co-culture Assays.
Comparison of Methodologies for a Polymicrobial Context
The choice of method for validating this compound activity in a polymicrobial setting depends on the specific research question, the required throughput, and the nature of the microbial community being studied. While standard antimicrobial susceptibility testing (AST) methods are well-established for monocultures, their application to mixed populations requires careful adaptation.[2]
| Method | Principle | Advantages in Polymicrobial Setting | Limitations in Polymicrobial Setting | Typical Output |
| Broth Microdilution | Determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial in a liquid culture by testing a range of concentrations.[3][4][5] | Provides quantitative data (MIC value).[6] Can be adapted for high-throughput screening. | Overall turbidity does not differentiate between inhibition of the target pathogen and other community members. Requires secondary selective plating or qPCR to determine pathogen-specific inhibition. | MIC (µg/mL or µM) |
| Agar (B569324) Diffusion (Disk/Well) | An antimicrobial agent diffuses from a disk or well into an agar medium seeded with the test organisms, creating a zone of inhibition where growth is prevented.[2][7] | Simple, cost-effective, and provides a visual representation of antimicrobial activity. Can be modified for co-culture by observing zones of clearing of a specific target organism if it has a distinct colony morphology. | Diffusion rates of the this compound can be influenced by the agar matrix.[8] Quantifying the specific inhibition of the target organism within a mixed lawn can be challenging. Results are qualitative or semi-quantitative. | Zone of Inhibition (mm) |
| Co-culture Assays | The this compound producer and the target pathogen, along with other community members, are grown together. The viability of the target pathogen is quantified over time.[9][10][11] | More closely mimics the competitive environment in which the this compound will be active. Allows for the direct quantification of the target pathogen's survival.[10] | Lower throughput than microdilution. Requires a method for selective enumeration of the target pathogen (e.g., selective agar, fluorescent reporters). | Colony Forming Units (CFU)/mL of the target pathogen over time. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are foundational protocols for each of the discussed assays, adapted for a polymicrobial context.
Polymicrobial Broth Microdilution with Selective Plating
This method first determines the overall inhibitory effect of the this compound on the community and then quantifies the specific effect on the target pathogen.
Protocol:
-
Preparation of Inoculum:
-
Culture the target pathogen and community members separately to the desired growth phase (e.g., mid-logarithmic).
-
Normalize the optical density (OD) of each culture.
-
Prepare a mixed inoculum containing the target pathogen and community members at a defined ratio in cation-adjusted Mueller-Hinton Broth (or other suitable medium).
-
-
Microdilution Plate Setup:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of the this compound.
-
Add the mixed inoculum to each well. Include a growth control (no this compound) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plate at the optimal temperature and duration for the microbial community (typically 16-20 hours).[3]
-
-
MIC Determination and Selective Enumeration:
-
Determine the MIC by identifying the lowest this compound concentration that inhibits visible growth (turbidity) of the mixed culture.
-
From the wells showing no turbidity and the first turbid well, take an aliquot, serially dilute, and plate on selective agar that permits the growth of only the target pathogen.
-
Incubate the selective plates and count the colonies to determine the CFU/mL of the target pathogen at each this compound concentration.
-
Agar Well Diffusion with a Mixed Lawn
This protocol provides a visual and semi-quantitative assessment of this compound activity against a target pathogen within a polymicrobial lawn.
Protocol:
-
Inoculum Preparation:
-
Prepare a mixed inoculum of the target pathogen and community members as described for the broth microdilution method.
-
Evenly spread the mixed inoculum onto the surface of an agar plate to create a uniform lawn.[7]
-
-
Well Preparation and this compound Addition:
-
Create wells of a specific diameter in the agar.
-
Add a defined volume of the this compound solution to each well.[8]
-
-
Incubation:
-
Incubate the plate under appropriate conditions for 18-48 hours.[7]
-
-
Zone of Inhibition Measurement:
-
Measure the diameter of the zone of complete inhibition of the mixed lawn.
-
If the target pathogen has a distinct colony morphology, it may be possible to observe a zone of selective inhibition.
-
Quantitative Co-culture Assay
This method directly measures the competitive success of a this compound-producing strain or the effect of purified this compound on a target pathogen in a mixed culture.
Protocol:
-
Co-culture Setup:
-
In a liquid culture medium, combine the this compound-producing strain (or a defined concentration of purified this compound), the target pathogen, and other community members at a known starting ratio and cell density.
-
-
Time-course Sampling:
-
Incubate the co-culture under conditions that support the growth of all members.
-
At regular intervals (e.g., 0, 4, 8, and 24 hours), collect an aliquot of the culture.
-
-
Selective Enumeration:
-
Serially dilute the collected aliquots and plate them on both non-selective agar (to determine the total bacterial count) and selective agar that allows for the specific enumeration of the target pathogen.
-
Incubate the plates and count the colonies to determine the CFU/mL for both the total community and the target pathogen at each time point.
-
-
Data Analysis:
-
Plot the CFU/mL of the target pathogen over time in the presence and absence of the this compound or this compound-producing strain to visualize the inhibitory effect.
-
Visualizing the Mechanism of Action: The this compound C Uptake and Processing Pathway
Understanding the mechanism of action is crucial for drug development. This compound C provides an excellent example of a "Trojan horse" mechanism, where the antimicrobial peptide hijacks bacterial transporters to enter the cell.
Caption: The uptake and intracellular processing pathway of this compound C.
Experimental Workflow for Polymicrobial Susceptibility Testing
The following diagram illustrates a general workflow for comparing different methods of validating this compound activity in a polymicrobial setting.
Caption: A workflow for the validation of this compound activity in a polymicrobial community.
References
- 1. Frontiers | Impact of this compound J25 on the porcine microbiome in a continuous culture model [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Broth microdilution - Wikipedia [en.wikipedia.org]
- 4. cgspace.cgiar.org [cgspace.cgiar.org]
- 5. [The implementation of the broth microdilution method to determine bacterial susceptibility to antimicrobial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Quantitative Determination of Antibacterial Activity During Bacterial Coculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High Throughput Co-culture Assays for the Investigation of Microbial Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Microcin-Treated Bacteria: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic impact of microcins on bacteria, supported by experimental data. We delve into the global gene expression changes induced by these potent antimicrobial peptides and contrast them with the effects of other antibiotic classes.
Microcins, ribosomally synthesized antimicrobial peptides produced by bacteria, represent a promising class of therapeutics in an era of growing antibiotic resistance. Understanding their precise mechanisms of action at the molecular level is paramount for their development as targeted therapies. This guide focuses on the transcriptomic response of bacteria to microcin treatment, offering a comparative analysis to contextualize their effects within the broader landscape of antimicrobial agents.
Quantitative Analysis of Differentially Expressed Genes
The transcriptomic response of bacteria to this compound treatment is characterized by significant alterations in gene expression profiles. Here, we present a summary of quantitative data from a study on Salmonella enterica subsp. enterica serovar Typhimurium treated with this compound Y (MccY), a lasso peptide that inhibits RNA polymerase.[1][2] For comparison, we include data from a comprehensive study on Escherichia coli K-12 MG1655 treated with nine other classes of antibiotics.[3][4] This juxtaposition allows for an understanding of the unique and shared transcriptomic signatures of microcins.
Table 1: Comparative Summary of Differentially Expressed Genes (DEGs) in Bacteria Treated with this compound Y and Other Antibiotic Classes
| Antibiotic/Microcin | Bacterial Strain | Number of Upregulated Genes | Number of Downregulated Genes | Total DEGs | Percentage of Genome Differentially Expressed | Primary Cellular Processes Affected |
| This compound Y | Salmonella enterica | 624 | 666 | 1,290 | ~28% | Iron utilization, biofilm formation, flagellar assembly, virulence |
| Kanamycin | E. coli | 1,731 | 1,563 | 3,294 | 76.4% | Ribosome function, protein biosynthesis, stress response |
| Ciprofloxacin | E. coli | 1,079 | 1,023 | 2,102 | 46.8% | DNA replication and repair (SOS response), nucleotide metabolism |
| Tetracycline | E. coli | 903 | 895 | 1,798 | 39.8% | Protein biosynthesis, amino acid metabolism |
| Chloramphenicol | E. coli | 1,120 | 1,106 | 2,226 | 49.3% | Protein biosynthesis, stress response |
| Erythromycin | E. coli | 851 | 823 | 1,674 | 37.1% | Protein biosynthesis, transport |
| Imipenem | E. coli | 759 | 753 | 1,512 | 33.5% | Cell wall biosynthesis, carbon metabolism |
| Ceftazidime | E. coli | 812 | 794 | 1,606 | 35.6% | Cell wall biosynthesis, transport |
| Mitomycin C | E. coli | 599 | 590 | 1,189 | 26.3% | DNA replication and repair (SOS response) |
| Polymyxin E | E. coli | 108 | 104 | 212 | 4.7% | Cell membrane integrity |
Data for this compound Y was extracted from a study on Salmonella enterica.[1][2] Data for other antibiotics was from a study on E. coli.[3][4] The percentage of the genome is an approximation based on the total number of protein-coding genes.
Key Signaling Pathways and Cellular Responses to this compound Treatment
Transcriptomic data reveals that microcins can trigger a cascade of cellular responses. In the case of this compound Y treatment of Salmonella, a significant downregulation of genes related to iron utilization, biofilm formation, and flagellar assembly was observed.[1][2] This suggests that beyond its primary mechanism of transcription inhibition, this compound Y also impacts key virulence and survival pathways.
Experimental Protocols
A generalized workflow for the comparative transcriptomic analysis of this compound-treated bacteria is outlined below. This protocol is a composite based on methodologies reported in the cited literature.[1][5][6][7][8]
Bacterial Culture and this compound Treatment
-
Bacterial Strain: Salmonella enterica subsp. enterica serovar Typhimurium or Escherichia coli K-12 MG1655.
-
Growth Conditions: Grow bacterial cultures in a suitable medium (e.g., Luria-Bertani broth) at 37°C with shaking to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
This compound Treatment: Add the purified this compound to the experimental cultures at a predetermined concentration (e.g., 1x MIC). A control culture without this compound should be run in parallel.
-
Incubation: Incubate the cultures for a specified period (e.g., 60 minutes) to allow for transcriptomic changes to occur.
RNA Extraction and Library Preparation
-
RNA Isolation: Harvest bacterial cells by centrifugation and immediately lyse the cells using a suitable reagent (e.g., TRIzol). Extract total RNA following the manufacturer's protocol.
-
DNA Removal: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quality and quantity of the RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of > 7 is generally recommended.[7]
-
Ribosomal RNA (rRNA) Depletion: Remove rRNA from the total RNA using a commercially available kit (e.g., Ribo-Zero).
-
Library Construction: Prepare strand-specific RNA-seq libraries from the rRNA-depleted RNA using a library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit). This process typically involves fragmentation of the RNA, first and second-strand cDNA synthesis, adapter ligation, and PCR amplification.[7]
RNA Sequencing and Data Analysis
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq or NovaSeq).
-
Data Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Mapping: Align the high-quality reads to the reference genome of the bacterial strain using a mapping tool such as STAR or Bowtie2.
-
Differential Gene Expression Analysis: Quantify the number of reads mapping to each gene and perform differential expression analysis between the this compound-treated and control samples using software packages like DESeq2 or edgeR. Genes with a significant p-value (e.g., < 0.05) and a log2 fold change above a certain threshold (e.g., > 1 or < -1) are considered differentially expressed.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of differentially expressed genes to identify over-represented biological processes and pathways. Tools like g:Profiler or DAVID can be used for this purpose.[9]
Conclusion
The comparative transcriptomic analysis of this compound-treated bacteria reveals a multifaceted mechanism of action that extends beyond their primary molecular targets. As demonstrated with this compound Y, these antimicrobial peptides can induce widespread changes in gene expression, affecting critical cellular processes such as metabolism, virulence, and stress responses. By contrasting these effects with those of other antibiotic classes, we gain a deeper appreciation for the unique therapeutic potential of microcins. The methodologies and data presented in this guide serve as a valuable resource for researchers and drug developers working to harness the power of microcins in the fight against infectious diseases.
References
- 1. Resistance Mechanism and Physiological Effects of this compound Y in Salmonella enterica subsp. enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance Mechanism and Physiological Effects of this compound Y in Salmonella enterica subsp. enterica Serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Transcriptomic Response of Escherichia coli K-12 MG1655 to Nine Representative Classes of Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RNA-Seq for Bacterial Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial RNA Sequencing - CD Genomics [cd-genomics.com]
- 8. youtube.com [youtube.com]
- 9. Pathway enrichment analysis and visualization of omics data using g:Profiler, GSEA, Cytoscape and EnrichmentMap - PMC [pmc.ncbi.nlm.nih.gov]
The Architectonics of Activity: A Comparative Guide to Key Residues in Microcin Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional roles of specific amino acid residues in select microcins, a class of potent antimicrobial peptides. By examining experimental data from site-directed mutagenesis and other biochemical studies, we aim to illuminate the structure-activity relationships that govern their bactericidal mechanisms. This document also presents a comparative analysis with other well-characterized antimicrobial peptides to provide a broader context for understanding these molecular determinants of activity.
Microcin J25: The Lassoed Inhibitor of RNA Polymerase
This compound J25 (MccJ25) is a 21-amino-acid lasso peptide that exhibits potent antimicrobial activity against Gram-negative bacteria by inhibiting bacterial RNA polymerase (RNAP).[1][2] Its unique threaded lasso structure, where the C-terminal tail is threaded through and locked within a macrolactam ring, is crucial for its stability and function.[1]
Key Residues in MccJ25 Activity
Site-directed mutagenesis studies have been instrumental in identifying residues critical for the antibacterial activity of MccJ25. The following table summarizes the impact of specific amino acid substitutions on its Minimum Inhibitory Concentration (MIC).
| This compound J25 Variant | Target Organism | MIC (μg/mL) | Fold Change vs. Wild-Type | Reference |
| Wild-Type | E. coli | 0.03 | - | [3] |
| Wild-Type | S. enterica | >128 | - | [4] |
| Val11 (epimerized) | E. coli | >128 | >4267 | [1] |
| Val11 (epimerized) | S. enterica | >128 | No Change | [1] |
| Ile13Lys | E. coli (FhuA receptor bypassed) | Similar to Wild-Type | ~1 | [5] |
| Ile13Thr | S. enterica serovar Enteritidis | (Specificity modulation data) | (Specificity modulation data) | [6] |
Valine at position 11 (Val11): This residue is located in a β-hairpin loop structure and is critical for the antimicrobial activity of MccJ25.[1] Epimerization of Val11, a change in its stereochemistry, leads to a complete loss of activity against E. coli, suggesting its importance in the interaction with the FhuA receptor, which is required for uptake into the target cell.[1]
Isoleucine at position 13 (Ile13): This residue has been identified as essential for the recognition of MccJ25 by the outer membrane receptor FhuA.[5] Interestingly, when the FhuA receptor is bypassed, an I13K mutant shows activity similar to the wild-type peptide, indicating that Ile13's primary role is in the initial stages of cellular uptake rather than in the subsequent inhibition of RNAP.[5]
Mechanism of Action: A Visual Representation
The following diagram illustrates the proposed mechanism of action for this compound J25, highlighting the key roles of Val11 and Ile13.
Caption: Mechanism of this compound J25 action.
This compound C7: A Trojan Horse Targeting Protein Synthesis
This compound C7 (MccC7) is a heptapeptide-adenylate conjugate that inhibits protein synthesis in susceptible bacteria.[7][8] It employs a "Trojan horse" strategy, where the peptide moiety facilitates its transport into the cell, after which it is processed to release a toxic, non-hydrolyzable aspartyl-adenylate analog.[9]
Key Residues and Modifications in MccC7 Activity
The activity of MccC7 is highly dependent on its structure, including the length of the peptide and specific modifications.
| This compound C7 Variant | Target Organism | MIC (μg/mL) | Fold Change vs. Wild-Type | Reference |
| Wild-Type (f-MRTGNAD-AMP) | E. coli Yej+rimL− | 12.5 (R2A), 25 (R2T), 25 (R2Q) | - | [10] |
| R2A mutant | E. coli Yej+rimL− | 12.5 | 1 | [10] |
| R2T mutant | E. coli Yej+rimL− | 25 | 2 | [10] |
| R2Q mutant | E. coli Yej+rimL− | 25 | 2 | [10] |
| Shortened peptide (<6 AA) | E. coli | Significantly reduced activity | - | [11] |
| N-terminal f-Met-Arg sequence | E. coli | Essential for transport | - | [11] |
N-terminal Formyl-Methionine (f-Met): The formylation of the N-terminal methionine is crucial for the recognition and transport of MccC7 into the target cell.[10] This modification, along with the subsequent arginine residue, forms a key recognition motif for the YejABEF transporter.[11]
Peptide Length: The length of the heptapeptide (B1575542) is critical for its biological activity. Shortening the peptide to less than six amino acids significantly reduces its uptake and, consequently, its antimicrobial efficacy.[11]
Arginine at position 2 (Arg2): While essential for the wild-type peptide's susceptibility to trypsin, replacing Arg2 with alanine (B10760859) (R2A), threonine (R2T), or glutamine (R2Q) can confer trypsin resistance while maintaining significant antimicrobial activity.[10] This highlights the potential for engineering more stable MccC7 variants.
Signaling Pathway of MccC7 Action
The following diagram outlines the pathway of MccC7 from cellular entry to the inhibition of protein synthesis.
Caption: MccC7 mechanism of action.
This compound B17: A Gyrase Inhibitor with Critical Heterocycles
This compound B17 (MccB17) is a post-translationally modified peptide that inhibits bacterial DNA gyrase, an essential enzyme for DNA replication.[8][12] Its structure is characterized by the presence of oxazole (B20620) and thiazole (B1198619) rings, which are crucial for its activity.[12]
Key Residues and Modifications in MccB17 Activity
While extensive quantitative data on single-residue substitutions is less available compared to MccJ25 and MccC7, studies have highlighted the importance of specific residues and modifications.
-
Asparagine Residues: Chemical modification studies have suggested that asparagine residues are essential for the activity of MccB17. Deamidation of these residues to aspartates results in an inactive toxin.[8] However, specific MIC data for asparagine mutants is needed for a more quantitative comparison.
-
Heterocyclic Rings: The post-translational modifications that form oxazole and thiazole rings are fundamental to MccB17's ability to inhibit DNA gyrase. The number and location of these rings correlate with the antibiotic's potency.[13]
-
GyrB Trp751: While not a residue of MccB17 itself, a mutation of Tryptophan 751 to Arginine in the GyrB subunit of DNA gyrase confers resistance to MccB17, indicating that this region of the target enzyme is critical for the interaction with the this compound.[14]
Comparative Analysis with Other Antimicrobial Peptides
To provide a broader perspective, the structure-activity relationships of microcins are compared with those of other well-studied antimicrobial peptides.
Nisin
Nisin is a lantibiotic produced by Lactococcus lactis that targets the bacterial cell wall precursor lipid II.[9]
| Nisin Variant | Target Organism | MIC (μg/mL) | Fold Change vs. Wild-Type | Reference |
| Nisin A (Wild-Type) | L. lactis HP | 0.156 | - | |
| Nisin M | L. lactis HP | 2.5 | 16 |
The reduced activity of Nisin M, a bioengineered variant, highlights the importance of the N-terminal ring structures for potent antimicrobial action.
Human β-Defensin 2 (HBD-2)
Defensins are cationic antimicrobial peptides that play a key role in the innate immune system. Their activity is influenced by their net positive charge and the distribution of charged residues.
| HBD-2 Variant | Target Organism | Antimicrobial Activity | Reference |
| Wild-Type | E. coli | - | |
| I4R | E. coli | Higher than Wild-Type | |
| D1K | E. coli | Lower than Wild-Type | |
| E24R | E. coli | Lower than Wild-Type |
Interestingly, simply increasing the net positive charge (as in the D1K and E24R mutants) does not guarantee enhanced activity, indicating that the specific positioning of charged residues is critical for function.
Human Cathelicidin (B612621) LL-37
LL-37 is a human cathelicidin with broad-spectrum antimicrobial and immunomodulatory activities.[7] Its mechanism often involves membrane disruption.
| LL-37 Variant | Target Organism | MIC (μM) | Fold Change vs. Parent Peptide | Reference |
| LL-34 (parent) | S. aureus USA300 | - | - | [3] |
| LL-34 G3A | S. aureus USA300 | Lower than parent | - | [3] |
| LL-34 I24A | S. aureus USA300 | Lower than parent | - | [3] |
| LL-34 K15A | S. aureus USA300 | Higher than parent | - | [3] |
Alanine scanning mutagenesis of a 34-amino acid derivative of LL-37 (LL-34) has shown that substitutions at different positions can either enhance or diminish its antimicrobial activity against S. aureus.[3]
Experimental Protocols
Site-Directed Mutagenesis of this compound Genes
This protocol outlines a general workflow for introducing specific mutations into a this compound-encoding gene using a PCR-based method.
Caption: Site-directed mutagenesis workflow.
Detailed Steps:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the entire plasmid containing the this compound gene. Use a low number of cycles (12-18) to minimize the chance of secondary mutations.
-
DpnI Digestion: Digest the PCR product with DpnI restriction enzyme for 1-2 hours at 37°C. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated DNA into a suitable strain of competent E. coli.
-
Selection and Screening: Plate the transformed cells on selective agar (B569324) plates and incubate overnight. Pick individual colonies for further analysis.
-
Sequence Verification: Isolate plasmid DNA from the selected colonies and verify the presence of the desired mutation by DNA sequencing.
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the determination of the MIC of a this compound or its variants using a broth microdilution method in a 96-well plate format.
Detailed Steps:
-
Prepare Bacterial Inoculum: Culture the target bacterial strain overnight in a suitable broth medium. Dilute the overnight culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilution of Peptide: Prepare a two-fold serial dilution of the purified peptide in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the 96-well plate containing the serially diluted peptide. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
In Vitro Transcription Inhibition Assay
This assay is used to assess the ability of a this compound to inhibit the activity of bacterial RNA polymerase.
Detailed Steps:
-
Reaction Setup: Assemble the transcription reaction mixture containing a linear DNA template with a specific promoter, purified bacterial RNA polymerase holoenzyme, and ribonucleoside triphosphates (rNTPs), one of which is radioactively labeled (e.g., [α-³²P]UTP).
-
Addition of Inhibitor: Add varying concentrations of the this compound to the reaction mixtures. Include a control reaction with no inhibitor.
-
Transcription Reaction: Initiate transcription by incubating the reaction mixtures at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reactions by adding a loading buffer containing a denaturing agent (e.g., formamide).
-
Gel Electrophoresis: Separate the RNA transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization and Quantification: Visualize the radiolabeled RNA transcripts using autoradiography or a phosphorimager. Quantify the band intensities to determine the extent of transcription inhibition at each this compound concentration and calculate the IC50 value.
Conclusion
The antimicrobial activity of microcins is intricately linked to their primary amino acid sequence and any post-translational modifications. Specific residues play critical roles in various stages of their mechanism of action, from receptor binding and cellular uptake to the inhibition of essential intracellular targets. A thorough understanding of these structure-activity relationships, facilitated by techniques such as site-directed mutagenesis, is paramount for the rational design of novel and more potent antimicrobial agents. The comparative data presented in this guide underscore both the unique strategies employed by different microcins and the common principles of antimicrobial peptide function, providing a valuable resource for researchers in the field of drug discovery and development.
References
- 1. Construction and Characterization of Mutations at Codon 751 of the Escherichia coli gyrB Gene That Confer Resistance to the Antimicrobial Peptide this compound B17 and Alter the Activity of DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. protocols.io [protocols.io]
- 4. med.unc.edu [med.unc.edu]
- 5. In Vitro Transcription | Mullins Molecular Retrovirology Lab [mullinslab.microbiol.washington.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineering and Purification of this compound C7 Variants Resistant to Trypsin and Analysis of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The peptide antibiotic this compound B17 induces double‐strand cleavage of DNA mediated by E. coli DNA gyrase. | The EMBO Journal [link.springer.com]
- 12. researchgate.net [researchgate.net]
- 13. Growth phase and ompR regulation of transcription of this compound B17 genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ronlevygroup.cst.temple.edu [ronlevygroup.cst.temple.edu]
A Researcher's Guide to Validating Microcin Immunity Protein Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of microcin immunity protein specificity. Microcins, a class of potent antimicrobial peptides produced by bacteria, are often co-expressed with a specific immunity protein that protects the producing cell from the this compound's toxic effects. The high specificity of this interaction is critical for the survival of the producer and is a key consideration in the development of microcins as novel therapeutic agents. This document outlines the key experimental approaches to quantify this specificity, provides detailed protocols for these assays, and presents comparative data for well-characterized systems.
Data Presentation: Quantifying Specificity
The specificity of a this compound-immunity protein interaction is not absolute. An immunity protein provides strong protection against its cognate this compound, but may offer weaker or no protection against other, non-cognate microcins. This cross-reactivity can be quantified both in vivo through antimicrobial susceptibility testing and in vitro by measuring the binding affinity between the purified proteins.
In Vivo Specificity: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. By expressing different immunity proteins in a susceptible bacterial strain, the protective effect of each protein against various microcins can be quantified. A higher MIC value indicates greater protection.
Table 1: In Vivo Cross-Protection of Colicin E9 by Various Immunity Proteins
| Immunity Protein Expressed | Toxin Applied | Toxin Concentration Showing Inhibition (mg/mL) | Level of Protection |
| Im9 (Cognate) | Colicin E9 | > 1.0 | Complete |
| Im2 (Non-Cognate) | Colicin E9 | < 0.01 | Intermediate |
| Im8 (Non-Cognate) | Colicin E9 | < 0.01 | Weak |
| Im7 (Non-Cognate) | Colicin E9 | No observable protection | None |
This table summarizes in vivo cross-protection data for the DNase-type colicin E9 and its cognate immunity protein Im9, as well as non-cognate immunity proteins Im2, Im7, and Im8.
In Vitro Specificity: Binding Affinity (Dissociation Constant, Kd)
The dissociation constant (Kd) is a measure of the binding affinity between two molecules. A lower Kd value indicates a stronger binding interaction. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly used to measure the Kd of this compound-immunity protein complexes.
Table 2: In Vitro Binding Affinities of Colicin E9 DNase Domain to Various Immunity Proteins
| Immunity Protein | Dissociation Constant (Kd) | Relative Affinity to Cognate (Im9) |
| Im9 (Cognate) | 1.0 x 10-14 M | 1 |
| Im2 (Non-Cognate) | 1.0 x 10-8 M | 1,000,000-fold weaker |
| Im8 (Non-Cognate) | 1.0 x 10-6 M | 100,000,000-fold weaker |
| Im7 (Non-Cognate) | > 1.0 x 10-3 M | >10,000,000,000-fold weaker |
This table presents the dissociation constants for the interaction between the DNase domain of colicin E9 and various immunity proteins, highlighting the vast differences in affinity that underpin specificity.
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of this compound immunity protein specificity. Below are methodologies for key experiments.
In Vivo Cross-Protection Assay (Agar Spot Test)
This assay qualitatively and semi-quantitatively assesses the ability of an immunity protein to protect a susceptible bacterial strain from the killing activity of a this compound.
Materials:
-
Susceptible bacterial strain (e.g., Escherichia coli MC4100)
-
Expression vectors containing the genes for the cognate and non-cognate immunity proteins
-
Purified this compound preparations of known concentrations
-
Luria-Bertani (LB) agar (B569324) plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Transform the susceptible E. coli strain with the expression vectors carrying the different immunity protein genes. Include a control strain with an empty vector.
-
Prepare an overnight culture of each transformed strain in LB broth with appropriate antibiotic selection.
-
Prepare a lawn of each indicator strain by mixing the overnight culture with molten top agar (0.7% agar in LB) and pouring it over a base of solid LB agar. Allow the top agar to solidify.
-
Spot serial dilutions of the purified microcins onto the surface of the agar lawns. Typically, 5-10 µL spots are used.
-
Incubate the plates at 37°C overnight.
-
Observe and measure the zones of inhibition around the spots. The absence or smaller size of a zone of inhibition indicates protection by the expressed immunity protein. The highest dilution of this compound that produces a clear zone of inhibition can be used for semi-quantitative comparison.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This quantitative assay determines the lowest concentration of a this compound that inhibits the growth of a bacterial strain expressing a specific immunity protein.
Materials:
-
Susceptible bacterial strain transformed with immunity protein expression vectors (as above)
-
Purified this compound of known concentration
-
Mueller-Hinton (MH) broth
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Plate reader (600 nm)
-
Incubator (37°C)
Procedure:
-
Prepare a standardized inoculum of each bacterial strain (e.g., to 5 x 105 CFU/mL in MH broth).
-
Prepare serial twofold dilutions of the this compound in MH broth in the wells of a 96-well plate.
-
Inoculate each well containing the this compound dilutions with the standardized bacterial suspension. Include positive control wells (bacteria without this compound) and negative control wells (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the this compound that shows no visible turbidity. Alternatively, measure the optical density at 600 nm (OD600) using a plate reader. The MIC is the lowest concentration at which growth is inhibited by ≥90% compared to the positive control.
Expression and Purification of His-tagged Immunity Proteins
Recombinant expression and purification of immunity proteins are necessary for in vitro binding studies. A common method involves the use of a polyhistidine (His) tag.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a His-tag (e.g., pET series)
-
LB broth and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (lysis buffer with 20-40 mM imidazole)
-
Elution buffer (lysis buffer with 250-500 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Sonicator or French press
-
Centrifuge
-
SDS-PAGE equipment
Procedure:
-
Clone the immunity protein gene into a His-tag expression vector and transform it into an E. coli expression strain.
-
Grow a culture of the transformed cells to mid-log phase (OD600 ≈ 0.6-0.8).
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.1-1 mM) and continue to incubate for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged immunity protein with elution buffer.
-
Analyze the purified protein by SDS-PAGE for purity and concentration determination.
Visualizing Workflows and Interactions
Diagrams created using Graphviz (DOT language) help to visualize the experimental processes and molecular interactions involved in validating this compound immunity protein specificity.
This guide provides a framework for the systematic validation of this compound immunity protein specificity. The combination of in vivo and in vitro assays, supported by detailed protocols and clear data presentation, is crucial for advancing our understanding of these fascinating antimicrobial systems and for their potential development as next-generation therapeutics.
A Comparative Guide to Microcin Expression Systems: Production Yields and Methodologies
For researchers and drug development professionals, the efficient production of antimicrobial peptides like microcins is a critical step in harnessing their therapeutic potential. This guide provides a comparative analysis of different microcin expression systems, focusing on production yields and detailing the experimental protocols to achieve these results.
Quantitative Production Yields of Microcins
The selection of an appropriate expression host and system is paramount for maximizing the yield of a specific this compound. Below is a summary of reported production yields for various microcins in two commonly used bacterial hosts: Escherichia coli and Bacillus subtilis.
| This compound | Expression Host | Expression System Details | Production Yield (mg/L) | Reference |
| MccJ25 | Escherichia coli | Heterologous expression | 3.5 | [1] |
| MccC | Escherichia coli | Heterologous expression | 9.1 | [1] |
| MccB17 | Escherichia coli | Heterologous expression | 1.0 | [1] |
| MccE492 | Escherichia coli | Heterologous expression | 4.0 | [1] |
| MccJ25 | Bacillus subtilis | Promoter optimization and recombinant expression | 5.96 | [2] |
| MccY | Bacillus subtilis | Promoter optimization and recombinant expression | 3.12 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of this compound production. This section outlines the key experimental protocols for the expression, purification, and quantification of this compound activity.
I. Recombinant this compound Production in Escherichia coli
This protocol provides a general framework for the heterologous expression of microcins in E. coli.
1. Vector Construction and Transformation:
-
The gene cluster responsible for the production of the desired this compound is cloned into a suitable E. coli expression vector.
-
The choice of vector will depend on the specific this compound and the desired level of expression control.
-
The constructed plasmid is then transformed into a suitable E. coli expression strain, such as BL21(DE3).
2. Culture and Induction:
-
A single colony of the transformed E. coli is used to inoculate a starter culture in Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection. This is grown overnight at 37°C with shaking.
-
The starter culture is then used to inoculate a larger volume of expression medium, such as M9 minimal medium, which can enhance the production of some microcins.
-
The culture is grown at 37°C with vigorous shaking until it reaches an optimal optical density (OD600) for induction (typically 0.6-0.8).
-
Gene expression is then induced by adding an appropriate inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), to the culture.
-
The culture is further incubated, often at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 16-24 hours) to allow for proper protein folding and accumulation.
3. Harvesting and Purification:
-
The bacterial cells are harvested by centrifugation.
-
The this compound is then purified from the culture supernatant or the cell lysate, depending on whether it is secreted or remains intracellular.
-
A common initial step for secreted microcins is solid-phase extraction using a hydrophobic resin (e.g., C18 cartridge), followed by elution with an organic solvent like acetonitrile.[3]
-
Further purification is typically achieved through High-Performance Liquid Chromatography (HPLC), often using a reverse-phase column.[4]
II. Recombinant this compound Production in Bacillus subtilis
B. subtilis is an attractive alternative host for this compound production, particularly due to its capacity for protein secretion and lack of endotoxins.[2]
1. Vector Construction and Transformation:
-
The this compound biosynthesis gene cluster is cloned into a B. subtilis-E. coli shuttle vector. These vectors can be propagated in E. coli for ease of cloning and then introduced into B. subtilis for expression.[5]
-
Codon optimization of the this compound genes for B. subtilis can significantly enhance expression levels.[5]
-
The expression vector is then transformed into a suitable B. subtilis strain.
2. Culture and Expression:
-
A transformed B. subtilis colony is used to inoculate a suitable growth medium, such as 2xYT medium.
-
The culture is grown at 37°C with shaking.
-
For inducible promoters, an inducer such as IPTG is added at the appropriate cell density.[6]
-
The culture is then incubated for a further period to allow for this compound production and secretion into the medium.
3. Purification:
-
The culture is centrifuged to separate the cells from the supernatant containing the secreted this compound.
-
The purification procedure from the supernatant is similar to that described for E. coli, typically involving solid-phase extraction followed by HPLC.
III. Quantification of this compound Activity
1. Agar (B569324) Well Diffusion Assay: This method provides a qualitative or semi-quantitative measure of antimicrobial activity.
-
An overnight culture of a sensitive indicator bacterium is used to inoculate a soft agar overlay, which is poured onto a solid agar plate.
-
Once the overlay has solidified, wells are punched into the agar.
-
A defined volume of the this compound-containing sample (e.g., purified this compound or culture supernatant) is added to each well.
-
The plates are incubated overnight at the optimal temperature for the indicator strain.
-
The diameter of the clear zone of growth inhibition around each well is measured. A larger diameter indicates higher antimicrobial activity.[7]
2. Minimum Inhibitory Concentration (MIC) Assay: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common way to determine the MIC.
-
A serial two-fold dilution of the purified this compound is prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Each well is then inoculated with a standardized suspension of the indicator bacterium.
-
The plate is incubated overnight at the appropriate temperature.
-
The MIC is determined as the lowest concentration of the this compound in which no visible bacterial growth (turbidity) is observed.[8]
Visualizing this compound Biosynthesis and Secretion Pathways
The following diagrams, generated using the DOT language, illustrate the genetic organization and the functional pathways of different this compound expression systems.
References
- 1. researchgate.net [researchgate.net]
- 2. lifetein.com [lifetein.com]
- 3. The Production In Vivo of this compound E492 with Antibacterial Activity Depends on Salmochelin and EntF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Construction of Bacillus subtilis strain engineered for expression of porcine β-defensin-2/cecropin P1 fusion antimicrobial peptides and its growth-promoting effect and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. mdpi.com [mdpi.com]
- 8. Isolation and characterization of this compound E492 from Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of microcin diversity across different bacterial species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of microcins, a diverse class of ribosomally synthesized antimicrobial peptides produced by various bacterial species. This document outlines their classification, diversity, mechanisms of action, and provides detailed experimental protocols for their study, empowering researchers in the fields of microbiology and drug development to explore their therapeutic potential.
Introduction to Microcins
Microcins are potent, low molecular weight (<10 kDa) antimicrobial peptides produced by Gram-negative bacteria, primarily belonging to the Enterobacteriaceae family.[1][2] They play a crucial role in microbial competition and population dynamics within complex ecosystems like the mammalian gut. Their targeted activity against specific bacterial strains makes them attractive candidates for the development of novel antimicrobial agents.
Microcins are broadly categorized into two main classes based on their size and the extent of post-translational modifications (PTMs).[1][2][3][4][5]
-
Class I Microcins: These are small peptides (<5 kDa) that undergo extensive post-translational modifications, resulting in unique structures such as the lasso-peptide fold of microcin J25 or the β-lactam-like structure of this compound C7.[1][2][3][4][5]
-
Class II Microcins: These are larger peptides (5-10 kDa) that are either unmodified (Class IIa) or possess a C-terminal siderophore modification (Class IIb), which facilitates their uptake by target cells through iron siderophore receptors.[1][2][3][4][5]
Comparative Data of Representative Microcins
The following table summarizes the key characteristics and antimicrobial activity of several well-characterized microcins from different bacterial species.
| This compound | Class | Producing Species | Molecular Weight (Da) | Target Organism(s) | Mechanism of Action | MIC (μM) |
| This compound J25 | Class I | Escherichia coli | 2,107 | Escherichia coli, Salmonella spp., Shigella spp. | Inhibition of RNA polymerase | 0.03 against Salmonella Newport[5] |
| This compound C7 | Class I | Escherichia coli | 1,178 | Escherichia coli, Klebsiella spp., Salmonella spp. | Inhibition of aspartyl-tRNA synthetase | Not widely reported in μM |
| This compound V | Class IIa | Escherichia coli | ~8,800 | Escherichia coli, Klebsiella spp., Salmonella spp., Shigella spp. | Pore formation in the cytoplasmic membrane | Not widely reported in μM |
| This compound L | Class IIa | Escherichia coli | 8,884 | Escherichia coli, Salmonella enterica | Depolarization of the cytoplasmic membrane | 0.16 against E. coli ML-35p[4] |
| This compound N | Class IIa | Escherichia coli | 7,274 | Escherichia coli, Salmonella enteritidis | Membrane disruption | ~0.15 against S. enteritidis[6] |
| This compound H47 | Class IIb | Escherichia coli | ~7,500 | Escherichia coli, Salmonella spp. | Siderophore-mediated uptake, intracellular target not fully elucidated | Not widely reported in μM |
| This compound E492 | Class IIb | Klebsiella pneumoniae | ~7,900 | Escherichia coli, Klebsiella spp., Enterobacter spp. | Pore formation in the cytoplasmic membrane | Not widely reported in μM |
Experimental Protocols
This section details the methodologies for the production, purification, and activity assessment of microcins.
This compound Production and Purification
Objective: To obtain a purified preparation of a specific this compound for characterization and activity assays.
Protocol:
-
Cultivation of Producer Strain: Inoculate a suitable liquid medium (e.g., Luria-Bertani broth or M63 minimal medium) with the this compound-producing bacterial strain.[7][8] Incubate the culture under optimal conditions (e.g., 37°C with shaking) to allow for bacterial growth and this compound production.[7][8]
-
Harvesting of Supernatant: After a suitable incubation period (typically 18-24 hours), centrifuge the bacterial culture to pellet the cells.[8] The supernatant, which contains the secreted this compound, is carefully collected.
-
Initial Purification (Optional): For some microcins, an initial purification step using solid-phase extraction (e.g., with a C18 cartridge) can be employed to concentrate the this compound and remove some impurities.[8]
-
High-Performance Liquid Chromatography (HPLC): The clarified supernatant or the partially purified extract is subjected to reverse-phase HPLC (RP-HPLC) for final purification.[7][9]
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid (TFA) is typically used for elution.[7]
-
Detection: The elution profile is monitored by measuring absorbance at 214 nm or 280 nm.[7]
-
Fraction Collection and Verification: Fractions corresponding to the absorbance peaks are collected. The presence and activity of the this compound in the collected fractions are then verified using an activity assay (see section 3.2).
This compound Activity Assays
Objective: To determine the antimicrobial activity of a this compound against susceptible bacterial strains.
This method provides a qualitative assessment of antimicrobial activity.[9][10]
Protocol:
-
Prepare Indicator Lawn: A lawn of the indicator (susceptible) bacterial strain is prepared by spreading a standardized inoculum onto the surface of an agar (B569324) plate.[9]
-
Application of this compound: A small volume of the purified this compound solution or the culture supernatant of the producer strain is spotted onto the agar surface. Alternatively, a sterile paper disc impregnated with the this compound solution can be placed on the lawn.
-
Incubation: The plate is incubated under conditions suitable for the growth of the indicator strain.
-
Observation: The presence of a clear zone of inhibition around the point of application indicates antimicrobial activity. The diameter of the zone is proportional to the concentration and potency of the this compound.
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
Protocol:
-
Prepare this compound Dilutions: A serial two-fold dilution of the purified this compound is prepared in a suitable broth medium in the wells of a 96-well microtiter plate.[7]
-
Inoculation: Each well is inoculated with a standardized suspension of the indicator bacterial strain.[7]
-
Controls: Include a positive control (indicator strain in broth without this compound) and a negative control (broth only).
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the this compound in which no visible growth of the indicator strain is observed.[7]
Signaling and Biosynthesis Pathways
The biosynthesis and export of microcins are complex processes involving dedicated gene clusters.[1][11][12]
General Gene Cluster Organization for this compound Production
This compound production is directed by a cluster of genes that typically includes the structural gene for the this compound precursor, genes for post-translational modification enzymes, an immunity gene to protect the producer cell, and genes for an export system.[1][12][13]
Caption: General organization of a this compound gene cluster.
Biosynthesis and Export of Class I Microcins
The biosynthesis of this compound C7 involves the enzymatic modification of a heptapeptide (B1575542) precursor, MccA.
Caption: Biosynthesis pathway of this compound C7.
This compound J25 undergoes a unique maturation process to form its characteristic lasso structure.
Caption: Biosynthesis and export of this compound J25.
Export of Class II Microcins via Type I Secretion System (T1SS)
Class II microcins are typically exported from the producer cell via a dedicated Type I Secretion System (T1SS).[14][15][16][17] This system forms a channel across both the inner and outer membranes of the Gram-negative bacterium, allowing for the direct secretion of the this compound into the extracellular environment.
Caption: General model of a Type I Secretion System for Class II microcins.
This guide provides a foundational understanding of this compound diversity and the experimental approaches to their study. The provided data and protocols can be adapted and expanded upon for specific research needs, paving the way for the discovery and development of novel this compound-based therapeutics.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. journals.asm.org [journals.asm.org]
- 3. Modular Structure of this compound H47 and Colicin V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Bactericidal Activity of this compound L in Escherichia coli and Salmonella enterica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound J25 Exhibits Inhibitory Activity Against Salmonella Newport in Continuous Fermentation Model Mimicking Swine Colonic Conditions [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Recipe for Success: Suggestions and Recommendations for the Isolation and Characterisation of Bacteriocins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of Chromosome-Encoded Microcins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic Analysis and Complete Primary Structure of this compound L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Type 1 Secretion Systems [biochemistry1.hhu.de]
- 16. Bacterial secretion system - Wikipedia [en.wikipedia.org]
- 17. Type I Secretion Systems—One Mechanism for All? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Microcins
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent biomolecules like microcins. Microcins are a class of bacteriocins—antimicrobial peptides produced by bacteria—that are gaining interest as potential therapeutic agents.[1] Due to their biological activity, specific personal protective equipment (PPE) and handling protocols are necessary to minimize exposure and ensure safe disposal. This guide provides essential, immediate safety and logistical information for handling microcins in a laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against accidental exposure to microcins. The following table summarizes the recommended PPE for handling microcins, based on general best practices for bioactive peptides and microbiological agents.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile or latex, disposable | To prevent skin contact. Double-gloving is recommended when handling concentrated solutions.[2][3] |
| Lab Coat | Full-length, cuffed sleeves | To protect skin and personal clothing from splashes and spills.[2][3] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes of microcin solutions or aerosols.[2][3] |
| Face Shield | Required when there is a risk of splashing | To provide an additional layer of protection for the face and eyes.[4] |
| Respiratory Protection | N95 respirator or higher | Recommended when working with powdered microcins or when aerosolization is likely, to prevent inhalation.[2] |
| Shoe Covers | Disposable | To prevent the spread of contamination outside of the laboratory.[2] |
Operational Plan: A Step-by-Step Workflow for Handling Microcins
A structured operational plan is crucial for minimizing risks. The following workflow outlines the key steps for safely handling microcins, from preparation to post-experiment cleanup.
1. Weighing and Reconstitution of Lyophilized this compound:
-
Objective: To safely weigh and dissolve lyophilized this compound powder.
-
Methodology:
-
Perform this procedure in a chemical fume hood or a biological safety cabinet to minimize inhalation risk.
-
Wear all recommended PPE, including a respirator.
-
Use a calibrated microbalance.
-
Carefully open the vial containing the lyophilized this compound to avoid creating airborne dust.
-
Use anti-static weighing paper or a weighing boat.
-
Quickly and carefully transfer the desired amount of this compound powder.
-
Close the stock vial immediately.
-
Place the weighing paper/boat with the this compound into a sterile conical tube.
-
Add the appropriate solvent (e.g., sterile, nuclease-free water or a buffer) to the tube to reconstitute the this compound to the desired concentration.
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent denaturation.
-
2. Decontamination of Surfaces and Equipment:
-
Objective: To inactivate any residual this compound on laboratory surfaces and equipment.
-
Methodology:
-
Prepare a fresh 10% bleach solution or use a commercially available laboratory disinfectant effective against proteins.
-
After completing experimental work, thoroughly wipe down all surfaces (benchtops, fume hood sash, etc.) with the disinfectant solution.
-
Allow the disinfectant to have a contact time of at least 10-15 minutes.
-
Wipe the surfaces with 70% ethanol (B145695) to remove the bleach residue, which can be corrosive.
-
Reusable equipment (e.g., glassware, stir bars) should be soaked in a decontaminating solution before standard washing procedures.
-
Disposal Plan
Proper disposal of this compound-contaminated waste is critical to prevent environmental release and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., used gloves, pipette tips, tubes, paper towels) Place in a designated biohazard bag.[5] Autoclave if institutional policy requires it for biological materials, followed by disposal as biohazardous waste.[6] |
| Liquid Waste | (e.g., unused this compound solutions, cell culture media containing this compound) Deactivate by adding bleach to a final concentration of 10% and allowing it to sit for at least 30 minutes before pouring down the drain with copious amounts of water, in accordance with institutional guidelines.[6] For larger volumes or high concentrations, collect in a clearly labeled hazardous waste container for chemical disposal.[7] |
| Sharps | (e.g., needles, scalpels) Dispose of immediately in a designated sharps container.[5] |
The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste.
References
- 1. Microcins in action: amazing defence strategies of Enterobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceequip.com.au [scienceequip.com.au]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. cdc.gov [cdc.gov]
- 5. Biological Waste Disposal | Safety Services - UCL – University College London [ucl.ac.uk]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
- 7. bitesizebio.com [bitesizebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
